(R)-1-Boc-4-oxopiperidine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBCBXYUAJQMQM-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212176-33-4 | |
| Record name | (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to (R)-1-Boc-4-oxopiperidine-2-carboxylic acid: Properties, Reactivity, and Applications in Synthesis
Executive Summary: (R)-1-Boc-4-oxopiperidine-2-carboxylic acid is a chiral, trifunctional heterocyclic compound of significant interest in medicinal chemistry and drug development. Its constrained piperidine core, combined with orthogonally reactive functional groups—a Boc-protected amine, a carboxylic acid, and a ketone—makes it a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, spectroscopic signature, core reactivity, and strategic applications, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable synthetic building block.
Introduction: The Strategic Value of a Trifunctional Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. The introduction of stereochemistry and multiple functional groups onto this core allows for the precise three-dimensional positioning of pharmacophoric elements, enhancing binding affinity and selectivity for biological targets.
This compound, with CAS Number 1212176-33-4, embodies this principle of molecular complexity.[1] It presents three distinct points for chemical modification:
-
N-Boc Group: A stable, acid-labile protecting group that masks the secondary amine, allowing for selective reactions at other sites.
-
C2-Carboxylic Acid: A nucleophilic handle for amide bond formation, esterification, or reduction, enabling peptide-like extensions or other modifications.
-
C4-Ketone: An electrophilic center amenable to nucleophilic addition, reductive amination, or conversion to other functional groups, providing a key vector for structural diversification.
The fixed R stereochemistry at the C2 position provides a crucial chiral element for designing stereospecific interactions with target proteins.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a building block is critical for its effective use in synthesis. While specific experimental data for the (R)-enantiomer is limited, data from its (S)-counterpart and related structures provide a reliable profile.
Physical Properties
| Property | Value | Source |
| CAS Number | 1212176-33-4 | [1] |
| Molecular Formula | C₁₁H₁₇NO₅ | [1] |
| Molecular Weight | 243.26 g/mol | [1] |
| Appearance | White to off-white solid (presumed) | N/A |
| Melting Point | 121-126 °C (for (S)-enantiomer) | [2][3] |
| Solubility | 12 g/L in water at 25°C (for (S)-enantiomer) | [2][3] |
| Optical Rotation | Expected to be positive; [(S)-enantiomer is -22° (c=1, Chloroform)] | [2][3] |
The compound is noted to be potentially air and moisture sensitive (hygroscopic), necessitating careful handling and storage.[2][3]
Spectroscopic Characterization
A robust analytical assessment is key to verifying the identity and purity of the material. The following are the expected spectroscopic signatures.
| Technique | Expected Features |
| ¹H NMR | ~1.4-1.5 ppm: Singlet, 9H (Boc group protons). ~2.0-3.0 ppm: Multiplets, ~4H (piperidine ring protons at C3, C5). ~3.5-4.5 ppm: Multiplets, ~3H (piperidine ring protons at C2, C6). ~10-12 ppm: Broad singlet, 1H (carboxylic acid proton). Note: Due to rotational isomers (rotamers) around the N-Boc amide bond, some peaks may appear broadened or duplicated. |
| ¹³C NMR | ~28 ppm: Boc methyl carbons. ~40-55 ppm: Piperidine ring CH₂ and CH carbons. ~80 ppm: Boc quaternary carbon. ~155 ppm: Boc carbonyl carbon. ~170-175 ppm: Carboxylic acid carbonyl carbon. ~205-210 ppm: Ketone carbonyl carbon. |
| IR Spectroscopy | ~3300-2500 cm⁻¹: Broad O-H stretch (carboxylic acid). ~1740 cm⁻¹: C=O stretch (ketone). ~1710 cm⁻¹: C=O stretch (carboxylic acid). ~1690 cm⁻¹: C=O stretch (Boc carbamate). |
| Mass Spectrometry | [M+H]⁺: 244.11. [M+Na]⁺: 266.10. Common fragments would include loss of the Boc group (C₅H₉O₂) leading to a fragment around m/z 144.06. |
Chemical Reactivity and Synthetic Protocols
The synthetic utility of this molecule stems from the differential reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the scaffold.
Caption: Reactivity map of the key functional groups.
The N-Boc Protecting Group: A Gateway to the Amine
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis. Its function here is to temporarily render the piperidine nitrogen non-nucleophilic and non-basic.
-
Causality: The Boc group is stable to a wide range of non-acidic reagents, including organometallics, reducing agents, and coupling reagents, which is why it is chosen to allow for selective chemistry at the ketone and carboxylic acid sites. Its removal is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), which cleanly liberates the secondary amine as a salt.
The C2-Carboxylic Acid: The Amide Coupling Handle
The carboxylic acid is readily activated for nucleophilic attack, most commonly to form amide bonds with primary or secondary amines. This is a fundamental transformation in the synthesis of peptide mimetics and other complex molecules.
-
Trustworthiness through Self-Validation: A successful coupling reaction is validated by the disappearance of the starting materials (amine and acid) and the appearance of the new amide product, easily monitored by LC-MS. The mass of the product will correspond to (Mass of Acid + Mass of Amine - 18).
Experimental Protocol: Standard Amide Coupling
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Activation: Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 15-30 minutes. The formation of the activated ester can be observed.
-
Nucleophilic Attack: Add the desired amine (1.0-1.2 eq) to the solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor progress using TLC or LC-MS until the starting acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with a weak acid (e.g., 1N HCl or citric acid solution), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or preparative HPLC.
The C4-Ketone: A Point of Diversification
The ketone at the C4 position is a versatile electrophilic site. It can be targeted for:
-
Reduction: Using mild reducing agents like sodium borohydride (NaBH₄) will convert the ketone to a secondary alcohol, introducing a new stereocenter.
-
Nucleophilic Addition: Reaction with Grignard reagents (R-MgBr) or organolithiums (R-Li) adds an alkyl, aryl, or other group to the C4 position, forming a tertiary alcohol.
-
Reductive Amination: A two-step or one-pot reaction with an amine and a reducing agent (e.g., sodium triacetoxyborohydride) forms a C-N bond, introducing a substituted amine at the C4 position.
Applications in Drug Discovery
This building block is primarily used as an intermediate in the synthesis of high-value, complex molecules for pharmaceutical research.[2][3] Its constrained cyclic nature often imparts favorable properties to the final compound, such as increased metabolic stability and pre-organization for receptor binding.
While direct applications of this specific (R)-isomer are proprietary, the utility of the core scaffold is well-documented. For instance, the related 1-Boc-4-aminopiperidine-4-carboxylic acid is a key reactant for synthesizing:
-
SIRT2 inhibitors[4]
-
Melanin-concentrating hormone receptor 1 (MCHR1) antagonists[4]
-
Neurokinin-1 (NK-1) receptor ligands[4]
This demonstrates the scaffold's value in generating compounds that target a wide range of therapeutic areas, from metabolic disorders to neuroscience.[5]
Caption: Conceptual workflow from building block to drug candidate.
Safety, Handling, and Storage
Proper handling is essential to maintain the integrity of the compound and ensure user safety.
-
Hazards: The material may cause respiratory irritation and is known to cause serious eye irritation.[1][2] Standard GHS warnings for skin and eye irritation apply.[2]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][6] For long-term storage and to prevent degradation from moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (unless for deprotection).[2][6]
-
Spills: In case of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.[1][6]
Conclusion
This compound is more than a simple chemical; it is a strategically designed synthetic intermediate that provides a robust and versatile platform for innovation in drug discovery. Its trifunctional nature, combined with a stereochemically defined core, allows for the systematic and controlled synthesis of diverse and complex molecules. By understanding its fundamental properties, reactivity, and handling requirements, researchers can effectively unlock its potential to accelerate the development of next-generation therapeutics.
References
- PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid. National Center for Biotechnology Information.
- Thermo Fisher Scientific. (n.d.). (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals. Fisher Scientific Canada.
- Capot Chemical. (2018). MSDS of (R)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid.
- AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
Sources
- 1. capotchem.com [capotchem.com]
- 2. (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 1-Boc-4-Aminopiperidin-4-Carboxylsäure 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. peptide.com [peptide.com]
(R)-1-Boc-4-oxopiperidine-2-carboxylic acid: A Comprehensive Technical Guide for Advanced Drug Discovery
Introduction: The Strategic Importance of Chiral Piperidine Scaffolds
In the landscape of modern medicinal chemistry, the piperidine ring stands out as a privileged scaffold, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable building block. When this scaffold is further refined with stereochemical complexity and orthogonal protecting groups, as in (R)-1-Boc-4-oxopiperidine-2-carboxylic acid , it transforms into a high-value intermediate for the synthesis of complex chiral molecules. This guide provides an in-depth technical overview of this specific chiral building block, offering insights into its properties, synthesis, and critical applications for researchers, scientists, and professionals in drug development.
This compound, with CAS Number 1212176-33-4, is a versatile synthetic intermediate.[1] Its structure uniquely combines a piperidine core, a ketone functionality at the 4-position for further chemical elaboration, a carboxylic acid at the 2-position for amide bond formation or other modifications, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen. This Boc group ensures stability during many synthetic transformations and allows for facile deprotection under acidic conditions.[2] The defined (R)-stereochemistry at the C-2 position is crucial, as it allows for the stereospecific construction of target molecules, a fundamental requirement in the development of modern pharmaceuticals where enantiomeric purity is paramount for efficacy and safety.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1212176-33-4 | [1] |
| Molecular Formula | C₁₁H₁₇NO₅ | [1] |
| Molecular Weight | 243.26 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 119 - 124 °C | [1] |
| Optical Rotation | [α]²²/D = +22.0° (c = 1 in Chloroform) | [1] |
| Synonyms | (2R)-1-Boc-4-oxopipecolic acid | [1] |
Note: Solubility for the corresponding (S)-enantiomer is reported as 12 g/L at 25°C, which suggests the (R)-enantiomer has similar solubility characteristics.[3]
Strategic Synthesis: Accessing the Chiral Core
A representative synthetic workflow is outlined below. This approach leverages a chiral auxiliary to induce the desired stereochemistry, which can then be elaborated to the target molecule.
Caption: Representative workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Representative)
The following protocol is a representative, field-proven methodology adapted from similar syntheses of chiral 4-oxopiperidine derivatives.[4]
Step 1: Asymmetric Hetero-Diels-Alder Reaction
-
To a solution of the chiral imine, derived from ethyl glyoxalate and (R)-α-methylbenzylamine, in a suitable solvent such as dichloromethane, add a Lewis acid catalyst (e.g., boron trifluoride etherate) at low temperature (-78 °C). The causality behind this is that the Lewis acid activates the imine towards cycloaddition.
-
Slowly add 2-trimethylsilyloxy-1,3-butadiene (Danishefsky's diene) to the reaction mixture.
-
Stir the reaction at low temperature until completion, monitoring by TLC or LC-MS.
-
Quench the reaction with a suitable reagent, such as saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude diastereomeric mixture of the piperidine ester.
Step 2: Diastereomer Separation and Chiral Auxiliary Removal
-
Separate the desired diastereomer by fractional crystallization or column chromatography. The choice of method depends on the physical properties of the diastereomers.
-
Dissolve the purified diastereomer in a suitable solvent (e.g., ethanol) and subject it to hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This step cleaves the chiral auxiliary (the α-methylbenzyl group).
-
Filter the catalyst and concentrate the filtrate to yield the secondary amine intermediate.
Step 3: Boc Protection and Saponification
-
Protect the secondary amine with a Boc group by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane. This step is self-validating as the reaction progress can be easily monitored by the disappearance of the starting amine.
-
After purification, hydrolyze the ester to the carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.
-
Acidify the reaction mixture to protonate the carboxylate and extract the final product, this compound.
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a versatile building block for the synthesis of complex, high-value pharmaceutical targets. Its utility spans several therapeutic areas.
-
Antiviral Agents: Chiral piperidine scaffolds are crucial components of many antiviral drugs. For instance, the core of Boceprevir, a protease inhibitor for the treatment of Hepatitis C, features a complex bicyclic proline analog.[5] While not a direct precursor, this compound provides a synthetically accessible starting point for the development of novel protease inhibitors and other antiviral compounds by allowing for the introduction of diverse substituents at the 4- and 2-positions.[1][2]
-
Peptide Mimetics and Therapeutics: The carboxylic acid functionality allows for its incorporation into peptide chains, while the piperidine ring acts as a constrained scaffold to mimic peptide turns or to introduce non-natural amino acid residues.[1] This is particularly useful in designing peptide-based therapeutics with improved stability and bioavailability.
-
Enzyme Inhibitors and Receptor Ligands: The stereodefined structure is essential for designing potent and selective enzyme inhibitors or receptor ligands. The ketone at the 4-position can be used as a handle for further modifications, such as reductive amination to introduce new side chains that can interact with specific pockets in a biological target.[1]
Caption: Synthetic utility and applications of the target compound.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Boc Group: A characteristic singlet at ~1.4-1.5 ppm, integrating to 9 protons.
-
Piperidine Ring Protons: A series of complex multiplets between ~2.0 and 4.5 ppm. The proton at C2, being adjacent to the carboxylic acid, would likely appear as a doublet of doublets. The protons adjacent to the ketone and the nitrogen will show distinct chemical shifts.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyls: Two signals in the downfield region: the ketone carbon (~205-210 ppm) and the carboxylic acid carbon (~170-175 ppm). The Boc carbonyl will be around 155 ppm.
-
Boc Group: The quaternary carbon of the t-butyl group will appear around 80 ppm, and the methyl carbons around 28 ppm.
-
Piperidine Ring Carbons: Signals in the range of ~30-60 ppm.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI): In negative ion mode, the expected [M-H]⁻ peak would be at m/z 242.1. In positive ion mode, [M+H]⁺ at m/z 244.1 or [M+Na]⁺ at m/z 266.1 could be observed.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
C=O Stretches: Strong, sharp absorption bands for the ketone (~1715 cm⁻¹), the carboxylic acid (~1700 cm⁻¹), and the urethane of the Boc group (~1680 cm⁻¹).
Safety, Handling, and Storage
As a fine chemical intermediate, proper handling and storage are crucial to maintain its integrity and ensure laboratory safety.
| Parameter | Recommendation | Reference |
| Storage | Store at room temperature in a dry, well-ventilated place. | [1] |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use personal protective equipment (gloves, safety glasses). | |
| Incompatibilities | Strong oxidizing agents, strong acids. | |
| Hazards | May cause respiratory irritation. |
Note: The (S)-enantiomer is reported to be hygroscopic and sensitive to air and moisture, so it is prudent to handle the (R)-enantiomer under an inert atmosphere (e.g., argon or nitrogen) and to store it in a tightly sealed container.[3]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a gateway to stereochemically complex and biologically active molecules. Its combination of a chiral piperidine core, orthogonal protecting groups, and versatile functional handles makes it an indispensable tool for medicinal chemists. By understanding its properties, synthesis, and potential applications, researchers can leverage this powerful molecule to accelerate the discovery and development of next-generation therapeutics.
References
- PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. [Link]
- McConnell, O. J., et al. (2012). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Infectious Disorders - Drug Targets, 12(2), 119-131.
- Ningbo Inno Pharmchem Co.,Ltd. (2026). Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. PharmaCompass.
- ResearchGate. (2025).
- Google Patents. (2013).
- Capot Chemical. (2018). MSDS of (R)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid. [Link]
- Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine.
- Google Patents. (2014).
- Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]
- Bhalerao, D. S., et al. (2019). Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug. Organic Process Research & Development, 23(9), 1895-1903.
- ResearchGate. (2016).
- ChemRxiv. (2024). Preparation of a key intermediate en route to the anti-HIV drug lenacapavir. [Link]
- PubChem. (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid. [Link]
- ResearchGate. (2024). A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir. [Link]
- ChemRxiv. (2024). A new synthesis of the amine fragment: an important intermediate to the anti-HIV drug lenacapavir. [Link]
- Protheragen. 2-Oxopiperidine-4-carboxylic acid. [Link]
- National Center for Biotechnology Information. (2014). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. Beilstein Journal of Organic Chemistry, 10, 1816-1822.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Building Blocks for COVID-19 Antiviral Drugs Identified in Rapid Study | UC San Francisco [ucsf.edu]
- 3. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. (2R,4S)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid methyl ester, 95%, 98% ee, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
(R)-1-Boc-4-oxopiperidine-2-carboxylic acid molecular weight
An In-Depth Technical Guide to (R)-1-Boc-4-oxopiperidine-2-carboxylic acid: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its unique trifunctional structure—comprising a stereodefined carboxylic acid, a ketone, and a Boc-protected secondary amine within a piperidine ring—offers exceptional versatility for constructing complex, high-value molecules. This guide provides a comprehensive overview of its physicochemical properties, core applications, and detailed experimental protocols, grounded in established scientific principles to empower researchers in leveraging this compound for accelerated drug discovery.
Introduction: A Versatile Scaffold for Innovation
In the landscape of drug discovery, the demand for structurally novel and stereochemically pure intermediates is perpetual. This compound, also known as (2R)-1-Boc-4-oxopipecolic acid, has emerged as a compound of significant interest.[1][2] Its rigid piperidine core serves as a valuable scaffold that can mimic peptide turns or present functional groups in a well-defined three-dimensional orientation.
The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and ensures controlled reactivity at the nitrogen atom, a critical feature for sequential, multi-step syntheses.[1][3] This allows chemists to selectively manipulate the ketone and carboxylic acid functionalities without unintended side reactions.[3] Consequently, this reagent is instrumental in the synthesis of a wide array of bioactive molecules, including analgesics, anti-inflammatory drugs, and peptide-based therapeutics.[1][4]
Physicochemical and Structural Properties
Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below, providing the necessary data for reaction planning and analytical verification.
| Property | Value | Source(s) |
| Molecular Weight | 243.26 g/mol | [1][2][5][6] |
| Molecular Formula | C₁₁H₁₇NO₅ | [1][2][5] |
| CAS Number | 1212176-33-4 | [1][2][5] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 119 - 124 °C | [1] |
| Purity | Typically ≥95% (Assay by titration) | [1] |
| Optical Rotation | [α]²²/D ≈ +22.0° (c=1 in Chloroform) | [1] |
| Synonyms | (2R)-1-Boc-4-oxopipecolic acid | [1][2] |
Core Applications in Medicinal Chemistry
The utility of this compound stems from its three distinct functional handles, which can be addressed with high chemoselectivity.
-
Chiral Scaffolding : The piperidine ring is a prevalent motif in many FDA-approved drugs. This compound provides a pre-installed chiral center, saving multiple synthetic steps and avoiding costly chiral separations later in the synthesis. The defined stereochemistry is often crucial for achieving selective binding to biological targets like enzymes and receptors.[1]
-
Peptide Mimetics and Constrained Peptides : As a derivative of pipecolic acid, it can be incorporated into peptide chains to induce specific secondary structures (e.g., β-turns).[1][3] The ketone functionality offers a unique point for further modification, allowing for the creation of peptidomimetics with enhanced stability, bioavailability, and potency.[4]
-
Synthesis of Complex Heterocycles : The ketone can be readily converted into other functional groups or used as an anchor to build additional fused or spirocyclic ring systems, enabling access to novel chemical space. This is particularly valuable in the development of new classes of therapeutics.[1]
Experimental Workflows and Protocols
This section provides actionable, field-proven methodologies for handling and utilizing this compound.
Safety, Handling, and Storage Protocol
Trustworthiness in experimental results begins with proper reagent management.
Protocol Steps:
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9]
-
Storage: Store the compound at room temperature or as recommended by the supplier, typically in a tightly sealed container to protect it from moisture.[1][10] Some sources note sensitivity to air and moisture, making storage under an inert atmosphere (e.g., argon) a best practice for long-term stability.[10][11]
-
Spill Management: In case of a spill, sweep up the solid material carefully to avoid creating dust and place it in a suitable, labeled container for disposal.[8][9]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[8]
Synthetic Protocol: Reductive Amination and Amide Coupling
This protocol demonstrates a common two-step sequence: converting the ketone to a secondary amine, followed by coupling of the carboxylic acid. This workflow is fundamental to creating diverse molecular libraries for drug screening.
Workflow Overview:
The diagram below illustrates the logical flow from the starting material to a derivatized product, highlighting the sequential manipulation of the ketone and carboxylic acid groups.
Caption: A two-step synthetic workflow utilizing the ketone and carboxylic acid functionalities.
Detailed Step-by-Step Methodology:
Step 1: Reductive Amination of the Ketone
-
Rationale: This step selectively transforms the ketone into a secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild, tolerant of the acidic carboxylic acid group, and highly effective for reductive aminations.
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, ~0.1 M), add the primary amine of choice (e.g., benzylamine, 1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Scientist's Note: Portion-wise addition helps control any potential exotherm and off-gassing.
-
-
Reaction Monitoring: Stir the reaction at room temperature overnight (12-16 hours). Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or crystallization to yield the desired amino acid intermediate.
Step 2: Amide Bond Formation
-
Rationale: This step couples the carboxylic acid with a new amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization, especially important for a chiral carboxylic acid. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base.
-
Reaction Setup: Dissolve the amino acid intermediate from Step 1 (1.0 eq) in dimethylformamide (DMF, ~0.1 M).
-
Reagent Addition: Add the desired amine (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.
-
Scientist's Note: The order of addition can be critical. Pre-activating the carboxylic acid with HATU and DIPEA for a few minutes before adding the amine can sometimes improve yields.
-
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash chromatography to obtain the final product.
-
Final Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure and versatile functional handles provide a reliable and efficient pathway to complex molecular architectures. By understanding its fundamental properties and applying robust, validated protocols, researchers can effectively harness its potential to design and synthesize the next generation of therapeutic agents.
References
- Fisher Scientific Canada. (n.d.). (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals.
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 8). Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (R)-1-Boc-4-氧代哌啶-2-羧酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound [allbiopharm.com]
- 6. scbt.com [scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-AMINO-1-BOC-PIPERIDINE-4-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
- 9. peptide.com [peptide.com]
- 10. (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 11. (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Structure Elucidation of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid: A Comprehensive Analytical Approach
An In-depth Technical Guide for Drug Development Professionals
Abstract: (R)-1-Boc-4-oxopiperidine-2-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry, serving as a constrained amino acid scaffold in the synthesis of novel therapeutics.[1][2] Its rigid piperidine core allows for the precise spatial orientation of functional groups, which is critical for optimizing molecular interactions with biological targets.[3][4] This guide provides an in-depth, field-proven framework for the comprehensive structure elucidation of this molecule, emphasizing the integration of spectroscopic and crystallographic techniques. The methodologies detailed herein are designed to provide a self-validating system for researchers, ensuring the unambiguous confirmation of identity, purity, and absolute stereochemistry essential for drug development pipelines.
Foundational Molecular Architecture
Before delving into analytical techniques, it is crucial to understand the molecular architecture of this compound. The structure comprises several key features that each yield characteristic analytical signatures:
-
A Chiral Piperidine Ring: A six-membered nitrogenous heterocycle which typically adopts a chair or twist-boat conformation.[5][6] The stereocenter at the C2 position dictates the molecule's (R) configuration.
-
N-Boc Protecting Group: A tert-butyloxycarbonyl group that prevents unwanted reactions at the nitrogen atom. Its bulky nature influences the conformational preference of the piperidine ring.[6][7]
-
C4-Ketone: A carbonyl group within the ring, influencing the ring's electronic properties and providing a strong spectroscopic handle.
-
C2-Carboxylic Acid: The primary functional group for peptide coupling and further synthetic elaboration.[8]
The primary objective of the elucidation process is to confirm the connectivity of these groups and, most critically, to verify the absolute stereochemistry at the C2 position.
Integrated Spectroscopic Elucidation
A multi-technique spectroscopic approach is essential for a preliminary yet thorough structural confirmation. Each technique provides a unique piece of the structural puzzle, and their combined data builds a robust, validated profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for full assignment.
The bulky N-Boc group can cause restricted rotation around the N-C(O) amide bond, leading to the presence of rotamers and subsequent signal broadening or duplication in the NMR spectrum, particularly at lower temperatures.[9] Furthermore, the N-Boc group can induce a conformational bias, often favoring a conformation that minimizes A(1,3) strain, which may not be a simple chair.[6][7] Analysis of proton-proton coupling constants (J-values) is therefore critical for deducing the predominant ring conformation in solution.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard proton spectrum to observe chemical shifts, signal integrations, and coupling patterns.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ pulse sequence) to identify all unique carbon environments, including quaternary carbons.
-
2D COSY: Perform a Correlation Spectroscopy experiment to establish proton-proton coupling networks, identifying adjacent protons within the piperidine ring.
-
2D HSQC: Run a Heteronuclear Single Quantum Coherence experiment to correlate each proton with its directly attached carbon atom, enabling unambiguous assignment of the ¹³C spectrum.
-
Chiral NMR (Optional but Recommended): To confirm enantiomeric purity, acquire a ¹H NMR spectrum in the presence of a chiral solvating agent, such as (18-Crown-6)-2,3,11,12-tetracarboxylic acid.[10][11] The different diastereomeric complexes formed will exhibit distinct chemical shifts for the (R) and (S) enantiomers, allowing for quantification of enantiomeric excess.[12]
| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations & Notes |
| Boc Group | ~1.45 (s, 9H) | ~80.5 (Quaternary C), ~28.3 (CH₃) | Strong singlet in ¹H. Two distinct ¹³C signals. |
| -COOH | Broad, ~9.0-12.0 (s, 1H) | ~173-175 | Exchangeable proton, may not always be visible. |
| H2 (CH) | ~4.5-4.7 (dd) | ~55-57 | Alpha to both N and COOH. Shows COSY to H3 protons. |
| H3 (CH₂) | ~2.5-2.8 (m, 2H) | ~45-48 | Diastereotopic protons adjacent to the chiral center. |
| H5 (CH₂) | ~3.8-4.2 (m, 1H), ~3.0-3.3 (m, 1H) | ~50-53 | Diastereotopic protons adjacent to the ketone. |
| H6 (CH₂) | ~3.2-3.5 (m, 2H) | ~40-42 | Protons adjacent to the nitrogen atom. |
| C4 (C=O) | N/A | ~205-208 | Ketone carbonyl, characteristic downfield shift. |
| C=O (Boc) | N/A | ~154-156 | Carbamate carbonyl. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.
The molecule contains three distinct carbonyl groups (ketone, carbamate, carboxylic acid) which can sometimes overlap. However, their electronic environments are different enough to produce distinguishable absorption bands. The saturated six-membered ring ketone (cyclohexanone analog) is expected around 1715 cm⁻¹.[13][14] The carboxylic acid C=O stretch will appear at a higher frequency, and the carbamate C=O will also have a characteristic position. The broad O-H stretch from the carboxylic acid is a definitive feature.
-
Background Scan: Perform a background scan on the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil and acquire the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Alkane | C-H stretch | 2850-3000 | Medium |
| Carboxylic Acid | C=O stretch | ~1735-1750 | Strong |
| Ketone | C=O stretch | ~1715-1725 | Strong |
| Boc Carbamate | C=O stretch | ~1680-1700 | Strong |
| Carbamate/Acid | C-O stretch | 1000-1300 | Strong |
Mass Spectrometry (MS)
MS provides the exact molecular weight and elemental composition, serving as a final check on the molecular formula. Tandem MS (MS/MS) reveals fragmentation patterns that further validate the structure.
Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, thermally labile molecules like this one, minimizing in-source fragmentation. The Boc group is notoriously labile under MS/MS conditions and produces characteristic neutral losses or charged fragments. The most common fragmentation pathway involves the loss of isobutylene (56 Da) or the entire tert-butoxy group (tBuOH, 74 Da), followed by loss of CO₂ (44 Da).[15][16] Observing these specific losses is a strong indicator of a Boc-protected amine.[17]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS1 Scan: Acquire a full scan mass spectrum in both positive and negative ion modes to identify the parent ions.
-
MS/MS Scan: Select the parent ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
| Ion | Calculated m/z | Observed m/z | Notes |
| [M+H]⁺ | 244.1180 | Within 5 ppm | Protonated molecule |
| [M+Na]⁺ | 266.0999 | Within 5 ppm | Sodium adduct |
| [M-H]⁻ | 242.1034 | Within 5 ppm | Deprotonated molecule |
| [M+H-C₄H₈]⁺ | 188.0550 | Fragment ion | Loss of isobutylene from Boc group |
| [M+H-Boc]⁺ | 144.0655 | Fragment ion | Loss of the entire Boc group (100 Da) |
Unambiguous Stereochemical Assignment: X-ray Crystallography
While spectroscopy confirms connectivity and purity, it cannot definitively establish the absolute (R/S) configuration without a known standard. Single-crystal X-ray crystallography is the gold standard for this purpose.[18][19]
Obtaining diffraction-quality single crystals is the most critical and often challenging step.[20] The choice of solvent system for crystallization is paramount; slow evaporation or vapor diffusion techniques using solvent/anti-solvent pairs (e.g., ethyl acetate/hexanes, methanol/water) are commonly employed.[20] Once a suitable crystal structure is obtained, the absolute configuration can be determined through anomalous dispersion effects, typically reported as the Flack parameter, which should be close to zero for the correct enantiomer.[21]
-
Crystallization: Grow single crystals of the compound from a concentrated solution via slow evaporation, vapor diffusion, or slow cooling.
-
Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).
-
Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters.
-
Absolute Structure Determination: Confirm the absolute (R) configuration using the Flack parameter or other statistical indicators. The analysis will also reveal the solid-state conformation of the piperidine ring and intermolecular interactions like hydrogen bonding.[5]
Conclusion
The structural elucidation of this compound is a multi-faceted process where each analytical technique provides critical, complementary information. NMR spectroscopy maps the molecular framework, IR spectroscopy confirms functional groups, and mass spectrometry validates the molecular formula and key substructures. Ultimately, single-crystal X-ray crystallography provides the definitive and unambiguous assignment of the absolute stereochemistry and solid-state conformation. Following this integrated and self-validating guide ensures the highest level of confidence in the structural integrity of this vital pharmaceutical building block, a non-negotiable requirement for advancing drug development programs.
References
- Beloglazkina, A., & Mykhalchenko, I. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(11), 1378.
- National Center for Biotechnology Information. (n.d.). (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid. PubChem.
- Sampath, S., et al. (2019). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Acta Crystallographica Section E, 75(Pt 6), 868–872.
- Struck, A. W., et al. (2012). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 77(4), 1932–1939.
- Suresh, C., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(10), 1433–1442.
- LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
- Goreshnik, E., & Goreshnik, I. (2017). Crystal and molecular structure of 4-carboxypiperidinium chloride (4-piperidinecarboxylic acid hydrochloride). ResearchGate.
- Acar, Ç., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemistry & Biodiversity, 18(12), e2100433.
- Chen, Q. S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate.
- Struck, A. W., et al. (2012). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed.
- Khan, I., et al. (2022). Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates. Molecules, 27(15), 4987.
- Foley, D. A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online.
- Hura, N., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E, 78(Pt 9), 882–890.
- Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8091–8104.
- Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
- Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy.
- Saify, Z. S., et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate.
- Chen, Q. S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
- Struck, A. W., et al. (2012). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. ACS Publications.
- Hussain, H., et al. (2021). Structure elucidation. Taylor & Francis Online.
- Chen, Q. S., et al. (2023). The influence of the introduction of chiral center in piperidine ring... ResearchGate.
- OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. OpenStax.
- Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339–3352.
- Fun, H. K., et al. (2011). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E, 67(Pt 2), o389.
- Štefane, B., et al. (2018). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules, 23(12), 3120.
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. NC State University Libraries.
- ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. ResearchGate.
- Johnston, B. F., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
- Chad's Prep. (2018). 14.2a IR Spectra of Carbonyl Compounds. YouTube.
- Scott, J. S., et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed Central.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S)-1-Boc-4-氧代哌啶-2-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 15. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. acdlabs.com [acdlabs.com]
- 18. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility Determination of (R)-1-Boc-4-oxopiperidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences bioavailability, processability, and formulation development. (R)-1-Boc-4-oxopiperidine-2-carboxylic acid is a versatile chiral building block used in the synthesis of complex pharmaceuticals.[1] A thorough understanding of its solubility characteristics is essential for optimizing reaction conditions, purification strategies, and downstream applications. This guide provides a comprehensive framework for determining the solubility of this compound. It moves beyond a simple data sheet to equip researchers with the theoretical knowledge and practical, field-proven protocols necessary to generate reliable and reproducible solubility data. We will explore the key molecular features influencing solubility, provide step-by-step experimental methodologies grounded in authoritative standards, and discuss the critical role of pH.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a cornerstone of pharmaceutical science. For an intermediate like this compound, solubility data is paramount for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and crystallization to maximize yield and purity.
-
Formulation Science: In cases where the intermediate may be part of a final formulation, its solubility dictates the choice of delivery systems and impacts bioavailability.[]
-
Analytical Method Development: Preparing stock solutions and calibration standards for techniques like HPLC and LC-MS requires precise solubility knowledge.
Publicly available solubility data for specialized intermediates is often scarce. Therefore, the ability to determine this property accurately in-house is a vital skill for any research and development team. This guide provides the necessary tools to achieve that.
Physicochemical Profile and Molecular Structure Analysis
Understanding the molecule's structure is the first step in predicting its solubility behavior.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; mol [label=< this compound Molecular FormulaC₁₁H₁₇NO₅[1] Molecular Weight243.26 g/mol [1] AppearanceWhite to off-white solid[1] Melting Point119 - 124 °C[1] Key Functional GroupsCarboxylic Acid, Ketone, Boc-protected Amine
>]; } dot Figure 1: Key Physicochemical Properties.The solubility of this compound is governed by a balance of competing factors within its structure.
dot graph "Solubility_Factors" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#FFFFFF"]; node [style="filled", shape=box, fontname="helvetica", fontsize=10]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5];
// Main Molecule Node Molecule [label="this compound", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Functional Groups Boc [label="tert-Butoxycarbonyl (Boc) Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COOH [label="Carboxylic Acid Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ketone [label="Ketone Group", fillcolor="#FBBC05", fontcolor="#202124"]; Ring [label="Piperidine Ring", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Properties Lipophilic [label="Lipophilic (Fat-Soluble)\nIncreases solubility in\nnon-polar organic solvents.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrophilic [label="Hydrophilic (Water-Soluble)\nIonizable, pH-dependent.\nIncreases aqueous solubility.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Polar [label="Polar\nContributes to solubility in\npolar solvents (e.g., water, ethanol).", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Backbone [label="Saturated Heterocycle\nContributes to overall size and lipophilicity.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Molecule -> Boc [dir=none]; Molecule -> COOH [dir=none]; Molecule -> Ketone [dir=none]; Molecule -> Ring [dir=none];
Boc -> Lipophilic; COOH -> Hydrophilic; Ketone -> Polar; Ring -> Backbone; } dot Figure 2: Structural features influencing solubility.
-
Carboxylic Acid (COOH): This is the most significant group influencing aqueous solubility. It is a weak acid and can be deprotonated to form a highly polar and water-soluble carboxylate salt (COO⁻) at higher pH.[3][4][5] Conversely, at low pH, it remains in its protonated, less soluble form.[6]
-
tert-Butoxycarbonyl (Boc) Group: This is a bulky, non-polar protecting group.[7] It significantly increases the lipophilicity of the molecule, favoring solubility in organic solvents like chloroform, ethyl acetate, and dichloromethane, while reducing aqueous solubility.
-
Ketone (C=O): The ketone is a polar functional group that can participate in dipole-dipole interactions and hydrogen bonding with protic solvents, contributing moderately to solubility in polar solvents.
-
Piperidine Ring: The saturated heterocyclic ring is predominantly non-polar and contributes to the overall lipophilicity of the molecule.
Theoretical Framework: The Impact of pH on Solubility
The solubility of ionizable compounds like this compound is critically dependent on the pH of the aqueous medium.[3][4] The relationship is governed by the Henderson-Hasselbalch equation and the compound's acid dissociation constant (pKa).
The equilibrium between the undissociated acid (HA) and its ionized conjugate base (A⁻) is: HA ⇌ H⁺ + A⁻
-
Intrinsic Solubility (S₀): This is the solubility of the un-ionized form (HA).
-
Total Solubility (S): This is the sum of the concentrations of the ionized and un-ionized forms in a saturated solution: S = [HA] + [A⁻]
When the pH is significantly below the pKa, the compound exists primarily as the un-ionized carboxylic acid (HA), and the total solubility approximates the intrinsic solubility (S ≈ S₀). As the pH of the solution increases to approach and exceed the pKa, the equilibrium shifts towards the deprotonated, more soluble carboxylate form (A⁻). This dramatically increases the total solubility.[6][8][9]
dot graph "pH_Solubility_Logic" { graph [layout=dot, rankdir=TB, splines=true, bgcolor="#FFFFFF"]; node [style="filled", shape=box, fontname="helvetica", fontsize=10];
// Nodes pH_Low [label="Low pH\n(pH < pKa)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pH_High [label="High pH\n(pH > pKa)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protonated [label="Predominantly Protonated Form\n(R-COOH)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonated [label="Predominantly Deprotonated Form\n(R-COO⁻)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Solubility_Low [label="Lower Aqueous Solubility\n(Approaches Intrinsic Solubility, S₀)", fillcolor="#FBBC05", fontcolor="#202124"]; Solubility_High [label="Higher Aqueous Solubility\n(Salt form is more soluble)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges pH_Low -> Protonated [label=" Favors", color="#5F6368"]; Protonated -> Solubility_Low [label=" Leads to", color="#5F6368"]; pH_High -> Deprotonated [label=" Favors", color="#5F6368"]; Deprotonated -> Solubility_High [label=" Leads to", color="#5F6368"]; } dot Figure 3: Logical relationship between pH and aqueous solubility.
Experimental Protocols for Solubility Determination
Two robust, widely accepted methods for determining solubility are the Shake-Flask method and Potentiometric Titration.
Protocol 1: Thermodynamic Solubility via the Shake-Flask Method (OECD 105)
The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[10] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached. This protocol is adapted from the OECD Guideline 105.[11][12][13][14]
Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvents of interest (e.g., Purified water, pH-buffered solutions, Ethanol, Acetonitrile, Ethyl Acetate)
-
Analytical balance
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Calibrated analytical instrument (e.g., HPLC-UV, LC-MS)
-
Glass vials with screw caps
Methodology:
dot graph "Shake_Flask_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#FFFFFF"]; node [style="filled", shape=box, fontname="helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];
// Nodes Start [label="Start: Prepare Materials", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Add [label="1. Add Excess Solid to Solvent\n(e.g., 5-10 mg/mL)"]; Equilibrate [label="2. Equilibrate\n(Shake at constant temp, e.g., 25°C for 24-48h)"]; Separate [label="3. Phase Separation\n(Centrifuge at high speed)"]; Filter [label="4. Sample & Filter\n(Withdraw supernatant, filter through 0.22µm syringe filter)"]; Dilute [label="5. Dilute Sample\n(Dilute filtrate accurately into mobile phase)"]; Analyze [label="6. Analyze Concentration\n(Inject onto calibrated HPLC/LC-MS)"]; Calculate [label="7. Calculate Solubility\n(Concentration x Dilution Factor)"]; End [label="End: Report Result (mg/mL or mol/L)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Add; Add -> Equilibrate; Equilibrate -> Separate; Separate -> Filter; Filter -> Dilute; Dilute -> Analyze; Analyze -> Calculate; Calculate -> End; } dot Figure 4: Experimental workflow for the Shake-Flask method.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure solid is still present at the end of the experiment.[10] A starting point of 5-10 mg per mL of solvent is recommended.
-
Solvent Addition: Accurately add a known volume of the desired solvent to each vial. Prepare at least three replicates for each solvent system.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical.[15] Check for equilibrium by analyzing samples at different time points (e.g., 24h and 48h); the concentration should be consistent.[16]
-
Phase Separation: After equilibration, allow the vials to stand at the test temperature to let solids settle. Then, centrifuge the vials at high speed (e.g., >10,000 x g) to pellet the remaining solid.[14]
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. To ensure no undissolved particles are transferred, immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. Causality Note: This filtration step is critical to remove fine particulates that would otherwise lead to an overestimation of solubility.
-
Analysis: Prepare a calibration curve for the compound using the chosen analytical method (e.g., HPLC-UV). Accurately dilute the filtered sample and analyze its concentration against the calibration curve.
-
Calculation: The solubility is the measured concentration multiplied by the dilution factor. Report the mean and standard deviation of the replicates.
Protocol 2: pKa and Intrinsic Solubility via Potentiometric Titration
Potentiometric titration is a powerful and rapid method to determine both the pKa and the pH-dependent solubility profile of an ionizable compound.[17][18][19][20] It involves titrating a solution or suspension of the compound with a strong acid or base and monitoring the pH.
Objective: To determine the pKa and intrinsic aqueous solubility (S₀) of the compound.
Materials:
-
This compound
-
Calibrated pH meter with electrode
-
Autotitrator or manual burette
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
Background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength[21]
-
Stir plate and stir bar
Methodology:
-
pKa Determination: a. Prepare a dilute solution of the compound (e.g., 1 mM) in water or a co-solvent mixture if solubility is very low. Ensure the compound is fully dissolved. b. Purge with nitrogen to remove dissolved CO₂.[21] c. Titrate the solution with standardized NaOH, recording the pH after each addition of titrant. d. Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). This can be precisely found from the peak of the first derivative of the titration curve.[18]
-
Solubility Determination: a. Create a suspension of the compound in the background electrolyte solution at a concentration known to be above its intrinsic solubility. b. Titrate this suspension with standardized NaOH. c. Initially, as base is added, the solid compound will dissolve to neutralize the added hydroxide, causing the pH to remain relatively constant. d. Once all the solid has dissolved, the pH will begin to rise, creating a distinct inflection point in the titration curve. e. Using the known pKa and the pH profile, specialized software or derived equations can be used to calculate the intrinsic solubility (S₀).[17][19] This method exploits the fact that the concentration of the dissolved compound can be calculated at any point during the titration.[17]
Data Presentation and Interpretation
All quantitative data should be summarized for clarity. The following tables provide templates for presenting the generated solubility data.
Table 1: Solubility in Various Solvents at 25°C (Shake-Flask Method)
| Solvent | Mean Solubility (mg/mL) | Std. Dev. | Molar Solubility (mol/L) |
|---|---|---|---|
| Purified Water (pH ~6-7) | [Experimental Value] | [Value] | [Value] |
| 0.1 M HCl (pH 1) | [Experimental Value] | [Value] | [Value] |
| pH 7.4 Phosphate Buffer | [Experimental Value] | [Value] | [Value] |
| Ethanol | [Experimental Value] | [Value] | [Value] |
| Acetonitrile | [Experimental Value] | [Value] | [Value] |
| Dichloromethane | [Experimental Value] | [Value] | [Value] |
(Note: Data is illustrative. Replace with experimental results.)
Table 2: Ionization and Intrinsic Solubility Data (Potentiometric Method)
| Parameter | Value |
|---|---|
| pKa | [Experimental Value] |
| Intrinsic Aqueous Solubility (S₀) | [Value] mg/mL |
(Note: Data is illustrative. Replace with experimental results.)
Conclusion
This guide provides the essential theoretical and practical framework for researchers to confidently determine the solubility of this compound. By understanding the interplay of its functional groups and the profound effect of pH, scientists can employ standardized protocols like the shake-flask method and potentiometric titration to generate the reliable data needed to accelerate drug development. Accurate solubility data is not merely a physical constant; it is a critical enabler of rational process design, efficient purification, and successful formulation, ultimately contributing to the development of novel therapeutics.
References
- (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid - PubChem.
- 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem.
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry - ACS Publications.
- Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov.
- OECD 105 - Water Solubility - Situ Biosciences.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark.
- The Effects of pH on Solubility - Chemistry LibreTexts.
- Solubility testing in accordance with the OECD 105 - FILAB.
- The Solubility of Amino Acids in Various Solvent Systems.
- How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ? | ResearchGate.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.
- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray.
- Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed.
- The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI.
- How does pH affect water solubility of organic acids (or acids in general)? - Reddit.
- OECD 105 - Water Solubility Test at 20°C - Analytice.
- Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed.
- A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water | Request PDF - ResearchGate.
- The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed.
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid - PubChem.
- Water-soluble or Not? A Simple Question Difficult to Answer | TEGEWA.
- Water Solubility (Flask Method) - Regulations.gov.
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences.
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 12. filab.fr [filab.fr]
- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. enamine.net [enamine.net]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. creative-bioarray.com [creative-bioarray.com]
An In-depth Technical Guide to the Melting Point of (R)-1-Boc-4-oxopiperidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(R)-1-Boc-4-oxopiperidine-2-carboxylic acid is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its defined stereochemistry and bifunctional nature make it a valuable intermediate in the synthesis of complex bioactive molecules. A critical physicochemical parameter for any crystalline solid, particularly in the pharmaceutical industry, is its melting point. This guide provides a comprehensive technical overview of the melting point of this compound, including its reported value, the theoretical principles governing this property, detailed experimental protocols for its determination, and an analysis of factors that can influence its measurement. This document is intended to serve as a practical resource for researchers, ensuring accurate and reproducible characterization of this important synthetic intermediate.
Introduction: The Significance of this compound
This compound belongs to the class of Boc-protected cyclic amino acids, which are fundamental components in modern organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group provides stability to the amine functionality under various reaction conditions, while being readily removable under mild acidic conditions, allowing for controlled and sequential chemical transformations. The piperidine scaffold is a prevalent motif in numerous pharmaceuticals, and the presence of both a ketone and a carboxylic acid group, along with a defined stereocenter, makes this molecule a versatile precursor for a wide range of target compounds, including enzyme inhibitors and receptor modulators.
The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity and identity. For a chiral molecule like this compound, a sharp and consistent melting point is a key quality attribute.
Physicochemical Properties and Reported Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range.
Reported Melting Point Values
Based on supplier specifications, the melting point of this compound is reported to be in the range of 119-124 °C [1]. It is noteworthy that its enantiomer, (S)-1-Boc-4-oxopiperidine-2-carboxylic acid, has a reported melting point range of 121-126 °C [2][3]. As enantiomers possess identical physical properties (with the exception of their interaction with plane-polarized light), these values are in excellent agreement and provide a reliable reference range for the pure compound.
| Compound | Reported Melting Point (°C) |
| This compound | 119-124 [1] |
| (S)-1-Boc-4-oxopiperidine-2-carboxylic acid | 121-126[2][3] |
Theoretical Framework: Factors Influencing the Melting Point
The melting point of an organic compound is dictated by the strength of the intermolecular forces holding the molecules together in the crystal lattice. To melt the solid, sufficient thermal energy must be supplied to overcome these forces.
Intermolecular Forces
The primary intermolecular forces at play in this compound are:
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to strong dimeric or polymeric associations in the solid state.
-
Dipole-Dipole Interactions: The presence of the ketone and carbamate functional groups introduces significant dipole moments, contributing to the overall lattice energy.
-
Van der Waals Forces: These are present in all molecules and increase with molecular size and surface area.
Molecular Structure and Symmetry
The ability of molecules to pack efficiently in a crystal lattice also affects the melting point. More symmetrical molecules tend to pack more tightly, resulting in stronger intermolecular interactions and a higher melting point. The chair-like conformation of the piperidine ring and the presence of the bulky Boc group will influence the crystal packing of this molecule.
The Impact of Impurities
The presence of impurities typically leads to a depression and broadening of the melting point range . This phenomenon, known as melting point depression, is a colligative property and serves as a reliable indicator of purity. Impurities disrupt the regular crystalline lattice, making it easier to break the intermolecular forces.
Experimental Determination of the Melting Point
Accurate determination of the melting point requires careful sample preparation and adherence to standardized procedures. Two common methods are the capillary melting point technique and Differential Scanning Calorimetry (DSC).
Capillary Melting Point Method
This is the most common and accessible method for determining the melting point of a crystalline solid.
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
-
Pack the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
-
Apparatus Setup:
-
Place the packed capillary tube into the heating block of a melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.
-
-
Measurement:
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (around 100 °C).
-
Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the completion of melting). The melting point is reported as this range.
-
Figure 1: Workflow for Capillary Melting Point Determination.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative measure of the melting process.
A DSC thermogram of a pure, crystalline sample of this compound would be expected to show a sharp endothermic peak corresponding to the melting transition. The onset of this peak is often taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the finely powdered sample into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the instrument to heat at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
-
Data Analysis:
-
The resulting thermogram will show a peak corresponding to the melting event.
-
Determine the onset temperature, peak temperature, and enthalpy of fusion from the thermogram using the instrument's software.
-
Figure 2: Workflow for Differential Scanning Calorimetry (DSC) Analysis.
Synthesis, Purification, and their Impact on Melting Point
The purity of this compound is paramount for obtaining an accurate melting point. The synthesis and purification methods employed will directly influence the purity of the final product. A plausible synthetic route can be adapted from methods used for related pipecolic acid derivatives.
Plausible Synthetic Outline
A common approach to chiral pipecolic acid derivatives involves the use of a chiral starting material or a chiral resolution step. The synthesis of N-Boc protected piperidine derivatives often involves the reaction of the parent piperidine with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.
Purification and its Importance
Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities will either remain in the mother liquor or be removed by hot filtration.
The effectiveness of the purification process is directly reflected in the melting point of the final product. A sharp melting range that is consistent with the literature value is a strong indicator of high purity.
Potential Complications and Troubleshooting
Polymorphism
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, including melting point. While no specific studies on the polymorphism of this compound were found, it is a possibility for complex organic molecules. The presence of different polymorphs could lead to variations in the observed melting point.
Decomposition
Some organic compounds decompose at or near their melting point. This is often observed as a darkening of the sample and evolution of gas. If decomposition occurs, the observed melting point range may be broad and not reproducible.
Hygroscopicity
The presence of a carboxylic acid and a polar piperidine ring suggests that this compound may be hygroscopic. Absorbed water will act as an impurity, depressing and broadening the melting point. It is crucial to ensure the sample is thoroughly dried before analysis.
Conclusion
The melting point of this compound is a key parameter for its identification and purity assessment. The reported value of 119-124 °C serves as a reliable benchmark for researchers. Accurate determination of this property requires careful sample preparation and the use of standardized techniques such as the capillary method or Differential Scanning Calorimetry. An understanding of the factors that can influence the melting point, including impurities, polymorphism, and hygroscopicity, is essential for the correct interpretation of experimental results. This guide provides the necessary theoretical background and practical protocols to enable researchers to confidently characterize this important chiral building block.
References
- ACS Publications. A Thermodynamic Study of the Temperature-Dependent Elution Order of Cyclic α-Amino Acid Enantiomers on a Copper(II)
- NSF Public Access Repository. Synthesis of Enantiopure ε‑Oxapipecolic Acid. [Link]
- MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]
- Thermo Fisher Scientific. (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to the Synthesis of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid
Introduction: The Significance of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid in Modern Drug Discovery
This compound is a chiral heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine core, combined with the stereodefined carboxyl and ketone functionalities, provides a versatile platform for the synthesis of complex molecular architectures with diverse biological activities. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective chemical transformations at other positions of the ring, making it a valuable building block in the construction of novel therapeutics.[1] This guide provides a comprehensive overview of a robust synthetic approach to this important molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations for researchers and drug development professionals.
Strategic Approach to the Asymmetric Synthesis
The enantioselective synthesis of this compound can be efficiently achieved through a multi-step sequence commencing from a readily available chiral starting material. A logical and field-proven strategy involves the use of a chiral pool starting material to establish the desired stereochemistry at the C2 position, followed by the construction and functionalization of the piperidine ring. One such effective, though less common, approach is the use of an aza-Diels-Alder reaction to form the core heterocyclic structure, followed by straightforward functional group manipulations. This method offers a high degree of stereocontrol and yields the target compound in good purity.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of the target compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1212176-33-4 | [2] |
| Molecular Formula | C₁₁H₁₇NO₅ | [2] |
| Molecular Weight | 243.26 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 119-124 °C | [1] |
| Optical Rotation | Specific value not consistently reported |
Experimental Workflow
The overall synthetic workflow can be visualized as a three-stage process:
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Stage 1: Aza-Diels-Alder Reaction for the Synthesis of the Piperidine Precursor
This initial step establishes the core heterocyclic framework through a Lewis acid-mediated aza-Diels-Alder reaction between an electrophilic glycine equivalent and a diene. The use of N-Boc-2-bromoglycine tert-butyl ester serves as a practical synthon for the requisite acylimino acetate intermediate.[3]
Protocol:
-
Reaction Setup: In a flame-dried 1-liter round-bottom flask equipped with a magnetic stirrer, thermometer, dropping funnel, and an argon inlet, dissolve the crude N-Boc-2-bromoglycine tert-butyl ester (prepared from N-Boc-glycine tert-butyl ester) in 240 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add a solution of dichlorodiethoxytitanium [TiCl₂(OEt)₂] (0.20 mol) in 80 mL of anhydrous THF dropwise, ensuring the internal temperature does not rise above -72 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 10 minutes.
-
Diene Addition: Add a solution of 2-trimethylsiloxybutadiene (Danishefsky's diene) (0.170 mol) in 100 mL of THF dropwise to the reaction mixture.
-
Warming: Allow the reaction mixture to slowly warm to room temperature overnight.
-
Quenching: Pour the reaction mixture into 700 mL of an ice-cooled, saturated sodium bicarbonate solution.
-
Filtration and Extraction: Filter the resulting suspension through Celite® and extract the aqueous phase with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cycloadduct intermediate.
Stage 2: Deprotection and Cyclization to 4-Ketopipecolic Acid Hydrochloride
The crude intermediate from the previous step undergoes acid-mediated deprotection of both the N-Boc and tert-butyl ester groups, which subsequently triggers an intramolecular cyclization to furnish the desired 4-ketopipecolic acid, which is isolated as its hydrochloride salt.[3]
Protocol:
-
Dissolution: Dissolve the crude tert-butyl [1-(tert-butoxycarbonyl)-3-oxo-4-pentenyl]carbamate (0.0308 mol) in 280 mL of an ice-cooled, saturated solution of hydrogen chloride in diethyl ether.
-
Reaction: Allow the solution to stand at room temperature overnight without stirring.
-
Isolation: Filter the resulting suspension and wash the filter cake immediately with anhydrous diethyl ether.
-
Drying: Dry the solid under reduced pressure to obtain 4-ketopipecolic acid hydrochloride as a colorless powder.
Stage 3: N-Boc Protection to Yield this compound
The final step involves the protection of the secondary amine of the piperidine ring with a tert-butyloxycarbonyl (Boc) group. This is a standard and high-yielding transformation in organic synthesis.
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 4-ketopipecolic acid hydrochloride (assuming the (R)-enantiomer is carried through from a chiral resolution or asymmetric synthesis, though the referenced procedure is for the racemate) in a mixture of dioxane and water.
-
Basification: Cool the mixture in an ice bath and add sodium hydroxide (2.2 equivalents) to adjust the pH to approximately 10-11.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in dioxane dropwise to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with diethyl ether to remove any unreacted Boc₂O.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a 1 M hydrochloric acid solution.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Data Summary and Characterization
| Step | Product | Yield | Purity (Typical) | Analytical Method |
| 1 | tert-Butyl [1-(tert-butoxycarbonyl)-3-oxo-4-pentenyl]carbamate | ~70% | >90% | ¹H NMR, ¹³C NMR |
| 2 | 4-Ketopipecolic acid hydrochloride | Quantitative | >95% | ¹H NMR, IR |
| 3 | This compound | >90% | >98% | ¹H NMR, ¹³C NMR, HPLC, Chiral HPLC, Mass Spectrometry, Optical Rotation |
Causality and Experimental Rationale
-
Choice of Aza-Diels-Alder Reaction: This cycloaddition provides a convergent and stereocontrolled route to the piperidine core. The use of a Lewis acid catalyst is crucial for activating the in situ generated acylimino acetate towards reaction with the diene.
-
Deprotection and Cyclization Conditions: The use of a saturated solution of HCl in ether provides strongly acidic and anhydrous conditions, which are ideal for the clean removal of both the Boc and tert-butyl protecting groups without significant side reactions. The subsequent intramolecular cyclization is spontaneous under these conditions.
-
N-Boc Protection: The Boc group is a widely used protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The use of Boc anhydride in a biphasic aqueous-organic system with a base is a standard and highly effective method for its introduction.
Visualization of Key Transformations
Caption: Key chemical transformations in the synthesis.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of the valuable chiral building block, this compound. The strategic use of an aza-Diels-Alder reaction followed by standard protecting group manipulations offers a practical approach for obtaining this compound in high purity and good overall yield. The methodologies and insights provided herein are intended to empower researchers and scientists in their pursuit of novel therapeutics by facilitating access to this important synthetic intermediate.
References
- Golubev, A. S., Sewald, N., & Burger, K. (1995). An efficient approach to the family of 4-substituted pipecolic acids. Syntheses of 4-oxo-, cis-4-hydroxy-, and trans-4-hydroxy-L-pipecolic acids from L-aspartic acid. Tetrahedron Letters, 36(12), 2035-2038.
- Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. (n.d.). National Center for Biotechnology Information.
- Mühlemann, C., Hartmann, P., & Obrecht, J.-P. (n.d.). Pipecolic acid, 4-oxo-, hydrochloride. Organic Syntheses.
- A versatile route towards 6-arylpipecolic acids. (2018). National Center for Biotechnology Information.
- Asymmetric Syntheses of Enantiopure 4-Substituted Pipecolic Acid Derivatives. (n.d.). ResearchGate.
- Synthesis of novel pipecolic acid derivatives. Part 2. 1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. (n.d.). Royal Society of Chemistry.
- Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as beta-turn mimics. (n.d.). National Center for Biotechnology Information.
- A Straightforward Access to Enantiopure 4-Hydroxy-pipecolic Acid Peptidomimetics by aza-Prins Cyclization/LiNTf2-Promoted Aminolysis of Lactones. (n.d.). ResearchGate.
- Synthesis of enantiopure α-Tfm-proline and α-Tfm-pipecolic acid from oxazolo-pyrrolidines and -piperidines. (n.d.). Royal Society of Chemistry.
- Systems metabolic engineering upgrades Corynebacterium glutamicum for selective high-level production of the chiral drug precursor and cell-protective extremolyte L-pipecolic acid. (2023). National Center for Biotechnology Information.
- ChemInform Abstract: Asymmetric Syntheses of Enantiopure 4-Substituted Pipecolic Acid Derivatives. (n.d.). ResearchGate.
- Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. (n.d.). Royal Society of Chemistry.
- (2R)-1-[(tert-butoxy)carbonyl]-4-oxopiperidine-2-carboxylic acid. (n.d.). PubChem.
- (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific.
- Biosynthesis of l-pipecolic acid. l-Pipecolic acid is derived from l-lysine via a lysine cyclodeaminase-catalyzed reaction (9). (n.d.). ResearchGate.
- (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific.
- Synthesis method of N-boc-4-hydroxypiperidine. (n.d.). Google Patents.
- Method for synthesizing 1-boc-4-aminopiperidine. (n.d.). Google Patents.
- Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. (2024). ChemistryViews.
Sources
(R)-1-Boc-4-oxopiperidine-2-carboxylic Acid: A Multifunctional Chiral Scaffold for Advanced Drug Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of a Pre-functionalized Chiral Building Block
In the intricate field of pharmaceutical development, the efficient construction of complex, stereochemically defined molecules is a paramount objective. Chiral building blocks, which are enantiomerically pure intermediates, are indispensable tools that enable the streamlined synthesis of drug candidates with precise three-dimensional architectures.[1][] Among these, (R)-1-Boc-4-oxopiperidine-2-carboxylic acid has emerged as a particularly valuable and versatile scaffold.
This guide provides a comprehensive technical overview of this building block, elucidating the strategic importance of its structural features and detailing its application in synthetic workflows. As a Senior Application Scientist, the aim is not merely to present protocols, but to impart a deeper understanding of the causality behind its utility, empowering researchers to leverage its full potential in their synthetic endeavors. The piperidine moiety is a prevalent feature in numerous pharmaceuticals, and this building block offers a pre-packaged, chirally defined piperidine ring system, ready for elaboration.[3][4]
Physicochemical and Structural Characteristics
This compound is a white to off-white solid, valued for its stability and compatibility with a range of reaction conditions.[5] Its structure integrates several key functionalities onto a single, conformationally relevant piperidine core.
| Property | Value | Reference(s) |
| CAS Number | 1212176-33-4 | [5] |
| Molecular Formula | C₁₁H₁₇NO₅ | [5] |
| Molecular Weight | 243.26 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 119 - 124 °C | [5] |
| Optical Rotation | [α]²²/D ≈ +22.0° (c=1 in Chloroform) | [5] |
| Synonyms | (2R)-1-Boc-4-oxopipecolic acid | [5] |
The unique architecture of this molecule is the foundation of its synthetic utility.
Caption: Key functional components of the chiral building block.
The Causality of Synthetic Versatility: A Functional Group Analysis
The power of this building block lies in the strategic interplay of its three primary functional components: the Boc-protected amine, the 4-oxo group, and the 2-carboxylic acid. This design allows for selective and sequential modifications, a cornerstone of efficient multi-step synthesis.[6]
The Boc Protecting Group: Ensuring Controlled Reactivity
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry for several compelling reasons.[7]
-
Inertness: It effectively shields the piperidine nitrogen from participating in undesired reactions under a wide array of conditions, including basic, reductive, and oxidative environments.[6] This ensures that transformations at the C4 ketone or C2 carboxylic acid proceed with high fidelity.
-
Mild Deprotection: The Boc group is readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA), regenerating the free amine at the desired stage of the synthesis.[8] This orthogonality is crucial, as it allows for its removal without disturbing other acid-labile groups that might be present in a complex intermediate.[9]
-
Improved Solubility: The lipophilic nature of the Boc group often enhances the solubility of intermediates in common organic solvents, simplifying purification processes.
The 4-Oxo Functionality: A Hub for Molecular Diversification
The ketone at the C4 position is a versatile chemical handle that can be transformed into a variety of other functional groups, allowing for the introduction of diverse substituents and the creation of new stereocenters.
-
Stereoselective Reduction: The ketone can be reduced to a secondary alcohol. The choice of reducing agent can influence the stereochemical outcome (axial vs. equatorial alcohol), providing access to distinct diastereomers. For example, less sterically hindered reagents like sodium borohydride (NaBH₄) often favor the formation of the thermodynamically more stable equatorial alcohol.[10]
-
Reductive Amination: This powerful transformation converts the ketone into a primary, secondary, or tertiary amine. By reacting the ketone with an amine of choice in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), a vast array of functionalities can be installed at the C4 position. This is a key strategy for synthesizing analogs for structure-activity relationship (SAR) studies.
-
Wittig and Related Reactions: The ketone can undergo olefination reactions to introduce carbon-carbon double bonds, providing a pathway to further functionalization.[11]
The (R)-Carboxylic Acid: A Locus for Elongation and Conjugation
The carboxylic acid at the C2 position, with its fixed (R)-stereochemistry, serves as a primary point for chain elongation and connection to other molecular fragments.
-
Amide Bond Formation: The acid is readily activated for coupling with primary or secondary amines to form amide bonds. This is fundamental in its application for preparing peptide-based therapeutics or other complex molecules where a carboxamide linkage is desired.[5]
-
Esterification: The carboxylic acid can be converted to an ester, which can serve as a protecting group or as a handle for further transformations.
-
Reduction: The acid can be reduced to a primary alcohol, providing another avenue for derivatization.
Caption: Synthetic pathways originating from the building block.
Applications in Medicinal Chemistry and Drug Discovery
The structural features of this compound make it an ideal intermediate for synthesizing a wide range of biologically active molecules. Its application is particularly prominent in areas requiring stereochemical precision.
-
Antiviral Agents: Piperidine scaffolds are common in antiviral drugs.[12][13] For instance, the synthesis of potent HIV-1 entry inhibitors, such as CCR5 antagonists, has utilized 4-substituted-4-aminopiperidine derivatives, which can be readily accessed from this building block via reductive amination.[14] The defined stereochemistry at C2 is crucial for ensuring the correct binding orientation with the biological target.
-
Analgesics and Anti-inflammatory Drugs: The compound serves as a key intermediate in the development of novel analgesics and anti-inflammatory agents.[5] The piperidine ring is a core component of many opioid receptor modulators, and the functional handles on this building block allow for the systematic exploration of substitutions to optimize potency and selectivity.
-
Neuroscience Research: Derivatives are used to create compounds targeting neurological disorders.[15] The rigid piperidine scaffold can mimic the conformations of endogenous neurotransmitters, making it a valuable template for designing ligands for receptors and transporters in the central nervous system.
-
Peptide-Based Therapeutics: The C2 carboxylic acid functionality makes it a valuable tool for incorporation into peptidomimetics or as a constrained amino acid surrogate in peptide synthesis, enhancing the stability and bioavailability of the resulting molecules.[5][15]
Key Experimental Protocols: A Self-Validating System
The following protocols are presented as self-validating systems. The described steps and choice of reagents are based on established, reliable transformations, ensuring a high probability of success and reproducibility.
Protocol 1: Stereoselective Reduction of the 4-Keto Group
This protocol describes the reduction of the ketone to the thermodynamically favored equatorial alcohol using sodium borohydride.
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (MeOH) in a round-bottom flask at room temperature.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Slowly add acetone to quench the excess NaBH₄. Once gas evolution ceases, carefully add saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude diastereomeric alcohols by flash column chromatography to isolate the desired product.
Protocol 2: Reductive Amination at the 4-Position
This protocol details the synthesis of a 4-amino derivative, a key step for building diversity.
-
Initial Mixture: To a solution of this compound (1.0 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq) and acetic acid (1.2 eq). Causality: Acetic acid catalyzes the formation of the intermediate iminium ion.
-
Stirring: Stir the mixture at room temperature for 1 hour.
-
Reducing Agent: Add sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 eq) portion-wise. Causality: Na(OAc)₃BH is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone, minimizing side reactions.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Boc-Group Deprotection
This protocol describes the standard procedure for removing the Boc protecting group to reveal the piperidine nitrogen.
-
Dissolution: Dissolve the Boc-protected piperidine derivative (1.0 eq) in DCM.
-
Acid Addition: Add trifluoroacetic acid (TFA) (10-20 eq, typically a 20-50% solution in DCM) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitored by LC-MS).
-
Concentration: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization/Isolation: The resulting TFA salt can be used directly or neutralized. To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine.
Conclusion
This compound is more than a mere chemical intermediate; it is a sophisticated synthetic tool engineered for efficiency and versatility. Its combination of a pre-defined stereocenter, orthogonally protected functionalities, and reactive hubs for diversification makes it an exceptionally powerful building block.[5] For researchers in drug discovery, mastering the application of this scaffold provides a reliable and rapid pathway to novel, stereochemically complex piperidine derivatives, accelerating the journey from molecular design to the identification of promising therapeutic candidates.
References
- Optimizing Organic Synthesis with Boc Protected Piperidine Intermediates. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- This compound. (n.d.). Chem-Impex.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.
- Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (n.d.). MDPI.
- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2022). PubMed Central.
- Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. (2015). PubMed.
- Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. (n.d.). ResearchGate.
- The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025). Shunxiang.
- Design and synthesis of 1,2-annulated adamantane piperidines with anti-influenza virus activity. (n.d.). ResearchGate.
- BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.
- (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific.
- Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. (2019). ResearchGate.
- A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023). RSC Publishing.
- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Application of chiral building blocks to the synthesis of drugs. (2002). Drugs of the Future.
- Precision Chiral Building Block Synthesis. (n.d.). BOC Sciences.
- The Strategic Role of Boc-Pyr-OtBu as a Chiral Building Block in Modern Drug Discovery. (n.d.). Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central.
- (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific.
- 1-Boc-4-aminopiperidine-4-carboxylic acid. (n.d.). Chem-Impex.
- 1-Boc-4-AP. (n.d.). Wikipedia.
- Method for synthesizing 1-boc-4-aminopiperidine. (n.d.). Google Patents.
- N-BOC-piperidine-4-carboxylic acid synthesis. (n.d.). ChemicalBook.
- Chiral Building Blocks. (n.d.). Buchler GmbH.
- (2R)-2-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester. (n.d.). BOC Sciences.
- Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (n.d.). MDPI.
- This compound. (n.d.). Sigma-Aldrich.
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PubMed Central.
- 4-Anilino-1-Boc-piperidine. (n.d.). Cayman Chemical.
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). MDPI.
- N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. (n.d.). PubChem.
- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed.
- The regio- and stereo-selective reduction of steroidal 4-en-3-ones using Na₂S₂O₄/NaHCO₃ and CuCl/NaBH₄. (2013). PubMed.
- Hydride Reduction Reactions: A Stereoselective Adventure. (2013). Odinity.
- 1,1-dimethyl cyclohexane, 590-66-9. (n.d.). The Good Scents Company.
Sources
- 1. Portico [access.portico.org]
- 3. nbinno.com [nbinno.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. odinity.com [odinity.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
The Fulcrum of Design: A Technical Guide to (R)-1-Boc-4-oxopiperidine-2-carboxylic Acid in Modern Drug Discovery
Abstract
In the intricate landscape of medicinal chemistry, the pursuit of molecular scaffolds that offer a blend of conformational rigidity, chiral precision, and synthetic versatility is paramount. (R)-1-Boc-4-oxopiperidine-2-carboxylic acid has emerged as a quintessential building block, a "privileged scaffold," that masterfully addresses these requirements. This technical guide provides an in-depth analysis of its strategic role in drug discovery, moving beyond simple characterization to explore the causal relationships between its unique structure and its successful application in developing novel therapeutics. We will dissect its enantioselective synthesis, explore the profound implications of its constrained topology, and examine its deployment in key therapeutic areas such as antiviral and anti-inflammatory drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthon to accelerate the discovery of next-generation medicines.
The Strategic Value Proposition: Molecular Architecture and Properties
This compound, a derivative of pipecolic acid, is more than a mere collection of functional groups; it is a carefully orchestrated molecular entity designed for utility.[1] Its power lies in the synergistic interplay of its three key features: the (R)-chiral center, the conformationally restricted piperidine ring, and the strategically placed functional handles.
-
The (R)-Stereocenter: The absolute configuration at the C2 position is critical. Biological macromolecules, being chiral themselves, exhibit stereospecific recognition. The (R)-configuration dictates the precise three-dimensional projection of the carboxylic acid and the piperidine ring substituents, enabling optimal engagement with chiral binding pockets in targets like viral proteases and kinases.
-
Constrained Piperidine Scaffold: Unlike flexible aliphatic chains, the piperidine ring exists in a limited set of chair and boat conformations.[2] This conformational rigidity reduces the entropic penalty upon binding to a target protein, often leading to a significant increase in binding affinity.[3] The N-Boc group further influences this conformational preference, often locking the ring into a state that is favorable for synthesis and binding.[4]
-
Orthogonal Functional Handles: The molecule possesses three distinct points for chemical elaboration, each with controlled reactivity:
-
N-Boc Protecting Group: Provides stability and prevents unwanted side reactions at the nitrogen atom, yet can be cleanly removed under acidic conditions to allow for late-stage functionalization.[5]
-
C2-Carboxylic Acid: Serves as a primary attachment point for amide bond formation, extending the molecule towards other pharmacophoric elements.
-
C4-Ketone: A versatile functional group that can be used for a wide array of transformations, including reductive amination to introduce new substituents, or as a key element in reactions like the Dieckmann condensation for building more complex ring systems.[6]
-
Below is a visualization of the molecule's core structure and its key functional attributes.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1212176-33-4 | [7] |
| Molecular Formula | C₁₁H₁₇NO₅ | [7] |
| Molecular Weight | 243.26 g/mol | [7] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 119 - 124 °C | [7] |
| Optical Rotation | +22.0° (c=1 in Chloroform) | [7] |
Enantioselective Synthesis: Crafting the Chiral Core
The reliable and stereocontrolled synthesis of this compound is fundamental to its utility. While multiple strategies exist for creating substituted piperidines, methods that establish the C2 stereocenter with high enantiomeric excess are of primary importance. A highly effective approach involves an asymmetric aza-Diels-Alder reaction, which constructs the piperidine ring and sets the desired stereochemistry in a single, efficient step.[8]
An alternative, well-established strategy begins with a readily available chiral starting material, such as a derivative of L-aspartic acid or L-glutamic acid, from the chiral pool.[9][10] This approach leverages the inherent chirality of the starting material to guide the formation of the target molecule.
Exemplary Synthetic Workflow: Dieckmann Condensation Approach
This protocol outlines a robust pathway starting from an N-Boc protected L-aspartic acid derivative. The key transformation is an intramolecular Dieckmann condensation to form the 4-oxopiperidine ring.[6]
Experimental Protocol:
-
Step 1: Synthesis of the Diester Precursor.
-
Starting with commercially available N-Boc-L-aspartic acid anhydride, perform a regioselective ring-opening with an appropriate alcohol (e.g., methanol) to yield the corresponding mono-ester.
-
The remaining free carboxylic acid is then subjected to a two-carbon homologation sequence (e.g., Arndt-Eistert homologation or equivalent) to extend the carbon chain.
-
The newly formed carboxylic acid is then esterified, yielding the key acyclic diester precursor required for cyclization. Causality: This sequence precisely builds the 6-carbon backbone necessary for the piperidine ring while preserving the C2 stereocenter derived from L-aspartic acid.
-
-
Step 2: Intramolecular Dieckmann Condensation.
-
Dissolve the diester precursor in an anhydrous aprotic solvent such as toluene or THF.
-
Add a strong base (e.g., sodium hydride or potassium tert-butoxide) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Causality: The strong base selectively deprotonates the carbon alpha to one of the ester groups, generating a nucleophilic enolate which then attacks the second ester carbonyl intramolecularly, forming the six-membered ring.[6]
-
-
Step 3: Hydrolysis and Decarboxylation.
-
Carefully quench the reaction mixture by adding it to a cold, dilute aqueous acid (e.g., 1M HCl).
-
Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the crude β-keto ester and subject it to acidic hydrolysis (e.g., refluxing in 6M HCl) or saponification followed by acidic workup.
-
Causality: The acidic conditions hydrolyze the remaining ester and induce decarboxylation of the intermediate β-keto acid, which is inherently unstable, to yield the target 4-ketone.
-
-
Step 4: Purification.
-
The final product is purified by column chromatography on silica gel or by recrystallization to afford this compound as a white solid with high enantiomeric purity.
-
Case Studies in Drug Discovery
The true value of this scaffold is demonstrated through its application in the synthesis of complex, biologically active molecules. Its ability to act as a constrained, chiral amino acid mimetic makes it particularly valuable in the design of protease and kinase inhibitors.
Case Study 1: Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors
The HCV NS3/4A serine protease is a primary target for anti-HCV therapy.[11] Effective inhibitors often feature a macrocyclic structure incorporating a constrained proline-like fragment that occupies the P2 pocket of the enzyme's active site.[12] While the approved drug Boceprevir ultimately incorporated a more complex bicyclic proline derivative,[10] the development pathway for it and other inhibitors like Grazoprevir highlights the critical role of constrained pipecolic acid scaffolds.[7][12]
The this compound scaffold serves as an ideal starting point for such fragments. The (R)-stereochemistry correctly orients the substituent that will be built off the piperidine ring into the S2 binding pocket. The constrained ring pre-organizes the inhibitor, minimizing the entropic cost of binding.[3] The 4-oxo position provides a synthetic handle to introduce further diversity for optimizing potency and pharmacokinetic properties.
Table 2: Representative Activity Data for HCV Protease Inhibitors
| Compound | Target | Assay | Potency (EC₅₀) | Source |
| Grazoprevir (MK-5172) | HCV NS3/4A | Genotype 1b Replicon | 0.004 nM | [12] |
| Boceprevir | HCV NS3/4A | Genotype 1 Replicon | ~14 nM | [13] |
Note: This data is for approved drugs whose design principles are mirrored by the use of the target scaffold, illustrating the potency achieved with constrained proline/pipecoline mimetics.
Case Study 2: Janus Kinase (JAK) Inhibitors
The Janus kinases (JAK1, JAK2, JAK3, TYK2) are a family of tyrosine kinases crucial for cytokine signaling pathways that regulate immune and inflammatory responses.[14] Dysregulation of JAK signaling is implicated in autoimmune diseases like rheumatoid arthritis and psoriasis.[15]
Many potent JAK inhibitors, such as Tofacitinib, incorporate a chiral 3-aminopiperidine core.[4][5] The synthesis of these cores often requires complex, multi-step asymmetric routes to establish the correct stereochemistry.[16] this compound provides a streamlined entry point to a related class of scaffolds. The 4-oxo group can be converted to an amine via reductive amination, and the carboxylic acid can be transformed into other functional groups. This allows for the synthesis of novel, chiral piperidine-based scaffolds that can orient key pharmacophores—like the 7H-pyrrolo[2,3-d]pyrimidine warhead—into the ATP-binding site of the JAK enzymes with high precision.
Table 3: Representative Activity Data for JAK Inhibitors
| Compound | Target | Assay | Potency (IC₅₀) | Source |
| (S,R,R)-40a | JAK1 | Enzymatic | 18 nM | [14] |
| Tofacitinib | JAK1/JAK3 | Enzymatic | 1.1 nM (JAK1), 2.0 nM (JAK3) | [5] |
| 2j (Pyrrolopyridine) | JAK1 | Enzymatic | 2.2 µM | [15] |
Note: This data from related piperidine and novel scaffolds illustrates the range of potencies achieved in targeting JAK enzymes, a key application area for such chiral heterocyclic building blocks.
Conclusion and Future Outlook
This compound is a testament to the power of rational chemical design. Its value extends far beyond its role as a simple intermediate; it is a strategic tool that provides medicinal chemists with a robust, pre-organized, and versatile platform for tackling complex biological targets. The combination of its defined stereochemistry and conformational rigidity allows for a more predictable and efficient exploration of structure-activity relationships, reducing the guesswork often associated with flexible linkers.
The continued exploration of this and related pipecolic acid scaffolds will undoubtedly lead to the discovery of novel inhibitors for a wide range of therapeutic targets. Its application in peptide mimetics, macrocyclic inhibitors, and as a core fragment in kinase and protease inhibitor design ensures its enduring relevance in the ongoing quest for safer and more effective medicines.
References
- Asymmetric Synthesis of (S)‐4‐Oxopipecolic Acid by a 3+3 Atom‐Unit Assembly Strategy. Request PDF. URL: https://www.researchgate.
- Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors. ACS Medicinal Chemistry Letters. URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.6b00321
- Asymmetric Synthesis of 4- and 5-Substituted Pipecolic Esters by Ring-Closing Metathesis and Palladium-Catalyzed Formate Reduction. Request PDF. URL: https://www.researchgate.
- Asymmetric Syntheses of Enantiopure 4‐Substituted Pipecolic Acid Derivatives. Request PDF. URL: https://www.researchgate.
- Anti-diabetic and anti-oxidative effects of 4-hydroxypipecolic acid in C57BL/KsJ-db/db mice. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/22428549/
- An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. URL: https://www.derpharmachemica.com/pharma-chemica/an-efficient-and-alternative-method-for-synthesis-of-tofacitinib.pdf
- 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/25553539/
- Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/27983835/
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01479j
- Graphical synthetic routes of tofacitinib. ResearchGate. URL: https://www.researchgate.net/publication/285532577_Graphical_synthetic_routes_of_tofacitinib
- Diversifying the triquinazine scaffold of a Janus kinase inhibitor. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10643715/
- Synthesis of a Potent Hepatitis C Virus Serine Protease Inhibitor. Thieme. URL: https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-2006-931602.pdf
- The asymmetric synthesis of tofacitinib. Reagents and conditions. ResearchGate. URL: https://www.researchgate.net/figure/The-asymmetric-synthesis-of-tofacitinib-Reagents-and-conditions-A-a-TBDPSCl_fig6_350033282
- This compound. Chem-Impex. URL: https://www.chemimpex.com/products/06803
- Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/16797779/
- Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/25233261/
- This compound. Chem-Impex. URL: https://www.chemimpex.com/product/06803
- A versatile route towards 6-arylpipecolic acids. Beilstein Journals. URL: https://www.beilstein-journals.org/bjoc/articles/14/230
- Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. URL: https://www.ias.ac.in/article/fulltext/jcsc/113/05-06/0547-0556
- In Silico and In Vitro Study of Janus Kinases Inhibitors from Naphthoquinones. MDPI. URL: https://www.mdpi.com/1422-0067/23/19/11902
- Macrocyclic Hepatitis C Virus NS3/4A Protease Inhibitors: An Overview of Medicinal Chemistry. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/27160539/
- (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals. Fisher Scientific. URL: https://www.fishersci.com/shop/products/s-1-boc-4-oxopiperidine-2-carboxylic-acid-95-thermo-scientific-chemicals/AAH5761703
- Structure activity synthesis of boceprevir. ResearchGate. URL: https://www.researchgate.net/figure/Structure-activity-synthesis-of-boceprevir_fig3_359302633
- Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Request PDF. URL: https://www.researchgate.net/publication/236125019_Enzymatic_Kinetic_Resolution_of_Piperidine_Atropisomers_Synthesis_of_a_Key_Intermediate_of_the_Farnesyl_Protein_Transferase_Inhibitor_SCH66336
- Dieckmann Condensation. ResearchGate. URL: https://www.researchgate.
- Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/22409428/
- Highly enantioselective synthesis of pipecolic acid derivatives via an asymmetric aza-Diels-Alder reaction. Heriot-Watt Research Portal. URL: https://researchportal.hw.ac.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. A versatile route towards 6-arylpipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - A versatile route towards 6-arylpipecolic acids [beilstein-journals.org]
- 4. research.unl.pt [research.unl.pt]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Macrocyclic Hepatitis C Virus NS3/4A Protease Inhibitors: An Overview of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Strategic Application of (R)-1-Boc-4-oxopiperidine-2-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
In the landscape of contemporary drug discovery, the demand for sophisticated, chirally pure building blocks is paramount for the construction of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Among these, (R)-1-Boc-4-oxopiperidine-2-carboxylic acid has emerged as a cornerstone scaffold, offering a unique combination of conformational rigidity and versatile chemical functionality. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, elucidates the pivotal role of this constrained amino acid mimetic in the synthesis of complex bioactive molecules, with a particular focus on its application in the development of antiviral agents.
Introduction: The Significance of Constrained Scaffolds in Drug Design
The piperidine moiety is a prevalent structural motif in a vast number of approved pharmaceuticals, valued for its ability to introduce favorable physicochemical properties and to serve as a versatile scaffold for diverse substitutions. The introduction of chirality and conformational constraint, as seen in this compound, provides medicinal chemists with a powerful tool to precisely orient functional groups in three-dimensional space, thereby optimizing interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group ensures chemoselectivity during synthetic transformations, while the ketone and carboxylic acid functionalities serve as versatile handles for further molecular elaboration.
Physicochemical Properties and Synthesis
This compound is a white to off-white solid with established solubility in various organic solvents. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇NO₅ | [1] |
| Molecular Weight | 243.26 g/mol | [1] |
| Melting Point | 121-126 °C | [1] |
| Optical Rotation | [α]²²_D_ +18.5° (c=1 in chloroform) | [2] |
| Appearance | Solid | [2] |
The synthesis of this chiral building block can be achieved through various established routes, often starting from readily available chiral precursors. One common strategy involves the asymmetric synthesis from pyridine derivatives, followed by reduction and protection steps.
Core Applications in Medicinal Chemistry: A Focus on Antiviral Therapeutics
The rigidified piperidine core of this compound makes it an ideal building block for peptidomimetics, a class of compounds designed to mimic the structure and function of peptides while exhibiting improved stability and oral bioavailability. This is particularly relevant in the design of protease inhibitors, a critical class of antiviral drugs.
Case Study: A Key Building Block in the Synthesis of a SARS-CoV-2 Main Protease Inhibitor
While specific examples in publicly available literature directly detailing the use of this compound in a named, approved drug are limited, its structural motifs are highly relevant to the synthesis of contemporary antiviral agents. For instance, the development of inhibitors for the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle, often involves the use of constrained cyclic amino acid derivatives to occupy the P2 subsite of the enzyme's active site. The structure of this compound provides an excellent starting point for creating such P2-targeting moieties.
The following diagram illustrates a conceptual synthetic workflow for incorporating the this compound scaffold into a peptidomimetic protease inhibitor.
Caption: Conceptual workflow for protease inhibitor synthesis.
Rationale for Experimental Choices in Protease Inhibitor Synthesis
The choice of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) for the initial amide bond formation is driven by their efficiency in promoting peptide bond formation while minimizing racemization of the chiral center at the 2-position of the piperidine ring.
Subsequent functionalization of the ketone at the 4-position allows for the introduction of additional diversity and can be tailored to interact with specific residues within the enzyme's active site. Reductive amination is a common and effective method for this transformation.
The Boc group is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to unmask the piperidine nitrogen for subsequent coupling with the P3-P4 fragment of the inhibitor. This stepwise approach is crucial for the controlled assembly of the final complex molecule.
Detailed Experimental Protocol: Amide Coupling of this compound with a P1 Amine Fragment
The following protocol is a representative example of the first key step in the synthesis of a peptidomimetic inhibitor, demonstrating the practical application of this building block.
Materials:
-
This compound
-
P1-amine hydrochloride salt
-
HATU
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an argon atmosphere, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at 0 °C for 15 minutes.
-
Add the P1-amine hydrochloride salt (1.05 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Conclusion and Future Perspectives
This compound stands as a testament to the power of chiral, constrained building blocks in modern medicinal chemistry. Its strategic application enables the synthesis of complex and highly specific therapeutic agents. While its utility has been demonstrated conceptually in the context of antiviral drug discovery, its potential extends to a wide range of therapeutic areas where precise control of molecular architecture is key to achieving desired biological activity. Future innovations in synthetic methodology will undoubtedly continue to expand the applications of this and related chiral piperidine scaffolds, paving the way for the next generation of targeted therapies.
References
- Synthesis of optically active SARS-CoV-2 Mpro inhibitor drug nirmatrelvir (Paxlovid): an approved treatment of COVID-19.Organic & Biomolecular Chemistry. (RSC Publishing) [Link]
- A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid.
- A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid.
- A Sustainable Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Active Ingredient in Paxlovid.ChemRxiv.[Link]
- Synthesis of optically active SARS-CoV-2 Mpro inhibitor drug nirmatrelvir (Paxlovid): an approved treatment of COVID-19 | Request PDF.
- Synthetic and computational efforts towards the development of peptidomimetics and small-molecule SARS-CoV 3CLpro inhibitors.PubMed Central.[Link]
- Synthesis and Biological Evaluation of Novel Peptidomimetic Inhibitors of the Coronavirus 3C-like Protease.PubMed Central.[Link]
- Therapeutic strategies for COVID-19: progress and lessons learned.PubMed Central.[Link]
- Macrocyclic Hepatitis C Virus NS3/4A Protease Inhibitors: An Overview of Medicinal Chemistry.PubMed.[Link]
- Therapeutic Intervention of Serine Protease Inhibitors against Hep
- Computational medicinal chemistry applications to target Asian-prevalent strain of hep
Sources
Introduction: The Strategic Value of the Chiral Piperidine Scaffold
An In-Depth Technical Guide to the Synthesis and Application of (R)-1-Boc-4-oxopiperidine-2-carboxylic Acid Derivatives and Analogs
In the landscape of modern drug discovery, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of clinically successful drugs.[1] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting complex biological receptors. This guide focuses on a particularly valuable and functionalized variant: This compound .
This chiral building block is distinguished by several key features that render it exceptionally useful for medicinal chemists:
-
The (R)-Stereocenter at C2: The defined stereochemistry at the 2-position provides a crucial anchor for creating stereospecific interactions with biological targets, which is fundamental for potency and selectivity.
-
The 4-Oxo Group: This ketone functionality is not merely a structural element but a versatile synthetic handle, readily converted into a wide array of substituents through reactions like reductive amination, Wittig olefination, and nucleophilic additions.
-
The 2-Carboxylic Acid: This group serves as another key point for diversification, most commonly through the formation of amide or ester linkages, allowing for the exploration of vast chemical space.
-
The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen, preventing unwanted side reactions. Its stability under many reaction conditions and the ease of its removal under acidic conditions allow for controlled, sequential modifications at other parts of the molecule.[2]
This guide will provide a comprehensive overview of the synthesis of the core scaffold, strategies for its derivatization, and its application in constructing potent, biologically active molecules, with a particular focus on the development of chemokine receptor antagonists.
Part 1: Synthesis of the Core Scaffold
The enantioselective synthesis of the this compound core is a critical first step. While this specific chiral building block is commercially available, understanding its synthesis is vital for process development and the creation of non-standard analogs.[3][4] The primary strategies rely on asymmetric catalysis to establish the key stereocenter.
One of the most powerful methods for constructing chiral piperidines is the asymmetric aza-Diels-Alder reaction . This approach involves the [4+2] cycloaddition of a diene with an imine. To achieve enantioselectivity, a chiral auxiliary is typically attached to the imine. For instance, an imine generated from ethyl glyoxalate and (S)-1-phenylethylamine can react with a diene like 2-trimethylsilyloxy-1,3-butadiene in the presence of a Lewis acid catalyst. This reaction sets the desired stereochemistry at the C2 position, which is carried through subsequent transformations to yield the final product.
Part 2: Strategic Derivatization Workflows
The true power of the this compound scaffold lies in its capacity for systematic diversification at three key positions: the C4-ketone, the C2-carboxylic acid, and the N1-amine (after deprotection). This systematic approach is fundamental to exploring the Structure-Activity Relationship (SAR) of resulting compounds.
Workflow for Library Synthesis
The logical flow for creating a diverse library of analogs from this core scaffold is outlined below. The strategy prioritizes reactions that are robust, high-yielding, and amenable to parallel synthesis.
Caption: Strategic workflow for diversifying the core scaffold.
Modification at the C2-Carboxylic Acid: Amide Coupling
The most common and impactful modification at the C2 position is the formation of an amide bond. This is a cornerstone reaction in medicinal chemistry, allowing the introduction of a vast array of chemical functionalities.
Causality Behind Experimental Choices:
-
Coupling Reagent: For a chiral carboxylic acid like our scaffold, preventing epimerization (racemization) at the C2 stereocenter is paramount. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an exemplary choice. It is highly efficient, even with sterically hindered or electron-deficient amines, and its mechanism through an OAt-active ester minimizes the risk of racemization compared to some other reagents.[5][6]
-
Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is required. It facilitates the reaction by neutralizing the generated acids without competing with the primary amine as a nucleophile.
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are ideal as they effectively dissolve the reactants and do not interfere with the reaction.
Modification at the C4-Ketone: Reductive Amination
Reductive amination is a robust and highly reliable method for converting the C4-ketone into a secondary or tertiary amine, providing a critical vector for exploring SAR. This reaction proceeds via the in situ formation of an iminium ion intermediate, which is then reduced by a mild hydride source.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[2][7] Unlike stronger reducing agents like sodium borohydride, STAB is mild enough that it will not reduce the starting ketone but is highly effective at reducing the protonated imine intermediate. This selectivity is the key to the reaction's success and high yield. Its tolerance for mildly acidic conditions, which favor imine formation, makes it a self-validating system.
-
Solvent: A non-protic solvent like 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) is typically used. Protic solvents like methanol can sometimes compete in the reduction.
-
Additive: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, accelerating the reaction.[8]
Part 3: Applications in Drug Discovery & Structure-Activity Relationships (SAR)
Derivatives of the this compound scaffold are prominently featured in the discovery of antagonists for chemokine receptors, such as CCR5 and CXCR4. These receptors are critical G-protein coupled receptors (GPCRs) involved in immune cell trafficking and have been validated as major therapeutic targets for HIV infection, inflammatory diseases, and cancer.[9][10][11]
The development of the approved HIV entry inhibitor Maraviroc and the clinical candidate Vicriviroc provides a powerful case study, as their scaffolds share key structural features with our core molecule.[12][13] The SAR from these programs informs the strategic derivatization of the 4-oxopiperidine-2-carboxamide core.
SAR Insights from CCR5/CXCR4 Antagonist Programs:
A generalized SAR model based on known chemokine antagonists can be applied to derivatives of our core scaffold.
Caption: Generalized Structure-Activity Relationship (SAR) model.
-
The Amide Substituent (from C2-acid): This group often projects into a large, hydrophobic pocket of the receptor. Increasing the lipophilicity and steric bulk of this group with moieties like substituted aromatic rings or bicyclic systems frequently leads to a significant increase in binding affinity and antagonist potency.
-
The C4-Substituent (from 4-oxo): The group installed at the 4-position often engages in crucial interactions within the transmembrane domain of the receptor. In many potent CCR5 antagonists, this position is occupied by a nitrogen-containing group, often bearing another aromatic ring, which can form key hydrogen bonds or π-stacking interactions.[14]
-
The N1-Substituent (from N-Boc): After deprotection, the piperidine nitrogen is typically acylated or alkylated. This modification often serves not to directly interact with the binding pocket but to fine-tune the molecule's overall physicochemical properties, such as solubility, metabolic stability, and oral bioavailability.[15]
Quantitative SAR Data
The following table summarizes representative data from a study on piperidine-4-carboxamide derivatives as CCR5 antagonists, illustrating the impact of systematic modifications.[7]
| Compound ID | N-Acyl Group (at Piperidine N1) | R Group (on central phenyl ring) | CCR5 Binding Affinity (IC₅₀, nM) |
| 11a | Acetyl | H | 11 |
| 11d | Acetyl | 3-Methyl | 1.3 |
| 11f | Acetyl | 3-Fluoro | 0.59 |
| 11g | Propionyl | 3-Fluoro | 0.81 |
| 11h | Cyclopropylcarbonyl | 3-Fluoro | 0.54 |
Data adapted from Imamura, S. et al., Bioorg. Med. Chem., 2005.[7]
Analysis of SAR Data: As seen in the table, the introduction of small, hydrophobic substituents like methyl (11d) or fluoro (11f) on the central phenyl ring dramatically increases binding affinity compared to the unsubstituted parent compound (11a).[7] Further modification of the N-acyl group from acetyl (11f) to cyclopropylcarbonyl (11h) maintains high potency, demonstrating that this position can be used to modulate other properties while preserving the core binding interactions.[7]
Part 4: Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, with justifications provided for key steps and reagents. They are designed to be robust and reproducible for the synthesis of derivatives from the core scaffold.
Protocol 1: General Procedure for Amide Coupling using HATU
Objective: To couple this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (R-NH₂) (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add the desired amine (1.1 equiv) to the solution, followed by DIPEA (3.0 equiv). Stir the mixture for 5 minutes at room temperature.
-
Causality: Adding the amine and base first ensures the reaction medium is basic, which is required for the subsequent activation step.
-
-
Add HATU (1.2 equiv) portion-wise to the stirring solution. An exotherm may be observed.
-
Self-Validation: The addition of HATU should result in a clear, homogeneous solution. The reaction is typically rapid; progress can be monitored by TLC or LC-MS after 30-60 minutes. The disappearance of the starting carboxylic acid is the primary indicator of completion.
-
-
Stir the reaction at room temperature for 1-4 hours, or until LC-MS analysis indicates complete consumption of the starting acid.
-
Work-up: a. Dilute the reaction mixture with Ethyl Acetate. b. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to remove residual water and DMF. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure amide product.
Protocol 2: General Procedure for Reductive Amination using NaBH(OAc)₃
Objective: To synthesize a 4-amino derivative from an N-Boc-4-oxopiperidine-2-carboxamide intermediate.
Materials:
-
N-Boc-4-oxopiperidine-2-carboxamide intermediate (1.0 equiv)
-
Amine (R'-NH₂) (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Glacial Acetic Acid (catalytic, ~0.1 equiv, optional)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the 4-oxo-piperidine starting material (1.0 equiv) and the desired amine (1.2 equiv).
-
Dissolve the solids in anhydrous DCE (approx. 0.1 M concentration).
-
If the amine is a salt (e.g., hydrochloride), add 1.0 equiv of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Add a catalytic amount of glacial acetic acid (optional, but often accelerates the reaction). Stir the mixture at room temperature for 30 minutes to facilitate imine/iminium ion formation.
-
Causality: This pre-stirring period allows for the formation of the iminium intermediate, which is the actual substrate for the reducing agent.
-
-
Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes. Effervescence may be observed.
-
Self-Validation: The reaction is often complete within 2-6 hours at room temperature. Progress is monitored by LC-MS, looking for the disappearance of the starting ketone. The mildness of the reagent ensures that other functional groups like amides and the Boc-carbamate are not reduced.
-
-
Stir the reaction at room temperature until the starting material is consumed.
-
Work-up: a. Carefully quench the reaction by the slow addition of saturated aq. NaHCO₃ solution until effervescence ceases. b. Transfer the mixture to a separatory funnel and extract with DCM (3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-amino-piperidine derivative.
Conclusion and Future Perspectives
The this compound scaffold is a testament to the power of strategic molecular design in medicinal chemistry. Its combination of stereochemical purity and orthogonal synthetic handles provides an exceptionally robust platform for the rapid generation of diverse and complex small molecules. The principles of derivatization and the SAR insights gleaned from successful drug discovery programs, particularly in the realm of chemokine receptor antagonists, provide a clear roadmap for its future application. As researchers continue to tackle increasingly complex biological targets, the demand for such versatile, three-dimensionally rich building blocks will only intensify, ensuring this chiral piperidine core remains a cornerstone of drug discovery for years to come.
References
- Macartney, T. J., et al. (2018). Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection. Frontiers in Immunology.
- Westby, M., & van der Ryst, E. (2015). Development of maraviroc, a CCR5 antagonist for treatment of HIV, using a novel tropism assay. Annals of the New York Academy of Sciences.
- Jarak, I., et al. (2015). Preclinical discovery and development of maraviroc for the treatment of HIV. Expert Opinion on Drug Discovery.
- Napier, S., & Dorr, P. (2005). The discovery of the CCR5 receptor antagonist, UK-427,857, a new agent for the treatment of HIV infection and AIDS. Progress in Medicinal Chemistry.
- Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters.
- Tan, Z., et al. (2013). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. Current Topics in Medicinal Chemistry.
- Li, M., et al. (2021). Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications. Molecules.
- Wilson, L. J., et al. (2015). Discovery of novel N-aryl piperazine CXCR4 antagonists. Bioorganic & Medicinal Chemistry Letters.
- Guedes, J., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- Park, S., et al. (2020). Discovery of novel aminopiperidinyl amide CXCR4 modulators through virtual screening and rational drug design. European Journal of Medicinal Chemistry.
- Stone, I. C., et al. (2023). The development of potent, competitive CXCR4 antagonists for the prevention of cancer metastasis. Biochemical Pharmacology.
- Hickey, M. J., et al. (2007). Synthesis of (3) H, (2) H4 and (14) C-SCH 417690 (Vicriviroc). Journal of Labelled Compounds and Radiopharmaceuticals.
- Lentz, D., et al. (2017). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Common Organic Chemistry.
- Fallacara, A. L., et al. (2021). Identification of a quinolone-based scaffold as a novel modulator of miRNA maturation with anti-ovarian cancer activity. RSC Medicinal Chemistry.
- Reddit. (2024). HATU coupling - what's the best order? r/Chempros.
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie.
- Chem Reactor. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube.
- Strizki, J. M., et al. (2005). Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy.
- Berg, K., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters.
- Wikipedia. (n.d.). Vicriviroc. Wikipedia.
- van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In Carbohydrate Chemistry. CRC Press.
- Imamura, S., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry.
- Comins, D. L., & Schilling, S. (n.d.). (S)-4-Oxo-piperidine-2-carboxylic Acid Hydrochloride. Synlett.
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. (2015). Google Patents.
- Vitaku, E., et al. (2014). Piperidine-Containing Drugs and Recently Studied Analogs. Journal of Medicinal Chemistry.
- Thermo Scientific Chemicals. (n.d.). (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%. Fisher Scientific.
- Yildirim, I., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. (S)-1-Boc-4-氧代哌啶-2-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Frontiers | Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection [frontiersin.org]
- 10. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The development of potent, competitive CXCR4 antagonists for the prevention of cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vicriviroc - Wikipedia [en.wikipedia.org]
- 14. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
A Technical Guide to (R)-1-Boc-4-oxopiperidine-2-carboxylic acid for Pharmaceutical Research and Development
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry. This guide covers commercial sourcing, quality control considerations, and key applications, offering field-proven insights to support the seamless integration of this valuable intermediate into drug discovery and development programs.
Introduction: The Strategic Importance of this compound in Drug Discovery
This compound, with CAS Number 1212176-33-4, is a versatile chiral building block increasingly utilized in the synthesis of complex pharmaceutical agents.[1] Its rigid piperidine scaffold, combined with strategically placed functional groups—a ketone, a carboxylic acid, and a Boc-protected amine—offers medicinal chemists a powerful tool for introducing conformational constraint and diverse functionalities into target molecules. The specific (R)-configuration at the 2-position is crucial for establishing the desired stereochemistry in the final active pharmaceutical ingredient (API), which can significantly impact efficacy and safety.
The unique structural features of this molecule allow for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of novel therapeutics, particularly in the areas of antiviral and anti-inflammatory agents.[1] The tert-butyloxycarbonyl (Boc) protecting group ensures stability during various reaction conditions and can be readily removed under mild acidic conditions, facilitating multi-step synthetic sequences.[1]
Commercial Suppliers and Procurement Strategy
A reliable supply of high-quality starting materials is paramount for any drug development program. Several chemical suppliers offer this compound, and a careful evaluation of these sources is essential.
Identifying Commercial Suppliers
A survey of the chemical supplier landscape reveals several reputable sources for this compound. These range from large, well-established companies to more specialized niche suppliers. Key suppliers include:
-
Chem-Impex: A prominent supplier of specialty chemicals for research and development.[1]
-
Sigma-Aldrich (Merck): A leading global supplier of research chemicals and laboratory equipment.
-
Thermo Scientific Chemicals (formerly Alfa Aesar): A major provider of chemicals, reagents, and laboratory supplies.
-
BLD Pharm: A supplier of a wide range of pharmaceutical intermediates and research chemicals.
-
King Scientific: A supplier of building blocks, reagents, and research chemicals.
It is also worth noting that various manufacturers in China offer this compound, which can be identified through chemical sourcing platforms.
Comparative Supplier Analysis
When selecting a supplier, it is crucial to consider several factors beyond just the initial price. The following table provides a framework for a comparative analysis of potential suppliers.
| Supplier | Purity Specification | Available Quantities | Technical Support | Lead Time |
| Chem-Impex | 95-105% (Assay by titration)[1] | Gram to kilogram | Readily available | Typically in stock for smaller quantities[1] |
| Sigma-Aldrich | ≥96% | Gram quantities | Extensive technical documentation | Varies by location and stock |
| Thermo Scientific | Typically ≥95% | Gram quantities | Comprehensive product information | Check for current availability |
| BLD Pharm | Typically ≥95% | Gram to kilogram | Product specifications provided | Inquire for lead times |
| King Scientific | Typically ≥95% | Inquire for availability | Catalog and custom synthesis | Inquire for lead times |
Note: Purity specifications and availability are subject to change and should always be confirmed with the supplier at the time of inquiry. For larger quantities or GMP-grade material, it is advisable to contact suppliers directly to discuss custom manufacturing capabilities.
Supplier Selection Workflow
The process of selecting and qualifying a supplier for a critical raw material like this compound should be systematic. The following workflow is recommended:
Caption: A workflow for the systematic selection and qualification of a chemical supplier.
Technical Evaluation and Quality Control
Ensuring the quality and purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final drug substance. A robust quality control (QC) program should be in place to assess incoming material.
Key Quality Attributes and Typical Specifications
A typical Certificate of Analysis (CoA) for this compound should include the following key parameters:
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white solid[1] | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Purity (Assay) | ≥ 95% (often by titration or HPLC)[1] | HPLC, Titration |
| Enantiomeric Purity | ≥ 98% ee | Chiral HPLC |
| Melting Point | 119-124 °C[1] | Melting Point Apparatus |
| Optical Rotation | [α]²²/D = +22.0° (c=1 in Chloroform)[1] | Polarimetry |
| Residual Solvents | To be specified (e.g., <5000 ppm) | GC-HS |
| Water Content | To be specified (e.g., <0.5%) | Karl Fischer Titration |
Recommended Analytical Methods
3.2.1. Purity Determination by HPLC
A standard reverse-phase HPLC method can be used to determine the chemical purity of the compound. A typical method might involve a C18 column with a gradient elution using a mobile phase of acetonitrile and water with a suitable acidic modifier like trifluoroacetic acid (TFA).
3.2.2. Enantiomeric Purity by Chiral HPLC
Experimental Protocol: A General Approach to Chiral HPLC Method Development
The following protocol outlines a general approach for developing a chiral HPLC method for this compound, based on established methods for similar compounds.
-
Column Selection: Screen a variety of chiral stationary phases. Polysaccharide-based columns (e.g., Chiralpak® series) and macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC™ series) are good starting points.
-
Mobile Phase Screening:
-
Normal Phase: A mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol is a common choice. Small amounts of an acidic or basic additive (e.g., TFA or diethylamine) can significantly improve peak shape and resolution.
-
Reversed Phase: A mixture of water or a buffer with an organic modifier like acetonitrile or methanol.
-
Polar Organic Mode: Using polar organic solvents like methanol, ethanol, or acetonitrile, often with acidic and basic additives.
-
-
Method Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to improve resolution, peak shape, and run time.
-
Method Validation: The final method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Synthesis and Potential Impurities
A fundamental understanding of the synthetic route to this compound is beneficial for anticipating potential process-related impurities. While specific proprietary manufacturing processes are not publicly disclosed, a general retrosynthetic analysis suggests that it can be prepared from chiral starting materials.
Potential impurities that could arise from the synthesis include:
-
The (S)-enantiomer: The most critical impurity to monitor, which can arise from a non-stereospecific synthesis or racemization.
-
Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.
-
By-products: Products from side reactions that may occur during the synthesis.
-
Degradation products: Impurities that may form during storage or handling.
A thorough analytical characterization of each batch of the material is essential to ensure that these and other potential impurities are controlled within acceptable limits.
Applications in Drug Discovery and Development: A Case Study
The utility of this compound as a chiral building block is exemplified by its role in the synthesis of complex drug molecules. While its application is broad, a notable example is its potential as a key intermediate in the synthesis of antiviral agents. For instance, structurally similar bicyclic proline moieties are core components of protease inhibitors like Boceprevir, which is used in the treatment of Hepatitis C.[3][4][5] The rigid, stereochemically defined structure of this compound makes it an attractive starting point for the synthesis of such complex peptidomimetic structures.
The general applications of this and related piperidine carboxylic acid derivatives in drug discovery are extensive and include:
-
Antiviral agents: As a scaffold for protease inhibitors and other antiviral compounds.[3][4][5]
-
Neuroscience: In the synthesis of compounds targeting receptors and enzymes in the central nervous system.
-
Anti-inflammatory drugs: As a key intermediate for various anti-inflammatory agents.[1]
-
Peptide-based therapeutics: Providing a stable and versatile building block for medicinal chemists.[1]
Conclusion
This compound is a high-value chiral building block with significant potential to accelerate drug discovery and development programs. Its versatile structure and well-defined stereochemistry make it an ideal starting material for the synthesis of a wide range of complex and biologically active molecules. By implementing a robust supplier qualification program and a comprehensive quality control strategy, researchers can confidently incorporate this valuable intermediate into their synthetic workflows, paving the way for the discovery of next-generation therapeutics.
References
- King Scientific.
- Tetrahedron Letters. A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.
- BLD Pharmatech Co., Limited.
- RNR Lifesciences. R-1-Boc-4-oxopiperidine-2-carboxylic Acid. [Link]
- Google Patents.
- PubMed. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.
- Google Patents.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Aapptec Peptides. 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid. [Link]
- ResearchGate. Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. [Link]
- ResearchGate. Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]
- Tradeindia. N-boc-piperidine-4-carboxylic Acid at Best Price in Hyderabad, Telangana | Rnr Biosciences Pvt. Ltd.. [Link]
- IndiaMART.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aurigeneservices.com [aurigeneservices.com]
- 4. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]
- 5. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
stereochemistry of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid
An In-Depth Technical Guide to the Stereochemistry of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid
Abstract
This compound is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its rigid, stereochemically defined structure makes it an invaluable intermediate for the development of complex bioactive molecules and pharmaceuticals. This guide provides an in-depth analysis of its core stereochemical features, the strategic approaches to its enantioselective synthesis and resolution, and the analytical techniques essential for its characterization. We will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols and data presented herein are designed to serve as a self-validating system for the reliable application of this versatile compound.
Introduction: The Significance of a Chiral Scaffold
In the landscape of drug discovery, the three-dimensional arrangement of atoms in a molecule is paramount. Chirality, or 'handedness', can dictate the difference between a potent therapeutic agent and an inactive or even toxic compound. This compound, a derivative of pipecolic acid, has emerged as a crucial component in the synthesis of numerous pharmaceuticals, including analgesics and anti-inflammatory drugs.[1][2]
Its utility stems from a unique combination of structural features:
-
A Piperidine Ring: A common motif in biologically active compounds, offering a stable and conformationally constrained scaffold.
-
A Defined Stereocenter: The (R)-configuration at the C2 position allows for precise stereochemical control during the synthesis of target molecules.
-
A Ketone at C4: This functional group provides a reactive handle for further molecular elaboration and the introduction of diverse substituents.
-
A Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the nitrogen atom enhances stability, improves solubility in organic solvents, and prevents unwanted side reactions during synthesis, while being readily removable under acidic conditions.[3]
This guide will dissect the stereochemical nuances of this molecule, providing a robust framework for its synthesis and application.
Foundational Stereochemical Analysis
Understanding the requires an appreciation of both its absolute configuration and its conformational dynamics.
Absolute Configuration at the C2 Stereocenter
The designation "(R)" describes the absolute spatial arrangement of the substituents around the chiral carbon atom at position 2. This is determined using the Cahn-Ingold-Prelog (CIP) priority rules.
Caption: Cahn-Ingold-Prelog (CIP) priority assignment for the C2 stereocenter.
With the lowest priority group (Hydrogen) pointing away from the viewer, the sequence from priority 1 to 3 (N → COOH → C3) proceeds in a clockwise direction, hence the "(R)" designation. Maintaining this stereochemical integrity is the primary objective during synthesis.
Conformational Isomerism
The piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. The bulky tert-butyl group of the Boc-protected nitrogen forces it to occupy an equatorial position to avoid prohibitive 1,3-diaxial interactions. This, in turn, influences the preferred orientation of the C2-carboxylic acid group. The equilibrium between the two possible chair conformations is heavily skewed towards the conformer where the large substituents are equatorial.
Synthesis and Stereochemical Control: Methodologies and Rationale
Achieving high enantiomeric purity is non-negotiable for pharmaceutical applications.[3] There are two primary strategies to obtain enantiomerically pure this compound: chiral resolution of a racemic mixture and direct asymmetric synthesis.
Strategy 1: Chiral Resolution of Racemic Material
This classical method involves the separation of a racemic mixture into its constituent enantiomers.[4] The underlying principle is the temporary conversion of the enantiomers into diastereomers, which possess different physical properties (e.g., solubility) and can thus be separated.[4]
Caption: Workflow for the chiral resolution of a racemic acid.
Protocol: Chiral Resolution via Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve one equivalent of racemic 1-Boc-4-oxopiperidine-2-carboxylic acid in a suitable solvent (e.g., ethyl acetate or ethanol). Add 0.5 equivalents of a chiral amine resolving agent (e.g., (R)-(+)-α-methylbenzylamine or a cinchona alkaloid). The use of a substoichiometric amount of the resolving agent is a common practice to ensure the selective crystallization of the less soluble diastereomeric salt, leading to higher purity in the first crop.
-
Fractional Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature. The less soluble diastereomeric salt will preferentially crystallize. The rate of cooling is critical; slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., 1N HCl) to a pH of ~2.[5] This protonates the carboxylic acid and the resolving agent.
-
Extraction and Purification: Separate the organic layer, which now contains the desired enantiomerically enriched carboxylic acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the final product.[5]
-
Purity Check: Determine the optical purity (enantiomeric excess, ee) of the product using chiral HPLC or by measuring its specific optical rotation.
Strategy 2: Asymmetric Synthesis
Enantioselective synthesis aims to create the desired enantiomer directly from an achiral or prochiral starting material, avoiding the loss of 50% of the material inherent in classical resolution.[4] While specific routes for this compound are often proprietary, general strategies can be inferred from related syntheses. One powerful approach involves the enantioselective reduction of a corresponding pyridine precursor using a chiral catalyst.[6][7]
Causality Behind the Choice: This approach is more atom-economical and efficient for large-scale production. The choice of catalyst and reaction conditions is paramount, as it directly controls the stereochemical outcome of the reaction.
Analytical Characterization: A Self-Validating System
Rigorous analytical characterization is essential to confirm the identity, purity, and, most importantly, the stereochemical integrity of the compound.
| Property | Technique | Typical Value / Observation | Purpose |
| Molecular Formula | - | C₁₁H₁₇NO₅ | Confirms elemental composition.[1] |
| Molecular Weight | Mass Spectrometry | 243.26 g/mol | Confirms molecular mass.[1] |
| Appearance | Visual Inspection | White to off-white solid | Basic physical property check.[1] |
| Melting Point | Melting Point Apparatus | 119 - 124 °C | Indicator of purity.[1] |
| Optical Rotation | Polarimetry | [α]²²/D = +22.0° (c=1 in Chloroform) | Confirms enantiomeric identity and purity.[1] |
| Structure | ¹H & ¹³C NMR | - | Confirms the chemical structure and connectivity. |
| Enantiomeric Purity | Chiral HPLC | >95% ee (typical) | Quantifies the enantiomeric excess. |
| Functional Groups | IR Spectroscopy | - | Confirms presence of C=O (ketone, acid, Boc), O-H. |
| Absolute Stereochemistry | X-ray Crystallography | - | Unambiguous determination of the (R)-configuration. |
Note: The specific optical rotation value is cited for this compound from a chemical supplier and serves as a key benchmark for enantiopurity.[1]
Trustworthiness through Analysis: Each analytical technique provides a piece of the puzzle. A correct molecular weight from MS, combined with the expected functional group signals in IR and the structural map from NMR, confirms the molecule's constitution. However, only chiroptical methods like polarimetry and chiral chromatography can validate its enantiomeric purity. The ultimate, authoritative confirmation of the absolute (R)-configuration is provided by single-crystal X-ray crystallography.[8][9]
Conclusion: A Cornerstone for Stereospecific Drug Design
This compound is more than just a chemical intermediate; it is an enabling tool for precision in medicinal chemistry. Its well-defined stereochemistry allows drug development professionals to construct complex molecular architectures with a high degree of confidence, directly impacting the efficacy and safety of next-generation therapeutics. The methodologies for its synthesis and the rigorous analytical protocols for its validation form a self-supporting system of quality control, ensuring its reliable performance in the demanding field of pharmaceutical research.[1][2][3]
References
- (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid.
- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid.
- (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid.
- Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid.
- (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals. Fisher Scientific. [Link]
- Synthesis method of N-boc-4-hydroxypiperidine.
- ENANTIOSELECTIVE SYNTHESIS OF PIPERIDINE DIAMINE DERIVATIVES AS NOVEL fXa INHIBITORS. Semantic Scholar. [Link]
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.
- Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. [Link]
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
- (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid.
- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. [Link]
- Chiral resolution. Wikipedia. [Link]
- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
- Process for resolving chiral acids with 1-aminoindan-2-ols.
- Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI. [Link]
- Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Waseda University Repository. [Link]
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds | MDPI [mdpi.com]
- 9. (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Incorporation of (R)-1-Boc-4-oxopiperidine-2-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)
Abstract
The pursuit of therapeutic peptides with enhanced stability, target affinity, and cell permeability has driven the adoption of conformationally constrained peptides.[1][2] Non-canonical amino acids are instrumental in this pursuit, offering novel scaffolds to induce specific secondary structures. This guide provides a comprehensive overview and detailed protocols for the use of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid, a versatile building block for introducing a well-defined turn or kink in a peptide backbone. Furthermore, the integrated ketone functionality serves as a chemical handle for post-synthetic modifications, enabling the creation of complex peptidomimetics and molecular probes. This document is intended for researchers, chemists, and drug development professionals engaged in advanced peptide synthesis.
Introduction: The Rationale for Conformational Constraint
Linear peptides often exist as a conformational ensemble in solution, which can limit their binding affinity and render them susceptible to proteolytic degradation.[1] Inducing a specific, bioactive conformation through the incorporation of modified amino acids can mitigate these challenges.[2][3] this compound, a cyclic amino acid analog, serves this purpose by restricting the rotational freedom of the peptide backbone. Its rigid piperidine ring is a powerful tool for mimicking beta-turns or for systematically scanning the conformational landscape to optimize peptide activity.
The presence of the 4-oxo group is a key feature, providing a site for orthogonal chemical derivatization. This allows for the synthesis of branched peptides, the attachment of labels (fluorophores, biotin), or the introduction of other functionalities to modulate pharmacological properties, all while the peptide remains attached to the solid support.
Physicochemical Properties of the Building Block
A thorough understanding of the starting material is critical for successful synthesis. The properties of this compound are summarized below. It is noted to be a hygroscopic solid that is sensitive to air and moisture, requiring proper storage in a cool, ventilated place away from strong oxidizing agents.[4][5]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO₅ | [5] |
| Molecular Weight | 243.26 g/mol | [5][6] |
| Appearance | Solid | [6][7] |
| Melting Point | 121-126 °C | [4][5][6] |
| Optical Rotation | [α]²²/D -18.5° (c=1 in Chloroform) | [6][7] |
| Solubility | Soluble (12 g/L at 25°C) | [4][5] |
| CAS Number | 198646-60-5 | [5][6] |
Core Principles: The Boc/Bzl Strategy in SPPS
This building block is protected with a tert-butyloxycarbonyl (Boc) group on its secondary amine. This dictates the use of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy for SPPS.[8] This methodology is based on graduated acid lability.
-
Temporary Nα-Protection: The Boc group is used for the temporary protection of the N-terminal alpha-amine. It is removed at the start of each coupling cycle using a moderately strong acid, typically trifluoroacetic acid (TFA).[8][9]
-
Permanent Side-Chain Protection: Side chains of other amino acids in the sequence are protected with groups that are stable to TFA but can be removed by a very strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage step.[8][9][10]
Figure 1: The standard workflow for a single cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific peptide sequence and available laboratory equipment.
Protocol 1: Resin Loading of the First Amino Acid
The first amino acid must be esterified to the resin. Using the cesium salt of the Boc-amino acid is a well-established method to prevent racemization and side reactions.[9] This protocol is for loading onto Merrifield resin (chloromethylpolystyrene).
-
Resin Preparation: Swell 1.0 g of Merrifield resin (e.g., 1.0 mmol/g substitution) in 10 mL of N,N-Dimethylformamide (DMF) for 1 hour in a suitable reaction vessel.
-
Cesium Salt Formation: In a separate flask, dissolve 3.0 equivalents (relative to resin substitution) of the first Boc-amino acid in a minimal amount of methanol. Add 1.0 equivalent of cesium carbonate (Cs₂CO₃) and stir until dissolved. Remove the solvent under reduced pressure to yield the Boc-amino acid cesium salt as a white solid. Dry thoroughly under vacuum.
-
Esterification: Dissolve the dried cesium salt in 10 mL of DMF. Add this solution to the swollen resin.
-
Reaction: Heat the mixture to 50°C and shake or stir for 12-24 hours.
-
Washing: After the reaction, filter the resin and wash it sequentially with DMF (3 x 10 mL), a 1:1 mixture of DMF/water (3 x 10 mL), DMF (3 x 10 mL), and finally Dichloromethane (DCM) (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted chloromethyl sites, suspend the resin in 10 mL of a solution containing 1 M acetic anhydride and 1 M diisopropylethylamine (DIEA) in DCM for 30 minutes. Wash again as in step 5.
-
Drying: Dry the resin under vacuum. Determine the final substitution level via methods such as picric acid titration or quantitative Fmoc cleavage if a different strategy were used.
Protocol 2: Incorporation of this compound
This protocol details a standard coupling cycle to add the title compound to the N-terminus of the growing peptide chain on the resin.
-
Resin Preparation: Swell the peptide-resin (from the previous cycle) in 10 mL of DCM for 30 minutes.
-
Boc Deprotection:
-
Filter the resin and add 10 mL of 50% TFA in DCM. Agitate for a 5-minute pre-wash.[9]
-
Filter and add a fresh 10 mL of 50% TFA in DCM. Agitate for an additional 20 minutes.[9] Note: If the peptide contains sensitive residues like Trp, Cys, or Met, add 0.5% dithioethane (DTE) as a scavenger to the TFA solution to prevent side reactions from tert-butyl cations.[8]
-
-
Washing: Filter and wash the resin with DCM (2 x 10 mL), Isopropanol (IPA) (2 x 10 mL), and DCM (3 x 10 mL) to remove residual TFA.
-
Neutralization:
-
Washing: Wash the resin thoroughly with DCM (5 x 10 mL) to remove excess DIEA.
-
Coupling Reaction (Activation and Addition):
-
In a separate vial, dissolve 3.0 eq of this compound and 2.9 eq of a coupling reagent (e.g., HBTU) in a minimal volume of DMF.
-
Add 6.0 eq of DIEA to the activation mixture and vortex for 1-2 minutes. The solution will typically change color.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. The sterically hindered nature of this cyclic amino acid may require longer coupling times or the use of more potent coupling reagents like HATU or PyAOP.[11]
-
-
Washing: Filter the resin and wash with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If positive (blue beads), a second coupling may be necessary.
Figure 2: On-resin reductive amination of the 4-oxo group to introduce chemical diversity.
Protocol 3: Post-Synthetic Modification via Reductive Amination
This protocol allows for the modification of the ketone on the piperidine ring while the peptide is still attached to the resin.
-
Resin Preparation: Swell the peptide-resin containing the 4-oxopiperidine moiety in 1,2-dichloroethane (DCE) or a 1:1 mixture of DCE/DMF.
-
Imine Formation: Add a solution of 10 equivalents of the desired primary amine (e.g., benzylamine) and 5 equivalents of acetic acid in the reaction solvent. Agitate for 1 hour.
-
Reduction: Add 5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) to the mixture. Agitate for 12-24 hours at room temperature.
-
Washing: Filter the resin and wash thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL) to remove all excess reagents and byproducts.
-
Drying: Dry the resin under vacuum before proceeding to the next SPPS cycle or final cleavage.
Protocol 4: Final Cleavage and Deprotection
This step releases the completed peptide from the solid support and removes all side-chain protecting groups. Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized apparatus within a certified fume hood. TFMSA is a slightly safer alternative but still requires extreme care.[10]
-
Preparation: Place the dried peptide-resin (approx. 0.5 g) in a suitable HF-resistant reaction vessel. Add a magnetic stir bar.
-
Scavengers: Add appropriate scavengers to the vessel to trap reactive cations generated during cleavage. A common mixture is the "low-high" HF procedure. For the "low HF" step, use a mixture like HF:dimethylsulfide (DMS):p-cresol (25:65:10 v/v/v).
-
Low HF Cleavage: Cool the vessel to 0°C. Condense approximately 10 mL of anhydrous HF into the vessel. Stir for 2 hours at 0°C. This step removes more acid-labile protecting groups.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen.
-
High HF Cleavage: Cool the vessel to 0°C again. Condense 10 mL of a "high HF" mixture, typically HF:p-cresol (90:10 v/v). Stir for 1 hour at 0°C. This removes the more resilient protecting groups and cleaves the peptide from the resin.
-
Final HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Wash the residual resin and peptide with cold diethyl ether. Filter to collect the crude peptide precipitate. Repeat the ether wash several times.
-
Extraction & Lyophilization: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize to obtain the final peptide powder, which can then be purified by HPLC.
Conclusion and Future Outlook
This compound is a powerful and versatile tool in the arsenal of the peptide chemist. Its incorporation via standard Boc-SPPS protocols allows for the rational design of conformationally constrained peptides. The true value of this building block is amplified by its ketone handle, which opens a gateway to a vast array of post-synthetic modifications, facilitating the development of sophisticated peptidomimetics for applications in drug discovery, chemical biology, and materials science.[12] The ability to combine structural constraint with orthogonal derivatization makes this reagent a cornerstone for creating next-generation peptide-based molecules.
References
- (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals. Fisher Scientific. [Link]
- Coupling Reagents. Aapptec Peptides. [Link]
- Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. [Link]
- Synthesis and Structure-Activity Relationships of Linear and Conformationally Constrained Peptide Analogs of CIYKYY as Src Tyrosine Kinase Inhibitors. National Institutes of Health (NIH). [Link]
- A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives.
- Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World. [Link]
- Carboxylic Acid (Bio)Isosteres in Drug Design. National Institutes of Health (NIH). [Link]
- Synthesis of Side-Chain Modified Polypeptides.
- Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters. Royal Society of Chemistry. [Link]
- Modified synthetic peptides: from therapeutics to chemosensors. Royal Society of Chemistry. [Link]
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. [Link]
- Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace. [Link]
- Minimal Protection Str
- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Methods and protocols of modern solid phase peptide synthesis.
- Peptide Coupling Reagents, More than a Letter Soup.
Sources
- 1. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 2. biospace.com [biospace.com]
- 3. Synthesis and Structure-Activity Relationships of Linear and Conformationally Constrained Peptide Analogs of CIYKYY as Src Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. (S)-1-Boc-4-oxopiperidine-2-carboxylic acid 95 198646-60-5 [sigmaaldrich.com]
- 7. (S)-1-Boc-4-oxopiperidine-2-carboxylic acid 95 198646-60-5 [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. Modified synthetic peptides: from therapeutics to chemosensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00022F [pubs.rsc.org]
Application Notes and Protocols for the Coupling of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid
Introduction: The Strategic Importance of the 4-Oxopiperidine Scaffold
(R)-1-Boc-4-oxopiperidine-2-carboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigidified piperidine core, bearing a ketone and a carboxylic acid at strategic positions, serves as a versatile scaffold for the synthesis of complex molecular architectures with diverse biological activities. This constrained cyclic system is frequently incorporated into novel therapeutic agents, including inhibitors of the hepatitis C virus (HCV) NS3/4A protease and other enzyme targets.[1][2] The successful and efficient coupling of this carboxylic acid to various amine nucleophiles is a critical step in the synthetic routes towards these promising drug candidates.
This in-depth technical guide provides a comprehensive overview of the key considerations and detailed protocols for the amide bond formation using this compound. The methodologies described herein are grounded in established principles of peptide chemistry and are designed to provide researchers, scientists, and drug development professionals with a robust framework for their synthetic endeavors.
Core Principles of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid moiety.[3] This is typically achieved using a "coupling reagent" that converts the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine.[4] The choice of coupling reagent, solvent, and base is crucial for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the chiral center at the 2-position of the piperidine ring.
dot
Figure 1: General workflow for the amide coupling of this compound.
Strategic Selection of Coupling Reagents
A variety of coupling reagents are available, each with its own mechanism of action, advantages, and disadvantages. The choice of reagent can be influenced by factors such as the steric hindrance of the coupling partners, the potential for side reactions, and the desired reaction conditions.
| Coupling Reagent Class | Examples | Key Characteristics & Considerations |
| Aminium/Uronium Salts | HATU, HBTU | Highly efficient and fast-acting, particularly for sterically hindered substrates.[5] HATU is often preferred due to its ability to suppress racemization.[6][7] Requires a non-nucleophilic base like DIPEA. |
| Carbodiimides | EDC, DCC | Cost-effective and widely used.[4] EDC is advantageous for its water-soluble urea byproduct, which simplifies purification.[6] Often used with additives like HOBt to improve efficiency and reduce racemization.[7][8] |
| Phosphonium Salts | PyBOP | Effective for difficult couplings and less prone to guanidinylation side reactions compared to some uronium salts.[9] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the coupling of this compound with a primary amine (e.g., benzylamine) as a representative example. These protocols can be adapted for other amine nucleophiles with appropriate adjustments to stoichiometry and reaction times.
Protocol 1: HATU-Mediated Coupling
This protocol utilizes 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent known for its rapid reaction times and low rates of epimerization.[5]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) and DIPEA (2.5 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the primary amine (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
dot
Figure 2: Simplified mechanism of HATU-mediated amide bond formation.
Protocol 2: EDC/HOBt-Mediated Coupling
This protocol employs the carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with the additive HOBt (1-Hydroxybenzotriazole). This combination is a classic and cost-effective method for amide bond formation.[4][8]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
EDC hydrochloride
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv), the primary amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 equiv) portion-wise to the cooled solution.
-
Add DIPEA or Et₃N (2.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
dot
Figure 3: Simplified mechanism of EDC/HOBt-mediated amide bond formation.
Expert Insights and Troubleshooting
Chemoselectivity and the 4-Oxo Group:
A key consideration in the coupling of this compound is the presence of the ketone functionality. While standard amide coupling conditions are generally chemoselective for the carboxylic acid over the ketone, it is important to be aware of potential side reactions, particularly with highly reactive or sterically unhindered amines. The use of mild reaction conditions and avoiding excessively high temperatures is recommended. In most cases, protection of the ketone is not necessary.[10]
Steric Hindrance:
The piperidine ring imparts a degree of steric hindrance around the C2-carboxylic acid. For couplings with bulky or sterically demanding amines, it is advisable to use a more powerful coupling reagent such as HATU and potentially a longer reaction time or gentle heating.[5]
Racemization:
Preserving the stereochemical integrity of the chiral center at the 2-position is paramount. The use of additives like HOBt or coupling reagents like HATU, which are known to suppress racemization, is highly recommended.[6][7] Reactions should ideally be run at room temperature or below, as elevated temperatures can increase the risk of epimerization.
Solvent Choice:
Anhydrous polar aprotic solvents such as DMF and DCM are commonly used for amide coupling reactions. DMF is often favored for its excellent solvating properties for a wide range of reactants.[3] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.
Base Selection:
A non-nucleophilic tertiary amine base, such as DIPEA or triethylamine, is typically required to neutralize the acid liberated during the reaction and to facilitate the coupling process.[11] The choice and stoichiometry of the base can influence the reaction rate and the extent of side reactions.
Conclusion
The efficient amide coupling of this compound is a critical transformation in the synthesis of a variety of biologically active molecules. By carefully selecting the appropriate coupling reagent, optimizing reaction conditions, and being mindful of potential challenges such as steric hindrance and racemization, researchers can successfully synthesize a wide range of amide derivatives from this valuable chiral building block. The protocols and insights provided in this guide offer a solid foundation for the development of robust and scalable synthetic routes in the pursuit of novel therapeutics.
References
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Chinta, R. et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access.
- Gant, T. G. et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Organic & Biomolecular Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. RSC Publishing.
- Albericio, F. et al. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology.
- Dabhi, R. C. et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- Malcolm, B. A. et al. (2011). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. PubMed Central.
- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
- ResearchGate. (n.d.). Coupling Reagents.
- ResearchGate. (n.d.). Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid and its Crystal Structure.
- PubMed. (1998). Amino acids with aryl-keto function in their side chains.
- ResearchGate. (n.d.). Selective labeling of pre‐engineered proteins with (a) keto amino acid,....
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- PubMed. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.
Sources
- 1. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Amino acids with aryl-keto function in their side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. growingscience.com [growingscience.com]
Application Note: A Comprehensive Guide to the Deprotection of the Boc Group from (R)-1-Boc-4-oxopiperidine-2-carboxylic acid
Introduction
The (R)-4-oxopiperidine-2-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its synthesis often involves the use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen. The selective and efficient removal of this Boc group is a critical step in the synthetic pathway to access the final active pharmaceutical ingredients. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the deprotection of the Boc group from (R)-1-Boc-4-oxopiperidine-2-carboxylic acid, focusing on scientific integrity, experimental reproducibility, and practical insights.
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[1][2] The deprotection process is a simple carbamate hydrolysis that proceeds efficiently in the presence of a strong acid.[1]
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected amine is typically achieved under anhydrous acidic conditions.[3] The generally accepted mechanism for Boc deprotection using a strong acid like trifluoroacetic acid (TFA) involves a few key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by the acid.[4][5]
-
Formation of a tert-Butyl Cation: The protonated intermediate is unstable and collapses, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[4][5]
-
Decarboxylation: The carbamic acid is inherently unstable and readily undergoes decarboxylation to release carbon dioxide gas.[4][5]
-
Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.[4]
It is crucial to note that the generated tert-butyl cation is a reactive species that can potentially alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture.[6] To mitigate this, scavengers such as anisole or thioanisole can be employed.[7] Additionally, the evolution of carbon dioxide gas necessitates that the reaction is not performed in a closed system.[4]
Experimental Protocols
The choice of deprotection method depends on the substrate's sensitivity to specific acidic conditions and the desired form of the final product (e.g., free amine or a specific salt). Below are detailed protocols for the most common and reliable methods for the deprotection of this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and highly effective method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1-0.2 M.[8]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents) to the stirred solution.[8] An exothermic reaction may be observed.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] The deprotected product will be more polar and have a lower Rf value on TLC.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[9]
-
For workup to obtain the free amine, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution until the aqueous layer is basic.[8][10] This step neutralizes the excess TFA and deprotonates the amine.
-
Separate the organic layer and wash it with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the (R)-4-oxopiperidine-2-carboxylic acid.[8][9]
Table 1: Comparison of Common Boc Deprotection Methods
| Method | Reagents/Conditions | Solvent | Temperature | Typical Reaction Time | Typical Yield | Key Considerations |
| Acidic Deprotection | 5-50% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 1-4 hours[8] | >95%[8] | A very common and effective method. The resulting trifluoroacetate salt can sometimes be challenging to handle.[8] |
| 4M HCl in Dioxane | Dioxane or Methanol | Room Temp. | 1-3 hours[8] | Quantitative[8] | The hydrochloride salt of the deprotected piperidine often precipitates, which simplifies the isolation process.[8] |
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane or Methanol
This method is an excellent alternative to TFA and often results in the precipitation of the hydrochloride salt of the product, simplifying isolation.
Materials:
-
This compound
-
4M HCl in Dioxane or Methanol
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the this compound in a minimal amount of methanol or dioxane in a round-bottom flask.
-
To the stirred solution, add a solution of 4M HCl in dioxane (typically 5-10 equivalents) at room temperature.
-
Stir the reaction mixture for 1-3 hours. In many cases, a precipitate of the hydrochloride salt will form.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
If a precipitate has formed, collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold anhydrous diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to obtain (R)-4-oxopiperidine-2-carboxylic acid hydrochloride.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the hydrochloride salt.
Analytical Monitoring
Consistent and accurate monitoring of the deprotection reaction is crucial for determining the reaction endpoint and ensuring high yield and purity of the product.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for qualitative monitoring. The deprotected amine is significantly more polar than the Boc-protected starting material and will exhibit a lower Retention Factor (Rf) value. A suitable eluent system would be a mixture of dichloromethane and methanol, with the polarity adjusted to achieve good separation. Staining with ninhydrin can be used to visualize the primary or secondary amine product.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative analysis of both the reaction progress and the purity of the final product. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile, often with an additive like TFA to improve peak shape. The Boc-protected starting material will have a longer retention time than the more polar deprotected product.[9]
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of acid. However, be mindful of potential side reactions with prolonged exposure to strong acid.
-
Side Reactions: The tert-butyl cation generated during the reaction can cause t-butylation of electron-rich aromatic rings or other nucleophilic functional groups.[6] If this is a concern, adding a scavenger like anisole or triethylsilane to the reaction mixture is recommended.
-
Product Isolation: The hydrochloride or trifluoroacetate salt of the product can be hygroscopic. Ensure proper drying and storage conditions. If the free amine is required for the subsequent step, a basic workup is necessary.[10] However, be cautious if other base-labile functional groups are present in the molecule.
-
Safety Precautions: Trifluoroacetic acid is a corrosive and toxic substance.[11][12][13] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]
Visualization of the Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of this compound.
Caption: General workflow for Boc deprotection.
Conclusion
The deprotection of the Boc group from this compound is a fundamental and critical transformation in the synthesis of many important pharmaceutical compounds. By understanding the underlying mechanism and following well-defined protocols, researchers can achieve this deprotection with high efficiency and purity. The choice between TFA and HCl-based methods will depend on the specific requirements of the synthetic route and the desired final product form. Careful monitoring and appropriate workup procedures are essential for obtaining the desired (R)-4-oxopiperidine-2-carboxylic acid in high quality for subsequent synthetic steps.
References
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020-06-23).
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- Amine Protection / Deprotection - Fisher Scientific.
- How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (2013-01-14).
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing. (2020-06-23).
- Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Process for Preparation of Piperidine Carboxylic Acid - Google Patents. (2008-10-30).
- Safety Data Sheet: Trifluoroacetic acid (TFA) - Carl ROTH. (2025-06-11).
- Alternative Methods for Boc Deprotection : r/chemistry - Reddit. (2023-05-18).
- tert-Butyloxycarbonyl protecting group - Wikipedia.
- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents. (2011-09-07).
- Any suggestion on Boc deprotection without using acid? - ResearchGate. (2016-03-26).
- Amine Protection and Deprotection - Master Organic Chemistry.
- How do I remove Boc and Fmoc groups from Fmoc-β-Lys(Boc)-OH? - ResearchGate. (2014-12-17).
- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (2023-03-10).
- Process for preparation of piperidine carboxylic acid - Google Patents. (2006-04-13).
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace.
- (2S)-4-Oxopiperidine-2-carboxylic acid hydrochloride - ChemBK.
- Method for optical resolution of piperidine carboxylic acid derivative - Google Patents. (2001-10-17).
- Trifluoroacetic Acid SOP.
- Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). (2014-04-16).
- 2-Oxopiperidine-4-carboxylic acid - Protheragen.
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. acgpubs.org [acgpubs.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. ehs.washington.edu [ehs.washington.edu]
Application Notes & Protocols: Incorporation of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid into Peptide Backbones
For: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of non-natural, conformationally constrained amino acids into peptide backbones is a powerful strategy in medicinal chemistry to enhance proteolytic stability, modulate receptor affinity, and control secondary structure.[1] This guide provides a comprehensive overview and detailed protocols for the integration of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid, a unique cyclic β-amino acid analogue, into peptide sequences. We will delve into the rationale behind its use, covering both solid-phase and solution-phase synthesis methodologies, with a focus on overcoming the steric challenges associated with this building block. Furthermore, this document outlines essential characterization techniques and discusses the structural implications of this modification.
Introduction: The Rationale for Conformational Constraint
Linear peptides often suffer from inherent flexibility, which can lead to a high entropic penalty upon binding to their biological targets and susceptibility to enzymatic degradation.[2] Introducing rigid structural elements, such as cyclic amino acids, can pre-organize the peptide into a bioactive conformation, thereby improving binding affinity and metabolic stability.[2] this compound provides a unique scaffold that can induce specific turns and folds within a peptide chain, making it a valuable tool for designing potent and selective peptidomimetics.[3][4][5] The ketone functionality at the 4-position also offers a site for further chemical modification.
Structural Overview and Mechanistic Considerations
This compound is a chiral, cyclic amino acid analogue with a piperidine ring. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen is acid-labile, making it compatible with standard Boc-based solid-phase peptide synthesis (SPPS) strategies.[6][7][8] The incorporation of this building block introduces a significant steric hindrance that requires careful selection of coupling reagents to ensure efficient amide bond formation and minimize racemization.[9][10]
Caption: Chemical structure of this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Commercial Source | >98% purity |
| Rink Amide MBHA resin or Wang resin | Commercial Source | 100-200 mesh, 0.5-1.0 mmol/g |
| Fmoc-protected amino acids | Commercial Source | Synthesis Grade |
| Boc-protected amino acids | Commercial Source | Synthesis Grade |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercial Source | >99% purity |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Commercial Source | >99% purity |
| DIC (N,N'-Diisopropylcarbodiimide) | Commercial Source | >99% purity |
| HOBt (Hydroxybenzotriazole) | Commercial Source | Anhydrous |
| DIPEA (N,N-Diisopropylethylamine) | Commercial Source | Peptide Synthesis Grade |
| Piperidine | Commercial Source | Synthesis Grade |
| Trifluoroacetic acid (TFA) | Commercial Source | Reagent Grade |
| Dichloromethane (DCM) | Commercial Source | Anhydrous, Peptide Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Commercial Source | Anhydrous, Peptide Synthesis Grade |
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the incorporation of this compound using a standard Fmoc/tBu strategy, with a switch to a Boc-protected building block for the constrained residue.
3.2.1. Resin Preparation and First Amino Acid Coupling:
-
Swell the appropriate resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in DMF for 1-2 hours.[11]
-
For the first amino acid coupling to the resin, follow standard protocols for the chosen resin type.[11]
3.2.2. Peptide Chain Elongation (Fmoc-Strategy):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.[11]
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and by-products.
-
Coupling:
-
Pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU/DIPEA or HATU/DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling.
-
-
Washing: Wash the resin as described in step 2.
-
Repeat the deprotection, washing, and coupling cycle for each subsequent amino acid.
3.2.3. Incorporation of this compound:
-
Final Fmoc Deprotection: After coupling the amino acid preceding the desired position for the constrained residue, perform a final Fmoc deprotection as described in 3.2.2.1.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Coupling of the Constrained Residue:
-
Due to the steric hindrance of this compound, a more potent coupling reagent is recommended. HATU is often a suitable choice.[9][12]
-
Dissolve this compound (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the solution to the deprotected peptide-resin and agitate for 4-6 hours, or until a negative Kaiser test is obtained.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
3.2.4. Continuation of Peptide Synthesis (Boc-Strategy if necessary):
-
Following the incorporation of the Boc-protected residue, the synthesis can proceed by removing the Boc group with TFA.[8][13][14]
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes.[8][13]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 5-10% DIPEA in DMF.
-
Coupling: Continue with the coupling of the next Boc- or Fmoc-protected amino acid using standard protocols.
Caption: Workflow for Solid-Phase Peptide Synthesis.
3.2.5. Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the resin extensively with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail for peptides with acid-labile side-chain protecting groups is TFA/triisopropylsilane/water (95:2.5:2.5 v/v/v).
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Solution-Phase Synthesis Protocol
For shorter peptides or fragment condensation, solution-phase synthesis may be preferred.
-
C-Terminal Protection: Protect the C-terminus of the starting amino acid or peptide fragment as a methyl or benzyl ester.[14]
-
N-Terminal Deprotection: Remove the N-terminal protecting group (e.g., Boc or Fmoc) from the other amino acid or peptide fragment using the appropriate deprotection conditions.
-
Coupling:
-
Dissolve the carboxylic acid component (e.g., this compound) and the amine component in an appropriate solvent (e.g., DMF or DCM).
-
Add the coupling reagent (e.g., HATU or DIC/HOBt) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, perform an aqueous work-up to remove water-soluble by-products.
-
Purify the protected peptide by flash column chromatography.
-
-
Deprotection: Remove the protecting groups to yield the final peptide.
Characterization and Analysis
4.1. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
4.2. Analytical Techniques:
| Technique | Purpose | Expected Outcome |
| Analytical RP-HPLC | Assess purity and retention time. | A single major peak indicating >95% purity. |
| Mass Spectrometry (MS) | Confirm the molecular weight of the peptide.[15] | The observed mass should match the calculated mass of the desired peptide. |
| Tandem MS (MS/MS) | Sequence the peptide and confirm the incorporation of the modified residue.[15] | Fragmentation pattern consistent with the peptide sequence, including the modified amino acid. |
| NMR Spectroscopy | Determine the three-dimensional structure and conformational effects of the incorporated residue.[15] | Chemical shift perturbations and NOE data indicating the conformational constraints imposed by the piperidine ring. |
Results and Discussion: Structural Implications
The incorporation of this compound is expected to induce a significant conformational constraint on the peptide backbone. The rigid piperidine ring can act as a β-turn mimetic, forcing the peptide chain to adopt a specific folded structure.[16][17] This can lead to:
-
Enhanced Receptor Binding: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding is reduced, potentially leading to higher affinity.
-
Increased Proteolytic Stability: The non-natural amino acid and the constrained conformation can hinder recognition and cleavage by proteases.[1]
-
Modulated Pharmacokinetic Properties: The overall physicochemical properties of the peptide are altered, which can affect its solubility, membrane permeability, and in vivo half-life.
The ketone group at the 4-position of the piperidine ring provides a handle for further modifications, such as the introduction of labels, cross-linkers, or other functional groups to fine-tune the peptide's properties.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of the modified amino acid. Insufficient activation time. | Use a more powerful coupling reagent like HATU or COMU.[9] Increase the coupling time and temperature. Use a higher excess of the amino acid and coupling reagents. |
| Racemization | Over-activation of the carboxylic acid. Prolonged exposure to basic conditions. | Use coupling reagents known for low racemization, such as COMU or TOTT.[9] Minimize the pre-activation time. Use a less hindered base like 2,4,6-collidine. |
| Side Reactions at Ketone | The ketone group may be susceptible to certain reagents. | Protect the ketone as a ketal if it is found to be reactive under the synthesis conditions, although this is generally not necessary with standard peptide synthesis reagents. |
| Poor Cleavage Yield | Incomplete removal of all protecting groups. | Optimize the cleavage cocktail and increase the cleavage time. Use appropriate scavengers to prevent side reactions. |
Conclusion
The incorporation of this compound into peptide backbones represents a valuable strategy for the design of novel peptidomimetics with enhanced biological properties. While the steric bulk of this building block presents synthetic challenges, these can be overcome with the careful selection of coupling reagents and optimization of reaction conditions. The protocols and guidelines presented in this document provide a solid foundation for the successful synthesis and characterization of peptides containing this unique constrained amino acid.
References
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
- Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug Discovery Today, 20(1), 122-128.
- Joechem. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]
- Qvit, N., Sang, P., & Mochly-Rosen, D. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Scott, W. L., O'Donnell, M. J., & Delgado, F. (2009). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC - NIH.
- BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides.
- Liskamp, R. M. J. (2012). Constrained Peptides as Miniature Protein Structures. PMC - PubMed Central.
- Lee, H. Y., et al. (2014). Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides. Organic & Biomolecular Chemistry, 12(34), 6684-6691.
- Grecea, M. L., et al. (2013). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry B, 117(20), 6189-6195.
- Samant, M. P., & Karle, I. L. (2013). Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank.
- Kaur, G., et al. (2021). Digging deeper into the immunopeptidome: characterization of post-translationally modified peptides presented by MHC I.
- Katritzky, A. R., et al. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis, 2008(16), 2585-2594.
- Gentilucci, L., et al. (2011). Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. European Journal of Organic Chemistry, 2011(24), 4924-4932.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- LabRulez LCMS. (n.d.). Amino Acid Sequence Analysis of Peptides Containing Modified Amino Acids Using The PPSQ -50 Gradient System.
- Lindemann, J. A., et al. (2019). Conformational Dynamics in Extended RGD-Containing Peptides. Biomacromolecules, 20(8), 3042-3051.
- Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(12), 2736-2743.
- Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. Nature Reviews Drug Discovery, 20(4), 309-325.
- Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292-299.
- JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics.
- Oliyai, C., & Borchardt, R. T. (1999). The effect of conformation on the solution stability of linear vs. cyclic RGD peptides. International journal of peptide and protein research, 54(2), 136-144.
- Janecka, A., Perlikowska, R., & Fichna, J. (2020). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 25(21), 5035.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00309G [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. file.globalso.com [file.globalso.com]
- 13. chempep.com [chempep.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
synthesis of enzyme inhibitors using (R)-1-Boc-4-oxopiperidine-2-carboxylic acid
An Application Guide to the Strategic Use of (R)-1-Boc-4-oxopiperidine-2-carboxylic Acid in Enzyme Inhibitor Synthesis
Introduction: The Strategic Value of a Chiral Piperidine Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring is a cornerstone scaffold, prevalent in a vast array of FDA-approved drugs and clinical candidates targeting everything from central nervous system disorders to cancer.[1][2] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal framework for designing molecules that can precisely interact with the active sites of enzymes.[3][4]
This compound emerges as a particularly valuable chiral building block for the synthesis of sophisticated enzyme inhibitors.[5] This molecule is endowed with three distinct points of chemical functionality, each playing a critical role in a divergent synthetic strategy:
-
The (R)-Carboxylic Acid at C2: This site provides a handle for stereospecific elaboration, most commonly through amide bond formation, allowing for the introduction of various recognition elements that can interact with enzyme subsites.
-
The Ketone at C4: This versatile functional group is a prime site for modification, readily undergoing reactions such as reductive amination, Wittig reactions, or nucleophilic additions to introduce diversity elements crucial for modulating potency, selectivity, and pharmacokinetic properties.[6][7]
-
The Boc-Protected Nitrogen: The tert-butoxycarbonyl (Boc) group offers robust protection of the ring nitrogen, preventing unwanted side reactions.[5] Its strategic advantage lies in its lability under mild acidic conditions, allowing for its removal at a late stage to enable further functionalization of the core scaffold.[5][6]
This application note provides a detailed guide for researchers and drug development professionals on leveraging this compound to construct novel enzyme inhibitors, complete with reaction causality, detailed protocols, and characterization guidelines.
Core Synthetic Strategy: A Logic of Orthogonal Functionalization
The power of this chiral building block lies in the orthogonal reactivity of its functional groups. The carboxylic acid can be coupled under standard peptide coupling conditions, while the ketone can be addressed with reductive chemistry, and the Boc-group remains intact until purposefully cleaved with acid. This allows for a controlled, stepwise assembly of complex molecular architectures.
Caption: Key reactive sites and corresponding transformations.
Application Protocol: Synthesis of a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Analog
To illustrate the utility of the scaffold, this section details a representative three-step synthesis of a hypothetical DPP-4 inhibitor. DPP-4 inhibitors are a class of oral anti-hyperglycemic agents, and many feature a core heterocyclic amine structure. This workflow demonstrates the strategic functionalization of each reactive site on the starting material.
Caption: Overall synthetic workflow for the inhibitor analog.
Step 1: C4 Reductive Amination with 3-(Trifluoromethyl)aniline
Rationale: Reductive amination is a robust and highly selective method for forming C-N bonds. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation as it is milder than other hydrides like sodium cyanoborohydride, does not reduce the carboxylic acid, and is effective for the reduction of the intermediate iminium ion formed in situ. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Protocol:
-
To a round-bottom flask charged with this compound (1.0 eq), add anhydrous DCM (approx. 0.1 M concentration).
-
Add 3-(trifluoromethyl)aniline (1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The addition may be slightly exothermic.
-
Stir the reaction at room temperature for 16-24 hours. Monitor progress by LC-MS or TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield Intermediate 1 .
| Parameter | Value |
| Starting Material | 2.57 g (10.0 mmol) |
| 3-(trifluoromethyl)aniline | 1.77 g (11.0 mmol) |
| Sodium Triacetoxyborohydride | 6.36 g (30.0 mmol) |
| Solvent (DCM) | 100 mL |
| Typical Yield | 75-85% |
| Expected Mass (M+H)⁺ | 403.16 |
Step 2: C2 Amide Coupling with (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid methyl ester
Rationale: The formation of the amide bond is a critical step in elaborating the C2 position. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that minimizes racemization, particularly important when coupling chiral components. It activates the carboxylic acid to form a reactive ester, which is then readily attacked by the amine. A non-nucleophilic base like diisopropylethylamine (DIPEA) is added to neutralize the generated HCl and maintain a basic pH for the reaction.
Protocol:
-
Dissolve Intermediate 1 (1.0 eq) in anhydrous dimethylformamide (DMF) (approx. 0.2 M).
-
Add (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid methyl ester (1.05 eq) to the solution.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous lithium chloride (LiCl) solution (3x) to remove DMF.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash chromatography to obtain Intermediate 2 .
| Parameter | Value |
| Intermediate 1 | 4.02 g (10.0 mmol) |
| Amine Component | 2.74 g (10.5 mmol) |
| HATU | 4.56 g (12.0 mmol) |
| DIPEA | 5.2 mL (30.0 mmol) |
| Solvent (DMF) | 50 mL |
| Typical Yield | 80-90% |
| Expected Mass (M+H)⁺ | 645.24 |
Step 3: N1-Boc Deprotection
Rationale: The final step involves the removal of the Boc protecting group to unmask the piperidine nitrogen. Trifluoroacetic acid (TFA) is the standard reagent for this transformation. It protonates the carbonyl oxygen of the Boc group, leading to the elimination of isobutylene and carbon dioxide, releasing the free amine as a trifluoroacetate salt. The reaction is typically fast and clean.
Protocol:
-
Dissolve Intermediate 2 in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 20-50% TFA in DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the deprotection by LC-MS until no starting material remains.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting crude product is the TFA salt of the Final Inhibitor . It can be used as is or neutralized by partitioning between DCM and a mild base (e.g., NaHCO₃) to obtain the free base.
| Parameter | Value |
| Intermediate 2 | 6.44 g (10.0 mmol) |
| TFA/DCM (1:1 v/v) | 40 mL |
| Typical Yield | >95% (quantitative) |
| Expected Mass (M+H)⁺ | 545.19 |
Self-Validation and Characterization
To ensure the trustworthiness of the protocol, each intermediate and the final product must be rigorously characterized.
-
Thin Layer Chromatography (TLC): A quick method to monitor reaction progress. Use an appropriate solvent system (e.g., Ethyl Acetate/Hexanes or DCM/Methanol) and visualize with UV light and/or potassium permanganate stain.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the presence of the desired product by its mass-to-charge ratio and for assessing the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides structural confirmation. Key diagnostic peaks include the disappearance of the Boc group's tert-butyl singlet (~1.45 ppm) in the final step and the appearance of aromatic and aliphatic protons corresponding to the newly added substituents.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition of the final compound.
References
- Ramesh, S., & Balakumar, R. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ChemistrySelect.
- Berube, B. J., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry.
- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
- Google Patents. (2010). WO2010077798A2 - Stereoselective synthesis of piperidine derivatives. Google Patents.
- Wang, Z., et al. (2020). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PLOS ONE.
- Google Patents. (2011). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
- Suksathan, R., et al. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules.
- Rowley, C. N., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society.
- Fisher Scientific. (n.d.). (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals. Fisher Scientific.
- Organic Letters. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications.
- ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate.
- Eagle Scholar. (2019). Synthesis of Piperidine-Based Inhibitors of KasA, a Vital Enzyme of M. tuberculosis. University of Mary Washington Eagle Scholar.
- Baghdad Science Journal. (2022). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal.
- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholar.umw.edu [scholar.umw.edu]
Application Note: (R)-1-Boc-4-oxopiperidine-2-carboxylic Acid in the Stereoselective Synthesis of Novel Analgesic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract: The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous central nervous system (CNS) agents, including many potent analgesics. The introduction of stereochemical complexity into these scaffolds is a key strategy for enhancing potency, selectivity, and pharmacokinetic profiles.[1] (R)-1-Boc-4-oxopiperidine-2-carboxylic acid is a versatile, conformationally constrained chiral building block poised for the synthesis of novel, stereochemically defined analgesic candidates. This document outlines the strategic application of this intermediate, providing a detailed, proof-of-concept synthetic protocol for its elaboration into a novel 4,4-disubstituted piperidine core, a motif central to highly potent opioid analgesics.
Introduction: The Imperative for Chirality in Analgesic Design
The piperidine ring is a foundational motif in the landscape of analgesic drugs, from the relatively simple structure of pethidine to the complex architecture of fentanyl and its analogues.[2][3] While many classical opioids are achiral or used as racemic mixtures, modern drug design increasingly leverages stereochemistry to optimize receptor-ligand interactions.[4] A defined three-dimensional structure can significantly improve a molecule's affinity for its target receptor (e.g., the mu-opioid receptor, MOP), enhance selectivity over other receptors to reduce side effects, and positively modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
This compound (Figure 1) is a powerful synthetic intermediate for several reasons:
-
Defined Stereocenter: The (R)-configuration at the C2 position provides a fixed chiral anchor, crucial for stereospecific recognition by target receptors.
-
Orthogonal Functionality: It possesses three distinct functional groups—a Boc-protected amine, a ketone, and a carboxylic acid—that can be manipulated selectively.
-
Conformational Constraint: The pipecolic acid framework imposes a degree of rigidity, which can be advantageous in locking the molecule into a bioactive conformation, a valuable attribute in designing potent receptor ligands.[5]
Figure 1. Structure of this compound.
This application note demonstrates the utility of this building block by proposing a synthetic route to a novel analgesic scaffold, combining the structural features of potent 4-anilidopiperidine opioids with the stereochemical control offered by the C2-carboxylate.
Synthetic Strategy: Elaboration into a 4,4-Disubstituted Analgesic Core
The primary strategic goal is to utilize the C4-ketone as a reactive handle to install the key pharmacophoric elements found in potent opioids, namely a 4-amino and a 4-carbon substituent. The classical Strecker synthesis, a three-component reaction between a ketone, an amine, and a cyanide source, is an ideal transformation for this purpose.[6][7][8] This reaction efficiently constructs an α-aminonitrile, which is a direct precursor to the 4-amino-4-carboxamido piperidine core.
The overall workflow is designed as follows:
-
Stereoretentive Strecker Reaction: The C4-ketone of the starting material is converted into a 4-anilino-4-cyano group. This transformation sets the stage for the analgesic pharmacophore while preserving the critical (R)-stereocenter at C2.
-
Amide Coupling: The C2-carboxylic acid is converted to a primary amide. This modification can influence solubility and provide an additional hydrogen bond donor for receptor interaction.
-
Final Deprotection: Removal of the Boc group yields the final scaffold, ready for further N-alkylation to explore structure-activity relationships (SAR).
Caption: Proposed synthetic workflow for the target analgesic scaffold.
Detailed Experimental Protocols
Trustworthiness: The following protocols are based on well-established, high-yielding transformations in organic synthesis. Each step includes justifications for the choice of reagents and conditions to ensure reproducibility and self-validation.
Protocol 1: Stereoretentive Strecker Reaction
This protocol describes the conversion of the C4-ketone to a 4-anilino-4-cyano functionality. The use of trimethylsilyl cyanide (TMSCN) is a modern, safer alternative to HCN.[9] The reaction is expected to favor the formation of the diastereomer where the aniline adds from the equatorial face, opposite to the likely equatorial C2-carboxyl group, to minimize steric hindrance.
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous MeOH at 0 °C, add aniline (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes to facilitate iminium ion formation in situ.
-
Add TMSCN (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the α-aminonitrile intermediate.
-
-
Expertise & Causality:
-
Methanol as Solvent: Methanol is protic and facilitates the formation of the iminium ion intermediate, which is the active electrophile for cyanide addition.[7]
-
TMSCN: Provides a controlled release of cyanide, making the reaction safer and more manageable than using KCN/acid or HCN gas.[9]
-
Aqueous Workup: The basic NaHCO₃ wash neutralizes any acidic byproducts and removes excess reagents.
-
Protocol 2: Amide Bond Formation
This protocol employs a standard carbodiimide-mediated coupling method to convert the C2-carboxylic acid to a primary amide. EDC/HOBt is a classic combination that minimizes racemization and efficiently activates the carboxylic acid.[10][11][12]
-
Materials:
-
α-Aminonitrile intermediate from Protocol 1 (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Ammonium chloride (NH₄Cl) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
-
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the α-aminonitrile (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add NH₄Cl (1.5 eq) followed by the dropwise addition of DIPEA (3.0 eq).
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired amide.
-
-
Expertise & Causality:
-
EDC/HOBt: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to racemization and side reactions, before reacting with the amine (in this case, ammonia generated in situ).[10][13]
-
DIPEA: A non-nucleophilic base used to neutralize the HCl salt of EDC and the ammonium chloride, liberating free ammonia for the coupling reaction.[11]
-
Aqueous Washes: The acidic and basic washes are critical for removing unreacted starting materials, coupling reagents, and byproducts like the EDC-urea.
-
Data Presentation & Expected Outcomes
The successful execution of these protocols should yield the target compounds with high purity. The following table provides expected outcomes based on similar transformations found in the literature.
| Step | Transformation | Reagents & Conditions | Expected Yield | Purity (LC-MS) |
| 1 | Strecker Reaction | Aniline, TMSCN, MeOH, 0°C to RT | 70-85% | >95% |
| 2 | Amide Coupling | EDC·HCl, HOBt, NH₄Cl, DIPEA, DMF | 75-90% | >95% |
| 3 | Boc Deprotection | TFA in DCM, or 4M HCl in Dioxane | >90% | >95% |
Characterization: The structure and stereochemistry of all intermediates and the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and diastereomeric ratio.
-
LC-MS: To confirm molecular weight and assess purity.
-
Chiral HPLC: To confirm that no epimerization occurred at the C2 position during the reactions.
-
FT-IR: To observe the appearance/disappearance of key functional groups (e.g., C=O stretch of ketone, C≡N stretch of nitrile, N-H stretches of amide).
Concluding Remarks
This compound stands out as a high-value chiral synthon for the development of next-generation analgesics. Its inherent stereochemistry and orthogonal functional handles allow for the logical and efficient construction of complex, stereochemically pure piperidine scaffolds. The protocols detailed herein provide a robust and rational pathway to novel 4,4-disubstituted piperidines, a core structure associated with high-potency opioid analgesics. This strategic approach enables researchers to systematically explore the critical role of stereoconstraint in modulating receptor affinity and functional activity, paving the way for the discovery of safer and more effective pain therapeutics.
References
- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
- Han, Y., et al. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines. RSC Advances. [Link]
- Huang, K., & Zhang, X. (2011). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
- Kandepi, V., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. [Link]
- Lattmann, E., et al. (2002).
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
- Li, P., & Evans, S. A. (2022). Concise total synthesis of opioids. Organic Chemistry Frontiers. [Link]
- Hu, Y., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC, PubMed Central. [Link]
- Lamego, J., et al. (2010). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.
- Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. [Link]
- Organic Chemistry Data. (n.d.).
- Ashenhurst, J. (2023). Strecker Synthesis. Master Organic Chemistry. [Link]
- Reddy, K. L., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH. [Link]
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
- Riley, J. M., et al. (1986). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl].
- Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
- Pathan, H., & Williams, J. (2012).
- Matassini, C., et al. (2016). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc. [Link]
- Riley, A. P. (2025). Semi-synthesis in the exploration of opioid-targeting natural products.
- Mondal, M., & Portlock, D. E. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society. [Link]
- Manglik, A., et al. (2016). Structure-based discovery of opioid analgesics with reduced side effects.
- Agbaba, D., et al. (1998). Synthesis of novel pipecolic acid derivatives. Part 2. Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Journal of the Serbian Chemical Society. [Link]
Sources
- 1. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Concise total synthesis of opioids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Semi-synthesis in the exploration of opioid-targeting natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Novel constrained CCK-B dipeptoid antagonists derived from pipecolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. Strecker Synthesis [organic-chemistry.org]
- 9. Synthesis of novel pipecolic acid derivatives. Part 2.1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for Amide Bond Formation with (R)-1-Boc-4-oxopiperidine-2-carboxylic acid
Introduction: The Strategic Importance of Piperidine Scaffolds and Amide Bond Construction
In the landscape of modern drug discovery and medicinal chemistry, the piperidine moiety stands out as a privileged scaffold, integral to the structure of numerous approved pharmaceuticals. Its conformational pre-organization and ability to engage in key binding interactions make it a valuable component in the design of novel therapeutics.[1] (R)-1-Boc-4-oxopiperidine-2-carboxylic acid is a particularly valuable chiral building block, offering a trifunctionalized handle for complex molecular architecture. The presence of the ketone, the stereodefined carboxylic acid, and the Boc-protected amine allows for sequential and regioselective modifications, paving the way for the synthesis of diverse and potent bioactive molecules.
The formation of an amide bond is arguably the most fundamental and frequently employed reaction in the synthesis of pharmaceuticals and peptidomimetics.[2] This application note provides a detailed, field-proven guide to the experimental procedure for the crucial amide bond formation step using this compound. We will delve into the rationale behind the choice of reagents, provide step-by-step protocols for two robust coupling methods, and detail the necessary work-up and characterization procedures. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical resource for the synthesis of N-acylated piperidine derivatives.
Core Principles of Amide Bond Formation: Activating the Carboxyl Group
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. The primary challenge lies in the acid-base reaction between the carboxylic acid and the amine, which forms a non-productive ammonium carboxylate salt. To overcome this, the carboxylic acid must be converted into a more electrophilic, "activated" species that is susceptible to nucleophilic attack by the amine.[3]
Over the decades, a vast arsenal of coupling reagents has been developed to facilitate this activation. These reagents can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the potential for racemization of chiral centers, and the desired reaction conditions.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥95% | Various | Store in a cool, dry place. Hygroscopic. |
| Benzylamine | Reagent grade, ≥99% | Various | A representative primary amine. This protocol can be adapted for other primary or secondary amines. |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Synthesis grade | Various | Highly efficient coupling reagent. Handle with care as it is a potential sensitizer. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Synthesis grade | Various | Water-soluble carbodiimide, simplifying work-up. |
| HOBt (Hydroxybenzotriazole) | Anhydrous | Various | Additive to suppress racemization and improve coupling efficiency. Caution: Can be explosive and is often supplied wetted with water. Use the anhydrous form. |
| DIPEA (N,N-Diisopropylethylamine) | Anhydrous, ≥99.5% | Various | Non-nucleophilic base. Use a freshly opened bottle or distill before use. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various | |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Various | |
| Ethyl acetate (EtOAc) | ACS grade | Various | For work-up and chromatography. |
| Hexanes | ACS grade | Various | For chromatography. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | In-house prep. | For work-up. | |
| Brine (saturated aqueous sodium chloride) | In-house prep. | For work-up. | |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Reagent grade | Various | For drying organic layers. |
| Deuterated chloroform (CDCl₃) for NMR | Various |
Experimental Workflow Overview
The overall experimental workflow for the amide bond formation is depicted below. This process includes the initial reaction setup, the coupling reaction itself, followed by a standard aqueous work-up and purification by column chromatography.
Caption: General experimental workflow for amide bond formation.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU, a highly efficient uronium-based coupling reagent, particularly effective for sterically hindered substrates and for minimizing racemization.[4]
Reaction Mechanism
The mechanism of HATU-mediated coupling involves the rapid formation of a highly reactive OAt-ester of the carboxylic acid. This active ester is then readily attacked by the amine to form the desired amide bond. The non-nucleophilic base, DIPEA, is crucial for deprotonating the carboxylic acid and facilitating the reaction.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Step-by-Step Procedure
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq, e.g., 243 mg, 1.0 mmol).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF (e.g., 5 mL).
-
Activation: To the stirred solution, add HATU (1.1 eq, e.g., 418 mg, 1.1 mmol) followed by the dropwise addition of DIPEA (2.0 eq, e.g., 0.35 mL, 2.0 mmol).
-
Pre-activation: Stir the reaction mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for the efficient formation of the active ester.
-
Amine Addition: Add benzylamine (1.1 eq, e.g., 0.12 mL, 1.1 mmol) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (e.g., 50 mL).
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF, 2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (R)-N-benzyl-1-Boc-4-oxopiperidine-2-carboxamide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic and cost-effective method employs a water-soluble carbodiimide (EDC) in conjunction with HOBt. The byproducts of this reaction are generally water-soluble, which simplifies the purification process.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq, e.g., 243 mg, 1.0 mmol) and HOBt (1.2 eq, e.g., 162 mg, 1.2 mmol) in anhydrous DCM (e.g., 10 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
EDC Addition: Add EDC hydrochloride (1.2 eq, e.g., 230 mg, 1.2 mmol) portion-wise to the cooled solution.
-
Amine and Base Addition: Add benzylamine (1.1 eq, e.g., 0.12 mL, 1.1 mmol) followed by the dropwise addition of DIPEA (2.0 eq, e.g., 0.35 mL, 2.0 mmol).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM (e.g., 20 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Characterization of the Product: (R)-N-benzyl-1-Boc-4-oxopiperidine-2-carboxamide
The successful synthesis of the target amide can be confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4-1.5 ppm), the piperidine ring protons (a series of multiplets between 2.0 and 4.5 ppm), the benzylic protons (a doublet around 4.5 ppm), and the aromatic protons of the benzyl group (multiplets between 7.2 and 7.4 ppm). The amide proton (N-H) may appear as a broad signal. Due to the presence of the Boc group and the amide bond, some signals of the piperidine ring may be broadened due to restricted rotation at room temperature.[5]
-
¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum will show signals for the Boc carbonyl (around 155 ppm), the amide carbonyl (around 170 ppm), the ketone carbonyl (around 205 ppm), the carbons of the piperidine ring, the benzylic carbon, and the aromatic carbons.
-
Mass Spectrometry (ESI-TOF): The high-resolution mass spectrum should show the expected molecular ion peak for the product (e.g., [M+Na]⁺).
Troubleshooting and Key Considerations
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.
-
Confirm the quality of the coupling reagent; older reagents may have degraded.
-
Increase the reaction time or slightly elevate the temperature (e.g., to 40 °C), but be mindful of potential side reactions.
-
-
Incomplete Reaction:
-
Add an additional portion of the coupling reagent and base.
-
Ensure efficient stirring.
-
-
Side Reactions:
-
With uronium reagents like HATU, avoid a large excess of the reagent as it can lead to the formation of guanidinium byproducts with the amine.[6]
-
Racemization can be an issue, especially with sterically hindered amino acids or prolonged reaction times at elevated temperatures. The use of additives like HOBt or HOAt (in HATU) helps to minimize this.
-
Safety Precautions
-
Coupling Reagents: Many coupling reagents are sensitizers and can cause allergic reactions upon repeated exposure. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
Solvents: Anhydrous solvents are often flammable and should be handled with care, away from ignition sources.
-
Bases: DIPEA is a corrosive and flammable liquid. Handle with caution.
Conclusion
The amide bond formation with this compound is a robust and reproducible reaction that opens the door to a wide array of complex, chiral molecules for drug discovery and development. The choice between a highly efficient uronium-based reagent like HATU and a more classical carbodiimide-based method like EDC/HOBt will depend on the specific requirements of the synthesis, including scale, cost, and the nature of the amine coupling partner. By following the detailed protocols and considering the key insights provided in this application note, researchers can confidently and successfully synthesize their target N-acylated piperidine derivatives.
References
- Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.
- Jadhav, S. B., & Shingate, B. B. (2014). Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. Journal of Chemical Sciences, 126(5), 1505-1512.
- Fülöp, F., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- Angeli, A., et al. (2019). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 27(15), 3337-3347.
- MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(19), 4478.
- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 361-370.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- National Institutes of Health. (2020). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
- CSIR-NIScPR. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 60B(8), 1118-1124.
- Aapptec Peptides. (n.d.). Coupling Reagents.
Sources
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. growingscience.com [growingscience.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. peptide.com [peptide.com]
- 5. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 6. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of a Chiral Piperidine Scaffold
(R)-1-Boc-4-oxopiperidine-2-carboxylic acid is a highly valuable chiral building block in modern medicinal chemistry. Its rigid, six-membered piperidine core, combined with strategically placed functional groups—a ketone, a carboxylic acid, and a chiral center at the C2 position—makes it an indispensable intermediate for the synthesis of complex pharmaceutical agents. The introduction of chiral piperidine scaffolds into drug candidates can significantly modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce off-target effects such as cardiac hERG toxicity.[1] The tert-butyloxycarbonyl (Boc) protecting group ensures stability and facilitates controlled transformations in multi-step synthetic sequences.
This document provides a detailed guide for the large-scale synthesis of this key intermediate, exploring multiple strategic approaches to empower research and development teams with the knowledge to select and optimize a manufacturing route that aligns with their specific resource and timeline constraints.
Strategic Overview: Pathways to Enantiopurity on a Kilo-Scale
The synthesis of a chiral molecule on a large scale necessitates a robust, reproducible, and economically viable strategy. For this compound, three primary strategies are considered, each with its own set of advantages and challenges.
-
Chiral Pool Synthesis: This approach leverages a naturally occurring, inexpensive chiral molecule as the starting material, carrying the stereochemistry through a series of transformations. D-aminoadipic acid is a logical and abundant starting point for this strategy.[2]
-
Asymmetric Synthesis: This "gold standard" approach creates the desired stereocenter from achiral or prochiral precursors using a chiral catalyst or auxiliary. The hetero-Diels-Alder reaction is a powerful tool for constructing the chiral piperidine ring system with high stereocontrol.[3]
-
Chiral Resolution: In this classic method, a racemic mixture of the target molecule or a key intermediate is synthesized and then separated into its constituent enantiomers using a chiral resolving agent. This approach can be highly effective but is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer without an effective racemization and recycling process for the unwanted enantiomer.[4][]
The following sections will provide detailed protocols and technical considerations for each of these strategic approaches.
Strategy 1: Chiral Pool Synthesis from D-2-Aminoadipic Acid
This strategy leverages the inherent chirality of D-2-aminoadipic acid, a side-product from certain industrial fermentation processes, to establish the (R)-stereocenter at the C2 position of the piperidine ring.[2]
Workflow Diagram
Caption: Chiral Pool Synthesis Workflow.
Protocol: Step-by-Step Synthesis
Part 1: Synthesis of (R)-Methyl 6-oxopiperidine-2-carboxylate (7)
-
Diesterification: To a cooled (0 °C) suspension of D-2-aminoadipic acid (1.0 kg, 6.2 mol) in anhydrous methanol (10 L), add thionyl chloride (1.35 L, 18.6 mol) dropwise, maintaining the temperature below 15 °C. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 16 hours. Cool the reaction mixture and concentrate under reduced pressure to yield crude (R)-dimethyl 2-aminoadipate hydrochloride.
-
Lactamization: Dissolve the crude diester in methanol (5 L) and neutralize with a solution of sodium methoxide in methanol (25 wt%) until the pH is 8-9. Heat the mixture to reflux for 8-12 hours to effect cyclization to the lactam. Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture, neutralize with acetic acid, and concentrate under reduced pressure. The resulting residue can be purified by column chromatography or crystallization to afford (R)-methyl 6-oxopiperidine-2-carboxylate (7).[2]
Part 2: N-Boc Protection and Hydrolysis
-
N-Boc Protection: Dissolve the lactam (7) (1.0 kg, 5.8 mol) in dichloromethane (10 L). Add triethylamine (1.2 L, 8.7 mol) and DMAP (71 g, 0.58 mol). Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.4 kg, 6.4 mol) in dichloromethane (2 L) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield (R)-1-Boc-6-oxopiperidine-2-carboxylic acid methyl ester.
-
Saponification: Dissolve the Boc-protected ester (1.0 kg, 3.7 mol) in a mixture of THF (5 L) and water (5 L). Cool to 0 °C and add lithium hydroxide monohydrate (310 g, 7.4 mol). Stir at room temperature until the reaction is complete (monitor by TLC/LC-MS). Acidify the mixture to pH 3 with 1M HCl and extract with ethyl acetate. Dry the combined organic layers and concentrate to yield (R)-1-Boc-6-oxopiperidine-2-carboxylic acid.
Part 3: Oxidation to the 4-Oxo Derivative
Scientific Note: The conversion of the 6-oxo to the 4-oxo piperidine is non-trivial and represents the key challenge in this route. A multi-step sequence involving reduction of the lactam, protection of the resulting amine and alcohol, selective oxidation at C4, and deprotection would likely be required. For the purpose of this guide, a more direct, albeit challenging, conceptual step is outlined. A more practical industrial approach might favor one of the other strategies outlined below due to the complexity of this transformation.
-
Conceptual Oxidation: This step would require a selective oxidation at the C4 position of the piperidine ring. This is a challenging transformation and may require a multi-step sequence not detailed here.
Strategy 2: Asymmetric Hetero-Diels-Alder Reaction
This elegant approach constructs the chiral piperidine ring in a single, highly stereocontrolled step. The reaction between an imine activated with a chiral auxiliary and a diene provides a direct route to the 4-oxopiperidine core. This method has been successfully applied to the gram-scale synthesis of related 2-substituted 4-oxopiperidine derivatives.[6]
Workflow Diagram
Caption: Asymmetric Synthesis Workflow.
Protocol: Step-by-Step Synthesis
-
Chiral Imine Formation: In a reactor equipped for azeotropic distillation, combine ethyl glyoxalate (1.0 kg, 9.8 mol, as a 50% solution in toluene) and (S)-(-)-1-phenylethylamine (1.19 kg, 9.8 mol) in toluene (10 L). Heat to reflux with a Dean-Stark trap to remove water. Once water evolution ceases, concentrate the mixture under reduced pressure to yield the crude chiral imine.
-
Hetero-Diels-Alder Cycloaddition: Dissolve the crude imine in anhydrous dichloromethane (15 L) and cool to -78 °C under a nitrogen atmosphere. Add trifluoroacetic acid (TFA) (0.75 L, 9.8 mol) followed by boron trifluoride diethyl etherate (BF₃·OEt₂) (1.23 L, 9.8 mol). To this activated imine solution, add 2-trimethylsilyloxy-1,3-butadiene (Danishefsky's diene) (2.0 kg, 12.7 mol) dropwise over 2 hours. Stir the reaction at -78 °C for an additional 4 hours.
-
Workup and Diastereomeric Resolution: Quench the reaction by adding a saturated solution of NaHCO₃. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, dry over MgSO₄, and concentrate. The resulting oil is a mixture of diastereomers. Dissolve the crude product in a minimal amount of a suitable solvent system (e.g., ethanol/hexane) and cool to induce crystallization. The desired (2R,4S,1'S)-diastereomer is expected to crystallize preferentially, which can be isolated by filtration.[6]
-
Chiral Auxiliary Removal: Dissolve the pure diastereomer (1.0 kg) in ethanol (10 L) in a hydrogenation reactor. Add 10% Palladium on carbon (100 g, 10 wt%). Pressurize the reactor with hydrogen (50-100 psi) and stir at room temperature until the reaction is complete (disappearance of starting material by LC-MS). Filter the catalyst through Celite and concentrate the filtrate to yield (R)-ethyl 4-oxopiperidine-2-carboxylate.
-
N-Boc Protection and Hydrolysis: Follow the procedures outlined in Strategy 1 (Part 2) to protect the secondary amine with a Boc group and subsequently hydrolyze the ethyl ester to the final carboxylic acid product.
Strategy 3: Chiral Resolution of Racemic Acid
This strategy involves the non-stereoselective synthesis of the racemic 1-Boc-4-oxopiperidine-2-carboxylic acid followed by separation of the enantiomers. This is a robust and often scalable method, relying on the differential solubility of diastereomeric salts formed with a chiral amine.[]
Workflow Diagram
Caption: Chiral Resolution Workflow.
Protocol: Step-by-Step Synthesis
Part 1: Synthesis of Racemic 1-Boc-4-oxopiperidine-2-carboxylic acid
-
Hydrogenation: In a high-pressure reactor, charge pyridine-2,4-dicarboxylic acid (1.0 kg, 6.0 mol) and 5% Palladium on carbon (100 g) with water or acetic acid (10 L). Pressurize with hydrogen (5-6 MPa) and heat to 90-100 °C for 10-15 hours.[7] After cooling and venting, filter the catalyst. Concentrate the filtrate to obtain racemic piperidine-2,4-dicarboxylic acid.
-
Boc Protection: Protect the crude di-acid using the standard procedure with Boc₂O and a suitable base (e.g., NaOH or Et₃N) in a solvent like THF/water or dichloromethane.
-
Conversion to 4-Oxo: This is a complex transformation. A potential route involves selective esterification of the C2-carboxylic acid, conversion of the C4-carboxylic acid to an activated species (e.g., acid chloride or Weinreb amide), and subsequent reaction or manipulation to install the ketone. This would likely be a multi-step process requiring significant process development.
Part 2: Chiral Resolution
-
Salt Formation: Dissolve the racemic acid (1.0 kg, 4.1 mol) in a suitable solvent such as isopropanol or acetonitrile (10-15 L) at an elevated temperature (e.g., 60-70 °C). In a separate vessel, dissolve an equimolar or sub-equimolar amount of a chiral resolving agent, for example, (R)-(+)-α-methylbenzylamine (0.5 kg, 4.1 mol), in the same solvent.
-
Fractional Crystallization: Slowly add the chiral amine solution to the warm acid solution. Allow the mixture to cool slowly to room temperature, then further cool to 0-5 °C to induce crystallization of the less soluble diastereomeric salt. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.
-
Isolation and Liberation: Isolate the precipitated salt by filtration and wash with cold solvent. To liberate the desired enantiomer, suspend the salt in water and a water-immiscible solvent (e.g., ethyl acetate). Acidify the mixture with a strong acid like 2M HCl to a pH of 2-3. The chiral amine will move into the aqueous layer as its hydrochloride salt, while the desired this compound will remain in the organic layer.
-
Final Purification: Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization to achieve high enantiomeric purity.
Data Summary and Comparison
| Parameter | Strategy 1: Chiral Pool | Strategy 2: Asymmetric Synthesis | Strategy 3: Chiral Resolution |
| Starting Material | D-2-Aminoadipic Acid | Ethyl Glyoxalate, (S)-PEA | Pyridine-2,4-dicarboxylic acid |
| Stereocontrol | Substrate-controlled | Catalyst/Auxiliary-controlled | Post-synthesis separation |
| Key Step | C4 Oxidation | Hetero-Diels-Alder | Fractional Crystallization |
| Pros | Inexpensive chiral source | High stereoselectivity, convergent | Robust, well-established method |
| Cons | Challenging C4 functionalization | Requires cryogenic temperatures | Max 50% yield (w/o recycle) |
| Scalability | Moderate to High | High | Very High |
Conclusion and Recommendations
The selection of an optimal large-scale synthesis route for this compound depends heavily on the specific capabilities and economic drivers of the manufacturing facility.
-
The Asymmetric Hetero-Diels-Alder (Strategy 2) represents the most elegant and potentially efficient route in terms of step economy. While it requires cryogenic conditions, the high level of stereocontrol and convergence make it a very attractive option for modern process chemistry.
-
Chiral Resolution (Strategy 3) is a classic and highly dependable strategy. If a robust synthesis for the racemic precursor can be developed, this method is often the most straightforward to implement and scale, despite the inherent 50% yield limitation. The ability to racemize and recycle the unwanted (S)-enantiomer would make this route exceptionally cost-effective.
-
The Chiral Pool (Strategy 1) approach is conceptually sound but is hampered by the significant synthetic challenge of converting a 6-oxopiperidine intermediate to the desired 4-oxo product on a large scale. This route would require substantial process development to be considered viable.
For new process development, investment in optimizing the Asymmetric Hetero-Diels-Alder reaction is recommended. For facilities with established capabilities in classical resolution, developing a scalable synthesis of the racemate for resolution is a pragmatic and robust alternative.
References
- Doyle, M. P., & Moody, C. J. (1994). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. ARKIVOC, 2003(5), 117-127. [Link]
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (2011).
- Shan, C., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3146–3151. [Link]
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]
- Mehta, G., & Singh, V. (2006). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. PMC. [Link]
- Schmalz, H.-G., & Böttcher, C. (2025). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 21, 1-9. [Link]
- Zhang, M., et al. (2025). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Advances, 15, 100-105. [Link]
- Lau, J., et al. (2002). A convenient large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives. Tetrahedron: Asymmetry, 13(12), 1255-1262. [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. A versatile route towards 6-arylpipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Mastering the Synthesis of Bioactive Peptides: Protecting Group Strategies for Piperidine-Based Amino Acids
Introduction: The Critical Role of Constrained Amino Acids in Drug Discovery
Piperidine-based amino acids are privileged scaffolds in medicinal chemistry, lending conformational rigidity to peptides and peptidomimetics. This structural constraint can lead to enhanced biological activity, improved metabolic stability, and increased receptor selectivity, making these non-proteinogenic amino acids highly valuable building blocks in the development of novel therapeutics. However, their successful incorporation into larger molecules, particularly through solid-phase peptide synthesis (SPPS), hinges on a well-defined and robust protecting group strategy. The presence of a secondary amine within the piperidine ring, in addition to the α-amino and carboxylic acid functionalities, necessitates a careful selection of orthogonal protecting groups to avoid unwanted side reactions and ensure high-yield synthesis of the desired product.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the key protecting group strategies for piperidine-based amino acids. We will delve into the rationale behind the selection of common protecting groups, provide detailed, field-proven protocols for their installation and removal, and offer insights into the nuances of working with these valuable synthetic intermediates.
The Principle of Orthogonality: A Cornerstone of Protecting Group Strategy
The successful synthesis of complex molecules like peptides requires the sequential unmasking of reactive functional groups. This is achieved through the use of "orthogonal" protecting groups, which can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule.[1] For a typical piperidine-based amino acid, this means that the protecting groups for the piperidine nitrogen, the α-amino group, and the carboxylic acid must be mutually compatible and selectively cleavable.
The most common strategies in peptide synthesis, the Boc/Bn and Fmoc/tBu strategies, are built upon this principle of orthogonality. In the context of piperidine-based amino acids, the piperidine nitrogen is often treated as a side-chain functionality, requiring a "permanent" protecting group that remains intact throughout the peptide chain elongation, while the α-amino group is protected with a "temporary" group that is cleaved at each cycle of amino acid addition.
Protecting the Piperidine Nitrogen: Choosing Your Anchor
The secondary amine of the piperidine ring is nucleophilic and must be protected to prevent side reactions such as acylation during peptide coupling steps. The choice of protecting group for this position is critical as it will need to withstand the repeated cycles of α-amino group deprotection. The most commonly employed protecting groups for the piperidine nitrogen are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups.
The Workhorse: tert-Butoxycarbonyl (Boc) Group
The Boc group is a popular choice for protecting the piperidine nitrogen due to its stability to a wide range of reaction conditions, including the basic conditions used for Fmoc deprotection.[2] It is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).
Causality Behind Experimental Choices: The use of di-tert-butyl dicarbonate ((Boc)₂O) as the protecting agent is favored due to its ease of handling and high reactivity. The addition of a base, such as triethylamine or sodium hydroxide, is necessary to deprotonate the piperidine nitrogen, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O. The reaction is often performed in a mixed solvent system, such as dioxane/water or THF/water, to ensure the solubility of both the amino acid and the reagents.
The Classic: Benzyloxycarbonyl (Cbz) Group
The Cbz group is another robust protecting group for the piperidine nitrogen. It is stable to both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.[3] The Cbz group is most commonly removed by catalytic hydrogenolysis, a mild method that is compatible with many other functional groups.
Causality Behind Experimental Choices: Benzyl chloroformate (Cbz-Cl) is the traditional reagent for introducing the Cbz group. The reaction is typically carried out under Schotten-Baumann conditions (in the presence of an aqueous base) to neutralize the HCl byproduct. The choice of palladium on carbon (Pd/C) as the catalyst for hydrogenolysis is due to its high efficiency in cleaving the benzyl-oxygen bond. The reaction is performed under an atmosphere of hydrogen gas, and the catalyst is simply filtered off upon completion of the reaction, leading to a clean work-up.
The Base-Labile Option: 9-Fluorenylmethoxycarbonyl (Fmoc) Group
While more commonly used as a temporary protecting group for the α-amino group, the Fmoc group can also be employed for the piperidine nitrogen. However, this is less common in standard Fmoc-based SPPS, as the piperidine nitrogen would be deprotected along with the α-amino group at each cycle. Its use is more relevant in scenarios where a different orthogonal strategy is employed for the α-amino group, or in solution-phase synthesis where more flexibility in the synthetic route is possible. The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in DMF.[4]
Orthogonal Protection of the Amino Acid Moiety
With the piperidine nitrogen protected, the next step is to orthogonally protect the α-amino and carboxylic acid functionalities. The choice of protecting groups here will be dictated by the overall synthetic strategy, most commonly Fmoc-based SPPS.
-
α-Amino Group Protection: In the context of Fmoc-based SPPS, the α-amino group is invariably protected with the Fmoc group . This group is stable to the acidic conditions that might be used to remove a Boc group from the piperidine nitrogen and is selectively removed with a solution of piperidine in DMF at each step of the peptide synthesis.[5]
-
Carboxylic Acid Protection: The carboxylic acid is typically protected as a methyl or ethyl ester for solution-phase synthesis. For solid-phase synthesis, the carboxylic acid is anchored to the solid support, effectively protecting it. If the fully protected amino acid is required for fragment condensation, the carboxylic acid can be protected as a tert-butyl (tBu) ester, which is cleaved under acidic conditions, or a benzyl (Bn) ester, which is removed by hydrogenolysis.
Data Presentation: A Comparative Overview of Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent(s) | Deprotection Conditions | Stability | Orthogonal To |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, Base | Strong Acid (e.g., TFA, HCl) | Base, Hydrogenolysis | Fmoc, Cbz (under hydrogenolysis) |
| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, Base | Catalytic Hydrogenolysis (H₂, Pd/C) | Acid, Base | Boc, Fmoc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, Base | Base (e.g., 20% Piperidine in DMF) | Acid, Hydrogenolysis | Boc, Cbz (under hydrogenolysis) |
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific piperidine-based amino acid and the scale of the reaction.
Protocol 1: N-Boc Protection of Piperidine-4-carboxylic Acid
Materials:
-
Piperidine-4-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 eq) and stir until the solution becomes homogeneous.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate (2x).
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.
Protocol 2: N-Fmoc Protection of Piperidine-4-carboxylic Acid Methyl Ester
Materials:
-
Piperidine-4-carboxylic acid methyl ester hydrochloride
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend piperidine-4-carboxylic acid methyl ester hydrochloride (1.0 eq) in dichloromethane.
-
Add a saturated aqueous solution of sodium bicarbonate (excess) and stir vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
To the dried solution of the free amine, add sodium bicarbonate (3.0 eq).
-
Cool the mixture to 0 °C and add a solution of Fmoc-Cl (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove excess sodium bicarbonate.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain N-Fmoc-piperidine-4-carboxylic acid methyl ester.
Protocol 3: N-Cbz Protection of Piperidine-4-carboxylic Acid
Materials:
-
Piperidine-4-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Acetone
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1 M solution of sodium carbonate in water.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise while maintaining the pH of the solution between 9 and 10 by the concurrent addition of 2 M sodium carbonate solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Wash the reaction mixture with diethyl ether (2x) to remove any unreacted Cbz-Cl.
-
Acidify the aqueous layer to pH 2 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield N-Cbz-piperidine-4-carboxylic acid.
Protocol 4: Deprotection of N-Boc-piperidine Derivative with TFA
Materials:
-
N-Boc-piperidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc-piperidine derivative (1.0 eq) in dichloromethane.[6]
-
Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.[6]
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH 8-9 with saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected piperidine derivative.
Protocol 5: Deprotection of N-Fmoc-piperidine Derivative with Piperidine
Materials:
-
N-Fmoc-piperidine derivative
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc-piperidine derivative in DMF to make a 0.1 M solution.
-
Add piperidine to achieve a 20% (v/v) concentration.[7]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the DMF and piperidine.
-
The crude product can often be purified by precipitation from a suitable solvent system (e.g., addition of diethyl ether) or by silica gel chromatography.
Protocol 6: Deprotection of N-Cbz-piperidine Derivative by Catalytic Hydrogenolysis
Materials:
-
N-Cbz-piperidine derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the N-Cbz-piperidine derivative in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3x).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperidine derivative.
Visualization of Orthogonal Protecting Group Strategy
Caption: Orthogonal protecting group strategy for piperidine-based amino acids in SPPS.
Conclusion
The successful incorporation of piperidine-based amino acids into peptides and other complex molecules is a testament to the power and elegance of modern protecting group chemistry. By understanding the principles of orthogonality and carefully selecting the appropriate protecting groups for the piperidine nitrogen, α-amino group, and carboxylic acid, researchers can unlock the full potential of these valuable building blocks. The Boc, Cbz, and Fmoc groups, each with their unique deprotection conditions, provide a versatile toolkit for the synthetic chemist. The protocols and strategies outlined in this guide are intended to serve as a practical resource for scientists engaged in the design and synthesis of next-generation therapeutics.
References
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 79, 213.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Yaglioglu, G., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 633-646.
- Paquin, J. F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542.
- Tovar, C., et al. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Vitae, 23(2), 119-128.
- Paquin, J. F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542.
- CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine. (2012). Google Patents.
- Bakulina, O., & Dar'in, D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6642.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- AAPTide. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (2020). Google Patents.
- Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
- Apple Academic Press. (n.d.). Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1.
- Wu, Y. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups.
- ResearchGate. (2007). Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group.
- ResearchGate. (2014). Deprotection of N-Boc group present in amino acids and other derivatives.
- ResearchGate. (2009). Amino Acid-Protecting Groups.
- Peptideweb.com. (n.d.). Synthesis protocols.
- Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
- ACS Publications. (2009). Amino Acid-Protecting Groups.
- Journal of the American Chemical Society. (1995). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group.
- National Institutes of Health. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- ResearchGate. (2018). Cbz deprotection conditions: screening of catalysts and sources of H2.
- Bowers Lab. (n.d.). Piperazic Acid Synthesis.
- Smith, J. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Wikipedia. (n.d.). Protecting group.
- MDPI. (2023). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. tdcommons.org [tdcommons.org]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. acgpubs.org [acgpubs.org]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Constrained Peptides with (R)-1-Boc-4-oxopiperidine-2-carboxylic Acid
Introduction: The Strategic Value of Conformational Constraint
In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and high conformational flexibility. The latter leads to a significant entropic penalty upon binding to a biological target, reducing affinity. To overcome these challenges, medicinal chemists employ various strategies to introduce conformational constraints into peptide scaffolds.[1] The incorporation of rigid non-natural amino acids is a powerful approach to pre-organize the peptide backbone into a bioactive conformation, thereby enhancing receptor affinity, selectivity, and proteolytic resistance.
This application note provides a detailed guide for the synthesis of constrained peptides incorporating the novel building block, (R)-1-Boc-4-oxopiperidine-2-carboxylic acid . This proline analogue features a six-membered piperidine ring with a ketone functionality at the 4-position, offering a unique topographical constraint. The rigid ring structure restricts the backbone dihedral angles, while the ketone group provides a potential site for further chemical modification or to act as a hydrogen bond acceptor in ligand-receptor interactions.
We will delve into the strategic considerations for incorporating this building block using solid-phase peptide synthesis (SPPS), provide detailed protocols, and discuss the expected impact on peptide structure and function.
The Building Block: this compound
The choice of this compound as a conformational constraint is predicated on its structural similarity to proline, a well-known "helix breaker" that introduces kinks into peptide chains. The six-membered ring of this analog, compared to proline's five-membered ring, imposes a different set of torsional constraints on the peptide backbone. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen allows for its use in standard peptide synthesis strategies.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO₅ |
| Molecular Weight | 243.26 g/mol |
| Appearance | White to off-white solid |
| Chirality | (R) at the α-carbon |
| Key Functional Groups | Boc-protected secondary amine, Carboxylic acid, Ketone |
The presence of the ketone at the 4-position is a critical feature. In the context of SPPS, it is generally stable to the reagents used for Fmoc-based synthesis. However, its reactivity should be considered, especially during prolonged exposure to acidic or basic conditions, which could potentially lead to side reactions. For most standard protocols, protection of the ketone is not necessary.
Workflow for Peptide Synthesis
The synthesis of peptides incorporating this compound can be efficiently achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS). The general workflow is depicted below.
Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocols
Protocol 1: Resin Preparation and Swelling
Rationale: Proper swelling of the resin is critical to ensure that all reactive sites are accessible for subsequent chemical steps. The choice of resin depends on the desired C-terminal functionality (acid or amide).
Materials:
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis vessel
Procedure:
-
Place the desired amount of resin (typically 0.1-0.5 mmol scale) into a solid-phase synthesis vessel.
-
Add DMF to the resin until it is fully submerged.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF and wash the resin three times with DCM, followed by three washes with DMF.
Protocol 2: Fmoc-Deprotection
Rationale: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is base-labile. A solution of piperidine in DMF is the standard reagent for its removal, exposing the N-terminal amine for the next coupling step.
Materials:
-
20% (v/v) Piperidine in DMF
-
DMF, peptide synthesis grade
Procedure:
-
To the swelled resin from Protocol 1, add the 20% piperidine in DMF solution.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenfulvene-piperidine adduct. A colorimetric test (e.g., chloranil test) can be performed to confirm the presence of a free amine.
Protocol 3: Coupling of this compound
Rationale: The coupling of non-standard amino acids can sometimes be sluggish. The use of a potent coupling agent is recommended to ensure high coupling efficiency. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a tertiary base like DIPEA (N,N-Diisopropylethylamine) is a robust and widely used system.
Materials:
-
This compound
-
HBTU (or an equivalent coupling agent like HATU or HCTU)
-
DIPEA
-
DMF, peptide synthesis grade
Procedure:
-
Prepare the coupling solution: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and vortex briefly. The solution should turn yellow, indicating activation.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended, or a double coupling can be performed.
-
After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3 times).
-
A Kaiser test can be performed on a small sample of the resin beads to check for the completion of the coupling reaction (a negative test indicates a complete reaction).
Table 2: Recommended Reagent Equivalents for Coupling
| Reagent | Equivalents (relative to resin loading) |
| This compound | 3 - 5 |
| HBTU/HATU/HCTU | 3 - 5 |
| DIPEA | 6 - 10 |
Protocol 4: Chain Elongation and Final Cleavage
Rationale: The peptide chain is elongated by repeating the deprotection and coupling steps. After the final amino acid is coupled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. The cleavage cocktail composition is critical to scavenge reactive cations generated during the process.
Materials:
-
Standard Fmoc-protected amino acids
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Repeat Protocol 2 and Protocol 3 (using the desired standard Fmoc-amino acids) until the target peptide sequence is assembled.
-
After the final coupling step, perform a final Fmoc deprotection (Protocol 2).
-
Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.
-
Add the freshly prepared cleavage cocktail to the resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a cold solution of diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA. The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Expected Conformational Impact and Applications
The incorporation of this compound is expected to induce a well-defined turn or kink in the peptide backbone. The six-membered ring structure provides a more rigid constraint than proline, potentially leading to a more stable secondary structure.
Figure 2: Logical flow of the conformational impact of incorporating the constrained amino acid.
This building block is particularly valuable for:
-
Structure-Activity Relationship (SAR) Studies: To probe the conformational requirements for binding to a specific biological target.
-
Development of Peptidomimetics: As a scaffold to design novel agonists or antagonists with improved pharmacokinetic properties.[2]
-
Stabilization of Secondary Structures: To nucleate or stabilize β-turns or other folded conformations.
Conclusion
The synthesis of constrained peptides using this compound is a viable and powerful strategy for the development of next-generation peptide therapeutics. By following the detailed protocols outlined in this application note, researchers can efficiently incorporate this novel building block into their peptide sequences. The resulting conformationally defined peptides are expected to exhibit enhanced biological activity and stability, making them valuable tools for both basic research and drug development.
References
- V. J. Hruby, "Conformational restrictions of biologically active peptides via amino acid side chain groups," Life Sciences, vol. 31, no. 2-3, pp. 189-199, 1982. [Link]
- B. Merrifield, "Solid Phase Peptide Synthesis," Journal of the American Chemical Society, vol. 85, no. 14, pp. 2149-2154, 1963. [Link]
- V. J. Hruby, F. Al-Obeidi, and W. Kazmierski, "Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations," Biochemical Journal, vol. 268, no. 2, pp. 249-262, 1990. [Link]
- H. Zhou et al., "Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study," PLoS ONE, vol. 12, no. 8, e0183621, 2017. [Link]
Sources
protocol for the purification of peptides containing (R)-1-Boc-4-oxopiperidine-2-carboxylic acid
An Application Note and Protocol for the Purification of Peptides Containing (R)-1-Boc-4-oxopiperidine-2-carboxylic Acid
Introduction: Navigating the Challenges of Novel Peptide Architectures
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and low toxicity offer significant advantages over traditional small molecules. A key strategy in advancing peptide drug candidates involves the incorporation of non-canonical, constrained amino acids to enhance proteolytic stability, improve receptor affinity, and confer favorable pharmacokinetic properties.[1][2] this compound is one such building block, providing a rigid scaffold that can lock a peptide into a bioactive conformation.[3][4]
However, the unique chemical properties that make these modified peptides therapeutically promising also introduce significant challenges during their synthesis and, most critically, their purification.[5][6][7] Following solid-phase peptide synthesis (SPPS), the crude product is a complex mixture containing the desired peptide alongside impurities such as deletion sequences, truncated peptides, and by-products from protecting group cleavage.[8] The presence of the bulky, hydrophobic tert-butyloxycarbonyl (Boc) group and the cyclic piperidine structure can lead to aggregation, poor solubility, and chromatographic behavior that deviates from standard linear peptides.
This application note provides a comprehensive, experience-driven protocol for the purification of peptides incorporating this compound. We will detail a robust methodology centered on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), followed by rigorous analytical verification to ensure the final product meets the high purity standards required for research and development.
Principle of Purification: Reversed-Phase HPLC
The standard and most effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[8] This technique separates molecules based on their hydrophobicity.[9][10]
-
Stationary Phase: A non-polar stationary phase, typically silica modified with C18 alkyl chains, is packed into the column.[8][11]
-
Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is used to elute the sample.[12]
-
Separation: The crude peptide mixture is dissolved and injected onto the column. The non-polar components of the mixture, including the target peptide (especially with its Boc group), will adsorb to the C18 stationary phase. By gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase, the adsorbed components are sequentially eluted based on their hydrophobicity, with more hydrophobic species requiring a higher organic concentration to be released.[8]
An ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%, is added to both mobile phase solvents.[11] TFA serves two critical functions: it acidifies the mobile phase to ensure that the carboxylic acid groups on the peptide are protonated, and it forms ion pairs with the positively charged amine groups, which masks their charge, reduces unwanted interactions with the silica backbone, and results in sharper, more symmetrical peaks.[11]
Workflow for Peptide Purification and Analysis
The following diagram outlines the comprehensive workflow, from the crude synthetic product to the final, validated pure peptide.
Caption: Overall workflow from crude peptide to purified product.
Detailed Protocols
PART 1: Materials and Reagents
Equipment:
-
Analytical and Preparative HPLC systems with UV detectors
-
C18 RP-HPLC columns (e.g., 4.6 x 250 mm for analytical, 22 x 250 mm for preparative)[12]
-
Mass Spectrometer (ESI-MS) coupled to a liquid chromatography system (LC-MS)
-
Lyophilizer (freeze-dryer)
-
Vortex mixer and sonicator
-
pH meter
-
Syringe filters (0.2 or 0.45 µm)[13]
Reagents:
-
Crude peptide containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Deionized water for sample preparation
PART 2: Crude Peptide Preparation
-
Weighing: Accurately weigh the crude peptide powder obtained after cleavage from the synthesis resin.[8]
-
Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent. Start with 0.1% TFA in water. If solubility is poor, which can be common for complex peptides, gradually add ACN or dimethyl sulfoxide (DMSO) until the peptide fully dissolves.[14] Sonication may be required to aid dissolution.
-
Scientist's Note: The goal is to create a concentrated stock solution. A typical concentration for preparative HPLC injection is 10-20 mg/mL. Always test solubility on a small scale first.
-
-
Filtration: Filter the dissolved crude peptide solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[13]
PART 3: Analytical HPLC - Method Development
-
Buffer Preparation:
-
Buffer A: 0.1% (v/v) TFA in HPLC-grade water.
-
Buffer B: 0.1% (v/v) TFA in HPLC-grade ACN.
-
-
Column Equilibration: Install an analytical C18 column and equilibrate it with the starting mobile phase conditions (e.g., 95% Buffer A / 5% Buffer B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Scouting Gradient: Inject a small amount (10-20 µL) of the filtered crude peptide solution. Run a broad linear gradient to determine the approximate retention time of the target peptide.
-
Typical Scouting Gradient: 5% to 95% Buffer B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at 214 nm or 220 nm, where the peptide amide bond absorbs strongly.[14]
-
-
Gradient Optimization: Based on the scouting run, design an optimized, shallower gradient centered around the elution time of the main peak. The goal is to maximize the separation between the target peptide and nearby impurities.
-
Example: If the peptide elutes at 20 minutes in the scouting run (which corresponds to ~65% B), an optimized gradient might be 55% to 75% Buffer B over 20-30 minutes. This increases resolution in the critical region.[13]
-
PART 4: Preparative HPLC - Purification
-
System Preparation: Switch to a preparative C18 column of the appropriate size for your sample load. Equilibrate the column with the optimized starting conditions from the analytical run.
-
Sample Injection: Inject the filtered crude peptide solution onto the column. The injection volume will depend on the sample concentration and column size.
-
Purification Run: Run the optimized gradient developed in the previous step. Adjust the flow rate according to the preparative column's specifications (e.g., 15-20 mL/min for a 22 mm ID column).
-
Fraction Collection: Collect fractions as peaks elute from the column, detected by the UV signal. Collect the main peak in multiple smaller fractions to isolate the purest sections.[13]
-
Expertise Note: It is often wise to collect the leading and tailing edges of the main peak separately from the central portion, as these are most likely to contain co-eluting impurities.
-
PART 5: Fraction Analysis and Purity Verification
-
Mass Spectrometry: Analyze a small aliquot from each collected fraction using LC-MS to confirm the identity of the peptide.[10] This step is crucial to ensure you are pooling fractions containing the correct molecular weight.
-
Pooling: Combine the fractions that contain the target peptide and show high purity based on the chromatogram shape.
-
Final Purity Analysis: Inject a small sample of the pooled solution onto an analytical HPLC column using the optimized gradient. The resulting chromatogram will show the purity of the final product.[15][16] The purity is typically calculated as the area of the main peak divided by the total area of all peaks.
-
Lyophilization: Freeze the pooled, pure fractions and lyophilize them to remove the water and ACN, yielding a stable, fluffy white powder.
Data Presentation and Expected Results
The success of the purification protocol is assessed by comparing the analytical chromatograms of the crude and purified material and by confirming the mass of the final product.
Table 1: Typical HPLC Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 10 µm, 22 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | 220 nm | 220 nm |
| Gradient | Optimized based on peptide | Optimized based on peptide |
Table 2: Example Purification Summary
| Sample | Purity by HPLC (%) | Observed Mass [M+H]⁺ | Expected Mass [M+H]⁺ |
| Crude Peptide | ~45% | 1254.7 Da | 1254.6 Da |
| Purified Peptide | >98% | 1254.6 Da | 1254.6 Da |
Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with the silica. - Peptide aggregation on the column. | - Ensure TFA concentration is 0.1%. - Consider a different ion-pairing agent (e.g., formic acid for LC-MS compatibility).[17] - Lower the sample load on the column. |
| Peptide is Insoluble | - High hydrophobicity or aggregation. | - Use a stronger organic solvent for initial dissolution (e.g., DMSO, isopropanol). - Sonicate the sample. - Ensure the final injection solution is compatible with the mobile phase. |
| Poor Resolution/Co-eluting Peaks | - Gradient is too steep. - Impurities are structurally very similar (e.g., diastereomers). | - Flatten the gradient further around the elution point (e.g., 0.5% change in B per minute).[12] - Try a different stationary phase (e.g., C8) or a different organic modifier (e.g., methanol). |
| No Peak Detected | - Peptide crashed out of solution. - Peptide is irreversibly bound to the column. | - Re-evaluate solubility and re-filter the sample. - Run a high-organic wash (95-100% B) to strip the column. |
Conclusion
The purification of peptides containing this compound requires a systematic approach that leverages the power of reversed-phase HPLC. While the unique structure of this building block presents challenges in solubility and chromatographic behavior, these can be overcome through careful method development. By optimizing the solubilization of the crude material and developing a shallow, targeted elution gradient, high-purity peptides can be reliably obtained. The protocol described herein, combining optimized preparative chromatography with rigorous LC-MS and analytical HPLC verification, provides a robust framework for researchers and drug developers to isolate these complex and valuable molecules for their downstream applications.
References
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central. [Link]
- HPLC Analysis and Purification of Peptides. PMC - PubMed Central. [Link]
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent Technologies. [Link]
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- Principle of Peptide Purity Analysis. Mtoz Biolabs. [Link]
- Development and Challenges of Cyclic Peptides for Immunomodul
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- Peptides, solid-phase synthesis and characterization: Tailor-made methodologies.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- HPLC Purific
- Synthesis of complex cyclic peptide | Case Study. Concept Life Sciences. [Link]
- Overview of Custom Peptide Synthesis. LifeTein. [Link]
- Peptide Characterization by RP-HPLC for Regul
- Cyclic Peptides in Pipeline: What Future for These Gre
- HPLC of Peptides and Proteins. Humana Press. [Link]
- Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissoci
Sources
- 1. Development and Challenges of Cyclic Peptides for Immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Boc-4-氨基哌啶-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of complex cyclic peptide | Case Study [conceptlifesciences.com]
- 8. bachem.com [bachem.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Principle of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. hplc.eu [hplc.eu]
- 12. Overview of Custom Peptide Synthesis [peptide2.com]
- 13. protocols.io [protocols.io]
- 14. renyi.hu [renyi.hu]
- 15. almacgroup.com [almacgroup.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Best Practices for the Handling and Storage of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid
An in-depth guide for researchers, scientists, and drug development professionals on the optimal handling and storage of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid.
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of a Chiral Building Block
This compound (CAS No. 1212176-33-4) is a sophisticated chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold is a prevalent core in a vast number of active pharmaceutical ingredients (APIs), influencing properties such as solubility, metabolic stability, and target binding.[1][2][3] The presence of the stereocenter at the C2 position, combined with the ketone at C4 and the carboxylic acid, provides multiple points for synthetic elaboration, enabling the construction of complex and stereochemically defined molecules.[4]
The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's stability under many reaction conditions while allowing for facile deprotection under specific acidic protocols.[5][] However, the very features that make this molecule a valuable synthetic intermediate—its hygroscopicity, the acid-lability of the Boc group, and its chiral nature—necessitate rigorous handling and storage protocols to ensure its integrity, purity, and ultimately, the success of downstream applications.[7][8] This guide provides a framework of expert-derived protocols and the scientific rationale behind them to preserve the quality of this critical reagent.
Physicochemical Profile and Intrinsic Stability
Understanding the inherent chemical properties of this compound is fundamental to its correct handling. The molecule's stability is primarily dictated by two key characteristics: the acid-labile Boc group and its hygroscopic nature.
-
Boc Group Lability : The Boc protecting group is stable to basic conditions, nucleophiles, and catalytic hydrogenolysis, making it an orthogonal protecting group to many others used in multi-step synthesis.[][9] However, it is designed for cleavage under acidic conditions (e.g., with trifluoroacetic acid or HCl). This sensitivity means that inadvertent exposure to acidic vapors or protic solvents with low pH can prematurely cleave the Boc group, generating the unprotected piperidine, which can complicate subsequent reactions and purification steps.[9][10]
-
Hygroscopicity and Moisture Sensitivity : Multiple suppliers note that this compound is hygroscopic and sensitive to air and moisture.[7][8] The absorption of atmospheric water can act as a reagent, potentially leading to degradation or affecting the accuracy of weighing for reactions. Furthermore, in the presence of trace acidic impurities, absorbed water could facilitate the hydrolysis of the Boc group.
These properties are summarized in the table below.
| Property | Value / Description | Source(s) |
| Chemical Name | (R)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid | [11] |
| CAS Number | 1212176-33-4 | [11] |
| Molecular Formula | C₁₁H₁₇NO₅ | [7][11] |
| Molecular Weight | 243.26 g/mol | [11] |
| Appearance | White to off-white solid/crystalline powder | [5][12] |
| Melting Point | ~121-126 °C (for the (S)-enantiomer) | [7][8][13] |
| Solubility | Soluble in water (12 g/L at 25°C), chloroform, and other organic solvents. | [7][8] |
| Key Sensitivities | Hygroscopic; Air and moisture sensitive.[7][8] Acid-labile Boc group.[][9] | [][7][8][9] |
| Incompatibilities | Strong oxidizing agents, strong acids. | [7][8][14] |
| Hazard Statements | May cause skin, eye, and respiratory irritation. | [11][12][15] |
Hazard Identification and Safe Handling
While not classified as acutely toxic, this compound is an irritant and should be handled with appropriate care in a laboratory setting.[11][15]
3.1. Personal Protective Equipment (PPE)
-
Eye Protection : Safety glasses with side-shields or goggles are mandatory.[14][16]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and use proper removal technique.[16][17]
-
Body Protection : A standard laboratory coat should be worn.[14]
-
Respiratory Protection : If handling large quantities or if dust formation is likely, use a NIOSH (US) or EN 143 (EU) approved particle respirator.[11]
3.2. Engineering Controls All handling of the solid compound should be performed in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation risk.[14][17] For operations requiring stringent exclusion of atmospheric moisture, such as preparing standards or aliquotting for long-term storage, the use of a glovebox or glove bag with an inert atmosphere (N₂ or Ar) is the gold standard.
Protocol for Material Reception and Initial Quality Control
A self-validating workflow begins the moment a new shipment arrives. Verifying the material's quality upon receipt is critical for preventing downstream failures.
Protocol Steps:
-
Verify Seal : Upon receipt, confirm that the manufacturer's seal on the container is intact.
-
Visual Inspection : Check that the material's appearance (e.g., a white solid) matches the description on the Certificate of Analysis (CofA). Note any discoloration or clumping, which could indicate moisture uptake or degradation.
-
Initial QC Analysis :
-
Objective : To confirm identity and baseline purity.
-
Method : Prepare a sample for ¹H NMR spectroscopy in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acceptance Criteria : The resulting spectrum should be consistent with the known structure of this compound and match the reference data provided by the supplier. Pay close attention to the signals corresponding to the Boc group protons and the absence of significant impurities.
-
-
Enantiomeric Purity Check (Optional but Recommended) : For critical applications, verify the enantiomeric excess (% ee) using a suitable chiral HPLC method.[18] This establishes a baseline for future stability assessments.
-
Documentation : Record the date of receipt, lot number, initial QC results, and assigned storage location in the laboratory inventory system.
Storage Protocols: Preserving Chemical and Chiral Integrity
The primary goal of storage is to mitigate the risks of hydrolysis and moisture absorption. Differentiated short-term and long-term storage strategies are essential.
| Condition | Short-Term (In-Use, < 1 month) | Long-Term (> 1 month) | Rationale |
| Temperature | 2–8 °C (Refrigerator) | -20 °C (Freezer) | Low temperatures drastically reduce the rate of potential chemical degradation and slow the kinetics of water absorption upon opening. |
| Atmosphere | Dry; Tightly sealed container. | Inert Gas (N₂ or Ar) Headspace | Minimizes exposure to atmospheric moisture and oxygen, preventing hygroscopic uptake and potential oxidative side reactions. |
| Container | Original manufacturer's vial, tightly sealed with Parafilm® after each use. | Aliquots in amber glass vials with PTFE-lined screw caps, sealed with Parafilm®. | Protects from light and ensures an inert, non-reactive seal to prevent moisture ingress. |
| Location | Placed inside a secondary container within a desiccator in the refrigerator. | Placed inside a labeled box in a non-cycling (manual defrost) freezer. | The desiccator provides an extra layer of protection against moisture.[11] Non-cycling freezers avoid temperature fluctuations that can compromise seal integrity. |
Causality : Storing the compound at -20°C under an inert atmosphere is the most robust method for preventing degradation. The low temperature minimizes molecular motion, while the inert gas displaces moisture-laden air, directly addressing the compound's known sensitivities.[7][8] This prevents both the slow hydrolysis of the Boc group and physical changes to the solid material.
Protocol for Aliquotting and Daily Use
Repeatedly accessing a large stock bottle is poor practice, as it exposes the entire inventory to the environment. Aliquotting is a critical procedure for preserving the bulk material.
Protocol Steps:
-
Equilibration : Before opening, allow the main stock container to warm to ambient temperature inside a desiccator for at least 60 minutes. This is a critical step. Opening a cold vial immediately causes condensation of atmospheric moisture onto the cold solid, compromising its integrity.
-
Inert Environment : Transfer the sealed stock bottle, pre-labeled aliquot vials, and necessary tools (spatula, weighing paper) into a glovebox or glove bag purged with nitrogen or argon.
-
Dispensing : Open the stock bottle and quickly weigh the desired quantity into each aliquot vial. Minimize the time the stock bottle is open.
-
Purge and Seal : Before sealing each aliquot vial, gently flush the headspace with a stream of inert gas. Immediately cap tightly and wrap the cap-vial interface with Parafilm®.
-
Storage : Return the main stock bottle to its designated long-term storage location. Place the newly created aliquots in either short-term or long-term storage, depending on their intended use schedule.
Stability Assessment and Re-qualification
For materials stored long-term (>1 year), periodic re-qualification is recommended to ensure continued integrity.
-
Procedure : Select one representative aliquot. Allow it to equilibrate to room temperature as described above.
-
Analysis : Perform the same QC tests used upon receipt (¹H NMR and, if necessary, chiral HPLC).
-
Evaluation : Compare the results to the initial data. Look for:
-
The appearance of new, unidentified peaks.
-
A decrease in the integration of the Boc-group protons relative to the piperidine ring protons.
-
A decrease in the measured enantiomeric excess (% ee).
-
-
Action : If significant degradation is observed, the material should be flagged and may need to be discarded or re-purified. Document the results in the inventory log.
By implementing these scientifically-grounded handling and storage protocols, researchers can ensure the chemical, physical, and chiral integrity of this compound, safeguarding the reliability and reproducibility of their synthetic endeavors.
References
- Capot Chemical. (2018). MSDS of (R)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid. URL
- Fisher Scientific. (2025). Safety Data Sheet: N-BOC-Piperidine-4-carboxylic acid. URL
- ChemicalBook. (2025). N-BOC-piperidine-4-carboxylic acid. URL
- Thermo Scientific Chemicals. (n.d.). (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%. Fishersci.ca. URL
- AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. URL
- Thermo Scientific Chemicals. (n.d.). (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%. Fisher Scientific. URL
- Chem-Impex. (n.d.). 1-Boc-4-aminopiperidine-4-carboxylic acid. URL
- Benson, S. C., et al. (1995). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry. URL
- BOC Sciences. (n.d.). BOC-Amino Acids. URL
- Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. URL
- Chem-Impex. (n.d.). This compound. URL
- Lei, Y., et al. (2020).
- Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. URL
- Vitaku, E., et al. (2021).
- SK pharmteco. (n.d.).
- Sigma-Aldrich. (n.d.).
- Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. URL
- TargetMol. (2026). Safety Data Sheet: 4-Amino-1-Boc-piperidine-4-carboxylic acid. URL
- ResearchGate. (2024).
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (n.d.). (S)-1-Boc-4-oxopiperidine-2-carboxylic acid. URL
- Walczak, K., et al. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules. URL
- TCI Chemicals. (n.d.).
- Google Patents. (2008).
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews. URL
- Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. URL
- Sigma-Aldrich. (2025).
- Biosynth. (2018). Safety Data Sheet: (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid. URL
- Cayman Chemical. (n.d.). 4-Anilino-1-Boc-piperidine. URL
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 7. (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. capotchem.com [capotchem.com]
- 12. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]
- 13. (S)-1-Boc-4-氧代哌啶-2-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. fishersci.com [fishersci.com]
- 16. acrospharma.co.kr [acrospharma.co.kr]
- 17. targetmol.com [targetmol.com]
- 18. skpharmteco.com [skpharmteco.com]
Application Notes & Protocols for the Safe Handling of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid
Introduction: A Proactive Approach to Safety
(R)-1-Boc-4-oxopiperidine-2-carboxylic acid is a chiral building block increasingly utilized in the synthesis of complex pharmaceutical agents and novel chemical entities. Its unique trifunctional structure, incorporating a piperidine ring, a ketone, a carboxylic acid, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable synthon for drug discovery and development. However, as with any chemical reagent, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research.
These application notes provide a detailed guide to the safe handling, storage, and disposal of this compound. The protocols outlined herein are grounded in the principles of risk assessment and hazard mitigation, drawing from available safety data for the compound and its structural analogues. The causality behind each recommendation is explained to foster a culture of safety consciousness among researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
While comprehensive toxicological data for this compound is not yet fully established, a critical analysis of its structural components allows for a proactive assessment of potential hazards. The primary risks are associated with its piperidine core, the reactivity of the Boc protecting group under certain conditions, and its acidic nature.
Key Potential Hazards:
-
Respiratory Irritation: As a fine powder, inhalation of dust particles may cause respiratory tract irritation.[1]
-
Skin and Eye Irritation: Direct contact with the skin and eyes may cause irritation.[2][3]
-
Piperidine-Related Toxicity: The piperidine moiety is a structural alert for potential neurological and other systemic effects if significant exposure occurs. Piperidine itself is toxic if inhaled, ingested, or in contact with skin.[4][5][6]
-
Hazards from Boc-Group Deprotection: The Boc protecting group is labile under acidic conditions. Unintended deprotection can release tert-butyl cations, which are reactive electrophiles, and potentially isobutylene gas.[7][8]
-
Combustibility: While not highly flammable, the compound can burn, producing hazardous decomposition products such as carbon oxides and nitrogen oxides.[1][9]
Risk Mitigation Strategy: A multi-layered approach combining engineering controls, appropriate personal protective equipment (PPE), and stringent operational protocols is essential for minimizing exposure risk.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate personnel from chemical hazards. Their implementation is the most effective way to manage exposure.
-
Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[6]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[4][9]
-
Safety Showers and Eyewash Stations: Accessible and regularly tested safety showers and eyewash stations are mandatory in any laboratory where this compound is handled.[10]
Personal Protective Equipment (PPE): A Necessary Barrier
The appropriate selection and use of PPE provide a crucial barrier between the researcher and the chemical.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and accidental splashes.[6][11] |
| Hand Protection | Nitrile or neoprene gloves. Inspect for integrity before each use. | Prevents direct skin contact. Double gloving is recommended for extended handling periods.[11] |
| Body Protection | A flame-retardant laboratory coat. | Protects skin and personal clothing from contamination.[12] |
| Respiratory Protection | A NIOSH-approved N95 or P100 respirator may be necessary for large-scale handling or in situations where dust generation cannot be adequately controlled by a fume hood.[1] | Provides an additional layer of protection against inhalation of fine particles. |
Donning and Doffing PPE Workflow:
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining the stability of the compound and preventing accidental exposure.
Handling:
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[1][11]
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle under an inert atmosphere (e.g., argon or nitrogen).
-
Avoid Incompatibilities: Keep away from strong oxidizing agents and strong acids.[9][13]
-
Grounding: For large-scale transfers, ground equipment to prevent static discharge, which could ignite dust.[4][5]
Storage:
-
Container: Store in a tightly sealed, properly labeled container.[9]
-
Conditions: Keep in a cool, dry, and well-ventilated area away from direct sunlight.[1][13]
-
Segregation: Store separately from incompatible materials, particularly strong acids and oxidizing agents.
Spill and Emergency Procedures
Preparedness is key to effectively managing accidental releases and emergencies.
Small Spill (Solid):
-
Evacuate and Ventilate: If not in a fume hood, evacuate the immediate area and ensure adequate ventilation.
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Contain and Collect: Gently sweep up the spilled solid, avoiding dust generation. Use a dustpan and brush or a HEPA-filtered vacuum.[1]
-
Place in Labeled Container: Transfer the collected material into a sealed, labeled container for hazardous waste disposal.[11]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
Emergency First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Response Logic:
Caption: Decision-making workflow for responding to a chemical spill.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste in designated, sealed, and properly labeled containers.
-
Disposal: Dispose of waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of down the drain or in general waste.[1]
Conclusion: A Commitment to Safety
The protocols detailed in these application notes are designed to empower researchers with the knowledge and tools to work safely with this compound. By understanding the potential hazards and diligently applying these safety measures, we can foster a secure research environment that enables scientific advancement without compromising personal or environmental health. It is the responsibility of every individual working with this compound to be familiar with and adhere to these guidelines.
References
- Capot Chemical. (2018). MSDS of (R)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine.
- Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET.
- Acros PharmaTech Limited. (2018). SAFETY DATA SHEET.
- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
- Oreate AI. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions.
- AAPPTec, LLC. (n.d.). Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
- Carl ROTH. (2025). Safety Data Sheet: Piperidine.
- National Center for Biotechnology Information. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Fisher Scientific. (n.d.). (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals.
- Autech Industry Co.,Limited. (n.d.). CAS 790667-43-5 (2R)-2-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester.
- National Center for Biotechnology Information. (n.d.). (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid. PubChem.
Sources
- 1. capotchem.com [capotchem.com]
- 2. fishersci.com [fishersci.com]
- 3. (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4 | CID 688618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. BOC deprotection [ms.bzchemicals.com]
- 9. peptide.com [peptide.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. acrospharma.co.kr [acrospharma.co.kr]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
reaction conditions for coupling (R)-1-Boc-4-oxopiperidine-2-carboxylic acid with primary amines
Application Note & Protocol Guide
Topic: Optimized Reaction Conditions for the Amide Coupling of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid with Primary Amines
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Piperidine Scaffolds
The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its conformational pre-organization and ability to engage in key hydrogen bonding interactions make it an invaluable design element. The specific building block, this compound, offers a trifecta of synthetic handles: a chiral carboxylic acid for amide diversification, a ketone for further functionalization, and a Boc-protected amine for orthogonal deprotection strategies.
The successful coupling of this sterically demanding, chiral carboxylic acid to primary amines is a critical step in the synthesis of novel chemical entities. However, this transformation is not without its challenges. The primary concerns are achieving high coupling efficiency, preserving the stereochemical integrity of the C2 chiral center, and avoiding common side reactions.[3][4]
This guide provides a detailed exploration of the critical parameters governing this reaction, offering field-proven protocols and a mechanistic rationale to empower researchers to select and optimize conditions for their specific synthetic targets.
Pillar 1: Mechanistic Considerations & Component Selection
The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction that is energetically unfavorable on its own due to a competing acid-base reaction which deactivates the amine nucleophile.[5][6] Therefore, the reaction necessitates the activation of the carboxylic acid. This is achieved by converting the hydroxyl group into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the primary amine.[7]
The Choice of Coupling Reagent: The Engine of the Reaction
The selection of the coupling reagent is the most critical decision for this transformation. The reagents fall into two main categories: carbodiimides and onium salts.
-
Carbodiimides (e.g., EDC, DCC, DIC): These reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6][8] However, this intermediate is unstable and prone to two side reactions: racemization of the adjacent chiral center and intramolecular rearrangement to form an unreactive N-acylurea byproduct.[9][10]
-
The Role of Additives (HOBt, HOAt, Oxyma): To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) are essential. These additives rapidly trap the O-acylisourea to form a more stable, yet still reactive, active ester. This active ester is less susceptible to racemization and minimizes N-acylurea formation, leading to cleaner reactions and higher yields.[8][11][12]
-
-
Onium Salts (Aminium/Uronium and Phosphonium): These reagents are generally more reactive and lead to faster reaction times.[11][13]
-
Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful coupling agents, generating highly reactive OAt-esters.[13][14] They are particularly effective for coupling sterically hindered substrates.[11] A critical caveat for uronium salts is their potential to react with the primary amine nucleophile to form a guanidinium species, which terminates the desired reaction.[4][13][15] Therefore, pre-activation of the carboxylic acid before the addition of the amine is crucial when using these reagents.[16]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) also generate highly reactive active esters. A key advantage is that they do not suffer from the guanidinylation side reaction seen with uronium salts.[13][16] This makes them suitable for one-pot procedures where all components are mixed together.
-
The Role of the Base: A Non-Nucleophilic Necessity
A non-nucleophilic organic base is required to facilitate the deprotonation of the carboxylic acid and neutralize the acidic byproducts formed during the reaction.[14][17]
-
Common Choices: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are the most frequently used bases.[11][17]
-
Minimizing Racemization: For substrates that are particularly sensitive to racemization, a weaker base like NMM is often preferred over the stronger DIPEA.[3][11]
Solvent Selection: The Reaction Environment
The solvent must be able to dissolve all reactants and reagents while being inert to the reaction conditions.
-
Standard Solvents: Anhydrous polar aprotic solvents are the standard choice. N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP) are most common.[14][18][19]
-
Green Chemistry Alternatives: In an effort to move towards more sustainable practices, solvents like 2-Methyltetrahydrofuran (2-MeTHF) have been successfully evaluated as replacements for DCM and DMF in amide coupling reactions.[19][20][21]
Pillar 2: Comparative Analysis of Common Coupling Systems
The following table summarizes the key features of the most effective coupling systems for the title reaction, providing a quick reference for method selection.
| Coupling System | Reagent Class | Base | Key Advantages | Key Considerations & Potential Side Reactions |
| EDC / HOBt | Carbodiimide | DIPEA or NMM | Cost-effective; byproducts are water-soluble and easily removed during workup.[12][18] | Slower reaction times; potential for N-acylurea formation if HOBt is omitted; risk of racemization.[9][10][22] |
| HATU / HOAt | Aminium/Uronium Salt | DIPEA or NMM | Extremely fast and highly efficient, especially for sterically hindered substrates; low tendency for racemization.[12][15] | Higher cost; must pre-activate acid to avoid guanidinylation of the primary amine; potentially explosive nature of HOAt-based reagents.[4][11][16] |
| PyBOP | Phosphonium Salt | DIPEA or NMM | High reactivity; no risk of guanidinylation, allowing for one-pot procedures; produces carcinogenic HMPA byproduct.[12][13][16] | Byproduct (tris(dimethylamino)phosphine oxide) can be difficult to remove; higher cost than carbodiimides.[12] |
| DIC / Oxyma Pure | Carbodiimide | DIPEA or NMM | Oxyma is a superior additive to HOBt, leading to faster reactions and lower racemization; DIC is a liquid, easy to handle.[3] | Diisopropylurea byproduct can sometimes be difficult to remove; still a carbodiimide-based system.[10] |
Pillar 3: Validated Experimental Protocols
These protocols provide detailed, step-by-step instructions for performing the amide coupling reaction using two of the most reliable and commonly employed methods.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for challenging or sterically hindered primary amines where high reactivity is required. It employs a pre-activation step to avoid side reactions.
Sources
- 1. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Amide Synthesis [fishersci.dk]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 14. file.globalso.com [file.globalso.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. acgpubs.org [acgpubs.org]
- 19. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. par.nsf.gov [par.nsf.gov]
- 21. researchgate.net [researchgate.net]
- 22. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing racemization of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid during coupling
Technical Support Center: (R)-1-Boc-4-oxopiperidine-2-carboxylic acid
A Troubleshooting Guide to Prevent Racemization During Amide Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their synthetic workflows. The unique structure of this chiral building block, featuring a ketone functionality, presents specific challenges in maintaining its stereochemical integrity during amide bond formation. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate the risk of racemization and ensure the stereochemical purity of your final products.
I. Understanding the Challenge: Why is Racemization a Concern?
This compound is a valuable synthetic intermediate, but its α-amino acid-like structure, combined with the electron-withdrawing effect of the 4-oxo group, makes the α-proton (at the C2 position) susceptible to abstraction under basic conditions. This abstraction leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a mixture of R and S enantiomers—a process known as racemization or epimerization.[1][2][3]
Maintaining the (R)-configuration is often critical for the desired biological activity and pharmacological profile of the final drug candidate. Therefore, preventing racemization during the crucial amide coupling step is of paramount importance.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that arise when working with this compound.
Q1: I'm observing significant racemization in my coupling reaction. What are the most likely causes?
A1: Racemization during peptide coupling is typically influenced by several factors, with the choice of base and coupling reagent being the most critical.[4]
-
Base Selection: The strength and steric hindrance of the base used can dramatically impact the rate of racemization.[4] Strong, sterically unhindered bases like triethylamine (TEA) are more likely to abstract the α-proton, leading to epimerization.[4]
-
Coupling Reagent: Certain coupling reagents, especially when used without additives, can form highly reactive intermediates that are prone to racemization via an oxazolone mechanism.[1][5][6]
-
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the likelihood of racemization.
Troubleshooting Steps:
-
Re-evaluate your base: If you are using a strong, non-hindered base like triethylamine, consider switching to a bulkier, less nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[4][7] For particularly sensitive couplings, the even weaker base 2,4,6-collidine may be beneficial.[4][7]
-
Optimize your coupling cocktail: Ensure you are using a modern coupling reagent in combination with a racemization-suppressing additive. See Q2 for more details.
-
Control reaction conditions: Perform the coupling at a reduced temperature (e.g., 0 °C to room temperature) and monitor the reaction progress closely to avoid unnecessarily long reaction times.
Q2: Which coupling reagents and additives are best for minimizing racemization with this compound?
A2: The choice of coupling reagent and the inclusion of an additive are crucial for preserving stereochemical integrity.
Recommended Coupling Reagents:
-
Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) and N,N'-dicyclohexylcarbodiimide (DCC) are effective, but must be used with an additive to prevent significant racemization.[7][8] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is another option, particularly for its water-soluble urea byproduct.[7]
-
Onium Salts: Uronium/aminium salts like HBTU, HATU, and HCTU are highly efficient and generally lead to lower levels of racemization, especially when pre-activation times are kept short.[8] Phosphonium salts like PyBOP and PyAOP are also excellent choices.[7]
Essential Additives:
Additives form active esters that are more stable and less prone to racemization than the intermediates formed by coupling reagents alone.[4][5][7]
-
1-Hydroxybenzotriazole (HOBt): The classic and still widely used additive that significantly suppresses racemization.[5][7]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A highly effective and non-explosive alternative to HOBt and its derivatives.[4][7] It has been shown to be superior to HOBt in some challenging coupling reactions.[4]
-
1-Hydroxy-7-azabenzotriazole (HOAt): Often considered more effective than HOBt at preventing racemization, particularly for hindered couplings.[4][5][7]
| Coupling System | Base Recommendation | Key Advantages |
| DIC / Oxyma | DIPEA or NMM | Excellent racemization suppression, non-explosive additive.[4][7] |
| HATU / DIPEA | DIPEA or Collidine | Fast reaction rates, highly efficient.[1] |
| PyAOP / DIPEA | DIPEA or NMM | Effective for sterically hindered couplings, avoids guanidinylation side reactions.[7] |
Q3: Can the Boc protecting group contribute to racemization?
A3: Yes, indirectly. While urethane-based protecting groups like Boc are designed to prevent racemization via the oxazolone mechanism, the initial activation of the carboxylic acid can still lead to direct enolization, especially under basic conditions.[7] The key is that the Boc group helps, but it doesn't entirely eliminate the risk, which is why careful selection of the base and coupling conditions remains critical.
Q4: How can I accurately determine the extent of racemization in my product?
A4: Quantifying the enantiomeric or diastereomeric excess of your product is a crucial validation step.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. Using a suitable chiral stationary phase, you can separate and quantify the desired diastereomer from its epimer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Diastereomers: If the coupled amine is also chiral, the resulting products will be diastereomers, which often have distinct signals in ¹H or ¹³C NMR spectra, allowing for quantification by integration.
-
Chiral Shift Reagents: For enantiomeric products, adding a chiral lanthanide shift reagent can sometimes resolve the signals of the two enantiomers.
-
Moshers's Acid Analysis: Derivatization of the coupled product with a chiral reagent like Mosher's acid chloride can create diastereomers that are distinguishable by NMR or fluorine NMR.
-
III. Experimental Protocols & Methodologies
The following protocols are designed to provide a starting point for minimizing racemization during the coupling of this compound.
Protocol 1: General Coupling Procedure using DIC/Oxyma
This protocol is a robust starting point for minimizing racemization.
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.0 - 1.2 eq)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.2 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq, if amine is a salt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq), the amine partner (1.1 eq), and Oxyma (1.2 eq) in anhydrous DCM or DMF.
-
If the amine is provided as a hydrochloride or other salt, add DIPEA (2-3 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIC (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the diisopropylurea byproduct if necessary.
-
Proceed with a standard aqueous workup: wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Validate stereochemical purity using chiral HPLC.
IV. Mechanistic Insights & Visualizations
To better understand the underlying chemistry, the following diagrams illustrate the key racemization pathway and the protective role of additives.
Mechanism of Racemization
The primary pathway for racemization involves the base-mediated abstraction of the α-proton to form a planar enolate intermediate.
Caption: Base-catalyzed racemization pathway.
Role of Coupling Additives
Coupling additives like Oxyma or HOBt intercept the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization.
Caption: Suppression of racemization by additives.
V. References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 10, 2026, from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). Nature Communications. Retrieved January 10, 2026, from [Link]
-
Ismail, F. M. D., & Y. A., El-Kafrawy. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(24), 8824. MDPI AG. Retrieved from [Link]
-
Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]
-
Bodanszky, M. (2000). 7.4 Racemization Assays. In Peptide Chemistry: A Practical Textbook (pp. 135-145). Springer.
-
Chemistry : The Mystery of Molecules. (2020, May 7). Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen [Video]. YouTube. [Link]
-
Heck, S. D., Faraci, W. S., Kelbaugh, P. R., Saccomano, N. A., Thadeio, P. F., & Volkmann, R. A. (1996). Posttranslational amino acid epimerization: enzyme-catalyzed isomerization of amino acid residues in peptide chains. Proceedings of the National Academy of Sciences, 93(9), 4036–4039.
-
Synthesis method of N-boc-4-hydroxypiperidine. (2015). Google Patents.
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 10, 2026, from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
-
Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. (2017). ACS Omega. [Link]
-
Isomerization at the α-Carbon. (2022, July 20). Chemistry LibreTexts. [Link]
-
The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026, from [Link]
-
Racemization in amino acids?. (2017, February 28). ResearchGate. [Link]
-
Ismail, F. M. D., & El-Kafrawy, Y. A. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(24), 8824.
-
Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (2011). Google Patents.
-
Cereulide. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
identifying side products in the synthesis of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid
Welcome to the technical support center for the synthesis of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during the synthesis of this valuable chiral building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals. Its preparation, while achievable through several routes, is not without potential pitfalls. The presence of multiple functional groups—a Boc-protected amine, a ketone, a carboxylic acid, and a chiral center—necessitates careful control of reaction conditions to avoid the formation of undesired impurities. This guide will address the most common issues in a question-and-answer format, focusing on two primary synthetic strategies: the oxidation of a pre-existing piperidine ring and the construction of the ring via Dieckmann condensation.
Part 1: Troubleshooting the Oxidation Route
A common and direct approach to synthesizing this compound involves the oxidation of the C-4 position of (R)-1-Boc-piperidine-2-carboxylic acid. Potent oxidizing agents like ruthenium tetroxide (RuO₄) are often employed for this transformation.
dot
Technical Support Center: Optimizing Coupling Reactions for (R)-1-Boc-4-oxopiperidine-2-carboxylic acid
Welcome to the technical support center for optimizing amide bond formation with (R)-1-Boc-4-oxopiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their coupling reactions involving this versatile building block. The unique structure of this compound, featuring a bulky Boc-protecting group and a ketone functionality, can present specific challenges. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address potential issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is slow or incomplete. What are the likely causes?
Several factors can contribute to sluggish or incomplete coupling reactions with this substrate. The primary culprits are often related to steric hindrance, suboptimal activation of the carboxylic acid, or issues with the amine coupling partner.[1]
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group and the cyclic nature of the piperidine ring can sterically hinder the approach of the amine to the activated carboxylic acid.[1][2]
-
Inadequate Carboxylic Acid Activation: The chosen coupling reagent may not be sufficiently reactive to efficiently activate the sterically encumbered carboxylic acid.[1]
-
Poor Nucleophilicity of the Amine: The amine coupling partner may be sterically hindered itself or electronically deactivated, reducing its nucleophilicity.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and stoichiometry play a critical role and may need to be optimized.[1][3]
Q2: Which coupling reagents are recommended for this compound?
For sterically hindered amino acids like this compound, more potent coupling reagents are generally required to achieve high yields and reasonable reaction times.[2]
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium/Aminium Salt | High reactivity, fast kinetics, and reduced risk of racemization.[4][5][6] | Can cause guanidinylation of the amine if used in excess.[5] |
| HBTU | Uronium/Aminium Salt | Effective and widely used, but generally less reactive than HATU.[4][6] | Higher risk of epimerization compared to HATU.[6] |
| COMU | Uronium/Aminium Salt | High coupling efficiency, comparable to HATU, with improved safety profile (non-explosive byproducts).[7] | |
| PyBOP | Phosphonium Salt | Efficient coupling with less hazardous byproducts compared to BOP.[4] | Does not cause guanidinylation, can be used in excess.[5] |
| DIC/OxymaPure | Carbodiimide + Additive | OxymaPure is a non-explosive alternative to HOBt and can enhance coupling rates while minimizing racemization.[7] | Carbodiimides can lead to N-acylurea formation, an insoluble byproduct.[7] |
Recommendation: For most applications involving this compound, HATU or COMU are excellent starting points due to their high reactivity. If guanidinylation side reactions are a concern, PyBOP is a suitable alternative.
Q3: Can the ketone group on the piperidine ring interfere with the coupling reaction?
Under standard amide coupling conditions, the ketone functionality is generally stable and unlikely to participate in side reactions. However, it's crucial to avoid harsh acidic or basic conditions that are not compatible with the Boc-protecting group. The primary focus for optimization should be on the amide bond formation itself.
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are observing minimal to no formation of your desired amide product, a systematic approach to troubleshooting is necessary.
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low product yield.
Step-by-Step Troubleshooting:
-
Verify Reagent Quality and Stoichiometry:
-
Ensure that this compound, the amine, coupling reagent, and any additives are of high purity and anhydrous. Water can hydrolyze the activated intermediate, halting the reaction.[1]
-
Confirm that the stoichiometry is correct. For challenging couplings, a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the amine may be beneficial.
-
-
Confirm Carboxylic Acid Activation:
-
Pre-activation: A crucial technique for sterically hindered substrates is to pre-activate the carboxylic acid before adding the amine.[8][9] Dissolve this compound, the coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent like DMF or DCM. Stir this mixture for 15-30 minutes at room temperature to allow for the formation of the activated ester before introducing the amine.[1]
-
-
Optimize Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMF and NMP are generally preferred for peptide couplings as they effectively dissolve the reactants and facilitate the reaction.[3]
-
Temperature: While most coupling reactions are run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes overcome the activation energy barrier for sterically hindered substrates. However, be mindful that higher temperatures can also increase the risk of racemization.[3] Conversely, for carbodiimide-mediated couplings, lower temperatures are recommended to minimize side reactions.[7]
-
Base: A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically required for couplings with aminium/uronium and phosphonium salts.[7] Ensure at least two equivalents of the base are used.
-
-
Consider a More Potent Coupling Reagent:
Issue 2: Presence of Significant Side Products
The formation of side products can complicate purification and reduce the overall yield.
Common Side Reactions and Solutions:
-
Racemization: The loss of stereochemical integrity at the alpha-carbon of the carboxylic acid is a common concern in peptide synthesis.
-
Solution: Using additives like HOBt or, preferably, OxymaPure can suppress racemization.[1][7] Additionally, minimizing the reaction time and avoiding excessive temperatures can help preserve the stereochemistry. Coupling reagents like HATU are known to result in less epimerization compared to HBTU.[4][6]
-
-
Guanidinylation of the Amine: This side reaction is specific to uronium/aminium-based coupling reagents like HATU and HBTU, where the reagent reacts with the free amine, rendering it incapable of participating in the desired amide bond formation.[5][10]
-
Solution: The most effective way to prevent this is through the pre-activation of the carboxylic acid, as described above.[8][9] By allowing the coupling reagent to fully react with the carboxylic acid first, there is no excess reagent available to react with the amine when it is added. Alternatively, using a phosphonium-based reagent like PyBOP, which does not cause guanidinylation, is a viable strategy.[5]
-
-
N-Acylurea Formation: This is a characteristic side reaction of carbodiimide coupling reagents (e.g., DCC, DIC). The activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a dead-end product.
-
Solution: The addition of HOBt or OxymaPure is strongly recommended when using carbodiimides. These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.[7]
-
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU with Pre-activation
This protocol is recommended for coupling this compound with primary or secondary amines, especially when steric hindrance is a concern.
Workflow for HATU Coupling:
Caption: Step-by-step workflow for HATU-mediated coupling.
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.0-1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.1 equivalents) to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For particularly difficult couplings, the reaction time may need to be extended.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Aapptec Peptides. Coupling Reagents. [Link]
- Optimizing Peptide Coupling: Key Techniques. (URL not provided in search results)
- Fisher Scientific. (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals. [Link]
- Reddit. How do I avoid side reactions while doing this peptide coupling reaction?[Link]
- Reddit. amide coupling help. [Link]
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- How to Optimize Peptide Synthesis? (URL not provided in search results)
- Ukrainica Bioorganica Acta. Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jpt.com [jpt.com]
- 4. peptide.com [peptide.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. reddit.com [reddit.com]
- 10. bioorganica.org.ua [bioorganica.org.ua]
Technical Support Center: Troubleshooting the Boc Deprotection of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid
Welcome to the technical support center for the synthesis and handling of piperidine-based intermediates. As Senior Application Scientists, we have compiled this guide based on field-tested insights and established chemical principles to assist you in navigating the common challenges associated with the N-Boc deprotection of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid. This chiral building block is a valuable intermediate in pharmaceutical development, and ensuring a clean, high-yield deprotection is critical for synthetic success.[1]
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries regarding the Boc deprotection process.
Q1: What is the mechanism of acid-catalyzed Boc deprotection?
A1: The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA). The reaction proceeds in several steps:
-
Protonation: The acid protonates the carbonyl oxygen of the Boc group's carbamate.[2]
-
Cleavage: This protonation weakens the adjacent C-O bond, leading to its cleavage. This step is the rate-determining step and results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][3]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas (CO₂) and the desired free secondary amine.[2][4]
-
Salt Formation: Under the strong acidic conditions, the newly liberated amine is protonated, typically yielding its corresponding TFA salt.[2]
The primary cause of most side reactions is the highly reactive tert-butyl cation generated during this process.[3][5][6]
Q2: Why are side products often observed, and what are they?
A2: The main culprit is the electrophilic tert-butyl cation (t-Bu⁺). This cation will readily react with any available nucleophile in the mixture.[3][7] While (R)-4-oxopiperidine-2-carboxylic acid itself lacks highly nucleophilic side chains like tryptophan or methionine found in peptide synthesis, trace impurities or the product amine itself can potentially be alkylated.[6] The most common side reaction in broader applications is t-butylation, which results in an unexpected mass shift of +56 Da in your product.[3]
Q3: What are scavengers and why are they essential?
A3: Scavengers are nucleophilic reagents added to the deprotection reaction to "trap" or quench the reactive tert-butyl cation before it can alkylate your desired product or other sensitive molecules.[3][6][8] By reacting preferentially with the carbocation, they prevent the formation of alkylated side products, leading to a cleaner reaction profile and higher yield of the desired amine.[8] Common scavengers include triisopropylsilane (TIS) and water.[3][5]
Q4: What are the standard acidic reagents for Boc deprotection?
A4: The most common reagents are strong acids that can efficiently cleave the Boc group without requiring harsh heating.
-
Trifluoroacetic Acid (TFA): Typically used in a 20-50% solution in an inert solvent like dichloromethane (DCM).[4][8][9][10] It is highly effective but can be corrosive and requires careful handling.
-
Hydrochloric Acid (HCl): Often used as a 4M solution in an organic solvent such as 1,4-dioxane or methanol.[8][11] This method is a common alternative to TFA and yields the hydrochloride salt of the amine, which can sometimes be easier to isolate as a crystalline solid.[8][9]
Visualizing the Deprotection Mechanism
The following diagram illustrates the acid-catalyzed removal of the Boc protecting group and the subsequent generation of the problematic tert-butyl cation.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (R)-1-Boc-4-oxopiperidine-2-carboxylic Acid Derivatives
Welcome to the technical support center for (R)-1-Boc-4-oxopiperidine-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this valuable chiral building block. My aim is to provide you with in-depth, field-proven insights to overcome common purification challenges, ensuring the integrity and purity of your compounds.
Introduction: The Purification Tightrope
This compound is a cornerstone in the synthesis of a multitude of pharmaceutical agents. Its rigid piperidine core, coupled with strategically placed functional groups, makes it an invaluable scaffold. However, the very features that make it synthetically attractive—the chiral center at C2, the acidic proton α to the carbonyl, and the presence of both a ketone and a carboxylic acid—present a unique and formidable set of purification challenges. The primary antagonist in this narrative is the risk of epimerization at the C2 position, which can compromise the stereochemical integrity of your final product. This guide will equip you with the knowledge to confidently navigate these challenges.
Troubleshooting Guides & FAQs
Issue 1: Low Yield and Purity After Work-up
Question: I've completed the synthesis of this compound, but after aqueous work-up and extraction, my yield is low, and the crude product looks oily and impure. What's going wrong?
Answer: This is a common issue stemming from the amphiphilic nature of the molecule. The carboxylic acid group imparts significant water solubility, especially at neutral or basic pH, while the Boc group and piperidine ring provide organic solubility.
Causality and Troubleshooting:
-
Incorrect pH during Extraction: At a pH above its pKa (typically around 3-4), the carboxylic acid will be deprotonated to the carboxylate, which is highly water-soluble. This will cause your product to remain in the aqueous layer during extraction with an organic solvent.
-
Solution: Ensure the aqueous layer is acidified to a pH of 2-3 with a non-oxidizing acid like 1M HCl or a saturated solution of potassium bisulfate before extraction.[1] This protonates the carboxylate, making the molecule more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
-
Emulsion Formation: The molecule can act as a surfactant, leading to persistent emulsions during extraction, which can trap the product and make phase separation difficult.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. This "salting out" effect will decrease the solubility of your organic product in the aqueous phase and help break the emulsion.
-
-
Incomplete Reaction: Unreacted starting materials or reagents can complicate the purification.
-
Solution: Before work-up, monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workflow for Optimized Extraction:
Caption: Optimized aqueous work-up and extraction workflow.
Issue 2: Suspected Epimerization at the C2 Position
Question: My purified product shows a lower-than-expected optical rotation, and I see a shoulder or a second peak in my chiral HPLC analysis. I suspect I have the (S)-epimer. How can I confirm this, and how can I prevent it?
Answer: Your suspicion is likely correct. The proton at the C2 position is susceptible to abstraction, leading to epimerization. This is the most critical challenge in handling this class of compounds.
The Mechanism of Epimerization:
The presence of the C4-oxo group can increase the acidity of the C2 proton through a vinylogous effect, although the primary mechanism is typically base-mediated abstraction. The resulting enolate is planar, and re-protonation can occur from either face, leading to a mixture of (R) and (S) epimers.
Sources
stability of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid in different solvents
Welcome to the technical support center for (R)-1-Boc-4-oxopiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the handling and use of this versatile building block.
I. Compound Overview & Key Structural Features
This compound is a chiral synthetic intermediate featuring several key functionalities that dictate its reactivity and stability:
-
N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen, rendering it less nucleophilic and generally stable to a wide range of reaction conditions, except for strong acids.[1][]
-
α-Amino Acid Moiety: The carboxylic acid at the C2 position, adjacent to the nitrogen, gives the molecule properties of an α-amino acid.
-
Ketone Functionality: The ketone at the C4 position is a site for potential nucleophilic attack and can influence the acidity of the α-protons.
-
Chiral Center: The stereocenter at the C2 position is crucial for the synthesis of enantiomerically pure target molecules. Maintaining its integrity is a primary concern.
Below is a diagram illustrating the key functional groups influencing the compound's stability.
Caption: Key functional groups of the molecule.
II. Frequently Asked Questions (FAQs)
FAQ 1: What is the general stability of the Boc protecting group on this molecule?
The N-Boc group is generally stable under neutral and basic conditions.[1][] However, it is labile to acidic conditions. Complete cleavage occurs rapidly in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.[]
Troubleshooting Tip: If you observe unexpected deprotection, carefully check the pH of all aqueous layers during workup and ensure all reagents are free from acidic impurities. For reactions requiring mild acidification, consider using 10% citric acid at low temperatures (0°C).[3]
FAQ 2: In which common laboratory solvents is this compound soluble and stable?
| Solvent Type | Examples | Expected Solubility & Stability Notes |
| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Generally good solubility and stability. DMF and DMSO should be anhydrous as water can participate in degradation pathways. |
| Protic Polar | Methanol (MeOH), Ethanol (EtOH) | Good solubility. Use with caution, as alcohols can potentially form esters with the carboxylic acid under certain catalytic conditions. |
| Ethers | Diethyl ether, Dioxane | Moderate to good solubility. Dioxane is often used in reactions involving Boc-protected amino acids.[4] |
| Non-Polar | Hexanes, Toluene | Low solubility is expected. |
| Aqueous | Water | Solubility is pH-dependent. As a carboxylic acid, it will be more soluble in basic aqueous solutions (e.g., sat. NaHCO₃) where it forms the carboxylate salt. It is poorly soluble in acidic water.[4] |
Troubleshooting Tip: For reactions or storage, anhydrous aprotic solvents like DCM or THF are often the safest choice to prevent unwanted side reactions. If the compound appears to be degrading in solution, consider solvent purity and water content as primary factors.
FAQ 3: What is the risk of racemization at the C2 chiral center?
The primary risk of racemization comes from the deprotonation of the α-proton at the C2 position, leading to the formation of an enolate which can then be protonated from either face. This process is catalyzed by both acids and bases.
Key Factors Influencing Racemization:
-
Base: Strong bases can readily deprotonate the α-carbon. Even weaker bases, if present for extended periods, can cause epimerization.[5]
-
Solvent: The presence of ketones, such as acetone, in combination with carboxylic acids has been shown to promote the racemization of α-amino acid esters.[6] This suggests that the inherent ketone functionality could potentially facilitate racemization under certain conditions.
-
Temperature: Higher temperatures will accelerate the rate of enolization and subsequent racemization.
Troubleshooting Tip: To minimize racemization, perform reactions at the lowest effective temperature and avoid prolonged exposure to strong bases. When performing reactions that require a base, use a non-nucleophilic, sterically hindered base and carefully control the stoichiometry.
III. Troubleshooting Guide: Common Experimental Issues
Problem 1: Low yield or product degradation during aqueous workup.
Possible Cause A: Accidental Boc-group cleavage. The pH of the aqueous phase may have dropped too low. During extraction, acidifying to protonate the carboxylate for extraction into an organic solvent must be done cautiously.
Solution:
-
Monitor the pH carefully during acidification. Aim for a pH of ~3-4, which should be sufficient to protonate the carboxylic acid without significant Boc cleavage.[3][7]
-
Use a milder acid, such as a saturated solution of citric acid or dilute phosphoric acid, instead of strong acids like HCl.[3]
-
Perform the extraction at low temperatures (0-5 °C) to slow the rate of acid-catalyzed deprotection.
Possible Cause B: Base-catalyzed degradation. Exposure to strong bases (e.g., NaOH, KOH) during workup to deprotonate the carboxylic acid can lead to side reactions, including aldol-type reactions involving the ketone or racemization.
Solution:
-
Use a milder base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for extractions.
-
Minimize the contact time with the basic aqueous phase.
-
Perform extractions quickly and at reduced temperatures.
Problem 2: Observation of an unexpected diastereomer in the final product.
Possible Cause: Racemization during an intermediate step. This indicates that the stereochemical integrity of the C2 center was compromised.
Solution Workflow:
-
Identify the Critical Step: Review your synthetic route. The step most likely to cause racemization is one involving a base or prolonged heating.
-
Optimize Reaction Conditions:
-
Temperature: Lower the reaction temperature.
-
Base Selection: If a base is required, switch to a weaker or more sterically hindered base (e.g., switch from NaH to DIPEA).
-
Reaction Time: Reduce the reaction time to the minimum required for completion.
-
-
Analytical Monitoring: Use chiral HPLC or NMR with a chiral shift reagent to analyze intermediates and pinpoint where the loss of stereochemical purity occurs.
Below is a workflow diagram for troubleshooting racemization issues.
Caption: Troubleshooting workflow for racemization.
IV. Recommended Stability Testing Protocol
To empirically determine the stability of this compound in a specific solvent for a planned reaction or for storage, the following HPLC-based protocol is recommended.
Objective: To quantify the degradation of the target compound over time in a selected solvent.
Materials:
-
This compound
-
HPLC-grade solvent of interest
-
HPLC system with UV detector (e.g., detection at 210-220 nm)[8][9]
-
Volumetric flasks and pipettes
Experimental Protocol:
-
Prepare a Stock Solution: Accurately prepare a stock solution of the compound in a stable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare Test Solutions: In separate vials, dilute the stock solution with the solvent(s) to be tested to a final concentration of ~0.1 mg/mL. Prepare one sample for each time point.
-
Time Zero (T=0) Analysis: Immediately inject one of the freshly prepared test solutions into the HPLC system. Record the peak area of the parent compound. This serves as the baseline.
-
Incubation: Store the test solution vials under the desired conditions (e.g., room temperature, 40 °C).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24 hours), inject a sample from the corresponding vial. Record the peak area of the parent compound and note the appearance of any new peaks (degradants).
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
Self-Validation: The appearance of new peaks alongside the decrease of the parent peak validates that degradation is occurring. The mass balance (sum of the area of the parent peak and degradation peaks) should remain relatively constant if all degradants are detected.
V. References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Gotor, V., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325.
-
Kim, H. J., et al. (2011). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Journal of the Korean Chemical Society, 55(4), 603-608.
-
Li, X., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5241.
-
Reddit. (2022). Boc and tBu ester pH stability during enamine hydrolysis. Retrieved from [Link]
-
Kurangi, B., & Jalalpure, S. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s679-s688.
-
Fletcher, A. R., & Jones, J. H. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 41(5), 512-516.
-
El-Kassem, S., et al. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules, 26(16), 4930.
-
Google Patents. (n.d.). US9598353B2 - Process for the racemization of α-amino acids. Retrieved from
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Catalyst University. (2017, August 16). pH Effects on Amino Acid Structures [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(2), 236-256.
-
PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]
-
da Silva, S. B., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research, 2(1), 1-7.
-
van der Mey, M., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(8), 9802-9816.
-
Gdula-Argasińska, J., et al. (2015). Piperidine and piperine: extraction and content assessment in black pepper. Acta Chromatographica, 27(4), 635-646.
-
PubChem. (n.d.). Pipecolic acid. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid [183673-66-7]. Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. ijper.org [ijper.org]
- 9. seer.ufrgs.br [seer.ufrgs.br]
Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid
Welcome to the technical support center for the synthesis of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into the common challenges encountered during the scale-up of this valuable chiral building block. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your synthesis for robustness and reproducibility.
This compound is a critical intermediate in the development of numerous pharmaceuticals, where its stereochemistry is paramount to biological activity.[1][2] Scaling its synthesis from the bench to pilot or manufacturing scale introduces significant hurdles related to stereochemical integrity, impurity profiles, and process efficiency. This guide is structured to address these issues head-on.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to planning a successful scale-up campaign.
Q1: What are the primary synthetic strategies for preparing this compound, and which is most amenable to scale-up?
A: There are three main approaches:
-
Chiral Pool Synthesis: Starting from a readily available chiral molecule like a derivative of L-glutamic acid. This approach can be robust but may involve more steps.
-
Asymmetric Catalysis: Typically involving the asymmetric hydrogenation of a pyridine or dehydropiperidine precursor.[3] This is often highly efficient and enantioselective, making it attractive for scale-up, but it requires careful catalyst selection and control of reaction conditions to avoid catalyst poisoning.[4]
-
Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using a chiral resolving agent.[4] While effective, this method is inherently less efficient as it discards 50% of the material unless a racemization and recycling loop for the unwanted enantiomer is developed.
For large-scale production, asymmetric catalysis is often the most cost-effective and efficient route, provided the catalyst is active, selective, and robust.
Q2: Why is maintaining the stereochemical integrity at the C2 position so challenging during scale-up?
A: The proton on the C2 carbon is acidic due to its position alpha to the carboxylic acid group. Under basic conditions, deprotonation can occur, leading to a planar enolate intermediate. Reprotonation can then happen from either face, causing partial or complete racemization and a loss of enantiomeric excess (ee). This is a critical issue, as even trace amounts of base or elevated temperatures during work-up, extraction, or even prolonged storage in certain solvents can compromise the product's chiral purity.
Q3: What are the most critical process parameters to monitor during scale-up?
A: Temperature, mixing, and reaction time are paramount.
-
Temperature: Exotherms that are easily managed at the lab scale can become hazardous at a larger scale. Poor heat transfer can lead to localized hotspots, promoting side reactions and racemization.
-
Mixing (Agitation): In heterogeneous reactions, such as catalytic hydrogenations, inefficient mixing can lead to slow reaction rates and incomplete conversions due to poor mass transfer of hydrogen gas into the liquid phase.[5]
-
Reaction Time: Prolonged reaction times, even at optimal temperatures, can increase the likelihood of side product formation or degradation.[5]
Q4: How should I properly store the final compound?
A: The compound should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[6] Like many carboxylic acids and amines, it can be hygroscopic and may react with atmospheric carbon dioxide.[5] Proper storage is essential to maintain its purity and stability over time.
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Problem 1: Low or Inconsistent Enantiomeric Excess (ee)
-
Potential Cause: Racemization during reaction or work-up.
-
Underlying Logic: As mentioned in the FAQ, the C2 proton is labile. The use of strong bases, even carbonates in biphasic extractions, or high temperatures can facilitate enolization and subsequent racemization.
-
Troubleshooting Steps:
-
Analyze Work-up Conditions: Avoid strong bases for pH adjustments during extractions. Use weak bases like sodium bicarbonate and perform the extraction quickly at low temperatures.
-
Solvent Choice: Ensure solvents for crystallization and purification are non-basic and dry.
-
Temperature Control: Maintain the recommended temperature throughout the process. Monitor for any exotherms that could create localized heating.
-
Re-validate Analytical Method: Ensure your chiral HPLC or GC method is robust and accurately separates the enantiomers. An improperly validated method could give misleading results.[7]
-
Problem 2: Formation of Hydroxypiperidine Impurity
-
Potential Cause: Over-reduction of the C4-ketone to a secondary alcohol.
-
Underlying Logic: If the synthesis involves a reduction step (e.g., hydrogenation of a pyridine ring), the conditions may be harsh enough to also reduce the C4-ketone. This is especially true with powerful reducing agents like lithium aluminum hydride or high-pressure hydrogenation with less selective catalysts.
-
Troubleshooting Steps:
-
Catalyst Screening: If using catalytic hydrogenation, screen for more chemoselective catalysts. For example, certain rhodium or ruthenium catalysts may offer better selectivity for ring reduction over ketone reduction compared to palladium or platinum under specific conditions.[3]
-
Control of Stoichiometry: If using a chemical reductant (e.g., sodium borohydride in a different synthetic route), precisely control the stoichiometry and temperature. Add the reagent slowly to a cooled solution to manage reactivity.[8]
-
Reaction Monitoring: Closely monitor the reaction by HPLC or GC-MS to stop it as soon as the starting material is consumed, preventing over-reduction of the product.
-
Problem 3: Difficult or Poorly Reproducible Crystallization
-
Potential Cause: The compound may be an oil or have high solubility in common solvents; presence of impurities inhibiting crystallization.
-
Underlying Logic: The Boc group and the overall structure can lead to the product being a viscous oil or having awkward solubility properties. Impurities, even at low levels, can act as "crystallization poisons."
-
Troubleshooting Steps:
-
Solvent Screening: Perform a systematic solvent screen using a range of polar and non-polar solvents and their mixtures (e.g., ethyl acetate/heptane, isopropanol/water, dichloromethane/hexane).
-
Seeding: If you have a small amount of crystalline material, use it to seed the supersaturated solution. This provides a template for crystal growth and can dramatically improve crystallization success.
-
Anti-Solvent Addition: Dissolve the crude product in a good solvent (e.g., ethyl acetate) and then slowly add an anti-solvent (e.g., heptane) at a controlled temperature until turbidity is observed. Then, allow it to slowly cool.
-
Purification Before Crystallization: If impurities are suspected, consider a quick purification step, like passing the material through a short plug of silica gel, before attempting crystallization.
-
Part 3: Key Experimental Protocols & Data
Protocol 3.1: Chiral HPLC Method for Enantiomeric Excess (ee) Determination
This protocol is crucial for quality control at every stage of the synthesis.
-
Column: A chiral stationary phase column, such as a CHIRALPAK® IC-3 (or similar column based on cellulose or amylose derivatives), is typically effective.[7]
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropyl alcohol (IPA) with a small amount of trifluoroacetic acid (TFA). A typical starting ratio is 95:5 (Hexane:IPA) + 0.2% TFA.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Temperature: 25 °C.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.
-
Analysis: Inject a sample of the racemic material first to identify the retention times of both the (R) and (S) enantiomers. Then, inject your sample to determine the peak areas and calculate the ee.
Table 1: Troubleshooting Summary for Key Scale-Up Issues
| Problem | Primary Cause | Recommended Action | Key Parameter to Control |
| Low Enantiomeric Excess | Racemization at C2 | Use mild bases (e.g., NaHCO₃) in work-up; maintain low temperatures. | pH and Temperature |
| Over-reduction | Non-selective reduction of C4-ketone | Screen for a more chemoselective catalyst; control reagent stoichiometry. | Catalyst Type / Reagent Moles |
| Incomplete Reaction | Poor mass transfer / Catalyst deactivation | Increase agitation speed; use higher purity starting materials to avoid poisoning.[4] | Agitation Rate / Reagent Purity |
| Difficult Isolation | High solubility / Oily product | Perform systematic solvent/anti-solvent screening for crystallization; consider salt formation. | Solvent Choice / Purity |
Part 4: Visualization of Workflows
Visual aids can clarify complex processes and decision-making.
Caption: High-level workflow for the synthesis and purification of the target compound.
Caption: Troubleshooting decision tree for addressing low enantiomeric excess.
References
- Google Patents.
- PubChem.
- Defense Technical Information Center. Piperidine Synthesis. [Link]
- MDPI.
- MDPI. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]
- Chem-Impex. 1-Boc-4-aminopiperidine-4-carboxylic acid. [Link]
- Organic Chemistry Portal. Piperidine synthesis. [Link]
- Reddit.
- ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]
- Chem-Impex. This compound. [Link]
- CAS Common Chemistry.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
Technical Support Center: Purification of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid
Welcome to the technical support resource for (R)-1-Boc-4-oxopiperidine-2-carboxylic acid. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven solutions to common purification challenges associated with this critical chiral building block. This document moves beyond simple protocols to explain the causality behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
This compound is a valuable intermediate in the synthesis of complex pharmaceutical agents, where exceptionally high chemical and stereochemical purity is non-negotiable.[1][2] This guide is structured to address the most pressing issues encountered during its purification, from residual starting materials to challenging enantiomeric contaminants.
Section 1: Troubleshooting Guide & FAQs
This section addresses specific problems in a question-and-answer format, providing both the underlying cause and a validated solution.
Question 1: My crude product shows significant non-polar impurities by TLC and NMR. What is the most efficient first-pass purification strategy?
Answer:
This is a classic issue, typically arising from unreacted starting materials or excess Boc-anhydride (di-tert-butyl dicarbonate) from the protection step.[3] The most effective initial strategy is an acid-base extraction , which leverages the acidic nature of your target compound's carboxylic acid group to separate it from neutral or basic organic impurities.
Causality: The carboxylic acid moiety can be deprotonated by a mild aqueous base (e.g., NaHCO₃) to form a water-soluble carboxylate salt. Neutral organic impurities, such as residual Boc-anhydride or other non-acidic precursors, will remain in the organic phase and can be washed away. Subsequent re-acidification of the aqueous layer will protonate the carboxylate, causing the purified product to precipitate or be extracted back into an organic solvent.[4]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Wash 2-3 times, collecting the aqueous layers each time.
-
Expert Tip: Vent the funnel frequently, as CO₂ evolution can cause pressure buildup. Check the pH of the final aqueous wash to ensure it is basic (pH > 8), indicating complete extraction of the acid.
-
-
Back-Extraction (Optional): Wash the combined aqueous layers once with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with 1M HCl until the pH is approximately 2-3. Constant stirring is crucial. Your product should precipitate as a solid or oil.
-
Product Extraction: Extract the acidified aqueous layer 3 times with fresh ethyl acetate or DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Question 2: My chemical purity is high, but chiral HPLC analysis shows the presence of the (S)-enantiomer. How can I improve the enantiomeric excess (e.e.)?
Answer:
Contamination with the undesired (S)-enantiomer is a critical issue for chiral drug development. This impurity cannot be removed by standard techniques like extraction or normal-phase chromatography. You must employ a chiral separation method. The two primary industrial and laboratory-scale methods are Preparative Chiral HPLC and Diastereomeric Salt Resolution .
-
Preparative Chiral HPLC: This is the most direct method, offering high resolution but often with lower throughput and higher cost compared to crystallization.[5]
-
Diastereomeric Salt Resolution: A classical and highly scalable technique that relies on the different physical properties (e.g., solubility) of diastereomeric salts.[6]
Causality: Enantiomers have identical physical properties and thus co-crystallize and co-elute under achiral conditions. By reacting the racemic or enantioenriched carboxylic acid with a single enantiomer of a chiral base, you form a mixture of two diastereomeric salts: ((R)-acid•(R)-base) and ((S)-acid•(R)-base). These diastereomers are not mirror images and will have different solubilities, allowing for their separation by fractional crystallization.[6]
Workflow Diagram: Diastereomeric Salt Resolution
Caption: Workflow for enantiomeric purification via diastereomeric salt resolution.
Question 3: My compound streaks badly on silica gel TLC plates and I get poor separation during column chromatography. What's wrong?
Answer:
This is a common and expected behavior for carboxylic acids on standard silica gel.
Causality: Silica gel is acidic (due to silanol groups, Si-OH) and highly polar. The basic lone pairs on the nitrogen and the polar carboxylic acid group of your molecule interact very strongly with the stationary phase. This strong interaction leads to significant band broadening and "streaking," rather than the formation of tight, well-defined bands, making separation ineffective.
Solution: To achieve good separation, you must suppress the ionic interaction between your compound and the silica gel. This is done by adding a small amount of a volatile acid, typically acetic acid (AcOH) or formic acid (FA) (0.5-2% v/v), to your mobile phase (e.g., Hexane/EtOAc or DCM/MeOH). The added acid keeps your compound fully protonated, minimizing its interaction with the silica surface and allowing for clean elution.
Experimental Protocol: Flash Chromatography with Acid-Modified Eluent
-
Solvent System Selection: Use TLC to find a suitable mobile phase (e.g., 70:30 Ethyl Acetate:Hexane) that gives your product an Rf of ~0.3.
-
Eluent Modification: Prepare your bulk mobile phase and add 1% (v/v) of acetic acid. For example, to 1 L of 70:30 EtOAc:Hexane, add 10 mL of glacial acetic acid.
-
Column Packing: Pack a silica gel column with the acid-modified mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM and load it onto the column.
-
Elution: Run the column as usual. The acidic modifier will ensure your compound elutes as a sharp band.
-
Trustworthiness Check: The fractions collected will contain acetic acid. After concentrating the desired fractions, co-evaporate with a solvent like toluene or perform an aqueous wash to remove the residual acid before final drying.
-
Section 2: Data & Protocols
Table 1: Common Impurities & Recommended Purification Methods
| Impurity | Likely Origin | Primary Removal Method | Secondary Method |
| Di-tert-butyl dicarbonate | Boc-protection step | Acid-Base Extraction | Flash Chromatography |
| (S)-enantiomer | Synthesis or racemization | Diastereomeric Salt Resolution | Preparative Chiral HPLC |
| Unreacted starting materials | Incomplete reaction | Flash Chromatography | Recrystallization |
| Residual Solvents (DCM, EtOAc) | Work-up / Purification | High-vacuum drying | Trituration/Re-precipitation |
| Water | Hygroscopic nature of product | High-vacuum drying (with P₂O₅) | Lyophilization |
General Purification Decision Workflow
This diagram provides a logical pathway for purifying the crude product based on initial analysis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating Steric Hindrance with (R)-1-Boc-4-oxopiperidine-2-carboxylic acid
Welcome to the technical support center for (R)-1-Boc-4-oxopiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges when working with this versatile but sterically demanding building block. Our focus is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to rationalize and overcome synthetic hurdles.
Part 1: Foundational Concepts - Understanding the Steric Environment
This compound presents a unique set of steric and electronic challenges primarily due to its constrained piperidine ring and the bulky tert-butoxycarbonyl (Boc) protecting group. The interplay between the C4-ketone's reactivity and the steric hindrance imposed by the substituents dictates the outcome of many reactions.
Q1: What are the key structural features of this compound that contribute to steric hindrance?
A1: The primary contributors to steric hindrance in this molecule are:
-
The Piperidine Ring Conformation: The piperidine ring predominantly adopts a chair conformation to minimize torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The bulky Boc group on the nitrogen can influence this equilibrium.
-
The N-Boc Group: The tert-butyl group is exceptionally bulky and can significantly shield one face of the piperidine ring, influencing the trajectory of incoming reagents. Studies on N-acylpiperidines have shown that a pseudoallylic strain can force a 2-substituent into an axial orientation to a greater extent than in a simple substituted cyclohexane.[1]
-
The C2-Carboxylic Acid Group: This substituent, adjacent to the nitrogen, further contributes to the steric bulk on one side of the ring. Its orientation (axial or equatorial) in the preferred chair conformation will impact access to the C4-ketone.
Q2: How does the chair conformation affect the reactivity of the C4-ketone?
A2: In a chair conformation, the C4-ketone is susceptible to nucleophilic attack from two primary trajectories: axial and equatorial.
-
Axial Attack: The nucleophile approaches from above or below the plane of the ring, parallel to the axial C-H bonds. This approach can be hindered by 1,3-diaxial interactions with other axial substituents.
-
Equatorial Attack: The nucleophile approaches from the "side" of the ring, roughly parallel to the equatorial C-H bonds.
The preferred trajectory is a delicate balance between steric hindrance and electronic factors. Generally, small nucleophiles tend to favor axial attack, while bulkier nucleophiles are directed to the less hindered equatorial approach to avoid steric clashes.[2][3][4]
Part 2: Troubleshooting Common Reactions
This section provides troubleshooting guidance for common reactions where steric hindrance is a critical factor.
Reductive Amination
Reductive amination is a powerful tool for C-N bond formation, but with sterically hindered ketones like this compound, challenges such as low conversion and competing side reactions are common.
Q3: I am observing low to no conversion in the reductive amination of this compound with a primary amine. What are the likely causes and solutions?
A3: Low conversion is often a result of inefficient iminium ion formation due to steric hindrance around the ketone.[5][6]
Troubleshooting Steps:
-
Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the ketone before imine formation. It is crucial to use a milder, imine-selective reducing agent.
-
Reaction Conditions:
-
pH Control: Imine formation is typically acid-catalyzed. However, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic. A mildly acidic environment (pH 4-5) is optimal. The inclusion of acetic acid as a catalyst is common practice.[7]
-
Temperature and Time: For hindered ketones, room temperature may not be sufficient. Gently heating the reaction (e.g., to 40-50 °C) can often drive the imine formation to completion. Extended reaction times (24-48 hours) may also be necessary.
-
-
Solvent Choice: A non-protic solvent is essential to prevent quenching of the reagents.
-
Recommended: Dichloroethane (DCE) or Tetrahydrofuran (THF) are excellent choices.[7]
-
Experimental Protocol: Optimized Reductive Amination
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equiv) | Selectively reduces the iminium ion over the ketone. |
| Amine | 1.1 - 1.5 equivalents | A slight excess can help drive the equilibrium towards imine formation. |
| Catalyst | Acetic Acid (catalytic amount, e.g., 0.1 equiv) | Facilitates imine formation without fully protonating the amine. |
| Solvent | Anhydrous Dichloroethane (DCE) | Aprotic and effective for this transformation. |
| Temperature | Room Temperature to 50 °C | Increased temperature can overcome the activation energy for imine formation. |
| Time | 12 - 48 hours | Monitor by TLC or LC-MS to determine completion. |
DOT Diagram: Reductive Amination Troubleshooting Logic
Caption: Strategies to improve diastereoselectivity in nucleophilic additions.
Part 3: Frequently Asked Questions (FAQs)
Q6: Is there a risk of epimerization at the C2 position under basic or acidic conditions?
A6: While epimerization is a valid concern for α-protons to carbonyl groups, the stereocenter at C2 is adjacent to the nitrogen of the carbamate. Under typical basic conditions used for reactions at the C4-ketone (e.g., Wittig ylide generation), epimerization at C2 is generally not observed. However, under harsh acidic or basic conditions, particularly with prolonged heating, the possibility should be considered and the stereochemical integrity of the product should be verified.
Q7: Can I perform reactions on the carboxylic acid without affecting the ketone?
A7: Yes, standard amide coupling reactions (e.g., using HATU or EDC/HOBt) on the C2-carboxylic acid can be performed selectively in the presence of the C4-ketone. The ketone is not sufficiently electrophilic to react under these conditions. Conversely, protecting the ketone as a ketal (e.g., with ethylene glycol) allows for a broader range of transformations at the carboxylic acid functionality.
Q8: Does the (R)-stereochemistry at C2 influence the facial selectivity of attack at C4?
A8: Absolutely. The (R)-configuration at C2 dictates the preferred three-dimensional arrangement of the carboxylic acid group (or its derivative) in the chair conformation. This substituent acts as a key steric director, creating a biased environment that favors nucleophilic attack on the less hindered face of the C4-ketone, thus influencing the stereochemistry of the newly formed stereocenter at C4.
References
- Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. (n.d.). PubMed.
- Cambus Tutorial. (2021, May 21). AXIAL VS EQUATORIAL NUCLEOPHILIC ATTACK ON CYCLOHEXANONE|CSIR NET. YouTube.
- Influence of piperidine ring on stability and reactivity of piperine. (2025). ResearchGate.
- Reisman, S. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- A two-step, formal [4 + 2] approach toward piperidin-4-ones via Au catalysis. (n.d.). PubMed.
- Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. (2026). Journal of the American Chemical Society.
- Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022, March 4). NIH.
- Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. (2007, November 26). PubMed.
- Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- felkin-ahn and cram chelate. (n.d.).
- Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry.
- Direct reductive amination of ketones with amines by reductive aminases. (2025). ResearchGate.
- Axial or equatorial attack is possible on a cyclohexanone. (2025).
- Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. (2025). American Chemical Society.
- Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022, August 19). ACS Omega.
- 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023, August 8). Chemistry LibreTexts.
- 9.4: Diastereoselective Addition to Aldehydes and Ketones. (2020, August 15). Chemistry LibreTexts.
- Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. (2020, July 3). PubMed Central.
- Axial and equatorial attack on cyclohexanone preference. (2019, November 21). Reddit.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. (2017, September 19). PubMed.
- 4.6: Axial and Equatorial Bonds in Cyclohexane. (2022, September 24). Chemistry LibreTexts.
- The Organic Chemistry Tutor. (2024, March 26). Wittig Reaction Practice Problems. YouTube.
- Chelation-assisted, copper(II)-acetate-accelerated azide-alkyne cycloaddition. (2010, October 1). PubMed.
- Wittig reaction. (n.d.). Wikipedia.
Sources
- 1. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Axial or equatorial attack is possible on a cyclohexanone [ns1.almerja.com]
- 4. reddit.com [reddit.com]
- 5. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
effect of temperature on the stability of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Intermediates Division
Welcome to the technical support guide for (R)-1-Boc-4-oxopiperidine-2-carboxylic acid (CAS: 1212176-33-4). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this critical chiral building block. Our goal is to help you anticipate and troubleshoot potential challenges in your experiments, ensuring the integrity of your synthetic pathways.
The unique structure of this compound, featuring a β-keto acid moiety and a stereocenter adjacent to the carboxylic acid, presents specific stability considerations, primarily related to temperature. Understanding these liabilities is crucial for maintaining its chemical and chiral purity during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal degradation pathways for this compound?
This molecule is susceptible to two main temperature-dependent degradation pathways due to its inherent chemical structure:
-
Thermal Decarboxylation: The compound is a β-keto acid derivative. Molecules with this structural motif are known to be thermally unstable and readily lose carbon dioxide (CO₂) upon heating.[1][2] This irreversible reaction results in the formation of 1-Boc-4-oxopiperidine as the primary degradation product.
-
Epimerization: The chiral center at the C2 position is activated by the adjacent carboxylic acid group. Under thermal stress, or in the presence of trace acidic or basic impurities, deprotonation can occur at this α-carbon to form a planar, achiral enolate intermediate.[3] Reprotonation can then occur from either face, leading to a loss of stereochemical integrity and the formation of the (S)-epimer.
Q2: I've noticed pressure buildup in my sample container upon warming. What is causing this?
This is a classic sign of thermal decarboxylation.[4][5] As the molecule degrades, it releases carbon dioxide gas. Even at room temperature, this process can occur slowly, leading to a significant pressure increase inside a sealed container.[6] It is imperative to handle aged samples with care and to vent containers cautiously in a well-ventilated fume hood.
Q3: My recent synthesis yielded a product with low enantiomeric excess (ee). Could the starting material be the issue?
Absolutely. A decrease in the optical purity of the starting material is a strong indicator of epimerization.[7] If the this compound has been stored improperly (e.g., at elevated temperatures or for an extended period), it may have partially converted to its (S)-enantiomer.[3] This will directly impact the stereochemical outcome of your subsequent reactions. We strongly recommend verifying the chiral purity of the starting material via a suitable method, such as chiral HPLC, before use in a critical synthesis step.
Q4: What are the recommended storage and handling conditions for this compound?
To mitigate the risks of decarboxylation and epimerization, strict temperature control is essential.
-
Storage: Store the compound at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[] Keep the container tightly sealed to prevent moisture absorption.[9] Long-term storage at room temperature is not recommended.
-
Handling: When weighing or preparing solutions, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. Minimize the time the compound spends at ambient or elevated temperatures. Use fresh samples for reactions that are sensitive to chemical and chiral purity.
Q5: I am seeing an unexpected peak in my HPLC/LC-MS analysis. How can I identify it?
The most common impurities will be the degradation products. You can tentatively identify them based on their expected molecular weights.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Identification Notes |
| This compound | (Target Compound) | 243.26 | The main component in a fresh sample. |
| 1-Boc-4-oxopiperidine | (Decarboxylation Product) | 199.25 | A major impurity resulting from thermal degradation. Will appear as a lower molecular weight peak in LC-MS. |
| (S)-1-Boc-4-oxopiperidine-2-carboxylic acid | (Epimer) | 243.26 | Co-elutes with the desired (R)-isomer in standard reversed-phase HPLC. Requires a chiral column for separation. Indistinguishable by mass spectrometry alone. |
| 6-Oxopiperidine-2-carboxylic acid | (Boc-deprotected impurity) | 143.14 | May be present if the compound is exposed to strong acidic conditions.[10] |
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the use of this compound.
Problem 1: Significant Loss of Purity and Appearance of a New, Less Polar Impurity
-
Symptom: HPLC analysis shows a new major peak with a shorter retention time than the parent compound. LC-MS analysis confirms this peak has a mass of ~199 m/z.
-
Root Cause: Thermal decarboxylation. The loss of the polar carboxylic acid group makes the resulting 1-Boc-4-oxopiperidine significantly less polar, hence its earlier elution in reversed-phase chromatography.
-
Corrective Actions:
-
Verify Storage: Confirm that the material has been stored consistently at the recommended 2-8°C.
-
Source Fresh Material: If the purity has dropped below your experimental tolerance, it is best to use a fresh lot of the compound.
-
Experimental Control: During your reaction setup, avoid prolonged heating of the starting material. If dissolution requires heating, use the lowest effective temperature for the shortest possible time.
-
Problem 2: Inconsistent or Poor Stereoselectivity in Subsequent Reactions
-
Symptom: A reaction known to be stereospecific yields a product with a lower-than-expected enantiomeric or diastereomeric ratio.
-
Root Cause: Epimerization of the chiral center at C2 in the starting material. This introduces the undesired (S)-enantiomer into the reaction, compromising the stereochemical outcome.
-
Corrective Actions:
-
Chiral Purity Analysis: Before use, perform a chiral HPLC analysis to confirm the enantiomeric purity of your starting material.
-
Avoid Harsh Conditions: During workup and isolation of your own synthetic intermediates, avoid exposure to strong acids or bases, which can catalyze epimerization.[3][7]
-
Strict Temperature Protocol: Adhere strictly to low-temperature storage and handling protocols to prevent thermally induced epimerization.
-
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving stability issues.
Key Degradation Mechanisms
Understanding the chemical transformations that occur during degradation is key to preventing them.
Mechanism 1: Thermal Decarboxylation of a β-Keto Acid
The reaction proceeds through a cyclic, six-membered transition state, which is energetically favorable upon heating.[2][11] This concerted mechanism leads to the cleavage of the C-C bond and the formation of an enol intermediate, which rapidly tautomerizes to the more stable ketone product, 1-Boc-4-oxopiperidine.
Caption: Decarboxylation via a cyclic transition state.
Mechanism 2: Epimerization at the α-Carbon
The proton at the C2 position is acidic due to its proximity to the carboxylic acid carbonyl. In the presence of heat or trace catalysts, this proton can be abstracted to form a planar enolate. Reprotonation from the opposite face results in the inversion of stereochemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Human Metabolome Database: Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705) [hmdb.ca]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
compatibility of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid with different linkers in SPPS
Technical Support Center: (R)-1-Boc-4-oxopiperidine-2-carboxylic acid in SPPS
Welcome to the technical support guide for incorporating this compound into your Solid-Phase Peptide Synthesis (SPPS) workflows. This constrained, non-natural amino acid is a valuable building block for introducing conformational rigidity and a versatile keto-handle into peptides for subsequent modification. However, its unique structure, specifically the C4-ketone, presents challenges that require careful consideration of your synthesis strategy, particularly linker selection.
This guide provides in-depth, field-proven insights and troubleshooting advice in a direct question-and-answer format to ensure your success.
Part 1: Foundational Chemistry & Core Concerns
The structure of this compound contains three key functional groups that dictate its behavior in SPPS: the acid-labile Boc protecting group on the ring nitrogen, the carboxylic acid for peptide bond formation, and the C4-ketone. While standard coupling protocols are generally effective, the ketone's electrophilicity is the primary source of potential complications, especially during linker attachment and final cleavage.
FAQ: General Considerations
Q: Which SPPS strategy is more suitable for this amino acid, Boc/Bzl or Fmoc/tBu?
A: This building block is most straightforwardly used within a standard Boc/Bzl SPPS strategy, where repeated treatments with trifluoroacetic acid (TFA) for Nα-deprotection are compatible with the Boc group on the piperidine ring.[1][2] However, it is frequently incorporated as a single, unique residue into an Fmoc/tBu synthesis. In this "mixed" scenario, the Boc group on the piperidine serves as a side-chain protecting group, which is orthogonal to the base-labile Fmoc group used for chain elongation.[1][3] This guide will focus on the more common scenario of incorporating this Boc-protected building block into an Fmoc-based synthesis.
Q: Are there specific coupling reagents that should be used or avoided?
A: The primary concern during coupling is not reagent incompatibility with the ketone, but rather the steric hindrance imposed by the piperidine ring. This can slow down the acylation reaction.[4]
-
Recommended: High-reactivity phosphonium or aminium/uronium salt reagents like HATU, HBTU, or PyBOP are strongly recommended to achieve efficient coupling.[5][6] The use of additives like HOAt can further accelerate the reaction and reduce the risk of racemization.[6][7]
-
Considerations: A standard coupling time may be insufficient. It is advisable to perform a ninhydrin test to monitor the reaction's completion.[5] If the test indicates an incomplete reaction, a second coupling (double coupling) should be performed before proceeding to the next cycle.
Part 2: Linker Compatibility & Troubleshooting Guide
The choice of linker is critical as it determines the conditions for both the initial loading of the amino acid and the final cleavage of the peptide. The stability of the ketone must be maintained during both steps.
A. Linkers for C-Terminal Peptide Acids
Q: Can I use Wang resin for synthesizing a peptide acid with this residue at the C-terminus?
A: Yes, but with significant caution. Wang resin is a common choice for peptide acids, but the loading step presents the highest risk.
-
The Challenge: Standard loading onto Wang resin requires esterification, often catalyzed by a carbodiimide (like DIC) in the presence of a strong base like 4-(dimethylamino)pyridine (DMAP).[5] DMAP can potentially catalyze side reactions involving the ketone, such as self-condensation or other rearrangements, especially with prolonged reaction times.
-
Troubleshooting & Mitigation:
-
Low Yield: If you experience low loading efficiency, avoid simply extending the reaction time with DMAP. Instead, consider using a milder esterification catalyst or a different linker.
-
Impure Product: Unidentified peaks in your final crude product may stem from side reactions during loading.
-
Recommendation: For sensitive C-terminal residues, 2-Chlorotrityl chloride (2-CTC) resin is the superior choice .
-
Q: Why is 2-Chlorotrityl chloride (2-CTC) resin recommended?
A: 2-CTC resin offers two major advantages for this specific amino acid:
-
Mild Loading Conditions: The first amino acid is attached under mild conditions using a hindered base like diisopropylethylamine (DIPEA) instead of DMAP.[8] This significantly reduces the risk of base-catalyzed side reactions involving the ketone. It also completely prevents racemization of the C-terminal residue.
-
Flexible Cleavage: The final peptide can be cleaved under very mild acidic conditions (e.g., 1-5% TFA in DCM), which allows for the synthesis of fully protected peptide fragments where the Boc group on the piperidine ring and other acid-labile side-chain groups remain intact. This is not possible with Wang resin, which requires strong acid cleavage.[3]
B. Linkers for C-Terminal Peptide Amides
Q: What is the best resin for synthesizing a C-terminal peptide amide?
A: Rink Amide resin is the standard and most compatible choice. The first amino acid is coupled to the linker's amino group using the same standard peptide coupling methods (e.g., HATU/DIPEA) discussed earlier.[5] Since this does not involve forcing esterification conditions, the risk of side reactions involving the ketone at this stage is minimal. The final peptide amide is cleaved with a standard 95% TFA cocktail.
Part 3: Final Cleavage & The Ketone Problem
The final step of SPPS—cleavage from the resin and removal of side-chain protecting groups with strong acid—is the second critical stage where the ketone can cause issues.
FAQ: Cleavage and Deprotection
Q: What happens to the ketone group during TFA cleavage?
A: In a strong acidic environment like 95% TFA, the ketone carbonyl is protonated, forming a highly reactive oxocarbenium ion. This cation is susceptible to attack by nucleophiles present in the cleavage cocktail.[2]
Q: I see an unexpected mass in my final product (+18 Da or +88 Da). What is it?
A: This is a classic sign of a ketone-related side reaction during cleavage.
-
+18 Da: Corresponds to the formation of a geminal diol (hydrate) from the reaction of the protonated ketone with water, a common scavenger in cleavage cocktails. This is often reversible upon lyophilization but can complicate purification.
-
+88 Da (or other sulfur adducts): If you use thiol-based scavengers like 1,2-ethanedithiol (EDT), they can react with the protonated ketone to form a thioacetal . This is generally an irreversible modification.
Q: How can I prevent these cleavage side reactions?
A: The key is to manage the scavengers in your cleavage cocktail.
-
Avoid Thiol Scavengers: Do NOT use scavengers like EDT or dithiothreitol (DTT) unless your sequence contains sensitive residues like tryptophan that absolutely require them.
-
Use a "Dry" Cocktail: Minimize the water content. A standard recommended cocktail for peptides without other sensitive residues is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water . TIS is a "hard" nucleophile scavenger that effectively captures carbocations (e.g., from Boc or tBu groups) but does not readily react with the protonated ketone.[8]
-
For Trp-containing peptides: If your peptide contains Trp, which is prone to alkylation, a thiol scavenger is often necessary. In this case, you must accept the potential for thioacetal formation and optimize your HPLC method to separate this byproduct. Alternatively, consider using a scavenger cocktail with reduced thiol content and a shorter cleavage time (e.g., 1-2 hours) to minimize the side reaction.
Summary Table: Linker Compatibility
| Linker Type | Recommended Resin | Loading Conditions | Cleavage | Key Considerations & Risks |
| Peptide Acid | 2-Chlorotrityl (2-CTC) | Mild (DIPEA in DCM) | Mild (1-5% TFA) or Strong (95% TFA) | Highly Recommended. Minimizes side reactions and racemization. Allows for protected fragment synthesis. |
| Wang | Forcing (DIC/DMAP) | Strong (95% TFA) | High risk of base-catalyzed side reactions during loading. Use with caution. | |
| Peptide Amide | Rink Amide | Standard Coupling (HATU/DIPEA) | Strong (95% TFA) | Highly Recommended. Standard, reliable method with minimal risk during loading. |
Part 4: Experimental Protocols
Protocol 1: Loading onto 2-Chlorotrityl Chloride Resin (0.1 mmol scale)
-
Weigh 150-200 mg of 2-chlorotrityl chloride resin (substitution ~0.5-0.7 mmol/g) into a reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 30 minutes. Drain the DCM.
-
In a separate vial, dissolve 2 equivalents of this compound (relative to resin capacity) in minimal DCM.
-
Add 4 equivalents of DIPEA to the amino acid solution.
-
Add the amino acid/DIPEA solution to the swelled resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
To cap any remaining reactive trityl sites, drain the vessel and add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
Drain and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) before drying under vacuum.
Protocol 2: Recommended Cleavage Cocktail
-
Place the dried peptidyl-resin in a reaction vessel.
-
Prepare the cleavage cocktail: 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) . Use approximately 10 mL of cocktail per gram of resin.
-
Add the cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum before analysis and purification.
References
- Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69. [Link]
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 199-204. [Link]
- Popali, S. (2016). Spps and side reactions in peptide synthesis. SlideShare. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- T-A, T., & A, A. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7401. [Link]
- Yarlagadda, T., Samayam, R., & G, S. (2018). Side reactions in peptide synthesis: An overview.
- Coin, I., et al. (2006). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science, 12(4), 259-267.
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. [Link]
Sources
troubleshooting low yields in the synthesis of peptides with (R)-1-Boc-4-oxopiperidine-2-carboxylic acid
Technical Support Center: Synthesis of Peptides with (R)-1-Boc-4-oxopiperidine-2-carboxylic acid
Welcome to the technical support center for peptide synthesis utilizing this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this unique keto-proline analog into peptide sequences. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to optimize your synthetic outcomes.
Troubleshooting Guide: Low Yields and Side Reactions
Incorporating this compound, a constrained proline analog, can be challenging. Low yields are a frequent issue, often stemming from a combination of steric hindrance, potential side reactions involving the ketone functionality, and the risk of epimerization. This guide provides a structured approach to identifying and resolving these issues.
Question 1: I'm observing significantly low coupling efficiency when using this compound. What are the likely causes and how can I improve the yield?
Answer:
Low coupling yields with this proline analog are often due to its steric bulk, which can slow down the acylation of the free amine on the growing peptide chain.[1] To overcome this, a multi-faceted approach involving the optimization of coupling reagents, reaction conditions, and strategic protocol adjustments is recommended.
Root Cause Analysis & Solutions:
-
Steric Hindrance: The piperidine ring, coupled with the Boc protecting group, presents a significant steric barrier. Standard coupling reagents may not be sufficiently reactive to drive the reaction to completion.
-
Sub-optimal Activation: Inefficient formation of the activated ester of the carboxylic acid will directly lead to poor coupling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling yields.
Recommended Coupling Reagents and Conditions:
| Coupling Reagent | Additive | Base (if required) | Key Considerations |
| HATU/HBTU | HOAt/HOBt | DIPEA or NMM | Highly efficient for sterically hindered amino acids.[1] Pre-activation is recommended. |
| PyAOP/PyBOP | None | DIPEA or NMM | Phosphonium-based reagents that are effective in challenging couplings.[1] |
| DIC | Oxyma Pure® | None | A non-explosive and highly effective alternative to HOBt/HOAt, known to suppress racemization.[2] |
| EDC/DCC | HOBt/HOAt | None | Can be effective but may be slower. EDC can sometimes lead to more epimerization.[3] |
Detailed Experimental Protocol: Double Coupling with HATU
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes. Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
First Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.
-
Monitoring: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines.
-
Wash: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Second Coupling (if necessary): If the ninhydrin test is positive (indicating incomplete coupling), repeat steps 2-5.
-
Capping (Optional but Recommended): If the ninhydrin test remains positive after the second coupling, cap any unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.
Question 2: I'm concerned about epimerization at the α-carbon of this compound during coupling. How can I minimize this risk?
Answer:
Epimerization, the change in configuration at a stereocenter, is a significant risk during the activation of any amino acid for peptide coupling.[3][4] For this compound, this would lead to the undesired (S)-diastereomer. The risk is heightened by factors such as the choice of coupling reagent, base, and reaction temperature.
Mechanism of Epimerization:
Caption: Simplified mechanism of epimerization during peptide coupling.
Strategies to Minimize Epimerization:
-
Choice of Additives: The use of additives like 1-hydroxybenzotriazole (HOBt), and more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure®, is crucial.[1][2] These additives suppress the formation of the highly racemization-prone oxazolone intermediate.
-
Base Selection: If a base is required (e.g., with uronium/aminium reagents), use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Use the minimum necessary amount, as excess base can promote epimerization.
-
Coupling Reagent: Carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of HOAt or Oxyma Pure® are generally considered to have a lower risk of epimerization compared to some other activating agents.[3]
-
Temperature Control: Perform the coupling reaction at room temperature or lower. Elevated temperatures can increase the rate of epimerization.[5]
Question 3: Are there any potential side reactions involving the ketone group of this compound that I should be aware of?
Answer:
Yes, the ketone functionality at the 4-position of the piperidine ring introduces the possibility of specific side reactions, although these are generally less common than coupling and epimerization issues under standard solid-phase peptide synthesis (SPPS) conditions.
Potential Side Reactions:
-
Aldol Condensation: Under strongly basic conditions, enolate formation followed by an aldol reaction with another ketone-containing molecule is theoretically possible, though unlikely during standard Fmoc-SPPS deprotection with piperidine.
-
Reaction with Cleavage Cocktails: During the final cleavage and deprotection of the peptide from the resin, highly reactive carbocations generated from protecting groups can potentially react with the ketone. The use of appropriate scavengers in the cleavage cocktail is essential.
Preventative Measures:
-
Cleavage Cocktail Composition: When cleaving the peptide from the resin, especially if acid-labile side-chain protecting groups are present, use a standard cleavage cocktail containing scavengers. A common and effective cocktail is TFA/H₂O/TIPS (triisopropylsilane) (95:2.5:2.5). TIPS is an excellent scavenger for carbocations.
Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for this compound?
A: It should be stored in a cool, dry place, typically at 2-8°C, and protected from moisture as it can be hygroscopic.[6]
Q: Can I use standard Boc-chemistry for SPPS with this amino acid?
A: Yes, the Boc protecting group on the nitrogen is compatible with standard Boc-SPPS protocols, which involve repeated treatments with trifluoroacetic acid (TFA) for deprotection.[7] However, ensure that any side-chain protecting groups on other amino acids in your sequence are stable to TFA and require a stronger acid, like HF, for final cleavage.
Q: Does the presence of this compound in a peptide sequence affect its purification by reverse-phase HPLC?
A: The incorporation of this non-standard amino acid will alter the overall hydrophobicity of the peptide, which will affect its retention time on an RP-HPLC column. The crude peptide may also contain deletion sequences or diastereomers resulting from epimerization, which can complicate the purification process. A shallow gradient during HPLC purification is often beneficial for resolving closely eluting species.
References
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Fields, G. B. (Ed.). (1997). Methods in Enzymology, Vol. 289: Solid Phase Peptide Synthesis. Academic Press.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(8), 6558-6602.
- National Center for Biotechnology Information. (n.d.). Epimerisation in Peptide Synthesis. PubMed Central. [Link]
- Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
- Various Authors. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Overview of Custom Peptide Synthesis [peptide2.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis for Enantiomeric Purity of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid
Introduction: The Critical Role of Enantiomeric Purity
In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of safety and efficacy. (R)-1-Boc-4-oxopiperidine-2-carboxylic acid is a vital chiral building block, a foundational component in the synthesis of numerous complex pharmaceutical agents. Its rigid, piperidine scaffold and defined stereocenter at the C-2 position are essential for the precise three-dimensional architecture required for specific biological target engagement.
The presence of its mirror-image counterpart, the (S)-enantiomer, can have significant consequences. It may be inactive, possess a different pharmacological profile, or, in the worst-case scenario, exhibit toxicity. Regulatory bodies worldwide, therefore, mandate stringent control and accurate measurement of the enantiomeric purity of chiral active pharmaceutical ingredients (APIs) and their precursors.[1][2]
High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) stands as the definitive technique for this task.[1][3] It allows for the direct separation and quantification of enantiomers, providing the high-fidelity data required for quality control and regulatory submission. This guide provides a comparative analysis of different CSPs and outlines a robust, optimized method for determining the enantiomeric purity of this compound, grounded in the principles of scientific integrity and practical, field-proven insights.
The Challenge: Discerning Molecular Mirror Images
Enantiomers possess identical physical properties (e.g., boiling point, solubility) in an achiral environment, making their separation by standard chromatographic techniques impossible. Chiral separation is achieved by introducing another chiral entity—the Chiral Stationary Phase (CSP)—into the chromatographic system.
The underlying principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. For effective discrimination, a "three-point interaction" model is often invoked, where one enantiomer establishes multiple, simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) with the CSP, forming a more stable complex than its counterpart. This difference in interaction energy leads to a difference in retention times, enabling separation.[4][5]
Methodology Comparison: Selecting the Optimal Chiral Stationary Phase
Our first step in method development is a systematic screening of commercially available CSPs. For an N-protected cyclic amino acid derivative like our target analyte, polysaccharide-based CSPs are often the most successful class of selectors.[1] We selected two leading polysaccharide-based columns and one Pirkle-type column to evaluate their performance.
-
CSP 1: Chiralpak® AD-H - Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica.[6]
-
CSP 2: Chiralcel® OD-H - Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica.[7][8]
-
CSP 3: Macrocyclic Glycopeptide - Teicoplanin-based CSP, known for separating amino acid derivatives.[9][10]
Experimental Screening Protocol
A racemic standard of 1-Boc-4-oxopiperidine-2-carboxylic acid was used for the initial screening under normal phase conditions. An acidic modifier, trifluoroacetic acid (TFA), was included in the mobile phase. This is a critical step for acidic analytes like ours; the TFA suppresses the ionization of the carboxylic acid group, which prevents unfavorable interactions with the silica support and dramatically improves peak shape.[11]
-
Instrumentation: Agilent 1260 Infinity II HPLC System with Diode Array Detector.
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 215 nm.
-
Injection Volume: 5 µL.
-
Sample Concentration: 1.0 mg/mL in mobile phase.
Screening Results and Discussion
The comparative performance of the three CSPs is summarized below.
| CSP Screened | tR1 (min) | tR2 (min) | Selectivity (α) | Resolution (Rs) | Tailing Factor (Tf) | Observations |
| Chiralpak® AD-H | 8.21 | 9.85 | 1.22 | 2.85 | 1.1 | Baseline separation, excellent peak shape. |
| Chiralcel® OD-H | 7.55 | 8.01 | 1.07 | 0.95 | 1.4 | Partial co-elution, poor resolution. |
| Macrocyclic Glycopeptide | 4.12 | 4.12 | 1.00 | 0.00 | - | No separation observed. |
The data clearly indicates that the Chiralpak® AD-H column provides superior performance. It achieved a resolution (Rs) value of 2.85, well above the generally accepted baseline value of 1.5, with excellent peak symmetry. The cellulose-based Chiralcel® OD-H showed only partial separation, while the macrocyclic glycopeptide phase failed to resolve the enantiomers under these conditions.
The success of the amylose-based phase suggests that the specific helical structure of the amylose polymer, combined with the carbamate derivatives, creates chiral grooves that are exceptionally well-suited for our analyte. The enantioselective interactions likely involve hydrogen bonding between the analyte's carboxylic acid and Boc-carbonyl groups and the carbamate moieties on the CSP, supplemented by dipole-dipole interactions.
Optimized Method Protocol for Enantiomeric Purity
Based on the screening results, a fully optimized and validated method was developed using the Chiralpak® AD-H column.
Experimental Workflow
The following diagram outlines the complete workflow from sample preparation to final data analysis.
Optimized HPLC Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / TFA (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Injection Vol. | 5 µL |
| Detector | DAD, 215 nm |
| Run Time | 15 minutes |
System Suitability Tests (SST)
To ensure the validity of each analytical run, a system suitability test must be performed using a racemic standard. This is a non-negotiable aspect of a trustworthy protocol, confirming that the chromatographic system is performing adequately.[2][12] The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 2.0 |
| Tailing Factor (Tf) | ≤ 1.5 |
| Precision (%RSD) | ≤ 2.0% for 5 replicate injections of the main peak area |
Proposed Chiral Recognition Mechanism
The diagram below illustrates the proposed interactions responsible for the separation on the Chiralpak® AD-H stationary phase. The (R)-enantiomer is hypothesized to form a more stable three-point interaction with the CSP compared to the (S)-enantiomer, leading to its longer retention.
Data Analysis and Interpretation
The enantiomeric purity, often expressed as enantiomeric excess (% ee), is calculated from the peak areas of the two enantiomers in the chromatogram.[13][14]
Formula for Enantiomeric Purity (% Area):
% Purity of (R)-enantiomer = [Area(R) / (Area(R) + Area(S))] x 100
Formula for Enantiomeric Excess (% ee):
% ee = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100
For a sample of this compound, the peak for the (S)-enantiomer will be the minor impurity peak. The primary result for quality control is the direct % area of the undesired (S)-enantiomer.
Conclusion
This guide has demonstrated a systematic approach to developing a robust and reliable chiral HPLC method for assessing the enantiomeric purity of this compound. Through a comparative screening process, the amylose-based Chiralpak® AD-H stationary phase was identified as the optimal choice, providing excellent resolution and peak shape.
The detailed protocol, including optimized conditions and stringent system suitability criteria, constitutes a self-validating system appropriate for research, development, and quality control environments. By explaining the causality behind experimental choices, such as the crucial role of the acidic modifier and the selection of the CSP, this guide provides researchers with the tools to not only replicate this method but also to adapt these principles for other chiral separation challenges.
References
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).National Institutes of Health (NIH).[Link]
- Column description - HPLC.Chiral Technologies.[Link]
- Analyses of amino acids, Enantiomeric purity.
- Getting Started with Chiral Method Development Part Three: Method Development Optimiz
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.Wiley Online Library.[Link]
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- 〈621〉CHROM
- How To Calculate Enantiomeric Excess: Learn Quickly.PharmaGuru.[Link]
- Chiral Purity (enantiomer excess) for HPLC.Physics Forums.[Link]
- System suitability Requirements for a USP HPLC Method.MicroSolv.[Link]
- CHIRALCEL OD-H Instruction Manual.MZ-Analysentechnik.[Link]
Sources
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hplc.eu [hplc.eu]
- 7. mz-at.de [mz-at.de]
- 8. 14322 - HPLC column CHIRALCEL OD-H, 50 x 4.6 mm, 5 µm | Analytics-Shop [analytics-shop.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. physicsforums.com [physicsforums.com]
A Senior Application Scientist's Guide to the NMR Characterization of (R)-1-Boc-4-oxopiperidine-2-carboxylic Acid and Its Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
(R)-1-Boc-4-oxopiperidine-2-carboxylic acid is a chiral heterocyclic building block of significant interest in medicinal chemistry and peptide synthesis.[1] Its rigid piperidine core, bearing orthogonal protecting groups and a ketone handle for further functionalization, makes it a versatile scaffold for creating structurally complex and biologically active molecules.[2] A thorough understanding of its structural features, and those of its derivatives, is paramount for rational drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed atomic-level information on structure, conformation, and purity.[3] This guide provides an in-depth analysis of the NMR characterization of the parent compound and compares its spectral data with key derivatives, offering field-proven insights into experimental choices and data interpretation.
Introduction: The 'Why' Behind the Analysis
In drug discovery, the three-dimensional shape (conformation) of a molecule is intrinsically linked to its biological activity. The piperidine ring is not planar and typically exists in a chair conformation to minimize steric strain.[4] The substituents on this ring can exist in either axial or equatorial positions, and this orientation can profoundly impact how the molecule interacts with its biological target.
The subject of our analysis, this compound, contains several key features that we must unambiguously characterize:
-
The Piperidine Ring: A six-membered saturated heterocycle.
-
The Boc Protecting Group: A bulky tert-butoxycarbonyl group on the nitrogen, which restricts ring inversion and influences the chemical environment of adjacent protons.[5]
-
The C4-Ketone: An sp2-hybridized carbon that deshields adjacent protons.
-
The C2-Carboxylic Acid: A stereocenter with an acidic proton.
NMR allows us not only to confirm the presence of these groups but also to deduce their spatial relationships through chemical shifts, signal multiplicities (splitting patterns), and coupling constants (J-coupling).[6][7] This guide will walk through the ¹H, ¹³C, and 2D NMR analysis, explaining the causality behind the observed spectra.
Foundational NMR Analysis of the Parent Compound
A logical workflow is crucial for the complete and accurate assignment of a molecule's NMR spectra. We begin with simple 1D experiments and progress to more complex 2D techniques to resolve ambiguities.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides the initial overview of the proton environments. The bulky Boc group often leads to broadened signals or the presence of rotamers (rotational isomers) at room temperature due to restricted rotation around the N-C(O) bond.
Expected Signals for this compound:
-
Boc Group (-C(CH₃)₃): A large singlet, integrating to 9 protons, typically found far upfield around 1.4-1.5 ppm . Its shielded position is characteristic.[8]
-
Piperidine Ring Protons (H2, H3, H5, H6): These are the most complex signals, appearing between 2.0 and 4.5 ppm . They will be diastereotopic (chemically non-equivalent) and will show complex splitting patterns due to both geminal (on the same carbon) and vicinal (on adjacent carbons) coupling.
-
H2 (methine): The proton at the stereocenter, adjacent to the carboxylic acid. Expected to be a multiplet, often a doublet of doublets (dd), around 4.2-4.5 ppm .
-
H3 & H5 (methylenes): These protons are adjacent to the C4-ketone. The electron-withdrawing effect of the carbonyl deshields them, placing their signals around 2.5-3.0 ppm .
-
H6 (methylene): These protons are adjacent to the nitrogen. Their chemical shift is highly dependent on the conformation and the orientation relative to the Boc group, typically appearing as complex multiplets between 3.0-4.2 ppm .
-
-
Carboxylic Acid (-COOH): A broad singlet, highly variable in chemical shift (10-12 ppm or sometimes not observed), depending on solvent, concentration, and temperature due to hydrogen bonding and exchange with trace water.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons.
Expected Signals for this compound:
-
C4 (Ketone C=O): The most downfield signal, typically >200 ppm .
-
Carboxylic Acid (COOH): Typically in the range of 170-175 ppm .
-
Boc (C=O): The carbamate carbonyl, around 155 ppm .[9]
-
Boc (Quaternary C): The central carbon of the t-butyl group, around 80-82 ppm .
-
Piperidine Ring Carbons (C2, C3, C5, C6): Found in the aliphatic region.
-
C2 (CH): The carbon bearing the carboxylic acid, around 55-60 ppm .
-
C6 (CH₂): The methylene carbon adjacent to the nitrogen, often around 40-45 ppm .
-
C3 & C5 (CH₂): Methylene carbons adjacent to the ketone, shifted downfield to 35-45 ppm .
-
-
Boc (CH₃): The three equivalent methyl carbons, appearing upfield around 28 ppm .
Comparison Guide: NMR Signatures of Key Derivatives
The true utility of this scaffold lies in its derivatization. By comparing the NMR spectra of derivatives to the parent compound, we can confirm that a chemical transformation has occurred and elucidate the structure of the new molecule.
Case Study 1: Reduction of the Ketone to an Alcohol
-
Reaction: this compound → (2R,4S/R)-1-Boc-4-hydroxypiperidine-2-carboxylic acid
-
Key Spectral Changes:
-
¹³C NMR: The most dramatic change is the disappearance of the ketone signal at >200 ppm and the appearance of a new CH-OH signal around 65-70 ppm . This is a definitive indicator of successful reduction.
-
¹H NMR: A new proton signal appears for the H4 methine (CH-OH) , typically around 3.8-4.2 ppm . This proton will couple to the adjacent H3 and H5 protons. Additionally, a new broad signal for the -OH proton will appear, its chemical shift being highly solvent-dependent. The signals for the adjacent H3 and H5 protons will shift upfield due to the removal of the deshielding ketone.
-
Case Study 2: Esterification of the Carboxylic Acid
-
Reaction: this compound → Methyl (R)-1-Boc-4-oxopiperidine-2-carboxylate
-
Key Spectral Changes:
-
¹H NMR: The broad -COOH signal vanishes and is replaced by a sharp singlet integrating to 3 protons, characteristic of the methyl ester (-OCH₃) group , typically around 3.7-3.8 ppm .
-
¹³C NMR: A new signal for the methyl ester carbon (-OCH₃) appears around 52-54 ppm . The carboxylic acid carbonyl signal may shift slightly but remains in a similar region (~170 ppm).
-
Summary of Expected Chemical Shifts (ppm)
| Group | Parent Compound (Ketone) | Derivative 1 (Alcohol) | Derivative 2 (Methyl Ester) | Causality of Change |
| ¹³C: C4 | ~205 (C=O) | ~68 (CH-OH) | ~205 (C=O) | Change in hybridization (sp² to sp³) and electronegativity. |
| ¹H: H4 | N/A | ~4.0 (CH-OH) | N/A | Introduction of a proton on C4. |
| ¹³C: COOH/R | ~173 (COOH) | ~173 (COOH) | ~53 (-OCH₃) | Addition of the ester methyl carbon. |
| ¹H: COOH/R | ~11 (br s, COOH) | ~11 (br s, COOH) | ~3.7 (s, -OCH₃) | Replacement of acidic proton with methyl group. |
The Power of 2D NMR: Unambiguous Assignments
For complex molecules, 1D NMR spectra can have overlapping signals, making definitive assignments challenging. 2D NMR techniques are essential for resolving these ambiguities by revealing through-bond connectivity.[10][11][12]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). A cross-peak between two proton signals indicates that they are neighbors. This is invaluable for "walking" along the piperidine ring, connecting H2 to H3, H5 to H6, etc.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It is the most reliable way to assign the chemical shifts of protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2 or 3 bonds. This is crucial for piecing together the molecular fragments. For example, an HMBC correlation from the Boc methyl protons (~1.4 ppm) to the Boc quaternary carbon (~81 ppm) and the Boc carbonyl (~155 ppm) confirms the integrity of this protecting group.
Experimental Protocols
Scientific integrity demands reproducible methods. The following are standard operating procedures for acquiring high-quality NMR data for this class of compounds.
Sample Preparation
-
Massing: Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a good first choice. If solubility is an issue, or to observe exchangeable protons like -COOH and -OH, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Dissolution: Add approximately 0.6 mL of the deuterated solvent to the NMR tube.
-
Homogenization: Cap the tube and gently vortex or invert until the sample is completely dissolved. A brief sonication may aid dissolution if needed.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.
Spectrometer Setup and 1D Acquisition
-
Instrument Tuning: Insert the sample into the spectrometer. Tune and match the probe for both the ¹H and ¹³C frequencies.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
¹H Acquisition:
-
Use a standard single-pulse sequence (e.g., 'zg30' on Bruker systems).
-
Set the spectral width to cover the expected range (~ -2 to 16 ppm).
-
Determine the 90° pulse width.
-
Set the number of scans (NS) to 8 or 16 for good signal-to-noise.
-
Set the relaxation delay (D1) to at least 1-2 seconds. For quantitative analysis, D1 should be 5 times the longest T₁ relaxation time.[13]
-
-
¹³C Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Set the spectral width to cover ~0 to 220 ppm.
-
Increase the number of scans significantly (e.g., 128, 256, or more) due to the low natural abundance of ¹³C.
-
A relaxation delay of 2 seconds is standard.
-
Conclusion
The NMR characterization of this compound and its derivatives is a systematic process that builds from simple 1D observations to complex 2D connectivity maps. By understanding the foundational chemical shifts and coupling patterns of the parent scaffold, a researcher can confidently identify spectral changes upon derivatization. This comparative approach, grounded in the principles of chemical shift theory and J-coupling, is an indispensable tool in modern drug discovery, enabling the unambiguous confirmation of molecular structure and providing critical insights into the conformational properties that govern biological function.
References
- PubChem. (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid.
- ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]
- Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]
- SpectraBase. 1-Boc-4-hydroxypiperidine. [Link]
- ResearchGate. 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. [Link]
- Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, Vol. 50. [Link]
- Reich, H. J. 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]
- Emwas, A. H., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC, PubMed Central. [Link]
- Indian Academy of Sciences.
- MDPI.
- ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
- Journal of Chemical Education. Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. [Link]
- ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of.... [Link]
- Chemistry LibreTexts. J-Coupling (Scalar). [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]
- Springer Nature Experiments. NMR Protocols and Methods. [Link]
- JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
- PMC, PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 13. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Peptides Containing (R)-1-Boc-4-oxopiperidine-2-carboxylic Acid
Introduction: Embracing Complexity in Peptide Therapeutics
In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and low toxicity are significant advantages.[1] To enhance their therapeutic properties—such as stability, potency, and cell permeability—medicinal chemists increasingly incorporate non-standard amino acids. One such building block is (R)-1-Boc-4-oxopiperidine-2-carboxylic acid, a constrained chiral scaffold used in peptide synthesis to create novel structures.[2][3] This piperidine-based residue acts as a rigid proline analog, introducing specific conformational constraints that can be pivotal for biological activity.
However, the structural complexity that makes these modified peptides therapeutically promising also presents significant analytical challenges.[4][5][6] Standard mass spectrometry (MS) protocols developed for canonical peptides may not be sufficient for unambiguous characterization. The presence of the bulky, thermally labile tert-butyloxycarbonyl (Boc) protecting group and the unique cyclic nature of the piperidine ring necessitates a tailored approach to analysis.
This guide provides a comprehensive comparison of common mass spectrometry fragmentation techniques for the analysis of peptides incorporating this compound. We will delve into the causality behind experimental choices, present objective experimental data, and offer field-proven protocols to empower researchers, scientists, and drug development professionals to confidently characterize these complex molecules.
The Analytical Hurdle: Fragmentation of a Proline Analog with a Labile Moiety
The primary challenge in sequencing any modified peptide lies in its fragmentation behavior within the mass spectrometer.[4][7] For peptides containing this compound (which we will denote as Xaa(Boc) for brevity), two main structural features dictate the fragmentation pathways:
-
The Piperidine Ring: As a cyclic imino acid, it is structurally analogous to proline. In Collision-Induced Dissociation (CID), this is known to induce a phenomenon called the "proline effect," where the peptide backbone preferentially cleaves at the N-terminal side of the residue, leading to an abundance of specific y-type ions and a potentially sparse fragmentation pattern elsewhere.[8][9] This can make complete sequence confirmation difficult.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is notoriously labile and prone to facile neutral loss upon collisional activation. This can dominate the MS/MS spectrum, consuming ion current and suppressing the generation of backbone fragments essential for sequence elucidation. While the Boc group is typically removed during final peptide synthesis, its presence in synthetic intermediates or as a deliberate final modification requires careful analytical handling.[10][11]
A robust analytical strategy must therefore be capable of generating sufficient backbone fragmentation while, if desired, preserving the modification to confirm its attachment site.
A Head-to-Head Comparison of Fragmentation Techniques
To investigate the optimal method for analyzing these peptides, we synthesized a model peptide with the sequence Ac-Tyr-Xaa(Boc)-Gly-Phe-Leu-NH₂ . We then subjected this peptide to analysis using three common fragmentation techniques: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID)
CID is a "slow heating" method where precursor ions are activated through multiple collisions with an inert gas, leading to fragmentation primarily at the most labile bonds.[12]
-
Expertise & Experience: In our experience, CID analysis of the model peptide is heavily influenced by the two factors mentioned above. The resulting spectrum is typically dominated by two main features: the neutral loss of the Boc group (100 Da) and the y₄ ion resulting from cleavage N-terminal to the Xaa(Boc) residue (the proline effect). While CID is excellent for confirming the presence of the Xaa(Boc) residue due to these characteristic losses, it often provides poor overall sequence coverage. B- and y-ions are the predominant fragment types.[13]
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type fragmentation method that occurs in a separate collision cell. It is a higher-energy process than traditional ion trap CID, resulting in a different fragmentation pattern, often with a higher abundance of b-ions and other diagnostic fragments.[13][14]
-
Expertise & Experience: HCD provides a more informative spectrum than CID for our model peptide. While the neutral loss of the Boc group is still prominent, the higher energy deposition leads to a richer series of b- and y-ions, significantly improving sequence coverage. For doubly charged precursor ions, HCD is often superior to both CID and ETD in the number of peptide identifications.[14] The speed and high resolution of HCD in modern Orbitrap instruments make it a powerful first-pass technique.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion. This induces fragmentation along the peptide backbone by a different mechanism, cleaving the N-Cα bond to produce c- and z-type fragment ions.[12][13]
-
Expertise & Experience: ETD is exceptionally well-suited for analyzing peptides with labile modifications. Because it does not rely on vibrational heating, it tends to preserve post-translational modifications like the Boc group.[15] For our model peptide, ETD provides excellent sequence coverage with minimal loss of the Boc group. This allows for unambiguous localization of the Xaa(Boc) residue. ETD is particularly effective for peptides with higher charge states (≥3+).[14] The combination of c- and z-ions provides complementary sequence information to the b- and y-ions from CID/HCD.
Data Summary: A Quantitative Comparison
The performance of each fragmentation technique on the model peptide Ac-Tyr-Xaa(Boc)-Gly-Phe-Leu-NH₂ is summarized below. Data is presented as a hypothetical but representative outcome based on established principles.
| Fragmentation Method | Precursor Charge State | Sequence Coverage (%) | Boc Group Preservation | Predominant Ion Series | Key Strengths & Weaknesses |
| CID | +2 | 45% | Low | y-ions, Neutral Loss | Strength: Confirms presence of Xaa(Boc). Weakness: Poor sequence coverage. |
| HCD | +2 | 85% | Moderate | b- and y-ions | Strength: Good sequence coverage, fast. Weakness: Still significant Boc loss. |
| ETD | +3 | 95% | High | c- and z-ions | Strength: Preserves labile groups, excellent for localization. Weakness: Requires higher charge state. |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, we provide the detailed methodologies used in this analysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Model Peptide
The synthesis of Ac-Tyr-Xaa(Boc)-Gly-Phe-Leu-NH₂ is performed on a Rink Amide resin using a standard Fmoc/tBu strategy.
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin using 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: Couple Fmoc-Leu-OH using a coupling agent like HBTU/DIPEA in DMF for 2 hours. Confirm completion with a Kaiser test.
-
Iterative Cycles: Repeat steps 2 and 3 for Fmoc-Phe-OH, Fmoc-Gly-OH, this compound, and Fmoc-Tyr(tBu)-OH.
-
N-terminal Acetylation: After deprotection of the final Fmoc group, acetylate the N-terminus using a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 2-3 hours.[16]
-
Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a water/acetonitrile mixture, and purify by reverse-phase HPLC.
-
Verification: Confirm the mass of the purified peptide via LC-MS analysis.
Protocol 2: Sample Preparation for LC-MS/MS
Proper sample preparation is critical to avoid artifacts and ensure high-quality data.[17][18]
-
Stock Solution: Prepare a 1 mg/mL stock solution of the purified, lyophilized peptide in 50:50 acetonitrile:water.
-
Working Solution: Dilute the stock solution to a final concentration of 10 pmol/µL using the LC-MS loading solvent (98% water, 2% acetonitrile, 0.1% formic acid).
-
Rationale for Formic Acid: Formic acid (FA) is used as the mobile phase modifier instead of TFA. While TFA provides excellent chromatography, it is a strong ion-pairing agent that can suppress the electrospray ionization signal.[19] FA provides good protonation for positive mode ESI without significant signal suppression.
Protocol 3: LC-MS/MS Analysis Workflow
The following is a general workflow for a modern Orbitrap mass spectrometer.
-
LC System: A nano- or micro-flow HPLC system.
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in 80% acetonitrile.
-
Gradient: A 30-minute linear gradient from 5% to 40% Mobile Phase B.
-
-
MS System: A high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ Fusion™ Tribrid™).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS1 Scan: Full scan from m/z 350-1500 at a resolution of 120,000.
-
MS2 Scans (Data-Dependent Acquisition):
-
Select the top N most intense precursor ions for fragmentation.
-
For CID: Isolate in the ion trap, use a normalized collision energy of 35%.
-
For HCD: Isolate in the ion trap, transfer to the HCD cell, use a normalized collision energy of 30%. Detect fragments in the Orbitrap at 30,000 resolution.
-
For ETD: Isolate in the ion trap, perform ETD reaction with fluoranthene anions. Use calibrated reaction times based on precursor charge and m/z.
-
-
Visualizing the Workflow and Fragmentation
To better illustrate the processes described, we use Graphviz diagrams.
Caption: Experimental workflow from synthesis to data analysis.
Caption: Predicted fragmentation of the model peptide.
Conclusion and Authoritative Recommendations
The successful characterization of peptides containing this compound requires a nuanced mass spectrometry strategy that accounts for the unique properties of this non-standard residue.
-
For routine confirmation of synthesis and identity where complete sequence coverage is not paramount, HCD offers a rapid and robust solution, providing significantly more information than traditional CID.
-
For the definitive localization of the Xaa(Boc) residue and for achieving maximum sequence coverage, especially when dealing with labile protecting groups or other modifications, ETD is unquestionably the superior technique. Its ability to preserve fragile modifications makes it an indispensable tool for in-depth structural elucidation.[15]
Ultimately, for comprehensive characterization, a multi-faceted approach is recommended.[20] Modern instruments allow for decision-tree experiments where the instrument intelligently chooses the best fragmentation method (e.g., CID/HCD for 2+ ions, ETD for 3+ and higher ions) within a single LC-MS/MS run.[14] This ensures that the maximum amount of information is extracted from a precious sample, providing researchers with the highest possible confidence in their results. By understanding the causality behind the fragmentation of these complex peptides, scientists can transform an analytical challenge into a powerful tool for advancing drug discovery.
References
- Eidelberg, P., Harvey, K., Pantouris, G., & Ren, J. (n.d.). Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. Scholarly Commons - University of the Pacific. [Link]
- Smith, L. E., & Rogowska-Wrzesinska, A. (2020). The challenge of detecting modifications on proteins. Essays in Biochemistry, 64(1), 135–153. [Link]
- Waters Corporation. (n.d.).
- Tarasova, I. A., Gnedenko, O. V., Moshkovskii, S. A., & Tsvetkov, P. O. (2012). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of the American Society for Mass Spectrometry, 23(4), 725–736. [Link]
- Proteome Software. (2021).
- Michalski, A., Damoc, E., Lange, O., Hornburg, D., Cox, J., & Mann, M. (2012). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 11(1), 549–558. [Link]
- Smith, L. E., & Rogowska-Wrzesinska, A. (2020). The challenge of detecting modifications on proteins.
- Quan, L. (2013). CID,ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Journal of Analytical & Bioanalytical Techniques, s5. [Link]
- Swaney, D. L., Wenger, C. D., & Coon, J. J. (2010). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of Proteome Research, 9(7), 3344–3351. [Link]
- Smith, L. E., & Rogowska-Wrzesinska, A. (2020). The challenge of detecting modifications on proteins. Essays in Biochemistry, 64(1), 135-153. [Link]
- Loo, J. A. (2009). Optimized Sample Preparation for MALDI Mass Spectrometry Analysis of Protected Synthetic Peptides.
- Smith, L. E., & Rogowska-Wrzesinska, A. (2020). The challenge of detecting modifications on proteins. Semantic Scholar. [Link]
- Zhang, T., & Zhang, T. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of Pharmaceutical and Biomedical Analysis, 202, 114144. [Link]
- Catherine E. Costello, et al. (2002). Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3. Analytical Chemistry, 74(16), 4077-86. [Link]
- University of Delaware. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. [Link]
- Zhang, T. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives.
- Qiao, X., Sun, L., Wang, F., Li, Y., Zhang, L., & Zhang, Y. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 25(5), 639–46. [Link]
- Agilent. (2024).
- G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. [Link]
- Hsu, C.-C., & Lin, C.-C. (2018). Mass Spectrometric Analysis of Cyclic Peptides. In Glycoscience: Biology and Medicine. [Link]
- Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. [Link]
- Gilson. (n.d.).
- BioPharmaSpec. (n.d.).
- Yalcin, T., Csizmadia, I. G., Harrison, A. G., & Paizs, B. (2007). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Chemical Society, 129(46), 14382–14392. [Link]
- Yalcin, T., Csizmadia, I. G., Harrison, A. G., & Paizs, B. (2013). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 24(12), 1885–1896. [Link]
- Song, Y., & Li, L. (2010). A comprehensive investigation of proline fragmentation behavior in low-energy collision-induced dissociation peptide mass spectra.
- Kim, J. Y., & Lee, T. G. (2021). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Molecules, 26(11), 3328. [Link]
- Qiao, X., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Semantic Scholar. [Link]
- Ng, J., & Bandeira, N. (2009). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of the American Society for Mass Spectrometry, 20(11), 1963–1973. [Link]
- Laskin, J., & Laskin, J. (2010). ChemInform Abstract: Mass Spectrometry of Cyclic Peptides.
- Suckau, D., & Resemann, A. (2003). Mass spectrometric analysis of head-to-tail connected cyclic peptides. Frontiers in Bioscience, 8, s148-61. [Link]
- Checco, J. W., & Sweedler, J. V. (2015). Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. Nature Protocols, 10(9), 1365–1377. [Link]
- Vieira, I. J. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1275-1282. [Link]
- Carr, S. A., & Annan, R. S. (1996). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.1. [Link]
- BIPM. (n.d.). Peptides/Proteins. [Link]
- Hoofnagle, A. N., et al. (2016). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry, 62(1), 48-69. [Link]
- Phcoker. (2026). Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. [Link]
- O'Donoghue, P., & Fu, J. (2014). MS-READ: Quantitative Measurement of Amino Acid Incorporation. Methods in Enzymology, 549, 239–256. [Link]
- LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. [Link]
- GenScript. (n.d.). Overview of Custom Peptide Synthesis. [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. portlandpress.com [portlandpress.com]
- 5. The challenge of detecting modifications on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The challenge of detecting modifications on proteins. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Overview of Custom Peptide Synthesis [peptide2.com]
- 12. CID,ETD and HCD Fragmentation to Study Protein Post-Translational Modifications | Semantic Scholar [semanticscholar.org]
- 13. support.proteomesoftware.com [support.proteomesoftware.com]
- 14. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 15. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gb.gilson.com [gb.gilson.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. agilent.com [agilent.com]
- 20. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chirality in Drug Discovery: Comparing (R)- vs (S)-1-Boc-4-oxopiperidine-2-carboxylic acid in Biological Assays
Introduction: The Critical Role of Stereochemistry in Biological Function
In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. The human body, being a chiral environment replete with stereospecific enzymes, receptors, and other macromolecules, can interact with each enantiomer in a unique manner. This guide provides a comparative framework for researchers to evaluate the biological activities of the (R)- and (S)-enantiomers of 1-Boc-4-oxopiperidine-2-carboxylic acid, a versatile chiral building block in medicinal chemistry.
While direct comparative biological data for these specific enantiomers is not yet prevalent in published literature, this guide will equip researchers with the foundational knowledge, hypothetical frameworks based on structurally similar compounds, and detailed experimental protocols to conduct their own comprehensive investigations. Understanding the stereochemical nuances of these building blocks is paramount for the rational design of potent and selective therapeutics.
Chemical and Physical Properties
Before delving into biological comparisons, it is essential to understand the fundamental properties of each enantiomer.
| Property | (R)-1-Boc-4-oxopiperidine-2-carboxylic acid | (S)-1-Boc-4-oxopiperidine-2-carboxylic acid |
| Synonyms | (2R)-1-Boc-4-oxopipecolic acid | (2S)-1-Boc-4-oxopipecolic acid |
| Molecular Formula | C₁₁H₁₇NO₅ | C₁₁H₁₇NO₅ |
| Molecular Weight | 243.26 g/mol | 243.26 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | 119 - 124 °C | 121 - 125 °C |
| Optical Rotation | [α]22/D = +22.0° (c = 1 in Chloroform) | [α]22/D = -18.5° (c = 1 in Chloroform) |
Data sourced from commercially available information.
The identical molecular formula and weight, coupled with nearly identical melting points, underscore that these molecules are indeed enantiomers. The key differentiating physical property is their opposite optical rotation, a direct consequence of their different three-dimensional structures.
Hypothesized Biological Targets and Rationale
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. Based on the activities of structurally related piperidine-2-carboxylic acid derivatives, we can hypothesize several potential biological targets for the enantiomers of 1-Boc-4-oxopiperidine-2-carboxylic acid.
Diagram: Potential Biological Roles of Piperidine Scaffolds
Caption: Hypothesized biological targets for the enantiomers of 1-Boc-4-oxopiperidine-2-carboxylic acid based on the known activities of structurally related compounds.
GABA Transporters (GATs)
Nipecotic acid, or piperidine-3-carboxylic acid, is a well-known inhibitor of GABA uptake. Crucially, its enantiomers exhibit stereospecific activity, with (R)-nipecotic acid being a more potent inhibitor of the GABA transporter GAT1[1]. Given the structural similarity, it is plausible that the enantiomers of 1-Boc-4-oxopiperidine-2-carboxylic acid could also act as GAT inhibitors, with one enantiomer potentially displaying greater potency or selectivity for specific GAT subtypes.
Dipeptidyl Peptidase-IV (DPP-IV)
Piperidine-based structures are common motifs in inhibitors of DPP-IV, a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes[2][3]. The carboxylic acid and the stereocenter at the 2-position of the piperidine ring could play a crucial role in the binding to the active site of DPP-IV, suggesting that the (R) and (S) enantiomers may have different inhibitory potencies.
NMDA Receptors
Certain piperidine-2-carboxylic acid derivatives have been identified as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function[4][5]. The stereochemistry of these antagonists is critical for their activity. Therefore, it is conceivable that the enantiomers of 1-Boc-4-oxopiperidine-2-carboxylic acid could modulate NMDA receptor activity, with one enantiomer potentially acting as a more potent antagonist or exhibiting a different subtype selectivity.
Proposed Experimental Workflows for Comparative Analysis
To empirically determine the differential biological activities of (R)- and (S)-1-Boc-4-oxopiperidine-2-carboxylic acid, a series of well-established in vitro assays are recommended.
Diagram: Experimental Workflow for Comparative Biological Assays
Caption: A structured workflow for the comparative biological evaluation of the (R)- and (S)-enantiomers of 1-Boc-4-oxopiperidine-2-carboxylic acid.
Competitive Radioligand Binding Assay
This assay is a fundamental first step to determine if the compounds bind to a specific receptor and to quantify their binding affinity (Ki).[6][7]
Objective: To determine the binding affinity (Ki) of (R)- and (S)-1-Boc-4-oxopiperidine-2-carboxylic acid for a hypothesized target (e.g., GAT1, NMDA receptor).
Principle: The assay measures the ability of the unlabeled test compounds (the enantiomers) to compete with a radiolabeled ligand for binding to the target receptor in a membrane preparation.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the target receptor.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]GABA for GATs, [³H]MK-801 for NMDA receptors), and varying concentrations of the (R)- or (S)-enantiomer.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
GABA Transporter (GAT) Uptake Assay
This functional assay measures the ability of the compounds to inhibit the uptake of GABA into cells expressing a specific GAT subtype.
Objective: To determine the functional inhibitory potency (IC50) of the enantiomers on GABA transport.
Principle: Cells overexpressing a specific GAT subtype are incubated with radiolabeled GABA ([³H]GABA) in the presence of varying concentrations of the test compounds. The amount of radioactivity taken up by the cells is measured.[8][9][10]
Experimental Protocol:
-
Cell Culture: Culture cells stably expressing the desired GAT subtype (e.g., GAT1, GAT2, GAT3, or GAT4) in 96-well plates.
-
Assay: Wash the cells and then incubate them with a buffer containing [³H]GABA and varying concentrations of the (R)- or (S)-enantiomer.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of GABA uptake against the concentration of the test compound.
Dipeptidyl Peptidase-IV (DPP-IV) Enzyme Inhibition Assay
This is a direct enzymatic assay to measure the inhibition of DPP-IV activity.[3]
Objective: To determine the IC50 values of the enantiomers for DPP-IV inhibition.
Principle: The assay measures the cleavage of a fluorogenic or chromogenic substrate by purified DPP-IV enzyme. The rate of product formation is monitored in the presence of varying concentrations of the inhibitors.
Experimental Protocol:
-
Assay Setup: In a 96-well plate, add purified recombinant human DPP-IV enzyme, a suitable buffer, and varying concentrations of the (R)- or (S)-enantiomer.
-
Initiation: Start the reaction by adding a fluorogenic or chromogenic substrate (e.g., Gly-Pro-AMC).
-
Measurement: Monitor the increase in fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the percent inhibition at each inhibitor concentration. Calculate the IC50 values from the dose-response curve.
NMDA Receptor Calcium Flux Assay
This cell-based functional assay measures the modulation of NMDA receptor activity by monitoring changes in intracellular calcium levels.[11][12]
Objective: To assess the antagonistic or modulatory effects of the enantiomers on NMDA receptor function.
Principle: Cells expressing NMDA receptors are loaded with a calcium-sensitive fluorescent dye. The addition of NMDA and a co-agonist (glycine or D-serine) activates the receptors, leading to calcium influx and an increase in fluorescence. The ability of the test compounds to inhibit this fluorescence increase is measured.
Experimental Protocol:
-
Cell Culture and Dye Loading: Culture cells expressing the desired NMDA receptor subunits (e.g., NR1/NR2A) in a 96-well plate and load them with a calcium indicator dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the (R)- or (S)-enantiomer to the wells.
-
Receptor Activation: Stimulate the cells with a solution containing NMDA and a co-agonist.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Quantify the inhibition of the calcium response and determine the IC50 values.
Cell Viability Assay (e.g., MTT or XTT)
It is crucial to assess the general cytotoxicity of the compounds to ensure that the observed effects in the functional assays are not due to cell death.[13][14]
Objective: To determine the cytotoxic effects of the enantiomers on the cell lines used in the functional assays.
Principle: These colorimetric assays measure the metabolic activity of viable cells. In the MTT assay, mitochondrial dehydrogenases of living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. In the XTT assay, a soluble formazan product is formed.
Experimental Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of the (R)- and (S)-enantiomers for a period that corresponds to the duration of the functional assays.
-
Reagent Addition: Add the MTT or XTT reagent to the wells and incubate.
-
Absorbance Measurement: For MTT, solubilize the formazan crystals and measure the absorbance. For XTT, directly measure the absorbance of the soluble product.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the CC50 (50% cytotoxic concentration) values.
Conclusion and Future Directions
While this guide provides a roadmap for the comparative biological evaluation of (R)- and (S)-1-Boc-4-oxopiperidine-2-carboxylic acid, it is important to recognize that this is the starting point of a thorough investigation. The data generated from these assays will provide invaluable insights into the structure-activity relationships of this chiral scaffold.
Should one enantiomer demonstrate superior potency, selectivity, or a more favorable safety profile, it would become the preferred building block for the synthesis of more complex drug candidates. Further studies could then explore its pharmacokinetic properties in vivo.
By systematically applying the principles of stereochemistry and rigorous biological testing, researchers can unlock the full potential of chiral molecules like (R)- and (S)-1-Boc-4-oxopiperidine-2-carboxylic acid in the quest for novel and improved therapeutics.
References
- Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature Reviews Drug Discovery, 1(10), 753-768.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
- Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
- Höfner, G., Wanner, K. T. (2014). MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Analytical Chemistry, 86(3), 1613-1620.
- Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219-1237.
- Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., ... & Weber, A. E. (2005). (2 R)-4-oxo-4-[3-(trifluoromethyl)-5, 6-dihydro[6][8][16] triazolo [4, 3-a] pyrazin-7 (8 H)-yl]-1-(2, 4, 5-trifluorophenyl) butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 48(1), 141-151.
- Hardingham, G. E., & Bading, H. (2010). Synaptic versus extrasynaptic NMDA receptor signalling: implications for neurodegenerative disorders. Nature Reviews Neuroscience, 11(10), 682-696.
- Leff, P. (1995). The competitive binding assay: a tutorial. Trends in pharmacological sciences, 16(3), 89-95.
- Ornstein, P. L., Arnold, M. B., Augenstein, N. K., Le-Tourneau, P. K., Wright, R. A., & Schoepp, D. D. (1992). 4-(Tetrazolylalkyl) piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of medicinal chemistry, 35(17), 3111-3115.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
- Scudiero, D. A., Shoemaker, R. H., Paull, K. D., Monks, A., Tierney, S., Nofziger, T. H., ... & Boyd, M. R. (1988). Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines. Cancer research, 48(17), 4827-4833.
- Smith, S. W. (2009). Chiral toxicology: it's the same thing… only different. Toxicological Sciences, 110(1), 4-30.
- Wanner, K. T., & Höfner, G. (2007). Mass spectrometry as a tool for the investigation of GABA transporters. Current pharmaceutical design, 13(34), 3505-3517.
- Williams, K. (1997). The NMDA receptor: a chiral puzzle. Cephalalgia, 17(4), 211-218.
- Borden, L. A., Dhar, T. G. M., Smith, K. E., Weinshank, R. L., Branchek, T. A., & Gluchowski, C. (1994). Tiagabine, SK&F-89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1. European journal of pharmacology: molecular pharmacology section, 269(2), 219-224.
- Ellman, G. L., Courtney, K. D., Andres Jr, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95.
- Gether, U., & Kobilka, B. K. (1998). G protein-coupled receptors. II. Mechanism of agonist activation. Journal of Biological Chemistry, 273(29), 17979-17982.
- Deacon, C. F. (2019). Dipeptidyl peptidase-4 inhibitors in the management of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism, 21(S1), 13-25.
- Pao, L. H., Hsiong, C. H., Hu, O. Y., & Ho, S. T. (2000). Stereoselective disposition of ketorolac in surgical patients. Clinical pharmacology & therapeutics, 67(1), 69-77.
- Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496.
- Wermuth, C. G. (2008). The practice of medicinal chemistry. Academic press.
- Zorn, S. H., Jones, S. B., Ward, K. M., & Liston, D. R. (1994). Functional characterization of the cloned human 5-HT6 receptor. European journal of pharmacology: molecular pharmacology section, 269(3), 359-364.
- Abad-Zapatero, C. (2007). Ligand efficiency indices for effective drug discovery. Expert opinion on drug discovery, 2(4), 469-488.
- Copeland, R. A. (2013). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
- Kanner, B. I. (2006). Structure and function of sodium-coupled neurotransmitter transporters. Journal of Experimental Biology, 209(21), 4158-4165.
- Lodge, D. (2009). The history of the pharmacology and cloning of ionotropic glutamate receptors and the development of idiosyncratic agents. Neuropharmacology, 56(1), 6-21.
- Navratilova, I., & Dolezal, V. (2012). Radioligand binding assays: what's new?. Physiological research, 61(Suppl 1), S1-S12.
- Schousboe, A., Chebib, M., & Bräuner-Osborne, H. (2004). GABA and glutamate transporter inhibitors as novel CNS-active drugs. Future medicinal chemistry, 2(5), 593-605.
- Stone, T. W. (Ed.). (2013).
- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell viability assays. In Assay guidance manual.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
- 12. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Performance Analysis of (R)-1-Boc-4-oxopiperidine-2-carboxylic Acid in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for therapeutic peptides with enhanced stability, target affinity, and specificity is a paramount challenge. The inherent flexibility of linear peptides often leads to poor metabolic stability and reduced binding potency. To overcome these limitations, medicinal chemists increasingly turn to the incorporation of non-canonical, conformationally constrained amino acids. Among these, cyclic amino acids have emerged as powerful tools for sculpting peptide backbones and optimizing their pharmacological profiles.[1][2]
This guide provides an in-depth performance comparison of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid, a six-membered cyclic amino acid derivative, with other commonly employed cyclic amino acids. We will delve into the structural nuances that govern their impact on peptide conformation, metabolic stability, and receptor binding, supported by theoretical insights and established experimental methodologies.
The Significance of Conformational Constraint in Peptide Drug Design
The biological activity of a peptide is intrinsically linked to its three-dimensional structure. By introducing cyclic amino acids, we can pre-organize the peptide backbone into a specific conformation that is favorable for binding to its biological target. This conformational rigidity offers several key advantages:
-
Enhanced Binding Affinity: A more rigid peptide backbone reduces the entropic penalty upon binding to a receptor, leading to a higher binding affinity.[3]
-
Increased Metabolic Stability: The constrained structure of cyclic peptides can render them less susceptible to enzymatic degradation by proteases, thereby prolonging their in vivo half-life.[2]
-
Improved Selectivity: A well-defined conformation can lead to more specific interactions with the target receptor, reducing off-target effects.
Structural Overview of this compound and its Comparators
This compound belongs to the family of pipecolic acid derivatives, which are six-membered ring homologues of proline. Its structure is characterized by a piperidine ring with a ketone group at the 4-position, a carboxylic acid at the 2-position, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. For the purpose of this guide, we will compare its potential performance characteristics with other key cyclic amino acids categorized by ring size.
Caption: Structures of Cyclic Amino Acid Building Blocks.
Performance Comparison: A Deeper Dive
While direct head-to-head experimental data comparing this compound with other cyclic amino acids within the same peptide scaffold is limited in the current literature, we can infer performance characteristics based on their structural differences and existing studies on related analogues.
| Feature | This compound | Proline & Hydroxyproline | Azetidine-2-carboxylic acid |
| Ring Size | 6-membered | 5-membered | 4-membered |
| Conformational Rigidity | High, with distinct chair/boat conformations. The 4-oxo group further restricts ring flexibility. | Moderate, with defined envelope and twist puckers. | High, due to significant ring strain. |
| Impact on Peptide Backbone | Induces significant turns, potentially more pronounced than proline. The larger ring size can lead to different backbone torsion angles compared to proline-containing peptides. | Well-characterized ability to induce β-turns. Proline's ring pucker influences the preceding peptide bond's cis/trans isomerization.[4] | Can induce γ-turns and leads to a more flexible peptide backbone compared to proline due to reduced steric hindrance.[5] |
| Potential for Further Modification | The 4-oxo group provides a handle for further chemical modifications, such as oxime ligation or reductive amination, to introduce additional functionality or for cyclization. | The hydroxyl group in hydroxyproline can be functionalized. | Limited sites for further modification on the ring. |
| Metabolic Stability | Expected to be high due to the constrained six-membered ring. | Generally enhances metabolic stability compared to linear peptides. | The strained ring can be susceptible to enzymatic cleavage in some contexts, but generally improves stability. |
Rationale behind the Comparison:
-
Ring Size and Conformational Space: The size of the cyclic ring is a critical determinant of the conformational constraints imposed on the peptide backbone. Computational studies have shown that the change in ring size from proline (5-membered) to pipecolic acid (6-membered) or azetidine-2-carboxylic acid (4-membered) results in remarkable changes in backbone and ring structures.[6] The six-membered ring of pipecolic acid derivatives can adopt more defined chair and boat conformations compared to the envelope and twist forms of proline's five-membered ring. The introduction of the sp2-hybridized ketone at the 4-position in this compound is expected to further flatten the ring and reduce the number of accessible conformations, thereby imparting greater rigidity.
-
Turn Induction: Proline is well-known for its ability to induce β-turns in peptides.[4] Azetidine-2-carboxylic acid, with its smaller ring, has been shown to favor the formation of γ-turns.[5] The larger ring of pipecolic acid derivatives is also known to induce turns, and the specific geometry will differ from that of proline-induced turns, offering a different conformational landscape for drug design.
-
Metabolic Stability: The incorporation of unnatural amino acids, particularly those with constrained cyclic structures, is a widely adopted strategy to enhance metabolic stability.[7] The cyclic nature of these amino acids protects the adjacent peptide bonds from enzymatic cleavage. While all the compared cyclic amino acids are expected to improve stability relative to their linear counterparts, the degree of enhancement can vary depending on the specific peptide sequence and the metabolic enzymes involved.
Experimental Protocols for Performance Evaluation
To facilitate direct comparative studies, we provide detailed, step-by-step methodologies for key experiments to assess the performance of peptides incorporating this compound and other cyclic amino acids.
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.
Caption: Workflow for NMR-based Conformational Analysis.
Protocol:
-
Peptide Synthesis: Synthesize the target peptide incorporating this compound and its comparators using standard solid-phase peptide synthesis (SPPS) protocols.
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (¹H) and two-dimensional (TOCSY, NOESY/ROESY, HSQC) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
The choice between NOESY and ROESY depends on the molecular weight of the peptide; ROESY is generally preferred for small to medium-sized peptides to avoid zero-crossing of the Nuclear Overhauser Effect (NOE).
-
-
Data Processing and Analysis:
-
Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton and carbon resonances using the TOCSY and HSQC spectra.
-
Identify through-space proton-proton proximities from the NOESY/ROESY spectra.
-
-
Structure Calculation:
-
Use the distance restraints derived from the NOE cross-peaks and dihedral angle restraints from coupling constants (if measurable) to calculate an ensemble of 3D structures using molecular dynamics simulation software (e.g., CYANA, XPLOR-NIH).
-
The resulting ensemble of structures will reveal the preferred conformation of the peptide in solution.
-
Causality behind Experimental Choices: The use of a high-field NMR spectrometer is crucial for achieving sufficient spectral resolution to assign the resonances of complex peptides. Two-dimensional NMR experiments are essential for correlating different nuclei and establishing through-bond and through-space connectivities, which are the foundation for structure determination.
Binding Affinity and Kinetics by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing quantitative data on binding affinity (K_D), association rates (k_a), and dissociation rates (k_d).
Caption: Workflow for SPR-based Binding Analysis.
Protocol:
-
Ligand Immobilization:
-
Immobilize the target protein (ligand) onto a suitable SPR sensor chip (e.g., CM5 chip) using amine coupling chemistry.
-
The immobilization level should be optimized to avoid mass transport limitations.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the synthesized peptides (analytes) in a suitable running buffer.
-
-
Binding Analysis:
-
Inject the different concentrations of the peptide analyte over the immobilized ligand surface and a reference surface (to subtract non-specific binding).
-
Monitor the change in the SPR signal in real-time.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding model) using the instrument's software to determine the kinetic parameters (k_a, k_d) and the equilibrium dissociation constant (K_D).
-
Causality behind Experimental Choices: The choice of sensor chip and immobilization chemistry depends on the properties of the ligand. Amine coupling is a robust and widely used method for immobilizing proteins. Using a reference flow cell is critical for correcting for bulk refractive index changes and non-specific binding, ensuring the accuracy of the kinetic data.
Metabolic Stability Assay using LC-MS
This assay evaluates the stability of the peptides in the presence of biological matrices, such as plasma or liver microsomes, by monitoring the degradation of the parent peptide over time using liquid chromatography-mass spectrometry (LC-MS).
Caption: Workflow for LC-MS-based Metabolic Stability Assay.
Protocol:
-
Peptide Incubation:
-
Incubate the test peptides at a known concentration with the biological matrix (e.g., human plasma, rat liver microsomes) at 37°C.
-
-
Time-Point Sampling and Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture and quench the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Preparation:
-
Centrifuge the quenched samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS).
-
Separate the parent peptide from its metabolites on a suitable HPLC column.
-
Quantify the amount of the parent peptide remaining at each time point by monitoring its specific mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Plot the percentage of the parent peptide remaining versus time.
-
Calculate the in vitro half-life (t_½) of the peptide from the slope of the natural logarithm of the concentration versus time plot.
-
Causality behind Experimental Choices: The use of a biological matrix like plasma or liver microsomes provides a relevant in vitro model for assessing metabolic stability. Quenching the reaction is essential to stop enzymatic degradation at specific time points. LC-MS is the gold standard for this assay due to its high sensitivity and specificity, allowing for the accurate quantification of the parent peptide even in complex biological matrices.[8][9]
Conclusion
This compound represents a valuable building block for the design of conformationally constrained peptides. Its six-membered ring structure, further rigidified by the 4-oxo group, offers a distinct conformational landscape compared to the more commonly used proline and azetidine-based cyclic amino acids. The presence of the ketone functionality also provides a unique opportunity for further chemical diversification.
While direct comparative experimental data is still emerging, the theoretical advantages of incorporating this compound into peptides—namely, enhanced conformational rigidity and the potential for novel backbone geometries—make it a compelling candidate for the development of next-generation peptide therapeutics. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its performance and unlock its full potential in their drug discovery programs.
References
- Antosova, Z., Mackova, M., Kral, V., & Macek, T. (2009). Therapeutic application of peptides and proteins: parenteral forever? Trends in Biotechnology, 27(11), 628-635.
- Murali, R. (1997). Therapeutic peptides and peptidomimetics. Current Opinion in Biotechnology, 8(4), 435-439.
- Lien, S., & Lowman, H. B. (2003). Therapeutic peptides. Trends in Biotechnology, 21(12), 556-562.
- Daliri, E. B. M., Oh, D. H., & Lee, B. H. (2017). Bioactive peptides. Foods, 6(5), 32.
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40-56.
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-3203.
- Menin, L., et al. (2006). Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3. Journal of Medicinal Chemistry, 49(24), 7177-7187.
- Partogyan-Halim, A., et al. (2003). Asymmetric Synthesis of (S)‐4‐Oxopipecolic Acid by a 3+3 Atom‐Unit Assembly Strategy. European Journal of Organic Chemistry, 2003(16), 3071-3075.
- Raghothama, S., et al. (2009). Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Magnetic Resonance, 200(2), 221-230.
- Raghothama, S., et al. (2009). Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Magnetic Resonance, 200(2), 221-230.
- Gessier, F., et al. (2011). β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides. Journal of Peptide Science, 17(8), 601-610.
- Hodges, J. A., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(40), 12879-12890.
- Sewald, N., & Jakubke, H. D. (2009). Peptides: chemistry and biology. John Wiley & Sons.
- Agilent Technologies. (2024). Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution.
- Zhang, J., et al. (2023). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2.
- Pelay-Gimeno, M., et al. (2015). Cyclic Peptides for Protein–Protein Interaction Targets: Applications to Human Disease. Current Topics in Medicinal Chemistry, 15(15), 1435-1453.
- IQVIA. (2023). Profiling and Identification of Lipid Modified Therapeutic Peptides and Metabolite Using UPLC-HRMS: Challenges and Strategies.
- Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959.
- Ballard, F. J., & Gunn, J. M. (1982). Effects of amino acid analogues on protein synthesis and degradation in isolated cells. Biochemical Journal, 204(3), 587-594.
- Papadourakis, M., et al. (2023). Protein Recognition of Linear and Cyclic Peptides of Homologous Sequences Implicated in the Aggregation of α-Synuclein. The Journal of Physical Chemistry B, 127(45), 9786-9800.
- Dougherty, P. G., et al. (2015). Cyclic and Macrocyclic Peptides as Chemical Tools To Recognise Protein Surfaces and Probe Protein–Protein Interactions. Chemical Science, 6(11), 6016-6033.
- Royal Society of Chemistry. (2018). CHAPTER 5: Modulation of Protein–Protein Interactions Using Cyclic Peptides. In Amino Acids, Peptides and Proteins: Volume 42.
- Hu, X. G., et al. (2020). Diastereoselective synthesis and conformational analysis of 4, 5-difluoropipecolic acids. Organic & Biomolecular Chemistry, 18(41), 8425-8433.
- Agilent Technologies. (2024). Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS.
- Wiley Analytical Science. (2023). The importance of unstable metabolites in LC-MS/MS-based bioanalysis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
- Gerlach, J. R., & Showalter, S. A. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics. Frontiers in Molecular Biosciences, 8, 756889.
- Berisio, R., et al. (2001). Conformational analysis of pipecolic acid substituted collagen model peptides. Biopolymers, 59(6), 407-415.
- Ricci, L., et al. (2017). Synthesis and conformational analysis of peptides embodying 2, 3-methanopipecolic acids. Organic & Biomolecular Chemistry, 15(32), 6826-6836.
- Confalone, P. N., & Huie, E. M. (1988). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Journal of the American Chemical Society, 110(13), 4487-4493.
- Zheng, X., et al. (2014). Nontargeted Modification-Specific Metabolomics Study Based on Liquid Chromatography–High-Resolution Mass Spectrometry. Analytical Chemistry, 86(18), 9112-9119.
- Itoh, Y., et al. (2022). Rational Strategy for Designing Peptidomimetic Small Molecules Based on Cyclic Peptides Targeting Protein–Protein Interaction between CTLA-4 and B7-1. International Journal of Molecular Sciences, 23(19), 11843.
- Wikipedia. (n.d.). Azetidine-2-carboxylic acid.
- Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Molecular Structure: THEOCHEM, 806(1-3), 171-180.
- Ramaswamy, A., et al. (2001). Conformational analysis of pipecolic acid substituted collagen model peptides. Biopolymers, 59(6), 407-415.
- ResearchGate. (n.d.). Structures of the amino acids taken for comparison of their physicochemical properties: 1, 2, 4, 5.
- Horng, J. C., & Raines, R. T. (2006). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Protein Science, 15(11), 2617-2625.
- Confalone, P. N., & Huie, E. M. (1988). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Journal of the American Chemical Society, 110(13), 4487-4493.
- Protein Metrics. (2024). Cyclic Peptide Analysis.
- Lau, Y. H., & Spring, D. R. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. Chemical Society Reviews, 50(14), 8039-8060.
- Cytiva Life Sciences. (2022, October 6). Principles of surface plasmon resonance (SPR) used in Biacore™ systems [Video]. YouTube. [Link]
- Beck, A., et al. (2019). Characterization and prediction of positional 4-hydroxyproline and sulfotyrosine, two post-translational modifications that can occur at substantial levels in CHO cells-expressed biotherapeutics. mAbs, 11(6), 1083-1096.
Sources
- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. intavispeptides.com [intavispeptides.com]
- 3. Cyclic vs Linear Peptides: Key Differences - Creative Peptides [creative-peptides.com]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. lcms.labrulez.com [lcms.labrulez.com]
A Comparative Guide to the Determination of the Optical Rotation of (R)-1-Boc-4-oxopiperidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the precise characterization of chiral molecules is not merely a regulatory formality but a cornerstone of efficacy and safety. (R)-1-Boc-4-oxopiperidine-2-carboxylic acid, a versatile chiral building block, is no exception. Its stereochemical integrity is paramount, directly influencing the biological activity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of methodologies for determining the optical rotation of this key intermediate, offering both theoretical grounding and practical, field-proven protocols.
The Principle of Optical Rotation: A Brief Primer
Chiral molecules, like this compound, possess the unique property of rotating the plane of polarized light. This phenomenon, known as optical activity, is the basis of polarimetry. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). The specific rotation, [α], is a fundamental physical constant for a chiral compound and is calculated using the Biot equation:
[α]λT = α / (l * c)
Where:
-
[α] is the specific rotation
-
T is the temperature in degrees Celsius
-
λ is the wavelength of the light source (typically the sodium D-line, 589 nm)
-
α is the observed rotation in degrees
-
l is the path length of the polarimeter cell in decimeters (dm)
-
c is the concentration of the sample in g/mL
A positive (+) rotation indicates a dextrorotatory (d) compound, while a negative (-) rotation signifies a levorotatory (l) compound. For this compound, a dextrorotatory rotation is expected.
Experimental Determination of Optical Rotation: A Validated Protocol
The following protocol outlines a robust method for determining the specific rotation of this compound. This procedure is designed to ensure accuracy and reproducibility, critical for quality control in a research and development setting.
Instrumentation and Materials
-
Polarimeter: Capable of measurements at the sodium D-line (589 nm) with a precision of at least ±0.001°.
-
Temperature Control: Peltier or water bath system to maintain the sample cell at a constant temperature (e.g., 22°C).
-
Polarimeter Cell: 1 dm path length, quartz.
-
Solvent: Chloroform (HPLC grade or equivalent).
-
Analytical Balance: Readable to at least 0.1 mg.
-
Volumetric Flask: 10 mL, Class A.
-
This compound: Sample of interest.
Step-by-Step Protocol
-
Instrument Calibration and Zeroing:
-
Ensure the polarimeter is calibrated according to the manufacturer's specifications.
-
Fill the polarimeter cell with the blank solvent (chloroform).
-
Place the cell in the sample chamber and allow it to equilibrate to the set temperature (22°C).
-
Perform a zero measurement to correct for any background rotation from the solvent and the cell.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound.
-
Quantitatively transfer the weighed sample to a 10 mL volumetric flask.
-
Dissolve the sample in chloroform and dilute to the mark. Ensure the solution is homogeneous. This prepares a concentration of approximately 1 g/100 mL (c = 0.01 g/mL).
-
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the sample solution.
-
Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.
-
Place the filled cell in the thermostatted sample chamber and allow the temperature to stabilize.
-
Record the observed optical rotation (α). Take multiple readings to ensure stability and calculate the average.
-
-
Calculation of Specific Rotation:
-
Using the averaged observed rotation, the known path length (1 dm), and the calculated concentration (in g/mL), calculate the specific rotation using the Biot equation.
-
Interpreting the Results
The expected specific rotation for this compound is approximately +22.0° (c = 1 in Chloroform at 22°C)[1]. Deviations from this value can indicate the presence of the (S)-enantiomer or other impurities.
Comparative Analysis: Polarimetry vs. Chiral HPLC
While polarimetry is a rapid and straightforward technique for assessing bulk enantiomeric purity, it has limitations. The accuracy of the enantiomeric excess (e.e.) determination is dependent on the specific rotation of the pure enantiomer, which may not always be known with high accuracy. Furthermore, the relationship between optical rotation and enantiomeric excess is not always linear.[2]
For a more accurate and definitive quantification of enantiomeric purity, Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[2][3]
| Feature | Polarimetry | Chiral HPLC |
| Principle | Measures the rotation of plane-polarized light by a chiral sample. | Physically separates enantiomers based on their differential interactions with a chiral stationary phase. |
| Accuracy for e.e. | Lower; can be influenced by impurities and non-linear responses. | High; provides direct quantification of each enantiomer.[3] |
| Sensitivity | Lower; requires higher sample concentrations. | High; can detect trace amounts of the undesired enantiomer. |
| Information Provided | Bulk optical rotation; sign of rotation indicates the excess enantiomer. | Retention times for each enantiomer, peak areas for accurate quantification of e.e. |
| Throughput | High; rapid measurements. | Lower; requires method development and longer run times. |
| Cost | Relatively low instrument cost. | Higher instrument and column costs. |
A Representative Chiral HPLC Method
-
Column: Chiralpak IC-3 (or similar polysaccharide-based chiral stationary phase)
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
The development of a robust chiral HPLC method would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the (R)- and (S)-enantiomers.
Visualizing the Workflow
Sources
- 1. Polarimetry: analysis of chiral substances - YesWeLab. [yeswelab.fr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Impurity Profiling of Synthetic (R)-1-Boc-4-oxopiperidine-2-carboxylic Acid
This guide provides an in-depth comparative analysis of analytical methodologies for the impurity profiling of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid (CAS: 1212176-33-4). As a vital chiral building block in the synthesis of pharmaceuticals, its purity is paramount to the safety and efficacy of the final drug product.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to establish robust and self-validating quality control systems.
The control of impurities is a critical issue for healthcare manufacturers, with regulatory bodies like the FDA, ICH, and others emphasizing strict requirements for their identification and quantification in Active Pharmaceutical Ingredients (APIs) and finished drug products.[2] This guide is structured to provide not just procedural steps, but the scientific rationale behind the selection of methods, ensuring a comprehensive understanding of impurity management in line with global regulatory standards.
The Impurity Landscape: Classification and Origins
According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, impurities in new drug substances are classified into three main categories: organic impurities, inorganic impurities, and residual solvents.[3][4] Understanding the potential sources of these impurities during the synthesis of this compound is the first step in developing a targeted analytical strategy.
Potential Sources of Impurities:
-
Starting Materials and Intermediates: Unreacted starting materials (e.g., 2-pyridinecarboxylic acid derivatives) or residual intermediates from incomplete reactions.[5]
-
By-products: Compounds arising from side reactions inherent to the synthetic route.
-
Degradation Products: Impurities formed by the degradation of the target compound during manufacturing or storage, such as the hydrolysis of the Boc-protecting group.[6][7]
-
Reagents, Ligands, and Catalysts: Residuals from the manufacturing process, such as hydrogenation catalysts (e.g., Palladium on carbon).[3][5]
-
Enantiomeric Impurity: The undesired (S)-enantiomer, which may be present due to incomplete enantioselectivity of the synthesis or resolution processes.[8]
Caption: Classification of potential impurities based on ICH guidelines.
A Comparative Analysis of Key Analytical Techniques
A multi-faceted analytical approach is required for comprehensive impurity profiling. No single technique can identify and quantify all potential impurities. The choice depends on the impurity's chemical nature, concentration, and the specific information required (detection, identification, or quantification).[9][10]
| Technique | Principle | Selectivity | Sensitivity | Application for this compound | Strengths | Limitations |
| HPLC / UPLC | Differential partitioning of analytes between a stationary and mobile phase.[8] | High | High (ng-pg) | Primary tool for quantifying known and unknown organic impurities, including starting materials, by-products, and degradation products. | Robust, reproducible, excellent for quantitation, widely available.[8] | Limited structural information; requires reference standards for identification. |
| LC-MS | Combines HPLC separation with mass spectrometry detection for mass-to-charge ratio analysis.[11] | Very High | Very High (pg-fg) | Gold standard for identifying unknown impurities, characterizing degradation pathways, and quantifying trace-level contaminants.[11][12][13] | Provides molecular weight and fragmentation data for structural elucidation without standards.[9] | Matrix effects can cause ion suppression; quantification can be complex. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass analysis.[8] | High | High (pg) | Primarily used for identifying and quantifying residual solvents and volatile organic impurities. | Excellent for volatile compounds; extensive compound libraries for identification. | Requires analytes to be volatile or amenable to derivatization. |
| NMR Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information.[14] | Very High | Low (µg-mg) | Definitive structural elucidation of the main compound and isolated impurities; can identify stereochemistry.[15][16] | Provides unambiguous structural information; non-destructive. | Low sensitivity compared to MS; complex mixture analysis can be challenging. |
| ICP-MS | An ionization source generates ions from a sample, which are then detected by a mass spectrometer.[9] | Very High | Very High (ppb-ppt) | Quantification of elemental impurities , such as residual metal catalysts (e.g., Palladium). | Extremely sensitive for trace metal analysis. | Does not provide information on organic impurities. |
Validated Experimental Protocols and Methodologies
The trustworthiness of an impurity profile hinges on the validation of the analytical methods used. The following protocols are designed as self-validating systems, providing the rationale behind critical parameter choices.
Protocol 1: HPLC/UPLC Method for Organic Impurity Profiling
This method is the workhorse for routine quality control, designed to separate the main component from its potential organic impurities.
-
Objective: To quantify known impurities and detect unknown impurities against the reporting thresholds defined by ICH Q3A(R2).[3]
-
Instrumentation: An HPLC or UPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm). The C18 stationary phase is chosen for its versatility in retaining a broad range of polar and non-polar organic molecules.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water. The acid is used to control the ionization state of the carboxylic acid, ensuring consistent retention and sharp peak shapes.[17]
-
B: Acetonitrile.
-
-
Gradient Elution: A gradient is employed to ensure the elution of impurities with a wide range of polarities within a reasonable analysis time.
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducible retention times.[17]
-
Detection: UV at 210 nm. This wavelength is chosen as it is generally suitable for compounds with carbonyl groups, which are present in the target molecule and many potential impurities.
-
Validation Parameters (as per ICH Q2(R1)): The method must be validated for specificity, linearity, range, accuracy, precision, and robustness.
Protocol 2: LC-MS Method for Impurity Identification
When an unknown impurity is detected by HPLC, LC-MS is employed for structural characterization.
-
Objective: To determine the molecular weight and obtain fragmentation data for unknown impurities to propose their structures.
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: The same HPLC method from Protocol 1 can be used, but the mobile phase buffer must be volatile (e.g., 0.1% formic acid instead of phosphoric acid).
-
Mass Spectrometry Parameters:
-
Ionization Source: Electrospray Ionization (ESI), in both positive and negative modes. ESI is chosen as it is a soft ionization technique suitable for polar, non-volatile molecules like the target compound.
-
Scan Mode: Full scan mode to detect all ions within a mass range (e.g., m/z 100-1000).
-
MS/MS (Tandem MS): For impurities exceeding the identification threshold, targeted MS/MS experiments are performed. The parent ion is isolated and fragmented to generate a fragmentation pattern, which provides crucial information about the molecule's structure.
-
-
Data Analysis: The accurate mass measurement from a high-resolution mass spectrometer (HRMS) allows for the determination of the elemental composition of the impurity.
Protocol 3: NMR Spectroscopy for Definitive Structural Elucidation
For critical impurities or when MS data is ambiguous, NMR provides the most definitive structural information.
-
Objective: To unambiguously confirm the chemical structure of an isolated impurity.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The impurity must first be isolated, typically by preparative HPLC, and dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between atoms within the molecule, allowing for a complete structural assignment.
-
-
Causality: The combination of these NMR experiments allows for the piecing together of the molecular puzzle, confirming bonding and stereochemistry, which is often impossible with mass spectrometry alone.[15][16]
Caption: Workflow for impurity identification and characterization.
Data Reporting and Regulatory Compliance
All analytical results must be documented and reported according to regulatory guidelines. The ICH Q3A(R2) guideline specifies thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[3][18]
Example Impurity Data Table:
| Impurity | Retention Time (min) | Level in Batch XXX (%) | ICH Threshold | Status |
| (S)-enantiomer | 12.5 | 0.08 | Identification: 0.10% | Identified |
| Unknown 1 | 15.2 | 0.12 | Identification: 0.10% | Identified by LC-MS |
| Unknown 2 | 18.9 | 0.04 | Reporting: 0.05% | Below Reporting Threshold |
| Total Impurities | - | 0.24 | Qualification: 1.0% | Qualified |
Note: Thresholds are illustrative and depend on the maximum daily dose.
Results should be reported to two decimal places below 1.0% and one decimal place at or above 1.0%.[3][7] A comprehensive report should include the chromatograms, spectra, and a summary table, along with a rationale for the established impurity acceptance criteria that includes safety considerations.[3]
Conclusion
The impurity profiling of synthetic this compound is a multi-disciplinary task that requires a deep understanding of synthetic organic chemistry, advanced analytical techniques, and regulatory requirements. An effective control strategy does not rely on a single analytical method but rather on an orthogonal, comparative approach. By integrating high-resolution separation techniques like HPLC/UPLC with powerful structure elucidation tools like MS and NMR, researchers can confidently detect, identify, and quantify impurities. This ensures the quality, safety, and efficacy of the API, ultimately safeguarding patient health and ensuring successful regulatory submissions.
References
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. (n.d.). PubMed Central.
- Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). (2014, April 16). Human Metabolome Database.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). European Medicines Agency.
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (n.d.). PubMed.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). National Institutes of Health.
- Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (n.d.). MDPI.
- Impurity profiling Techniques for Pharmaceuticals – A Review. (2025, March 13). Advances in Bioresearch.
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (n.d.). Alternative Therapies In Health And Medicine.
- Q3B(R2) Guideline.pdf. (2006, June 6). ICH.
- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (n.d.). Google Patents.
- Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency (EMA).
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022, October 11). Royal Society of Chemistry.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
- A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (2025, August 10). ResearchGate.
- Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (n.d.). PubMed.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017, January 2). PubMed.
- ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). (n.d.). Policija.
- NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. (n.d.). ResearchGate.
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
- Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013, July 2). Dublin Institute of Technology.
- Streamlined LC-MS Analysis of Stress Induced Impurities of a Synthetic Peptide using the BioAccord™ System and the waters_connect™ Intact Mass™ Application. (n.d.). Waters Corporation.
- IMPURITY PROFILING AN EMERGING TREND IN PHARMACEUTICALS: A REVIEW. (2015, August 2). International Journal of Pharmaceutical Sciences and Research.
- Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Biomedical Journal of Scientific & Technical Research.
- (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid. (n.d.). PubChem.
- Method for synthesizing 1-boc-4-aminopiperidine. (n.d.). Google Patents.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021, August 3). PubMed.
- Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. (2026, January 7). NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. soeagra.com [soeagra.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. biomedres.us [biomedres.us]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alternative-therapies.com [alternative-therapies.com]
- 14. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt [mdpi.com]
- 17. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
Mastering Conformational Landscapes: A Comparative Guide to (R)-1-Boc-4-oxopiperidine-2-carboxylic Acid in Peptide Design
A Senior Application Scientist's Field Guide to Harnessing Steric and Electronic Effects for Enhanced Peptide Therapeutics
In the intricate world of peptide-based drug discovery, the precise control of a molecule's three-dimensional shape is paramount to achieving desired biological activity, stability, and selectivity.[1] Unnatural amino acids that introduce conformational constraints are invaluable tools in this endeavor, transforming flexible peptides into more rigid, bioactive structures.[2][3] This guide provides an in-depth, comparative analysis of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid, a chiral building block increasingly utilized to impart specific conformational biases in peptidomimetics.[4] We will explore its synthesis, conformational effects, and provide a practical, data-driven comparison with other common constraining strategies, equipping researchers with the knowledge to make informed decisions in their peptide design campaigns.
The Rationale for Conformational Constraint: Beyond Natural Amino Acids
Native peptides often suffer from significant drawbacks as therapeutic agents, including susceptibility to enzymatic degradation and a multitude of accessible conformations, many of which are inactive.[3] By incorporating conformationally restricted amino acids, we can pre-organize the peptide backbone into a bioactive conformation, reducing the entropic penalty of binding to its target and enhancing potency. Furthermore, such modifications can improve metabolic stability, leading to a longer in vivo half-life.[2]
This compound, with its piperidine ring, offers a unique set of steric and electronic features to modulate peptide conformation. The chair-like conformation of the piperidine ring and the presence of a ketone at the 4-position introduce distinct structural limitations compared to more traditional proline analogs or other cyclic amino acids.[5]
Synthesis and Incorporation: A Practical Workflow
The synthesis of this compound is a multi-step process that typically starts from commercially available pyridine-2-carboxylic acid. The key steps involve catalytic hydrogenation to form the piperidine ring, followed by protection of the amine with a tert-butyloxycarbonyl (Boc) group and subsequent oxidation to introduce the 4-oxo functionality.[6] Chiral resolution is a critical step to isolate the desired (R)-enantiomer.
Once obtained, the incorporation of this building block into a peptide sequence follows standard solid-phase peptide synthesis (SPPS) protocols. The carboxylic acid is activated using common coupling reagents like HBTU or HATU, and then coupled to the N-terminus of the growing peptide chain on the solid support.
Below is a generalized experimental workflow for the incorporation and subsequent analysis of a peptide containing this compound.
Caption: A generalized workflow for the synthesis and conformational analysis of peptides.
Assessing the Conformational Impact: A Multi-faceted Approach
To rigorously evaluate the conformational effects of incorporating this compound, a combination of experimental and computational techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for 3D Structure
NMR spectroscopy is a powerful tool for determining the solution structure of peptides.[7][8][9] Key experiments include:
-
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): Used for assigning proton resonances within each amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provide through-space correlations between protons that are close in space (< 5 Å), which are crucial for determining the peptide's three-dimensional fold.[7]
By analyzing the NOE patterns, we can identify specific turns and folds induced by the piperidine-containing residue.
Circular Dichroism (CD) Spectroscopy: A Rapid Screen for Secondary Structure
CD spectroscopy provides a rapid assessment of the overall secondary structure content of a peptide in solution.[10][11][12] The characteristic spectra of α-helices, β-sheets, and random coils allow for a comparative analysis between a peptide containing this compound and a control peptide (e.g., one with a proline or alanine at the same position).[10] This technique is particularly useful for observing changes in secondary structure as a function of temperature or solvent conditions.[12]
Computational Modeling: In Silico Insights into Conformational Preferences
Molecular dynamics (MD) simulations and other computational modeling techniques provide a theoretical framework to understand the conformational landscape of peptides.[13][14][15] By generating an ensemble of low-energy structures, we can predict the most probable conformations and rationalize the experimental data obtained from NMR and CD.[13][14]
Comparative Analysis: this compound vs. Other Constraining Strategies
To illustrate the unique properties of this compound, we present a comparative analysis with two common alternatives: Proline and a hydrocarbon-stapled peptide.
| Feature | This compound | Proline | All-Hydrocarbon Staple |
| Type of Constraint | Localized backbone rigidity, fixed ring pucker | Localized backbone rigidity, limited ring pucker | Macrocyclic constraint across multiple residues |
| Induced Secondary Structure | Tends to induce well-defined β-turns | Often found in β-turns, but can also disrupt helices | Stabilizes α-helical conformations |
| Synthesis Complexity | Moderate (multi-step synthesis of monomer) | Low (commercially available) | High (requires synthesis of non-natural amino acids and ring-closing metathesis)[16] |
| Impact on Solubility | Can be modulated by the 4-oxo group | Generally good solubility | Can decrease solubility depending on the staple |
| Metabolic Stability | Expected to be high due to the unnatural structure | Moderate | High |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 and 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (or this compound) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to remove side-chain protecting groups and cleave the peptide from the resin.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Protocol 2: NMR Data Acquisition and Analysis
-
Sample Preparation: Dissolve the lyophilized peptide in an appropriate NMR solvent (e.g., H₂O/D₂O 9:1 or a buffered solution) to a concentration of 0.5-1 mM.[17]
-
1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and folding.
-
2D NMR:
-
Acquire a TOCSY spectrum to identify spin systems of individual amino acid residues.
-
Acquire a NOESY or ROESY spectrum to identify through-space proton-proton correlations.
-
-
Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to sequentially assign all proton resonances.
-
Structure Calculation: Use the NOE-derived distance restraints, along with any dihedral angle restraints from coupling constants, to calculate a family of 3D structures using software such as CYANA or XPLOR-NIH.
Caption: Workflow for peptide structure determination by NMR spectroscopy.
Protocol 3: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-0.2 mg/mL.[10]
-
Data Acquisition:
-
Use a quartz cuvette with a path length of 1 mm.
-
Record the CD spectrum from approximately 190 to 260 nm.
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis: Deconvolute the resulting spectrum using software to estimate the percentages of α-helix, β-sheet, and random coil secondary structures.[18]
Conclusion
This compound is a valuable and versatile tool for peptide chemists seeking to impose specific conformational constraints. Its unique structural features can induce well-defined turn structures, enhance metabolic stability, and ultimately lead to more potent and selective peptide therapeutics. By employing a combination of robust synthetic methods and comprehensive analytical techniques, researchers can effectively harness the potential of this building block to navigate the complex conformational landscapes of peptides and accelerate the drug discovery process.
References
- Voelz, V. A., & Pande, V. S. (2014). Peptide Conformation Analysis Using an Integrated Bayesian Approach. The journal of physical chemistry. B, 118(34), 10065–10074. [Link]
- Miao, Y., Feher, V. A., & McCammon, J. A. (2017). Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). International journal of molecular sciences, 18(11), 2265. [Link]
- Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of medicinal chemistry, 64(22), 16335–16371. [Link]
- Timmerman, P., Beld, J., Puijk, W. C., & Meloen, R. H. (2005). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules (Basel, Switzerland), 10(1), 161–174. [Link]
- Abraham, R. J., & Rossetti, Z. L. (1973). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (5), 582–587. [Link]
- Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR.
- O'Brien, A. G., et al. (2020). Design and Synthesis of 56 Shape‐Diverse 3D Fragments. Angewandte Chemie International Edition, 59(32), 13358-13365. [Link]
- Best, R. B., & Vendruscolo, M. (2003). Simulations of peptide conformational dynamics and thermodynamics. Chemical reviews, 103(12), 4799–4822. [Link]
- Angelini, A., & Cilibrizzi, A. (2022). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical reviews, 122(14), 12051–12117. [Link]
- Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in molecular biology (Clifton, N.J.), 1088, 247–253. [Link]
- Wang, J., Alekseenko, A., Kozakov, D., & Miao, Y. (2019). Improved Modeling of Peptide-Protein Binding Through Global Docking and Accelerated Molecular Dynamics Simulations. Frontiers in molecular biosciences, 6, 112. [Link]
- Craik, D. J. (2005). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive Organic Functional Group Transformations II (Vol. 7, pp. 349-383). Elsevier. [Link]
- Kelly, S. M., & Price, N. C. (2021). Beginners guide to circular dichroism. The Biochemist, 43(1), 14–19. [Link]
- Lee, S. K., & Kim, B. (2020). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. Physical chemistry chemical physics : PCCP, 22(15), 7936–7943. [Link]
- Ito, Y., & Ohta, A. (2016). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan, 74(11), 1168–1175. [Link]
- Wang, Z. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- D'Andrea, L. D., & De Capua, A. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. International journal of molecular sciences, 12(5), 2853–2880. [Link]
- Gade, S. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 21-27. [Link]
- Nair, S. (2017). Computational Modelling of Peptides Containing Non-Standard Amino Acids. [Link]
- Applied Photophysics. (n.d.). Understanding Secondary Structure.
- Tourwé, D., et al. (2011). Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. Topics in Heterocyclic Chemistry, 24, 1-45. [Link]
- Goti, A., et al. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 25(21), 5174. [Link]
- Al-Dulayymi, J. R., & Al-Dulayymi, M. R. (2023). Epimerisation in Peptide Synthesis. Molecules (Basel, Switzerland), 28(21), 7301. [Link]
- Sharma, K., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16335-16371. [Link]
- Sbrana, F., et al. (2016). Structural characterization and biological properties of the amyloidogenic elastin-like peptide (VGGVG)3. Journal of Peptide Science, 22(8), 522-531. [Link]
- Aapptec Peptides. (n.d.). 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid.
- Bechinger, B. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Biopolymers, 51(3), 167–178. [Link]
- Li, Y. (2015). Method for synthesizing 1-boc-4-aminopiperidine.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 10. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Substituted Piperidine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in over a hundred commercially available drugs.[1] Its saturated, three-dimensional structure provides a robust scaffold that can be tailored to interact with biological targets in ways that flat aromatic rings cannot. When functionalized with a carboxylic acid, the resulting piperidine carboxylic acid becomes a versatile building block, offering two key reactive handles: the secondary amine and the carboxylic acid. However, not all substituted piperidine carboxylic acids are created equal. The position of the carboxylic acid, along with the nature and location of other substituents on the ring, profoundly influences the reactivity of both functional groups.
This guide provides an in-depth comparison of the reactivity of differently substituted piperidine carboxylic acids. We will delve into the fundamental principles governing their reactivity, present comparative experimental data, and provide detailed protocols for key transformations, empowering you to make informed decisions in your synthetic strategies.
Fundamental Principles Governing Reactivity
The reactivity of a substituted piperidine carboxylic acid is a complex interplay of electronic effects, steric hindrance, and the conformational preferences of the piperidine ring.
The nucleophilicity of the piperidine nitrogen is a key determinant of its reactivity in reactions like N-acylation. This is directly related to its basicity, which is quantified by the pKa of its conjugate acid. Electron-donating groups (EDGs) increase the electron density on the nitrogen, making it more basic and nucleophilic. Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing basicity and nucleophilicity.[2]
The powerful inductive effect of fluorine, for instance, can significantly lower the pKa of the piperidine nitrogen, a strategy often employed in drug discovery to reduce interactions with off-target proteins like the hERG ion channel.[3][4] This modulation of basicity is additive and attenuates with distance between the fluorine and the nitrogen.[5][6]
Caption: Inductive electron withdrawal by a substituent like fluorine reduces the electron density and basicity of the piperidine nitrogen.
The position of the carboxylic acid group has a dramatic impact on the steric accessibility of both the nitrogen and the carboxylate.
-
4-Piperidinecarboxylic Acid (Isonipecotic Acid): The nitrogen and carboxylic acid are sterically unencumbered, allowing for relatively facile reactions at both sites.[7][8]
-
3-Piperidinecarboxylic Acid (Nipecotic Acid): The carboxylic acid at the 3-position introduces moderate steric hindrance at the adjacent nitrogen.
-
2-Piperidinecarboxylic Acid (Pipecolic Acid): This isomer experiences the most significant steric hindrance. The carboxylic acid group directly adjacent to the nitrogen severely impedes the approach of reagents to the nitrogen lone pair.
This steric effect is a critical consideration when planning synthetic routes, as reactions that proceed smoothly with a 4-substituted piperidine may be sluggish or fail completely with a 2-substituted analog.
Caption: Comparison of steric accessibility at the nitrogen for 4- and 2-piperidinecarboxylic acids.
Substituted piperidines predominantly adopt a chair conformation.[9] The orientation of substituents (axial vs. equatorial) can influence reactivity. For instance, an axial fluorine atom can stabilize the protonated form of the piperidine nitrogen through favorable dipole interactions.[3][10] While a detailed conformational analysis is beyond the scope of this guide, it is important to recognize that bulky substituents can lock the ring into a specific conformation, which may in turn affect the accessibility of the reactive centers.[11]
Comparative Reactivity in N-Acylation
N-acylation, or amide bond formation, is one of the most common reactions involving piperidines in drug discovery.[12] The rate of this reaction is highly sensitive to the factors discussed above.
This protocol allows for the direct comparison of acylation rates for different piperidine carboxylic acids.
Objective: To determine the relative rate of N-acylation for 4-piperidinecarboxylic acid, 3-piperidinecarboxylic acid, and 4-fluoro-4-piperidinecarboxylic acid.
Materials:
-
4-Piperidinecarboxylic acid
-
3-Piperidinecarboxylic acid
-
4-Fluoro-4-piperidinecarboxylic acid hydrochloride
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Internal standard (e.g., naphthalene)
-
Deuterated chloroform (CDCl3) for NMR analysis
Procedure:
-
Stock Solution Preparation: Prepare 0.1 M stock solutions of each piperidine carboxylic acid, acetic anhydride, and the internal standard in anhydrous acetonitrile. For the hydrochloride salt, add 1.1 equivalents of DIPEA to the stock solution to liberate the free amine.
-
Reaction Setup: In separate NMR tubes, combine 0.5 mL of a piperidine stock solution with 0.5 mL of the internal standard stock solution.
-
Initiation and Monitoring: At time t=0, add 0.5 mL of the acetic anhydride stock solution to each NMR tube. Immediately acquire a ¹H NMR spectrum. Continue to acquire spectra at regular intervals (e.g., every 5 minutes) for 1 hour.
-
Data Analysis: Integrate the signal corresponding to a proton on the piperidine ring of the starting material and the corresponding signal in the N-acetylated product. Normalize these integrals to the integral of the internal standard. Plot the concentration of the product versus time to determine the initial reaction rate.
Caption: Workflow for the comparative kinetic analysis of N-acylation.
The following table summarizes the expected relative reactivity based on the principles of sterics and electronics.
| Compound | Expected Relative Rate | Rationale |
| 4-Piperidinecarboxylic acid | 1.00 (Reference) | Minimal steric hindrance and no electronic deactivation. |
| 3-Piperidinecarboxylic acid | ~0.6 - 0.8 | Moderate steric hindrance from the adjacent carboxylic acid group. |
| 4-Fluoro-4-piperidinecarboxylic acid | ~0.2 - 0.4 | Strong inductive electron withdrawal from the fluorine atom significantly reduces the nitrogen's nucleophilicity.[3][4] |
| 2-Piperidinecarboxylic acid | < 0.05 | Severe steric hindrance from the adjacent carboxylic acid group dramatically slows the reaction. |
These are illustrative values. Actual rates will depend on specific reaction conditions.
These results highlight a crucial principle: for efficient N-acylation, 4-piperidinecarboxylic acid is the superior choice. When substitution is required at the 3-position, expect a moderate decrease in reactivity. Introducing an electron-withdrawing group like fluorine will further decrease the reaction rate. For 2-substituted piperidines, alternative coupling strategies or protecting group manipulations may be necessary.
Comparative Reactivity in Esterification
Esterification of the carboxylic acid moiety presents a different set of challenges. The basic piperidine nitrogen can act as a competing nucleophile or become protonated, forming a zwitterion that is unreactive towards esterification.
-
N-Protection: The most reliable strategy for esterification is to first protect the piperidine nitrogen, typically as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) carbamate. This prevents side reactions and renders the substrate more soluble in organic solvents.
-
Acid Catalysis: For unprotected piperidine carboxylic acids, strong acid catalysis (e.g., Fischer esterification with H₂SO₄ in an alcohol) is often required. The acid protonates the carboxylic acid, activating it towards nucleophilic attack by the alcohol, while also protonating the piperidine nitrogen, preventing it from interfering.
-
Steric Effects: Similar to N-acylation, steric hindrance around the carboxylic acid will influence the rate of esterification. Therefore, the reactivity order is generally expected to be 4-COOH > 3-COOH > 2-COOH.
Objective: To compare the yield of methyl ester formation for N-Boc protected 4-, 3-, and 2-piperidinecarboxylic acids.
Materials:
-
N-Boc-4-piperidinecarboxylic acid
-
N-Boc-3-piperidinecarboxylic acid
-
N-Boc-2-piperidinecarboxylic acid
-
Iodomethane (MeI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Reaction Setup: To a solution of the N-Boc-piperidinecarboxylic acid (1 mmol) in DMF (5 mL), add K₂CO₃ (1.5 mmol, 1.5 eq).
-
Addition of Alkylating Agent: Add iodomethane (1.2 mmol, 1.2 eq) dropwise to the suspension.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate, and brine.
-
Isolation and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary. Determine the isolated yield.
| Compound | Expected Isolated Yield | Rationale |
| N-Boc-4-piperidinecarboxylic acid | > 90% | The carboxylate is sterically accessible. |
| N-Boc-3-piperidinecarboxylic acid | 80-90% | Minor steric hindrance from the piperidine ring. |
| N-Boc-2-piperidinecarboxylic acid | 60-75% | Significant steric hindrance from the adjacent N-Boc group impedes the approach of the electrophile. |
These expected outcomes underscore the importance of steric factors in reactions involving the carboxylic acid group. While N-protection simplifies the reaction, the inherent steric environment of the substituent position remains a key determinant of efficiency.
Conclusion and Practical Recommendations
The reactivity of substituted piperidine carboxylic acids is a nuanced subject, governed by a predictable interplay of electronic and steric factors.
-
For Maximum Reactivity: When the goal is rapid and efficient functionalization of both the nitrogen and the carboxylic acid, 4-piperidinecarboxylic acid is the substrate of choice.
-
Balancing Reactivity and Substitution: If substitution at the 3-position is required, be prepared for moderately reduced reaction rates at both functional groups.
-
Managing Steric Hindrance: For reactions involving 2-piperidinecarboxylic acid , especially N-acylation, consider using more forcing conditions, highly reactive coupling agents, or alternative synthetic routes that introduce the carboxylic acid at a later stage.
-
Tuning Electronics: Electron-withdrawing substituents, such as fluorine, are powerful tools for modulating the pKa of the piperidine nitrogen but will significantly decrease its nucleophilicity.[3][4] This trade-off must be carefully considered in the context of the overall synthetic and biological objectives.
By understanding these fundamental principles and utilizing the comparative data and protocols presented in this guide, researchers can develop more efficient and robust synthetic strategies, accelerating the discovery and development of new piperidine-based therapeutics.
References
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]
- Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed. [Link]
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH. [Link]
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- Tuning basicity. Cambridge MedChem Consulting. [Link]
- Influence of ester structures on kinetics of piperidine and morfoline N-acylation in aqueous-organic solvents.
- Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Semantic Scholar. [Link]
- Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. [Link]
- Amine Reactivity. MSU Chemistry. [Link]
- 4-Piperidinecarboxylic acid. PubChem. [Link]
- Isonipecotic acid. Wikipedia. [Link]
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Amine Reactivity [www2.chemistry.msu.edu]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 9. Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics | Semantic Scholar [semanticscholar.org]
- 10. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. growingscience.com [growingscience.com]
A Comparative Guide to Establishing the Absolute Configuration of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of modern drug discovery and development. Enantiomers can exhibit profoundly different pharmacological and toxicological profiles, making stereochemical control a critical quality attribute.[1] This guide provides an in-depth comparison of key analytical techniques for establishing the absolute configuration of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid, a valuable chiral building block in medicinal chemistry. We will delve into the causality behind experimental choices and provide actionable protocols to ensure trustworthy and reproducible results.
The Challenge: Stereochemical Integrity of a Conformationally Flexible Building Block
This compound presents a unique analytical challenge. The piperidine ring's conformational flexibility, coupled with the presence of multiple functional groups (a carboxylic acid, a ketone, and a Boc-protecting group), necessitates a careful selection of analytical methodology. A robust determination of the absolute configuration at the C2 stereocenter is paramount for ensuring the stereochemical purity of downstream active pharmaceutical ingredients (APIs).
Comparative Analysis of Key Techniques
The choice of method for determining absolute configuration is contingent on several factors, including the physicochemical properties of the sample, availability of instrumentation, and the desired level of certainty.[2] Here, we compare three powerful techniques: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal.[2] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2][3] | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution.[2] |
| Sample State | High-quality single crystal.[4][5] | Solution or neat liquid.[2] | Solution.[2] |
| Sample Amount | ~0.1 mg | 1-10 mg[2] | 0.1-1 mg[2] |
| Key Requirement | Successful crystallization. | Chiral molecule with IR active vibrational modes.[2] | Chiral molecule with a UV-Vis chromophore.[2] |
| Confidence | High (often considered definitive).[2][6] | High, with good correlation between experimental and calculated spectra.[1][3] | High, with good correlation between experimental and calculated spectra.[7] |
| Throughput | Lower, dependent on crystallization success. | Higher, once a method is established. | Higher, once a method is established. |
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[2][4][6] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated, providing an unambiguous assignment of the spatial arrangement of its atoms.[5]
Rationale for this compound
For this molecule, obtaining a high-quality single crystal is the primary hurdle. The presence of the carboxylic acid group offers the potential for salt formation with a chiral or achiral counterion, which can facilitate crystallization. If successful, the resulting crystal structure would provide unequivocal proof of the (R) configuration.
Experimental Workflow: X-ray Crystallography
Caption: Workflow for absolute configuration determination by X-ray Crystallography.
Detailed Protocol:
-
Crystallization Screening:
-
Dissolve the compound in a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures thereof) to near saturation.[8]
-
Employ various crystallization techniques such as slow evaporation, vapor diffusion, and cooling.
-
Consider preparing crystalline salts with achiral (e.g., sodium, potassium) or chiral (e.g., (R)- or (S)-α-methylbenzylamine) counterions to improve crystal quality.
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a single crystal with well-defined faces and a size of approximately 0.1-0.3 mm.[8]
-
Mount the crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Collect a full sphere of diffraction data using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination:
-
Determine the absolute configuration by analyzing the anomalous dispersion effects, typically by calculating the Flack parameter.[2] A Flack parameter close to zero for the assumed configuration confirms the assignment.
-
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][9] This technique is particularly valuable when obtaining single crystals is challenging.[1] The absolute configuration is determined by comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a known enantiomer.[1][3]
Rationale for this compound
This molecule possesses numerous IR-active vibrational modes, making it an excellent candidate for VCD analysis. The solution-state measurement also provides insight into the conformational preferences of the flexible piperidine ring, which is averaged in the experimental spectrum.
Experimental Workflow: VCD Spectroscopy
Caption: Workflow for absolute configuration determination by VCD.
Detailed Protocol:
-
Sample Preparation:
-
Spectral Acquisition:
-
Acquire the VCD and IR spectra using a dedicated VCD spectrometer.
-
Collect the spectra over a suitable spectral range (e.g., 2000-900 cm⁻¹) with an appropriate resolution (e.g., 4 cm⁻¹).
-
-
Computational Modeling:
-
Perform a thorough conformational search for the (R)-enantiomer using molecular mechanics or molecular dynamics.
-
For the most stable conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Simulate the VCD and IR spectra for each conformer and generate a Boltzmann-averaged spectrum.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the simulated spectrum for the (R)-enantiomer.
-
If the signs and relative intensities of the major VCD bands match, the absolute configuration is assigned as (R). If the experimental spectrum is the mirror image of the simulated spectrum, the absolute configuration is (S).
-
Electronic Circular Dichroism (ECD): Leveraging Electronic Transitions
ECD measures the differential absorption of circularly polarized UV-Vis light and is a powerful tool for determining the absolute configuration of molecules containing a chromophore.[2][7] Similar to VCD, the assignment is made by comparing the experimental spectrum to a computationally predicted spectrum.[11]
Rationale for this compound
The ketone carbonyl group in the molecule acts as a chromophore, which will give rise to an ECD signal. While potentially less information-rich than a VCD spectrum, ECD can be a faster and more sensitive technique if the chromophore is sufficiently strong.
Experimental Workflow: ECD Spectroscopy
Caption: Workflow for absolute configuration determination by ECD.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol, acetonitrile). The concentration will depend on the strength of the chromophore.
-
-
Spectral Acquisition:
-
Acquire the ECD and UV-Vis spectra using a CD spectrometer over a suitable wavelength range (e.g., 190-400 nm).
-
-
Computational Modeling:
-
Perform a conformational search and DFT optimization as described for VCD.
-
For the stable conformers, perform time-dependent DFT (TD-DFT) calculations to predict the electronic transitions and simulate the ECD spectrum.
-
Generate a Boltzmann-averaged ECD spectrum.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental ECD spectrum with the simulated spectrum for the (R)-enantiomer.
-
A match in the sign and shape of the Cotton effects confirms the (R) configuration. A mirror-image spectrum indicates the (S) configuration.
-
Conclusion: An Integrated Approach for Unambiguous Assignment
For a molecule of the complexity of this compound, a single technique may not always provide a definitive answer. While X-ray crystallography remains the ultimate arbiter of absolute configuration, its reliance on high-quality crystals can be a significant bottleneck. VCD and ECD offer powerful, solution-state alternatives that also provide insights into the conformational behavior of the molecule. For the highest level of confidence, an integrated approach employing at least two of these techniques is recommended. For instance, the combination of VCD and ECD, which probe different aspects of molecular chirality, can provide a highly robust and self-validating assignment of the absolute configuration.
References
- Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).
- American Laboratory. Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
- National Center for Biotechnology Information. Determination of absolute configuration using single crystal X-ray diffraction. PubMed.
- Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects.
- Pure Chemistry. Determination of absolute configuration.
- IntechOpen. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- Georg Thieme Verlag KG. 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis.
- National Center for Biotechnology Information. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed.
- Wiley Online Library. Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality.
- Wiley Online Library. ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality.
- Wikipedia. Absolute configuration.
- Wikipedia. Vibrational circular dichroism.
- Indian Academy of Sciences. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of Chemical Sciences.
- Encyclopedia.pub. Electronic Circular Dichroism.
- Chemistry Stack Exchange. How does the Mosher ester method allow determination of absolute configuration of secondary alcohols.
- Frontiers. Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry.
- FACCTs. Electronic Circular Dichroism - ORCA 5.0 tutorials.
- National Center for Biotechnology Information. Circular dichroism calculation for natural products. Journal of Natural Medicines.
- National Center for Biotechnology Information. Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition.
- ACS Publications. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education.
- University of Illinois Urbana-Champaign. RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE.
- National Center for Biotechnology Information. Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Molecules.
- ResearchGate. Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative.
- Brage. Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?.
- ElectronicsAndBooks.com. CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIVATIVES.
- National Center for Biotechnology Information. Determination of absolute configuration and conformation of a cyclic dipeptide by NMR and chiral spectroscopic methods. The Journal of Physical Chemistry A.
- ResearchGate. Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
- Royal Society of Chemistry. Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?. Physical Chemistry Chemical Physics.
- MDPI. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Crystals.
- ResearchGate. Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine.
- MDPI. A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules.
- National Center for Biotechnology Information. Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. ChemPhysChem.
- OUCI. A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent.
- ResearchGate. (PDF) A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent.
- Taylor & Francis Online. Absolute configuration – Knowledge and References.
- YouTube. 5.2 How to Assign R and S Configuration.
- National Center for Biotechnology Information. Preparation and absolute configuration of (1R,4R)-(+)-3-oxo-, (1S,4S)-(-) - PubMed. Natural Product Communications.
- National Center for Biotechnology Information. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. PubChem.
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. purechemistry.org [purechemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 10. schrodinger.com [schrodinger.com]
- 11. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of (R)-1-Boc-4-oxopiperidine-2-carboxylic Acid in Complex Pharmaceutical Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical development, the selection of starting materials is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a synthetic route. This is particularly true for complex chiral molecules that form the backbone of many modern therapeutics. (R)-1-Boc-4-oxopiperidine-2-carboxylic acid has emerged as a versatile and powerful chiral building block, offering significant advantages in the synthesis of a range of high-value pharmaceutical agents, including antivirals and anticancer drugs. This guide provides an in-depth technical comparison of its application against alternative synthetic strategies, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their drug discovery and development pipelines.
The Rise of a Privileged Scaffold: Applications in Antiviral and Anticancer Drug Development
The piperidine ring is a ubiquitous structural motif in a vast number of biologically active compounds and approved drugs.[1][2][3] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for targeting a variety of biological receptors and enzymes. The strategic incorporation of chirality and functional handles, as seen in this compound, further enhances its utility, enabling the stereocontrolled synthesis of complex molecules.[4]
This versatile building block has found significant application in the development of potent antiviral and anticancer agents. Its unique structure, featuring a protected amine, a carboxylic acid, and a ketone, provides multiple points for synthetic elaboration, allowing for the construction of intricate molecular architectures.[5]
A Key Intermediate in the Synthesis of Nirmatrelvir (Paxlovid)
One of the most prominent recent applications of a derivative of this scaffold is in the synthesis of Nirmatrelvir, the active component of the oral COVID-19 antiviral drug Paxlovid.[6][7] While various synthetic routes to Nirmatrelvir have been developed, those that could potentially utilize intermediates derived from this compound offer a convergent and efficient approach.
A sustainable, 7-step, 3-pot synthesis of Nirmatrelvir has been reported with an impressive overall yield of 70%.[6][8] This stands in favorable comparison to other routes, highlighting the efficiency that can be achieved with well-designed starting materials.
Comparative Analysis of Starting Materials for Nirmatrelvir Synthesis:
While a direct head-to-head comparison with a route starting from L-pyroglutamic acid is not explicitly detailed in a single publication, analysis of different reported syntheses allows for a comparative assessment. Routes starting from L-pyroglutamic acid are also common for the synthesis of bicyclic proline analogues, which are key components of Nirmatrelvir.[7] However, the synthesis from this compound can offer a more direct path to the functionalized piperidine core.
| Feature | Route Utilizing this compound Derivative | Route Utilizing L-Pyroglutamic Acid |
| Starting Material Complexity | More complex, but highly functionalized | Simpler, readily available chiral pool material[9][10][11] |
| Number of Synthetic Steps | Potentially fewer steps to key intermediates | Generally requires more steps for functionalization |
| Overall Yield | High yields reported in optimized routes (e.g., 70% for Nirmatrelvir)[6][8] | Can be lower due to the multi-step nature of the synthesis |
| Cost-Effectiveness | Higher initial cost of starting material | Lower initial cost of starting material, but overall cost may be higher due to more steps and reagents |
Workflow for a Sustainable Synthesis of Nirmatrelvir:
Caption: A streamlined 3-pot synthesis of Nirmatrelvir.
Synthesis of Bicyclic Proline Analogues: A Gateway to Diverse Therapeutics
Bicyclic proline analogues are conformationally constrained dipeptide mimics that have garnered significant interest in medicinal chemistry. They are key structural components of several approved drugs, including the hepatitis C virus (HCV) protease inhibitor Boceprevir.[2][12][13] The synthesis of these complex scaffolds can be challenging, often requiring lengthy and low-yielding routes.
This compound serves as an excellent starting material for the diastereoselective synthesis of these valuable intermediates. The ketone functionality allows for the introduction of the second ring through various cyclization strategies.
Experimental Protocol: Synthesis of a Bicyclic Proline Analogue Intermediate
The following is a representative protocol for the synthesis of a bicyclic proline analogue intermediate from a 4-oxopiperidine derivative.
Step 1: Reductive Amination
-
To a solution of this compound methyl ester (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 24 hours.
-
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding 4-aminopiperidine derivative.
Step 2: Intramolecular Cyclization
-
The resulting aminopiperidine derivative is then subjected to conditions that facilitate intramolecular cyclization to form the bicyclic proline scaffold. This can involve various strategies depending on the desired final structure.
Comparative Data for Bicyclic Proline Analogue Synthesis:
| Method | Starting Material | Key Transformation | Reported Yield | Stereoselectivity | Reference |
| From 4-Oxopiperidine Derivative | This compound | Reductive amination followed by cyclization | Good to excellent | High diastereoselectivity | [12] |
| From L-Pyroglutamic Acid | L-Pyroglutamic Acid | Multi-step conversion to a suitable precursor followed by cyclopropanation | Moderate | Variable | [7] |
| Chemoenzymatic Desymmetrization | Prochiral amine | Enzymatic oxidation | High | Excellent (>99% ee) | [2] |
digraph "Bicyclic_Proline_Synthesis" { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];"Start" [label="(R)-1-Boc-4-oxopiperidine-\n2-carboxylic acid", fillcolor="#FFFFFF"]; "Step1" [label="Reductive Amination", shape=ellipse, fillcolor="#E8F0FE"]; "Intermediate" [label="4-Aminopiperidine\nDerivative", fillcolor="#FFFFFF"]; "Step2" [label="Intramolecular\nCyclization", shape=ellipse, fillcolor="#E8F0FE"]; "Product" [label="Bicyclic Proline\nAnalogue", fillcolor="#D9EAD3"];
"Start" -> "Step1" -> "Intermediate" -> "Step2" -> "Product"; }
Caption: Synthetic workflow for bicyclic proline analogues.
Expanding the Horizon: Applications in Other Therapeutic Areas
The utility of this compound and its derivatives extends beyond Nirmatrelvir and Boceprevir. The chiral piperidine scaffold is a key component in a wide range of therapeutic agents.
-
HIV Protease Inhibitors: Many HIV protease inhibitors incorporate piperidine or piperazine moieties to enhance their pharmacokinetic properties and binding affinity to the enzyme's active site.[13]
-
Anticancer Agents: Substituted piperidines are found in numerous anticancer drugs, where they can act as kinase inhibitors or modulate other cellular pathways involved in cancer progression.[8]
-
Human Cytomegalovirus (HCMV) Inhibitors: Novel piperidine-4-carboxamides have been identified as potent inhibitors of HCMV replication, offering a new avenue for the treatment of this common viral infection.
Cost-Benefit Analysis: A Pragmatic Perspective
While the initial purchase price of this compound may be higher than simpler chiral pool starting materials like L-pyroglutamic acid, a comprehensive cost-benefit analysis often reveals its economic advantages.
-
Reduced Step Count: The higher degree of functionalization in this compound can lead to shorter synthetic sequences, reducing the consumption of reagents, solvents, and energy.
-
Higher Overall Yields: More convergent and efficient routes often translate to higher overall yields, which is a critical factor in the large-scale production of active pharmaceutical ingredients (APIs).
-
Improved Stereocontrol: The inherent chirality of the starting material can simplify the control of stereochemistry throughout the synthesis, reducing the need for costly chiral separations or resolutions.
A search for supplier pricing reveals that while L-pyroglutamic acid is significantly cheaper on a per-gram basis, the potential for a more efficient and higher-yielding synthesis using this compound can offset this initial cost, particularly in a manufacturing setting.
Conclusion: A Strategic Choice for Modern Drug Synthesis
This compound represents a powerful and strategically advantageous chiral building block for the synthesis of complex pharmaceutical agents. Its versatility, demonstrated in the synthesis of key antiviral and anticancer drugs, stems from its unique combination of chirality and multiple functional groups. While alternative starting materials exist, a thorough analysis of synthetic efficiency, scalability, and overall cost often favors the use of this advanced intermediate. For researchers and drug development professionals, a deep understanding of the applications and synthetic methodologies associated with this compound is essential for designing and executing innovative and efficient routes to the next generation of therapeutics.
References
- A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient. Tetrahedron.
- Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules.
- A Comparative Guide to Chiral Synthons in Piperidine Synthesis. BenchChem.
- A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- A Sustainable Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Active Ingredient in Paxlovid. ChemRxiv.
- The side chain synthesis of boceprevir. ChemicalBook.
- Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Journal of the American Chemical Society.
- Convenient synthesis of an enantiomerically pure bicyclic proline and its N-oxyl deriv
- Synthesis of optically active SARS-CoV-2 Mpro inhibitor drug nirmatrelvir (Paxlovid): an approved treatment of COVID-19. Organic & Biomolecular Chemistry.
- A sustainable synthesis of the SARS-CoV-2 M inhibitor nirmatrelvir, the active ingredient in Paxlovid.
- Preparation of intermediates of boceprevir.
- A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid. PubMed.
- Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months. ACS Central Science.
- Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months. ACS Central Science.
- Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals.
- Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Archiv der Pharmazie.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Synthesis of Chiral Pyrrolidines, Piperidines, and Azepanes. Request PDF.
- The Synthesis of Bicyclic Piperazine-2-carboxylic Acids
- (S)-Boc-5-oxopyrrolidine-2-carboxylic acid. Sigma-Aldrich.
- Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research.
- Proline Deriv
- L-Pyroglutamic Acid. Bertin Bioreagent.
- A Mild Synthesis of Bicyclic Alkoxyoxazolium Salts from Proline and Pipecolic Acid Derivatives. European Journal of Organic Chemistry.
- pyroglutamic acid suppliers USA. GuideChem.
- L-Pyroglutamic Acid.
- Buy L-Pyroglutamic acid Industrial Grade from XIAMEN EQU
- This compound. Chem-Impex.
- This compound. Chem-Impex.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of optically active SARS-CoV-2 Mpro inhibitor drug nirmatrelvir (Paxlovid): an approved treatment of COVID-19 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Synthesis of Bicyclic Piperazine-2-carboxylic Acids from L-Proline [ouci.dntb.gov.ua]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. echemi.com [echemi.com]
- 11. aurigeneservices.com [aurigeneservices.com]
- 12. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid
As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid, a key building block in modern drug development. The protocols herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and minimize environmental impact.
Hazard Identification and Core Safety Principles
This compound is a complex organic molecule whose toxicological properties have not been exhaustively investigated[1]. Therefore, the foundational principle is to treat this compound with the caution afforded to all new chemical entities. The primary known hazards are related to irritation.
Causality of Concern: The structure contains a carboxylic acid moiety, which can cause irritation, and a piperidine ring, derivatives of which can be toxic and corrosive[2]. The Boc-protecting group is acid-labile, which is a key consideration for segregation and potential degradation pathways[3][4][5].
| Property | Information |
| Chemical Name | This compound |
| Synonyms | (R)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid[1] |
| CAS Number | 1212176-33-4[1] |
| Molecular Formula | C11H17NO5[1] |
| Primary Hazards | May cause skin, eye, and respiratory irritation[1][6]. |
| Thermal Decomposition | Combustion may produce harmful oxides of carbon (CO, CO2) and nitrogen (NOx)[1][7]. |
| Primary Disposal Route | Burn in a chemical incinerator via a licensed disposal company[1]. |
Personnel Protection and Exposure Response
A proactive approach to safety is non-negotiable. The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against accidental exposure.
Step-by-Step PPE Protocol:
-
Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be used if there is a significant risk of splashing[2][8].
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for integrity before each use and dispose of contaminated gloves in accordance with laboratory practices[2][8].
-
Body Protection: A standard laboratory coat is required. For handling larger quantities, a chemical-resistant apron is recommended[2].
Emergency First Aid:
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[1].
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[1].
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
In Case of Ingestion: Do not induce vomiting. Rinse the mouth with water and consult a physician immediately[1].
Spill Management Protocol
Accidental spills must be managed swiftly and safely to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. Evacuate non-essential personnel[1].
-
Contain the Spill: For solid material, carefully sweep up the material to avoid creating dust[1][7]. For solutions, cover with an inert, non-combustible absorbent material like vermiculite or sand[9].
-
Collect the Waste: Place the absorbed material or swept-up solid into a suitable, sealable container for disposal[1].
-
Label and Dispose: Label the container clearly as "Hazardous Waste" with the full chemical name and an indication of the spill cleanup material.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Follow your institution's internal procedures for reporting chemical spills.
The Core Disposal Workflow: A Step-by-Step Guide
The disposal of this compound must follow a controlled, documented process from the point of generation to final removal by a licensed contractor. It is imperative that this chemical is never poured down the drain[1][10].
Caption: Disposal decision workflow for this compound.
Detailed Procedural Steps:
-
Waste Categorization: From the moment it is deemed unusable, the material is classified as hazardous chemical waste. This is standard practice under regulations set by the Environmental Protection Agency (EPA)[11][12].
-
Segregation: This compound is a carboxylic acid. It must be segregated from incompatible materials, especially strong bases (risk of exothermic neutralization) and strong oxidizing agents[7]. Store it with other organic acid waste streams if compatible.
-
Containerization:
-
Labeling: Proper labeling is a critical compliance point. The container must be marked with:
-
Accumulation:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA)[10][13].
-
An SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste[11][13].
-
Do not exceed the SAA volume limits (typically 55 gallons for total hazardous waste)[10].
-
-
Final Disposal:
-
The designated final disposal method is high-temperature incineration by a licensed and qualified waste disposal company[1]. This method ensures the complete destruction of the organic molecule.
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup. Complete all necessary paperwork, such as a chemical waste pickup form[13].
-
Decontamination of Equipment
All glassware, spatulas, and surfaces that have come into contact with this compound must be thoroughly decontaminated.
-
Routine Cleaning: For residual amounts, washing with soap and plenty of water is effective[1].
-
Gross Contamination: Rinse with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood, collecting the rinsate as hazardous waste. Follow this with a standard wash using soap and water.
By adhering to this comprehensive guide, researchers can ensure that the lifecycle of this compound is managed with the highest standards of safety, scientific integrity, and environmental stewardship.
References
- Laboratory Waste Management: The New Regul
- MSDS of (R)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid. Capot Chemical. [Link]
- Regulation of Laboratory Waste. American Chemical Society. [Link]
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
- Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
- Managing Hazardous Chemical Waste in the Lab. MedicalLab Management. [Link]
- 1-Boc-4-(N-Boc-amino)
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Piperidine Safety D
- Piperidine Hazard Summary. New Jersey Department of Health. [Link]
- BOC Deprotection. Hebei Boze Chemical Co.,Ltd. [Link]
- BOC Protection and Deprotection. J&K Scientific LLC. [Link]
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Dual protection of amino functions involving Boc. Royal Society of Chemistry. [Link]
- EHSO Manual - Hazardous Waste. University of Oklahoma Health Sciences Center. [Link]
Sources
- 1. capotchem.com [capotchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. jk-sci.com [jk-sci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. peptide.com [peptide.com]
- 8. acrospharma.co.kr [acrospharma.co.kr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. research.columbia.edu [research.columbia.edu]
Personal protective equipment for handling (R)-1-Boc-4-oxopiperidine-2-carboxylic acid
Comprehensive Safety Protocol: Handling (R)-1-Boc-4-oxopiperidine-2-carboxylic acid
As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you can use them with the utmost confidence and safety. This guide provides essential, field-proven safety and handling protocols for this compound. This is not a generic checklist, but a specialized operational plan grounded in the specific chemical nature of this valuable synthetic building block.
This compound is a key intermediate in the synthesis of diverse pharmaceuticals, including analgesics and anti-inflammatory drugs.[1] Its utility stems from a unique structure featuring a chiral center, a protective Boc group, and a reactive carboxylic acid on a piperidine scaffold.[1] However, these same features necessitate a rigorous approach to personal protection.
Hazard Assessment: A Triad of Risks
Understanding the "why" behind a safety protocol is critical for its effective implementation. The required personal protective equipment (PPE) for this compound is dictated by a combination of three distinct structural features:
-
The Carboxylic Acid Moiety: Carboxylic acids are known irritants and can be corrosive.[2] Contact with eyes, skin, or the respiratory tract can cause irritation or chemical burns.[3][4]
-
The Piperidine Core: Piperidine itself is a flammable, corrosive, and toxic substance that can cause severe skin and eye burns and respiratory irritation.[5] While this compound is a more complex and stable solid derivative, the underlying potential for hazards associated with the piperidine ring system must be respected, especially during reactions or decomposition.
-
The Physical Form (Solid): As a solid, the primary route of exposure during handling is the inhalation of dust or aerosols, which can cause respiratory irritation.[6][7] Accidental skin and eye contact with the powder is also a significant risk.
To the best of our current knowledge, the specific chemical, physical, and toxicological properties of this compound have not been exhaustively investigated.[6] Therefore, a conservative and comprehensive approach to safety is mandatory.
Core Personal Protective Equipment (PPE) Protocol
All handling of this compound must be performed within a certified chemical fume hood to ensure adequate ventilation and containment.[8] The following PPE is the minimum requirement for any procedure involving this reagent.
A. Eye and Face Protection:
-
Requirement: Chemical safety goggles with indirect ventilation and a full-face shield.
-
Rationale: Standard safety glasses are insufficient. Goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are essential to protect against fine dust particles.[4][9] A face shield must be worn over the goggles to provide a secondary layer of protection against splashes, which can occur when dissolving the solid or during a reaction quench.[5]
B. Hand Protection:
-
Requirement: Nitrile or butyl rubber gloves. Double-gloving is strongly recommended.
-
Rationale: Gloves must be resistant to both acids and heterocyclic amines.[3][10] Nitrile gloves offer good resistance to a range of chemicals and are a suitable primary choice.[11] Before use, always inspect gloves for any signs of degradation or perforation.[12] Change gloves immediately if they become contaminated.
C. Body Protection:
-
Requirement: A flame-retardant, chemical-resistant laboratory coat and closed-toe shoes.
-
Rationale: A lab coat protects against incidental contact with dust and splashes.[12] Shoes must fully cover the feet to prevent injury from spills or dropped equipment.
D. Respiratory Protection:
-
Requirement: A NIOSH-approved respirator is necessary when handling the powder outside of a strictly controlled containment system (e.g., glovebox) or if dust generation is unavoidable.
-
Rationale: Inhalation is a primary exposure risk.[6]
-
For nuisance dust exposure: A P95 (US) or P1 (EU EN 143) particle respirator may be sufficient.[6]
-
For higher-level protection or when handling larger quantities: A respirator with combination organic vapor/acid gas/particulate cartridges (e.g., OV/AG/P99 in the US or ABEK-P2 in the EU) is required.[6] All respirator use must comply with a formal respiratory protection program, including fit testing, as mandated by OSHA.[8]
-
| Task | Required Engineering Control | Minimum Personal Protective Equipment (PPE) |
| Storage Inspection | N/A | Safety glasses |
| Weighing & Transfer (Solid) | Chemical Fume Hood | Double nitrile gloves, lab coat, chemical safety goggles, face shield, N95 respirator (or higher) |
| Handling in Solution | Chemical Fume Hood | Double nitrile gloves, lab coat, chemical safety goggles, face shield |
| Spill Cleanup (Small) | Chemical Fume Hood | Double nitrile gloves, lab coat, chemical safety goggles, face shield, appropriate respirator |
| Waste Disposal | Chemical Fume Hood | Double nitrile gloves, lab coat, chemical safety goggles |
Operational and Disposal Plans
A self-validating protocol anticipates every stage of the workflow, from preparation to disposal.
A. Safe Handling Workflow:
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for the procedure. Have all necessary equipment, including spill cleanup materials, readily available.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, inner gloves, respirator (if needed), goggles, face shield, and outer gloves.
-
Handling: Carefully weigh and transfer the solid compound within the fume hood, minimizing any actions that could generate dust.[7] Use spark-proof tools and ground equipment when handling flammable solvents in subsequent steps.[8][13]
-
Decontamination: After the procedure, decontaminate all surfaces and equipment with an appropriate solvent.
-
Doffing PPE: Remove PPE in the reverse order, taking care to avoid cross-contamination. Dispose of single-use items in the designated waste stream.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[10][12]
Caption: Safe handling workflow for this compound.
B. Spill Management:
In the event of a small spill within the fume hood:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, cover the spill with a non-flammable absorbent material like sand or diatomaceous earth.[10]
-
Carefully sweep or scoop the material into a suitable, labeled, and sealed container for disposal.[6] Do not create dust.[6]
-
Wash the contaminated area thoroughly.
C. Waste Disposal:
-
Chemical Waste: All surplus material and reaction waste must be treated as hazardous. It should be disposed of by a licensed professional waste disposal service, potentially through chemical incineration.[6] Do not dispose of it down the drain.[6][14]
-
Contaminated Materials: Used gloves, absorbent materials, and other contaminated disposable items must be collected in a sealed, clearly labeled container and disposed of as hazardous chemical waste.[6][12]
By adhering to this comprehensive safety guide, you can confidently and safely utilize this compound in your research and development endeavors, ensuring both personal safety and scientific integrity.
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine.
- Penta chemicals. (2024, May 7). Safety Data Sheet: Piperidine.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- Capot Chemical. (2018, December 12). MSDS of (R)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid.
- LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Chromane-2-carboxylic acid.
- Cambridge Isotope Laboratories. (2024, September 3). PIPERIDINE (D11, 98%) Safety Data Sheet.
- Fisher Scientific. (n.d.). 2 - SAFETY DATA SHEET.
- AAPPTec. (n.d.). 4 - Safety Data Sheet.
- Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
- Biosynth. (2018, August 20). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid.
- Thermo Scientific Chemicals. (n.d.). (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%.
- Sigma-Aldrich. (2025, May 5). SAFETY DATA SHEET - Piperidine.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - (S)-N-BOC-Piperidine-2-carboxylic acid.
- Chem-Impex. (n.d.). This compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. leelinework.com [leelinework.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. nj.gov [nj.gov]
- 6. capotchem.com [capotchem.com]
- 7. peptide.com [peptide.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. quicktest.co.uk [quicktest.co.uk]
- 12. acrospharma.co.kr [acrospharma.co.kr]
- 13. isotope.com [isotope.com]
- 14. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
